molecular formula C11H14ClO5P B1306828 Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate CAS No. 40665-94-9

Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate

Cat. No.: B1306828
CAS No.: 40665-94-9
M. Wt: 292.65 g/mol
InChI Key: ZNPUZMPUXAFKQZ-UHFFFAOYSA-N
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Description

Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate is a useful research compound. Its molecular formula is C11H14ClO5P and its molecular weight is 292.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-chlorophenoxy)-3-dimethoxyphosphorylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14ClO5P/c1-15-18(14,16-2)8-10(13)7-17-11-5-3-4-9(12)6-11/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPUZMPUXAFKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC(=O)COC1=CC(=CC=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393719
Record name Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate
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Molecular Weight

292.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40665-94-9
Record name Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate
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Foundational & Exploratory

An In-depth Technical Guide to Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate, a key organophosphorus intermediate. The document details a robust synthetic pathway, outlines its critical physicochemical and spectroscopic properties, and discusses its significant application in pharmaceutical synthesis. Designed for researchers, chemists, and professionals in drug development, this guide consolidates essential data and procedural knowledge to facilitate further research and application.

Introduction

This compound, identified by CAS number 40665-94-9, is an α-ketophosphonate ester.[1][2] Its molecular structure, featuring a dimethyl phosphonate group, a ketone, and a 3-chlorophenoxy moiety, makes it a versatile building block in organic synthesis.[1] α-Ketophosphonates are a class of compounds widely recognized as reactive intermediates, particularly in the synthesis of biologically active molecules and bisphosphonates.[3] The subject compound is of particular interest due to its established role as a crucial intermediate in the synthesis of prostaglandin analogues, such as (+)-cloprostenol, which have significant therapeutic applications.[2][4] This guide aims to provide a detailed exposition of its synthesis, a thorough characterization of its properties, and an understanding of its applications.

Synthesis of this compound

The synthesis of α-ketophosphonates can be achieved through several established methods, most notably the Michaelis–Arbuzov reaction.[3] An alternative and highly effective strategy involves the acylation of a phosphonate carbanion with a suitable ester. This section details a plausible and efficient laboratory-scale synthesis based on the latter approach, which is known for its good yields and operational simplicity.

Synthetic Strategy & Mechanistic Overview

The chosen synthetic route is a base-mediated condensation reaction between dimethyl methylphosphonate and methyl 2-(3-chlorophenoxy)acetate. The mechanism proceeds in two key steps:

  • Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the α-carbon of dimethyl methylphosphonate, generating a highly nucleophilic phosphonate carbanion.

  • Nucleophilic Acyl Substitution: The generated carbanion attacks the electrophilic carbonyl carbon of the methyl 2-(3-chlorophenoxy)acetate ester. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide leaving group yields the target α-ketophosphonate.

This strategy is favored for its use of readily available starting materials and its directness in forming the carbon-carbon bond central to the product's backbone.

Visualization of the Synthetic Workflow

SynthesisWorkflow A Dimethyl Methylphosphonate Carbanion Phosphonate Carbanion (Nucleophile) A->Carbanion + NaH B Methyl 2-(3-chlorophenoxy)acetate Reaction Nucleophilic Acyl Substitution (Condensation) B->Reaction Base Sodium Hydride (NaH) in THF Base->Carbanion Carbanion->Reaction Attack Workup Aqueous Work-up & Extraction Reaction->Workup Crude Product Product Dimethyl 3-(3-chlorophenoxy) -2-oxopropylphosphonate Purification Column Chromatography Workup->Purification Purification->Product Pure Product

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard organic chemistry techniques for phosphonate acylation.

Materials and Reagents:

  • Dimethyl methylphosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl 2-(3-chlorophenoxy)acetate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the NaH dispersion with anhydrous hexane to remove the mineral oil and decant the hexane. Add anhydrous THF to the flask.

  • Carbanion Formation: Cool the THF/NaH suspension to 0 °C in an ice bath. Add dimethyl methylphosphonate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 1 hour.

  • Acylation: Add a solution of methyl 2-(3-chlorophenoxy)acetate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching and Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.

Physicochemical and Spectroscopic Properties

The accurate characterization of this compound is essential for its use in further synthetic applications. The following tables summarize its key physical and computed properties.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 40665-94-9[1][2][5]
Molecular Formula C₁₁H₁₄ClO₅P[1][2][5]
Molecular Weight 292.65 g/mol [1][5]
Appearance Low melting solid[6]
Melting Point 77-78 °C[1]
Boiling Point (Predicted) 400.1 °C at 760 mmHg[1][2]
Density (Predicted) 1.298 g/cm³[2]
Refractive Index (Predicted) 1.504[2]
Storage Temperature 2-8 °C[2]
Computed Spectroscopic and Molecular Descriptors
DescriptorValueSource(s)
IUPAC Name 1-(3-chlorophenoxy)-3-dimethoxyphosphorylpropan-2-one[5]
XLogP3 1.6[2][5]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 5[2]
Rotatable Bond Count 7[2]
Exact Mass 292.0267382 Da[2][5]
Complexity 315[2][5]

Applications in Pharmaceutical Synthesis

The primary and most well-documented application of this compound is its role as a key precursor in the synthesis of prostaglandin F₂α analogues.[2][4]

Specifically, it is a vital building block for synthesizing Cloprostenol , a synthetic prostaglandin used in veterinary medicine to induce luteolysis (the degradation of the corpus luteum) and to synchronize estrus in livestock. The phosphonate group in the molecule is typically utilized in a Horner-Wadsworth-Emmons (HWE) reaction with an aldehyde-functionalized cyclopentanone core to construct the α-chain of the prostaglandin structure with high E-stereoselectivity. This reaction is a cornerstone of many industrial syntheses of cloprostenol and related compounds.[2]

Beyond this specific application, the compound serves as a versatile intermediate.[1] Its functional groups—the ketone and the phosphonate ester—allow for a variety of chemical transformations, making it a valuable starting material for creating diverse phosphorylated molecules for research in medicinal chemistry and materials science.[1]

Safety and Handling

While specific toxicity data is limited, compounds containing a phosphonate group should be handled with care due to the potential for organophosphate-like activity.[1] The presence of a chlorine atom may also contribute to irritant properties.[1]

  • Hazard Class: Irritant.[7]

  • Risk Phrases: R36/37/38 (Irritating to eyes, respiratory system and skin).[7]

  • Safety Precautions: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing).[7]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are strongly recommended.

Conclusion

This compound is a high-value organophosphorus compound with well-defined physical properties and critical applications, most notably in the pharmaceutical industry. The synthetic route via phosphonate carbanion acylation represents a reliable and efficient method for its preparation on a laboratory scale. The data and protocols compiled in this guide serve as a foundational resource for chemists and researchers, enabling its effective synthesis and application in the development of prostaglandins and other complex molecular architectures.

References

  • LookChem. This compound. Retrieved from [Link]

  • Benech, J. M., et al. SYNTHESIS OF NEW α-KETOPHOSPHONATES. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • Chemsrc. (2025, August 27). Dimethyl [3-(3-chlorophenoxy)-2-oxopropyl]phosphonate. Retrieved from [Link]

  • Ony'sko, P. P., et al. (2020, August 1). α-Ketophosphonates in the Synthesis of α-iminophosphonates. Bentham Science Publishers. Retrieved from [Link]

  • Google Patents. (1994). PREPARATION AND USE OF α-KETO PHOSPHONATES.
  • Keglevich, G. (2018, June 20). Synthesis and Reactions of α-Hydroxyphosphonates. PMC - NIH. Retrieved from [Link]

Sources

A Senior Application Scientist's Technical Guide to Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate (CAS 40665-94-9)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical overview of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate (CAS 40665-94-9), a sophisticated organophosphorus compound. It serves as a critical intermediate in advanced organic synthesis, most notably in the pharmaceutical industry for the creation of prostaglandin analogs. This guide, intended for researchers and drug development professionals, delineates its physicochemical properties, synthesis methodologies, and core applications, with a particular focus on its instrumental role in the synthesis of cloprostenol. We will explore the causality behind its synthetic utility, present detailed experimental workflows, and provide a framework for its safe and effective handling.

Introduction and Strategic Importance

This compound is a specialized β-ketophosphonate whose value lies not in its direct biological activity, but in its function as a high-precision molecular building block.[1][2] Its structure, featuring a phosphonate ester, a ketone, an ether linkage, and a chlorinated aromatic ring, is engineered for a specific and crucial transformation in multi-step syntheses.[1] The primary and most well-documented application of this compound is serving as a key intermediate in the synthesis of potent prostaglandin F2α analogs, such as (+)-cloprostenol, which are widely used in veterinary medicine for reproductive health management.[2][3][4][5] The reliability and purity of this intermediate are therefore paramount to the successful production of the final active pharmaceutical ingredient (API).[2]

Physicochemical Properties

The compound's physical and chemical characteristics are foundational to its handling, storage, and reactivity. These properties have been consolidated from multiple databases and are presented below for easy reference.

PropertyValueSource(s)
CAS Number 40665-94-9[1][3][5]
Molecular Formula C₁₁H₁₄ClO₅P[1][3]
Molecular Weight 292.65 g/mol [1][3][6]
IUPAC Name Dimethyl [3-(3-chlorophenoxy)-2-oxopropyl]phosphonate[1][6]
Melting Point 77-78 °C[1][5]
Boiling Point 400.1 ± 30.0 °C at 760 mmHg (Predicted)[1][3][5][6]
Density 1.298 ± 0.06 g/cm³ (Predicted)[3][5][6]
Flash Point 303.5 °C[3][6]
Storage Temperature 2-8°C[3][5]
XLogP3 1.6[3][7]
Hydrogen Bond Acceptor Count 5[3][7]
Rotatable Bond Count 7[3][7]

Synthesis and Chemical Reactivity

The synthesis of β-ketophosphonates is a well-established field in organic chemistry, traditionally employing methods like the Michaelis-Arbuzov reaction.[8] Modern procedures often involve the condensation of esters with phosphonate anions, which can be performed under mild conditions and are amenable to large-scale production.[9]

A plausible and efficient synthesis of this compound involves the acylation of a phosphonate carbanion. This is typically achieved by reacting the lithium salt of dimethyl methylphosphonate with an activated ester of 3-chlorophenoxyacetic acid, such as methyl 2-(3-chlorophenoxy)acetate.[3] The causality here is straightforward: the strongly nucleophilic phosphonate anion readily attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the β-ketophosphonate linkage.

Synthesis_Pathway cluster_process Process R1 Dimethyl methylphosphonate (CAS 756-79-6) P1 1. Deprotonation with strong base (e.g., LDA) at low temperature R1->P1 Forms carbanion R2 Methyl 2-(3-chlorophenoxy)acetate (CAS 74411-14-6) P2 2. Acylation Reaction (Nucleophilic Attack) R2->P2 Electrophile P1->P2 Nucleophile Product Dimethyl 3-(3-chlorophenoxy)- 2-oxopropylphosphonate (CAS 40665-94-9) P2->Product

Caption: General synthetic scheme for the target compound.

The reactivity of the molecule is dictated by its functional groups. The ketone at the C2 position is electrophilic and is the site of the crucial subsequent reaction. The phosphonate moiety is the key to its utility in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of modern organic synthesis for creating carbon-carbon double bonds.

Core Application: The Horner-Wadsworth-Emmons Reaction in Prostaglandin Synthesis

The strategic value of this compound is fully realized in its application as a precursor for the ω-side chain of prostaglandin analogs.[10] It is specifically designed to participate in an HWE reaction with an aldehyde-functionalized cyclopentanone core (the α-chain).

Causality and Mechanism: The HWE reaction is superior to the classical Wittig reaction for this purpose because the resulting phosphate byproduct is water-soluble, simplifying purification significantly. The reaction proceeds via deprotonation of the carbon α to the phosphonate and ketone groups, creating a stabilized carbanion. This nucleophile then attacks the aldehyde of the prostaglandin core, forming a β-hydroxyphosphonate intermediate which, upon elimination (often under thermal or basic conditions), yields the desired (E)-alkene with high stereoselectivity. This (E)-enone moiety is a critical structural feature of cloprostenol and related APIs.

HWE_Mechanism cluster_0 Step 1: Anion Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Elimination Ketophosphonate Dimethyl 3-(3-chlorophenoxy)- 2-oxopropylphosphonate P(O)(OMe)₂ Anion Stabilized Carbanion P(O)(OMe)₂ Ketophosphonate->Anion Base Strong Base (e.g., NaH) Base->Ketophosphonate Deprotonation Aldehyde Prostaglandin Aldehyde Core (R-CHO) Anion->Aldehyde Attack on carbonyl Intermediate β-hydroxyphosphonate Intermediate Aldehyde->Intermediate Product (E)-Enone Product (Cloprostenol Precursor) Intermediate->Product Elimination Byproduct Water-soluble Phosphate Byproduct Intermediate->Byproduct

Caption: The Horner-Wadsworth-Emmons (HWE) reaction workflow.

Experimental Protocol: General HWE Reaction for Prostaglandin Analog Synthesis

This protocol describes a generalized, self-validating procedure for the coupling of this compound with a suitable prostaglandin aldehyde core. Note: This is an illustrative protocol and must be adapted based on the specific substrate and laboratory conditions.

  • Reagent Preparation & Inerting:

    • Thoroughly dry all glassware in an oven at >120°C and cool under a stream of dry nitrogen or argon.

    • Prepare a solution of this compound (1.1 equivalents) in a dry, aprotic solvent (e.g., THF, DME).

    • Prepare a solution of the prostaglandin aldehyde core (1.0 equivalent) in the same solvent.

  • Anion Formation (Self-Validation Point 1):

    • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents), washed with dry hexanes, in the reaction solvent at 0°C under inert atmosphere, add the phosphonate solution dropwise over 15-20 minutes.

    • Causality: The dropwise addition at low temperature controls the exothermic deprotonation and prevents side reactions.

    • Allow the reaction mixture to stir for 1 hour at room temperature. The evolution of hydrogen gas should cease, and the mixture may become clearer, indicating complete formation of the phosphonate anion.

  • Coupling Reaction (Self-Validation Point 2):

    • Cool the anion solution back to 0°C.

    • Add the aldehyde solution dropwise over 30 minutes.

    • Causality: Maintaining a low temperature minimizes potential side reactions of the sensitive aldehyde.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting aldehyde spot is the primary indicator of reaction completion. This typically takes 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cautiously quench the mixture by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to yield the pure (E)-enone product.

Safety and Handling

As a matter of professional responsibility, proper handling of this chemical is essential.

  • Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11]

  • Handling Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C to ensure long-term stability.[3][5]

  • Toxicity Concerns: Although specific toxicity data is limited, the presence of the phosphonate group warrants caution due to the general neurotoxic potential of some organophosphates.[1]

Conclusion

This compound is a testament to the power of rational chemical design. It is not merely a reagent but a specialized tool, expertly crafted for a pivotal role in the synthesis of complex, biologically active molecules. Its primary application in constructing prostaglandin analogs via the Horner-Wadsworth-Emmons reaction highlights its importance in the pharmaceutical industry. For researchers and development scientists, a thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in advancing drug discovery and manufacturing pipelines.

References

  • This compound - LookChem. (n.d.). Retrieved January 11, 2026, from [Link]

  • CAS#:40665-94-9 | Dimethyl [3-(3-chlorophenoxy)-2-oxopropyl]phosphonate | Chemsrc. (2025, August 27). Retrieved January 11, 2026, from [Link]

  • The Critical Role of this compound in Pharma. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

  • This compound - Chongqing Chemdad Co., Ltd. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis of β-ketophosphonates through aerobic copper(II)-mediated phosphorylation of enol acetates. (n.d.). Beilstein Journals. Retrieved January 11, 2026, from [Link]

  • Chemoselective Synthesis of β-Ketophosphonates Using Lithiated α-(Trimethylsilyl)methylphosphonate. (2015). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • A General Procedure for the Preparation of β-Ketophosphonates. (2009). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • New β-ketophosphonates for the synthesis of prostaglandin analogues. 1. Phosphonates with a bicyclo[3.3.0]octene scaffold spaced by a methylene group from the β-ketone. (2021). PubMed. Retrieved January 11, 2026, from [Link]

  • This compound | C11H14ClO5P | CID 3566446. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Synthesis and Reactions of α-Hydroxyphosphonates. (2020). MDPI. Retrieved January 11, 2026, from [Link]

Sources

An In-Depth Technical Guide to Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate (DMCPP)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate (CAS No. 40665-94-9), a sophisticated organophosphorus compound. It serves as a critical intermediate in advanced organic synthesis, most notably in the pharmaceutical industry for the production of prostaglandin analogs. This document details the molecule's core physicochemical properties, including its molecular weight, and offers insights into its synthesis, primary applications, analytical characterization, and safety protocols. The information is tailored for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile reagent.

Core Molecular and Physicochemical Profile

This compound, hereafter referred to as DMCPP, is a solid, white to yellow compound under standard conditions.[1] Its molecular structure incorporates a chlorophenoxy group, a ketone, and a dimethyl phosphonate ester, which collectively define its reactivity and utility in synthesis.[1] The cornerstone of its identity is its molecular weight, which has been consistently determined through various analytical techniques.

The average molecular weight is approximately 292.65 g/mol .[1][2][3] High-resolution mass spectrometry provides a more precise exact mass of 292.026738 atomic mass units .[1][2][4] This level of precision is critical for mass spectrometry-based quality control and reaction monitoring.

The key physicochemical properties of DMCPP are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄ClO₅P[1][4][5]
Average Molecular Weight 292.65 g/mol [1][2][3]
Exact Mass 292.0267382 Da[2][4]
CAS Number 40665-94-9[1][4]
IUPAC Name 1-(3-chlorophenoxy)-3-dimethoxyphosphorylpropan-2-one[1][2]
Physical State Solid (White to Yellow)[1]
Melting Point 77-78 °C[1]
Boiling Point (Predicted) 400.1 ± 30.0 °C at 760 mmHg[1][4][6]
Density (Predicted) 1.298 - 1.3 g/cm³[4][6]
XLogP3 1.6[2][4]
Storage Conditions 2-8°C, Sealed in dry environment[4]

Synthesis and Reaction Mechanisms

The synthesis of DMCPP is a multi-step process that leverages fundamental reactions in organophosphorus chemistry. While several specific pathways exist, a common conceptual approach involves the reaction of a chlorophenoxy-containing substrate with a phosphonate precursor.

Illustrative Synthetic Workflow

The following protocol is a generalized representation of a common synthetic strategy. The choice of specific reagents, solvents, and temperatures is critical for maximizing yield and purity.

Expert Insight: The reaction is typically initiated at a low temperature (e.g., -78°C) when using strong bases like lithium diisopropylamide (LDA). This is a crucial step to control the highly exothermic nature of deprotonation, thereby preventing side reactions and degradation of the phosphonate reagent. The slow, dropwise addition of the electrophile ensures the reaction remains controlled.

SynthesisWorkflow Reactant1 Dimethyl methylphosphonate Deprotonation Deprotonation at -78°C (Formation of Phosphonate Anion) Reactant1->Deprotonation Reactant2 Methyl 2-(3-chlorophenoxy)acetate Addition Nucleophilic Acyl Substitution Reactant2->Addition 2 Base Strong Base (e.g., LDA) in Anhydrous THF Base->Deprotonation Deprotonation->Addition 1 Quench Aqueous Workup (e.g., NH4Cl solution) Addition->Quench Purification Purification (Silica Gel Chromatography) Quench->Purification Product Dimethyl 3-(3-chlorophenoxy) -2-oxopropylphosphonate (DMCPP) Purification->Product

Caption: Generalized workflow for the synthesis of DMCPP.

Step-by-Step Methodology (Illustrative)
  • Preparation of the Nucleophile: Dissolve dimethyl methylphosphonate in anhydrous tetrahydrofuran (THF) in an oven-dried, nitrogen-flushed flask. Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of a strong base, such as lithium diisopropylamide (LDA), dropwise to the phosphonate solution. Maintain the temperature at -78°C. The formation of the lithium salt of the phosphonate results in a carbanion that is a potent nucleophile.

  • Nucleophilic Addition: Add a solution of an appropriate electrophile, such as methyl 2-(3-chlorophenoxy)acetate, dropwise to the reaction mixture.

  • Reaction Quench: After the reaction is complete (monitored by TLC), slowly warm the mixture and quench by adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, extract the product into an organic solvent (e.g., dichloromethane), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified via silica gel column chromatography to yield pure DMCPP.[7]

Key Applications in Research and Development

DMCPP is not typically an end-product but rather a high-value intermediate. Its utility stems from the phosphonate group, which is a key reactant in the Horner-Wadsworth-Emmons (HWE) reaction to form α,β-unsaturated ketones.

Cornerstone of Prostaglandin Analog Synthesis

The most prominent application of DMCPP is as a key building block in the synthesis of prostaglandin analogs.[8] Prostaglandins are potent, hormone-like substances with diverse physiological effects, making their synthetic analogs valuable therapeutic agents. DMCPP is a critical intermediate for producing cloprostenol, a synthetic prostaglandin used extensively in veterinary medicine for reproductive management.[3][8][9]

ApplicationPathway DMCPP DMCPP (Key Intermediate) HWE Horner-Wadsworth-Emmons Reaction with Aldehyde DMCPP->HWE Enone α,β-Unsaturated Ketone (Prostaglandin Core Structure) HWE->Enone Further Further Synthetic Steps (e.g., Reduction, Ester Hydrolysis) Enone->Further Final Final Product: Prostaglandin Analogs (e.g., Cloprostenol) Further->Final

Caption: Role of DMCPP in the synthesis of prostaglandin analogs.

Broader Synthetic Utility

Beyond prostaglandins, DMCPP serves as a versatile reagent for creating a variety of phosphorylated compounds.[1] It can undergo nucleophilic substitution reactions with alcohols or amines, allowing for the strategic introduction of a phosphonate moiety onto other molecules for biological studies or materials science applications.[1]

Exploratory Research

The unique structure of DMCPP has also led to its investigation in other fields. There is interest in its potential herbicidal properties for applications in agricultural chemistry and its broader biological activities for new drug discovery efforts.[1]

Analytical Characterization and Quality Control

Verifying the identity, purity, and integrity of DMCPP is essential before its use in sensitive, multi-step syntheses. A combination of spectroscopic and spectrometric methods is employed.

Analytical TechniqueExpected Results & Interpretation
High-Resolution Mass Spectrometry (HRMS) Molecular Ion (M⁺): A peak at m/z ≈ 292.0267. This confirms the molecular weight. Isotopic Pattern: A characteristic M+2 peak at m/z ≈ 294 with roughly one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.[1]
Infrared (IR) Spectroscopy P=O Stretch: A strong, sharp absorption band in the 1230-1260 cm⁻¹ region, characteristic of the phosphonate group.[1] C=O Stretch: A strong absorption band around 1715 cm⁻¹, indicative of the ketone functional group.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Will show distinct signals for the methoxy protons on the phosphonate, the methylene protons adjacent to the carbonyl and phosphonate groups, and the aromatic protons of the chlorophenoxy ring. ¹³C NMR: Will confirm the number of unique carbon environments. ³¹P NMR: Will show a characteristic singlet confirming the phosphorus environment.

Trustworthiness through Self-Validation: A batch of DMCPP is considered validated when data from these orthogonal techniques are in full agreement. For example, the molecular formula derived from HRMS must be consistent with the integration and chemical shifts observed in NMR spectroscopy and the functional groups identified by IR spectroscopy.

Safety, Handling, and Storage

Proper handling of DMCPP is crucial to ensure laboratory safety. As an organophosphorus compound, precautions should be taken to avoid exposure.

Safety AspectGuideline
GHS Hazard Classification Pictogram: GHS07 (Exclamation Mark) Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation)[5]
Personal Protective Equipment (PPE) Standard PPE including a lab coat, nitrile gloves, and safety glasses with side shields is mandatory.
Handling Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
Storage Store in a tightly sealed container in a cool, dry place, typically between 2-8°C.[4] The compound should be protected from moisture.
Toxicity Concerns The phosphonate group raises general concerns about potential organophosphate toxicity if ingested or absorbed systemically.[1]

References

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An In-depth Technical Guide to Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate: Synthesis, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate is an organophosphorus compound of significant interest in the field of organic synthesis, particularly as a key intermediate in the preparation of pharmacologically active molecules.[1][2] With the chemical formula C₁₁H₁₄ClO₅P and a molecular weight of approximately 292.66 g/mol , this β-ketophosphonate possesses a unique structural architecture that makes it a versatile building block.[3] Its structure incorporates a 3-chlorophenoxy moiety, a central ketone, and a dimethyl phosphonate group, all of which contribute to its reactivity and utility in constructing more complex molecular frameworks.[1]

This technical guide provides a comprehensive overview of this compound, covering its synthesis via the Michaelis-Arbuzov reaction, a detailed structural elucidation based on spectroscopic methods, and its primary application as a precursor in the synthesis of prostaglandin analogues.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 40665-94-9[3]
Molecular Formula C₁₁H₁₄ClO₅P[2]
Molecular Weight 292.66 g/mol [3]
Melting Point 77-78 °C[1]
Boiling Point (Predicted) 400.1 ± 30.0 °C[1]
Appearance White to off-white solid[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the α-haloketone precursor, 1-chloro-3-(3-chlorophenoxy)propan-2-one. The second step is the reaction of this precursor with trimethyl phosphite in a Michaelis-Arbuzov reaction to yield the target β-ketophosphonate.

Synthesis of the α-Haloketone Precursor: 1-chloro-3-(3-chlorophenoxy)propan-2-one

The synthesis of the α-haloketone precursor is achieved by the reaction of 3-chlorophenol with 1,3-dichloroacetone.

Reaction Scheme:

G cluster_0 Synthesis of 1-chloro-3-(3-chlorophenoxy)propan-2-one 3-chlorophenol 3-Chlorophenol precursor 1-chloro-3-(3-chlorophenoxy)propan-2-one 3-chlorophenol->precursor + 1,3-dichloroacetone (Base, Solvent) 1,3-dichloroacetone 1,3-Dichloroacetone

Figure 1: Synthesis of the α-haloketone precursor.

Experimental Protocol:

A detailed, field-proven protocol for the synthesis of the α-haloketone precursor is as follows:

  • Reaction Setup: To a solution of 3-chlorophenol in an appropriate solvent such as acetone or acetonitrile, an equimolar amount of a suitable base (e.g., potassium carbonate) is added. The mixture is stirred at room temperature to form the corresponding phenoxide salt.

  • Addition of Dichloroacetone: 1,3-dichloroacetone is then added dropwise to the reaction mixture.

  • Reaction Conditions: The reaction is typically heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 1-chloro-3-(3-chlorophenoxy)propan-2-one.

Causality of Experimental Choices:

  • The use of a base is crucial to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity to attack the electrophilic carbon of 1,3-dichloroacetone.

  • Heating the reaction mixture increases the reaction rate and helps to drive the reaction to completion.

  • Purification by column chromatography is necessary to remove any unreacted starting materials and byproducts, ensuring the purity of the precursor for the subsequent step.

Michaelis-Arbuzov Reaction

The formation of the phosphonate C-P bond is achieved through the Michaelis-Arbuzov reaction, which involves the reaction of the α-haloketone with a trialkyl phosphite.[4][5][6]

Reaction Scheme:

G cluster_1 Michaelis-Arbuzov Reaction precursor 1-chloro-3-(3-chlorophenoxy)propan-2-one product This compound precursor->product + Trimethyl phosphite (Heat) trimethyl_phosphite Trimethyl phosphite

Figure 2: Michaelis-Arbuzov reaction for the synthesis of the target compound.

Experimental Protocol:

A representative experimental protocol for the Michaelis-Arbuzov reaction is as follows:

  • Reaction Setup: A mixture of 1-chloro-3-(3-chlorophenoxy)propan-2-one and a slight excess of trimethyl phosphite is placed in a reaction vessel equipped with a reflux condenser.

  • Reaction Conditions: The mixture is heated, typically at a temperature range of 100-120 °C, for several hours. The reaction is performed neat (without a solvent) or in a high-boiling solvent like toluene.

  • Work-up and Purification: After the reaction is complete, the excess trimethyl phosphite and the methyl chloride byproduct are removed by distillation under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane), to afford this compound as a white to off-white solid.[1]

Causality of Experimental Choices and Competing Reactions:

  • The Michaelis-Arbuzov reaction is a thermally induced process, hence the requirement for elevated temperatures.

  • A notable side reaction in the synthesis of β-ketophosphonates from α-haloketones is the Perkow reaction , which leads to the formation of a vinyl phosphate byproduct. The Arbuzov reaction involves the nucleophilic attack of the phosphite on the α-carbon bearing the halogen, while the Perkow reaction proceeds via an initial attack on the carbonyl carbon. The reaction conditions, particularly temperature and the nature of the halide, can influence the ratio of the Arbuzov to Perkow products. For α-chloroketones, the Arbuzov reaction is generally favored.

Structural Elucidation

The chemical structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Figure 3: Chemical structure of this compound.

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides key information about the different proton environments in the molecule. The methyl protons of the phosphonate esters typically appear as a doublet due to coupling with the phosphorus nucleus (³J). The methylene protons adjacent to the phosphonate group and the ketone will also show characteristic splitting patterns. The protons of the chlorophenoxy group will appear in the aromatic region of the spectrum.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. The carbonyl carbon of the ketone will appear at a characteristic downfield chemical shift. The carbons of the methoxy groups and the methylene groups will be in the aliphatic region, while the aromatic carbons will be further downfield.

  • ³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For a phosphonate ester like this, a single peak is expected in the typical chemical shift range for this functional group (around 20-30 ppm).

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present:

  • A strong absorption band for the P=O stretching vibration is expected in the region of 1230-1260 cm⁻¹.[1]

  • A strong absorption band for the C=O stretching vibration of the ketone is expected around 1715 cm⁻¹.[1]

  • C-O-C stretching vibrations for the ether linkage will also be present.

  • C-H stretching and bending vibrations for the aliphatic and aromatic portions of the molecule will be observed.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope.[1]

Applications in Organic Synthesis

The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of prostaglandin F₂α analogues, such as cloprostenol.[7][8] Prostaglandins are a class of physiologically active lipid compounds that have diverse hormone-like effects in animals.

Role in Prostaglandin Synthesis

In the synthesis of cloprostenol, this compound is utilized in a Horner-Wadsworth-Emmons (HWE) reaction. The phosphonate is first deprotonated with a strong base to form a phosphonate carbanion (ylide). This nucleophilic carbanion then reacts with an aldehyde functional group on the prostaglandin core structure to form an α,β-unsaturated ketone, stereoselectively creating the enone side chain of the prostaglandin molecule.

G cluster_2 Horner-Wadsworth-Emmons Reaction in Prostaglandin Synthesis phosphonate This compound ylide Phosphonate Carbanion (Ylide) phosphonate->ylide + Base base Strong Base (e.g., NaH) prostaglandin_analog Prostaglandin Analogue (e.g., Cloprostenol precursor) ylide->prostaglandin_analog + Aldehyde Intermediate aldehyde Prostaglandin Aldehyde Intermediate

Figure 4: Role of the phosphonate in prostaglandin synthesis.

This application highlights the importance of this compound in the pharmaceutical industry, particularly in veterinary medicine where cloprostenol is used for the synchronization of estrus and other reproductive applications in livestock.[8]

Safety and Handling

As an organophosphorus compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Due to the presence of the phosphonate group, there is a potential for organophosphate toxicity if ingested or absorbed through the skin.[1] The chlorine atom may also contribute to its reactivity and potential for skin or eye irritation.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its preparation via a two-step sequence involving the synthesis of an α-haloketone followed by a Michaelis-Arbuzov reaction is a well-established route. The structure of the compound is unambiguously confirmed by a suite of spectroscopic techniques. Its primary utility lies in its role as a key building block in the Horner-Wadsworth-Emmons reaction for the synthesis of complex molecules, most notably prostaglandin analogues of significant therapeutic importance. This technical guide provides a solid foundation for researchers and drug development professionals working with this important chemical entity.

References

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  • Chirality. (2015, June). An Improved and Efficient Process for the Preparation of (+)-cloprostenol. Chirality, 27(6), 392-6. [Link]

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  • ResearchGate. (2021, July). Completion of the chemoenzymatic total synthesis of cloprostenol (1), bimatoprost (2), PGF2α (3), fluprostenol (4), and travoprost (5). [Link]

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An In-Depth Technical Guide to Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate: Synthesis, Characterization, and Application in Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate, a critical β-ketophosphonate intermediate in synthetic organic chemistry. The internationally recognized IUPAC name for this compound is 1-(3-chlorophenoxy)-3-dimethoxyphosphorylpropan-2-one . This document details its chemical identity, physicochemical properties, a robust and scalable synthesis protocol, and its principal application in the stereoselective synthesis of prostaglandin analogues via the Horner-Wadsworth-Emmons reaction. Detailed experimental procedures, mechanistic insights, and characterization data are provided to enable researchers to effectively synthesize and utilize this versatile reagent in complex synthetic campaigns, particularly in the field of medicinal chemistry and drug development.

Chemical Identity and Physicochemical Properties

1-(3-chlorophenoxy)-3-dimethoxyphosphorylpropan-2-one is an organophosphorus compound distinguished by a central ketone, a phosphonate ester, and a chlorophenoxy ether moiety.[1] These functional groups impart a unique reactivity profile, making it an ideal precursor for constructing the complex architecture of prostaglandins.[2][3]

Table 1: Core Identification and Physical Properties

ParameterValueSource(s)
IUPAC Name 1-(3-chlorophenoxy)-3-dimethoxyphosphorylpropan-2-one[4]
CAS Number 40665-94-9[1][4]
Molecular Formula C₁₁H₁₄ClO₅P[1][4]
Molecular Weight 292.65 g/mol [4]
Appearance Viscous oil / White crystalline solid[5]
Melting Point 39-40 °C (for precursor ester)[5]
Boiling Point 400.1 °C at 760 mmHg (Predicted)[1]
Density ~1.3 g/cm³ (Predicted)[1]
Solubility Soluble in THF, CH₂Cl₂, Ethyl Acetate[5]
Storage Temp. 2-8°C[1]

Synthesis of 1-(3-chlorophenoxy)-3-dimethoxyphosphorylpropan-2-one

The synthesis of the title β-ketophosphonate is most effectively achieved through the acylation of a phosphonate carbanion with a suitable ester. This approach offers high yields and operational simplicity, making it amenable to scale-up. The causality behind this choice rests on the high nucleophilicity of the lithiated phosphonate, which readily attacks the electrophilic carbonyl of the ester, forming a stable tetrahedral intermediate that subsequently collapses to the desired product.

Mechanistic Rationale

The synthesis proceeds via a Claisen-like condensation. Dimethyl methylphosphonate is deprotonated at the α-carbon using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) to prevent side reactions. This generates a highly reactive phosphonate carbanion. This carbanion then undergoes nucleophilic acyl substitution with an activated carboxylic acid derivative, in this case, ethyl (3-chlorophenoxy)acetate. The low reaction temperature is critical to maintain the stability of the carbanion and ensure selective C-acylation over other potential pathways.

Synthesis_Mechanism cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Acylation DMP Dimethyl methylphosphonate nBuLi n-BuLi (THF, -78°C) Carbanion Lithiated Phosphonate Carbanion nBuLi->Carbanion Deprotonation Ester Ethyl (3-chlorophenoxy)acetate Carbanion->Ester Reaction Product Target β-Ketophosphonate (11) Ester->Product Nucleophilic Attack & Acyl Substitution

Diagram 1: Synthetic workflow for the target β-ketophosphonate.

Experimental Protocol: Synthesis of Dimethyl[3-(3-chlorophenoxy)-2-oxoprop-1-yl]phosphonate (11)

This protocol is adapted from a procedure detailed in U.S. Patent 5,665,773 A.[5]

Materials:

  • Dimethyl methylphosphonate (20.6 g, 166 mmol)

  • Anhydrous Tetrahydrofuran (THF, 150 mL total)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes, 65 mL, 162 mmol)

  • Ethyl (3-chlorophenoxy)acetate (10) (15.0 g, 69.9 mmol)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Saturated aqueous Sodium Chloride (NaCl)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add dimethyl methylphosphonate (20.6 g, 166 mmol) and 110 mL of anhydrous THF.

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Add the 2.5 M solution of n-BuLi in hexanes (65 mL, 162 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature remains below -70 °C.

  • After the addition is complete, stir the resulting milky white suspension for an additional 1 hour at -78 °C.

  • In a separate flask, dissolve ethyl (3-chlorophenoxy)acetate (15.0 g, 69.9 mmol) in 40 mL of anhydrous THF.

  • Add the solution of the ester dropwise to the phosphonate anion suspension over 30 minutes at -78 °C.

  • Stir the reaction mixture for 1 hour at -78 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow, dropwise addition of 100 mL of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel containing 200 mL of a 1:1 mixture of saturated NaCl and ethyl acetate.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • The product, Dimethyl[3-(3-chlorophenoxy)-2-oxoprop-1-yl]phosphonate (11) , is obtained as a viscous oil (20.5 g, 100% crude yield) and is typically of sufficient purity for use in the subsequent step without further purification.[5][6]

Characterization Data (¹H NMR)

The structural integrity of the synthesized phosphonate must be confirmed before its use. ¹H NMR spectroscopy is a primary tool for this validation.

  • ¹H NMR (CDCl₃) : δ 7.22 (t, J=8.1 Hz, 1H), 7.05-6.90 (m, 2H), 6.85-6.78 (m, 1H), 4.72 (s, 2H), 3.84 (s, 3H), 3.78 (s, 3H), 3.27 (d, J=22.8 Hz, 2H).[5][6]

Interpretation of ¹H NMR Spectrum:

  • The signals between δ 6.78 and 7.22 ppm correspond to the four protons on the 3-chlorophenyl ring.

  • The sharp singlet at δ 4.72 ppm is characteristic of the two protons of the CH₂ group flanked by the ketone and the phenoxy ether (Ar-O-CH₂ -C=O).

  • The two singlets at δ 3.84 and 3.78 ppm are assigned to the two non-equivalent methoxy groups on the phosphorus atom (-P(O)(OCH₃ )₂).

  • Crucially, the doublet at δ 3.27 ppm with a large coupling constant (J=22.8 Hz) is diagnostic for the methylene protons adjacent to the phosphonate group (P-CH₂ -C=O). The large splitting is due to coupling with the phosphorus-31 nucleus.

Application in Prostaglandin Synthesis: The Horner-Wadsworth-Emmons Reaction

The primary utility of 1-(3-chlorophenoxy)-3-dimethoxyphosphorylpropan-2-one is as a Horner-Wadsworth-Emmons (HWE) reagent for the synthesis of prostaglandins, such as Cloprostenol.[2][3] The HWE reaction involves the olefination of an aldehyde or ketone with a phosphonate-stabilized carbanion to form an alkene. A key advantage over the classical Wittig reaction is that the dialkylphosphate byproduct is water-soluble, greatly simplifying purification. Furthermore, the HWE reaction using stabilized phosphonates, such as the title β-ketophosphonate, strongly favors the formation of the thermodynamically more stable (E)-alkene, which is the desired stereoisomer for the side chain of many prostaglandins.

Mechanistic Rationale of the HWE Reaction

The reaction is initiated by deprotonating the phosphonate at the α-carbon, which is made acidic by two adjacent electron-withdrawing groups (the ketone and the phosphonate). This generates a stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde partner (the "Corey aldehyde" derivative). The resulting betaine intermediate cyclizes to form a four-membered oxaphosphetane. This intermediate then collapses, eliminating a water-soluble phosphate salt and forming the desired C=C double bond with high (E)-selectivity. The use of LiCl in the reaction mixture helps to coordinate the intermediates, enhancing the stereoselectivity and reaction rate.

HWE_Mechanism cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Olefination Phosphonate β-Ketophosphonate (11) Base NEt₃, LiCl (THF, 0°C) Carbanion Stabilized Carbanion Base->Carbanion Deprotonation Aldehyde Corey Aldehyde Derivative (12) Carbanion->Aldehyde Reaction Enone (E)-Enone Product (13) Aldehyde->Enone Nucleophilic Attack & Elimination Phosphate Phosphate Byproduct

Diagram 2: Horner-Wadsworth-Emmons olefination workflow.

Experimental Protocol: HWE Reaction for Prostaglandin Precursor (13)

This protocol is adapted from U.S. Patent 5,665,773 A for the synthesis of an enone intermediate in the synthesis of a Cloprostenol analogue.[5]

Materials:

  • Dimethyl[3-(3-chlorophenoxy)-2-oxoprop-1-yl]phosphonate (11) (20.5 g, 70.0 mmol)

  • Lithium Chloride (LiCl) (2.6 g, 62 mmol)

  • Anhydrous Tetrahydrofuran (THF, 200 mL)

  • Triethylamine (NEt₃) (6.10 g, 60.4 mmol)

  • Corey Aldehyde derivative (12) (e.g., the 4-phenylbenzoate protected lactone aldehyde) (14.0 g, 51.1 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂, 50 mL)

  • Ethyl Acetate / Hexanes solvent system

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the phosphonate (11) (20.5 g, 70.0 mmol), lithium chloride (2.6 g, 62 mmol), and 200 mL of anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (6.10 g, 60.4 mmol) and stir the suspension.

  • In a separate flask, dissolve the aldehyde (12) (14.0 g, 51.1 mmol) in 50 mL of anhydrous CH₂Cl₂.

  • Add the aldehyde solution dropwise to the cold phosphonate mixture over 20-30 minutes.

  • Allow the reaction to stir at 0 °C and warm slowly to room temperature over several hours, monitoring by TLC until the starting aldehyde is consumed.

  • Quench the reaction with saturated aqueous NH₄Cl. Transfer to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer with water and then with saturated NaCl solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography, eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes, 3/2) to afford the desired (E)-enone product (13).

  • The product was obtained as a white crystalline solid (16.2 g, 72% yield).[5]

Characterization Data for HWE Product (13)
  • ¹H NMR (CDCl₃) : δ 8.0-7.9 (m, 2H), 7.62-7.52 (m, 1H), 7.50-7.38 (m, 2H), 7.18 (t, J=8.2 Hz, 1H), 7.0-6.82 (m, 3H), 6.75-6.70 (m, 1H), 6.54 (d, J=15.1 Hz, 1H), 5.32 (q, J=6.2 Hz, 1H), 5.12-5.05 (m, 1H), 4.66 (s, 2H), 3.0-2.8 (m, 3H), 2.7-2.2 (m, 3H).[5]

  • ¹³C NMR (CDCl₃) : δ 173.5, 158.7, 132.1, 131.5, 130.0, 129.5, 129.2, 123.3, 120.8, 117.7, 117.6, 111.4, 78.6, 74.4, 72.4, 69.9, 67.6, 52.6, 51.7, 42.5, 34.0, 31.5, 29.4, 26.8, 26.6, 24.9, 21.7.[6]

Interpretation of Product Spectra: The key diagnostic signal in the ¹H NMR spectrum is the doublet at δ 6.54 ppm with a large coupling constant of J=15.1 Hz. This large J-value is characteristic of two vinyl protons in a trans or (E) configuration, confirming the high stereoselectivity of the Horner-Wadsworth-Emmons reaction.

Safety and Handling

1-(3-chlorophenoxy)-3-dimethoxyphosphorylpropan-2-one is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood. The reagents used in its synthesis, particularly n-butyllithium, are pyrophoric and must be handled with extreme care under anhydrous, inert conditions.

Conclusion

1-(3-chlorophenoxy)-3-dimethoxyphosphorylpropan-2-one is a highly valuable and versatile synthetic intermediate. Its efficient, high-yielding synthesis via phosphonate carbanion acylation allows for the production of large quantities of this key reagent. The subsequent Horner-Wadsworth-Emmons reaction provides a reliable and highly stereoselective method for constructing the (E)-enone side chain essential for Cloprostenol and other related prostaglandin analogues. The protocols and data presented in this guide offer a validated framework for the synthesis and application of this compound, empowering researchers in the advancement of pharmaceutical development and complex molecule synthesis.

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A Technical Guide to Elucidating the Mechanism of Action of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate (DMCPP) is a structurally distinct organophosphorus compound primarily documented as a chemical intermediate in the synthesis of prostaglandin analogs, such as (+)-cloprostenol.[1][2][3] Despite its role in the synthesis of pharmacologically active agents, the intrinsic biological activity and mechanism of action of DMCPP itself remain largely uncharacterized in public-domain research.[4] This guide deconstructs the molecule's key functional moieties—the α-ketophosphonate electrophile and the 3-chlorophenoxy group—to build a data-driven, hypothetical mechanism of action. We propose that DMCPP's primary biological activity likely stems from its ability to act as an irreversible inhibitor of serine or cysteine hydrolases. Furthermore, we outline a comprehensive, multi-stage experimental blueprint designed to rigorously test this hypothesis, from initial target identification using activity-based protein profiling (ABPP) to downstream cellular pathway analysis. This document serves as a strategic manual for researchers and drug development professionals aiming to investigate the therapeutic or toxicological potential of DMCPP and structurally related molecules.

Introduction to this compound (DMCPP)

This compound is an organophosphorus compound with the molecular formula C₁₁H₁₄ClO₅P.[4] Its primary documented utility is as a key building block in multi-step organic syntheses.[4][5] Notably, it is an intermediate in the production of cloprostenol, a synthetic prostaglandin analog used in veterinary medicine to manage reproductive cycles.[3] While its role as a precursor is established, the direct biological effects of DMCPP are not well-defined in scientific literature, presenting a compelling case for investigation.

Chemical and Physical Properties

A summary of the key physicochemical properties of DMCPP is presented below, compiled from various chemical data repositories.

PropertyValueSource(s)
CAS Number 40665-94-9[1][5]
Molecular Formula C₁₁H₁₄ClO₅P[4][5]
Molecular Weight 292.65 g/mol [4][5]
Melting Point 77-78 °C[2][4]
Boiling Point (Predicted) 400.1 ± 30.0 °C[2][4]
Appearance White to light brown solid[6]
Purity Typically ≥95%[7]

Deconstruction of Molecular Architecture for Mechanistic Insights

The absence of direct research on DMCPP's mechanism necessitates a first-principles approach, analyzing its structure to infer potential biological interactions. The molecule can be dissected into two key functional domains: the α-ketophosphonate core and the 3-chlorophenoxy substituent.

The α-Ketophosphonate Moiety: A Reactive Electrophile

The central feature of DMCPP is the α-ketophosphonate group. This functionality is a known phosphonylating agent and is structurally analogous to α-halomethyl ketones, which are classic irreversible enzyme inhibitors. The ketone at the β-position enhances the electrophilicity of the carbon-phosphorus bond, making it susceptible to nucleophilic attack.

Hypothesized Interaction: Organophosphorus compounds, particularly those with reactive functionalities, are well-documented inhibitors of enzymes, most famously acetylcholinesterase.[8] However, the α-ketophosphonate structure suggests a broader potential to target other enzyme classes. We hypothesize that DMCPP acts as a mechanism-based covalent inhibitor, primarily targeting the active site nucleophiles of hydrolase enzymes, such as serine or cysteine proteases. The phosphonate group can form a stable, covalent adduct with the catalytic residue, leading to irreversible inhibition. This class of compounds is valued for its potential in creating highly specific enzyme inhibitors.[8][9]

The 3-Chlorophenoxy Group: A Bioactive Carrier

The 3-chlorophenoxy group is a common feature in a class of herbicides, including MCPA (2-methyl-4-chlorophenoxyacetic acid) and other related compounds.[6][10][11] In plants, these molecules act as synthetic auxins, causing uncontrolled growth and eventual death.[6][12] In non-plant organisms, the toxicological profile of chlorophenoxy compounds is less understood but has been associated with mechanisms like the uncoupling of oxidative phosphorylation and general cell membrane damage at high doses.[12][13]

Hypothesized Role: While the primary reactive center of DMCPP is the α-ketophosphonate, the 3-chlorophenoxy moiety likely governs the molecule's physicochemical properties, such as lipophilicity (LogP ≈ 2.77), which influences membrane permeability and distribution within biological systems.[5] This group dictates how the molecule is delivered to its potential intracellular targets. Furthermore, it may contribute to secondary, off-target effects or even play a role in guiding the molecule to specific enzyme sub-pockets, thereby influencing its target selectivity.

Proposed Primary Mechanism of Action: Irreversible Hydrolase Inhibition

Synthesizing the analyses of its functional groups, we propose the following primary mechanism of action for DMCPP:

DMCPP acts as a covalent, irreversible inhibitor of serine or cysteine hydrolases.

The proposed sequence of events is as follows:

  • Cellular Entry: Guided by the lipophilic 3-chlorophenoxy group, DMCPP passively diffuses across the cell membrane.

  • Target Recognition: DMCPP binds to the active site of a target hydrolase enzyme. The specificity of this binding is likely influenced by the overall shape and sterics of the entire molecule.

  • Covalent Modification: The catalytic nucleophile (e.g., serine hydroxyl or cysteine thiol) in the enzyme's active site attacks the electrophilic phosphorus atom of the α-ketophosphonate.

  • Irreversible Inhibition: This attack forms a stable, covalent phosphonate ester or thioester adduct with the enzyme, rendering it catalytically inactive.

This proposed mechanism is visualized in the signaling pathway diagram below.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol DMCPP_ext DMCPP (Extracellular) DMCPP_int DMCPP (Intracellular) DMCPP_ext->DMCPP_int Passive Diffusion Enzyme Target Hydrolase (Active Ser/Cys Nucleophile) DMCPP_int->Enzyme Binding to Active Site Adduct Covalently Inhibited Enzyme (Inactive Adduct) Enzyme->Adduct Covalent Modification (Irreversible) Product Biological Product Enzyme->Product Downstream Disruption of Downstream Pathway Adduct->Downstream Substrate Endogenous Substrate Substrate->Enzyme Catalysis Substrate->Adduct Inhibition

Caption: Proposed mechanism of irreversible enzyme inhibition by DMCPP.

An Experimental Blueprint for Mechanism of Action (MoA) Elucidation

To validate the proposed mechanism, a systematic, multi-phase experimental approach is required. This blueprint provides a logical workflow from broad target discovery to specific cellular validation.

Phase 1: Target Identification via Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic strategy to identify the direct cellular targets of covalent inhibitors. The core principle is to use a tagged version of the inhibitor to "fish" for its binding partners in a complex proteome.

Experimental Protocol: Synthesis of an Alkyne-Tagged DMCPP Probe

  • Synthesis: Modify the synthesis of DMCPP to incorporate a terminal alkyne handle. This is typically done by replacing one of the phosphonate's methyl esters with a propargyl group. This creates a probe (DMCPP-alkyne) that retains the core reactive structure.

  • Cell Lysate Incubation: Incubate the DMCPP-alkyne probe with a relevant cell lysate (e.g., from a human cancer cell line like HT-29). A vehicle control (DMSO) and a competition control (pre-incubation with excess untagged DMCPP) must be included.

  • Click Chemistry: After incubation, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a reporter tag (e.g., Biotin-Azide or a fluorescent dye-azide) to the probe-labeled proteins.

  • Enrichment/Visualization:

    • For Biotin: Use streptavidin-coated beads to enrich the biotin-tagged proteins.

    • For Fluorophore: Visualize labeled proteins directly via in-gel fluorescence scanning.

  • Mass Spectrometry: Elute the enriched proteins, digest them into peptides (typically with trypsin), and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competition and vehicle controls. These are the high-confidence candidate targets.

Caption: Workflow for target identification using ABPP.

Phase 2: Target Validation

Once candidate targets are identified, they must be validated using orthogonal methods.

Protocol 1: Recombinant Protein Assays

  • Protein Expression: Express and purify the top candidate protein(s) from the ABPP screen using a recombinant system (e.g., E. coli or HEK293 cells).

  • Inhibition Assay: Develop a functional assay for the purified enzyme using a known substrate (ideally a fluorogenic or chromogenic one).

  • IC₅₀ Determination: Incubate the enzyme with varying concentrations of DMCPP. Measure the reaction rate and plot the percent inhibition versus inhibitor concentration to determine the half-maximal inhibitory concentration (IC₅₀).

  • Irreversibility Test: To confirm irreversible binding, perform a "jump-dilution" experiment. Incubate the enzyme with a high concentration of DMCPP for a set time, then dilute the mixture significantly to lower the free inhibitor concentration. If the inhibition persists despite dilution, it indicates covalent, irreversible binding.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in intact cells. The principle is that ligand binding stabilizes a protein, increasing its melting temperature.

  • Cell Treatment: Treat intact cells with DMCPP or a vehicle control.

  • Heating: Heat aliquots of the treated cells across a range of temperatures.

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (melted) fraction by centrifugation.

  • Quantification: Quantify the amount of the candidate target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Analysis: A positive thermal shift (higher melting temperature) in the DMCPP-treated cells compared to the control confirms direct target engagement in a cellular context.

Phase 3: Downstream Cellular & Pathway Analysis

Confirming a direct target is crucial, but understanding the functional consequences of its inhibition is the ultimate goal.

  • Substrate Accumulation/Product Depletion: If the target enzyme's substrate and product are known and measurable, use LC-MS-based metabolomics to confirm that DMCPP treatment leads to an accumulation of the substrate and/or a depletion of the product within the cell.

  • Phenotypic Assays: Based on the known function of the target protein, design relevant cell-based assays. For example, if the target is a protease involved in cell proliferation, perform cell viability (e.g., MTS/MTT) or apoptosis (e.g., Caspase-Glo) assays.

  • Global Omics: For an unbiased view of the downstream effects, perform global transcriptomics (RNA-seq) or proteomics analysis on cells treated with DMCPP versus a control. This can reveal entire pathways that are perturbed by the inhibition of the primary target.

Conclusion

While this compound is currently relegated to the role of a synthetic intermediate, its molecular architecture strongly suggests a latent biological activity. The presence of a reactive α-ketophosphonate moiety points toward a mechanism of irreversible enzyme inhibition, likely targeting serine or cysteine hydrolases. The attached 3-chlorophenoxy group may modulate its pharmacokinetic properties and target specificity. The experimental blueprint detailed in this guide provides a rigorous, phase-gated strategy to move from this central hypothesis to a fully elucidated mechanism of action, thereby unlocking the potential toxicological or therapeutic relevance of this compound.

References

  • PubChem. (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

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  • Keglevich, G., & Bálint, E. (2023). The Last Decade of Optically Active α-Aminophosphonates. Molecules, 28(16), 6155. Retrieved from [Link]

  • Chemsrc. (2024, August 27). Dimethyl [3-(3-chlorophenoxy)-2-oxopropyl]phosphonate. Retrieved from [Link]

  • Francis, T. A., & Online, F. (n.d.). Chlorophenoxy herbicides – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of this compound in Pharma. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Selected examples of biologically active α‐hydroxyphosphonate derivatives. Retrieved from [Link]

  • ResearchGate. (2024, August 6). Concise Synthesis of Dimethyl (2-Oxopropyl)phosphonate and Homologation of Aldehydes to Alkynes in a Tandem Process. Retrieved from [Link]

  • ResearchGate. (2024, August 7). Mechanisms of Toxicity, Clinical Features, and Management of Acute Chlorophenoxy Herbicide Poisoning: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). MCPA. Retrieved from [Link]

  • World Health Organization. (n.d.). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Retrieved from [Link]

  • MDPI. (2024, December 10). Enzymatic Synthesis of Biologically Active H-Phosphinic Analogue of α-Ketoglutarate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. Retrieved from [Link]

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A Spectroscopic Guide to Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate: Elucidating Molecular Structure for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate, with the molecular formula C₁₁H₁₄ClO₅P, is a key intermediate in the synthesis of various biologically active molecules, including prostaglandin analogs like (+)-cloprostenol.[1][2] The precise structural confirmation of this organophosphorus compound is paramount for ensuring the integrity and success of subsequent synthetic steps in drug development. This guide provides a comprehensive analysis of the spectral data of this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As a senior application scientist, this document aims to not only present the data but also to elucidate the underlying principles that govern the experimental outcomes, thereby providing a self-validating framework for its structural characterization.

Molecular Structure and Key Features

The molecular structure of this compound combines several key functional groups that give rise to its characteristic spectral signature. These include a 3-chlorophenoxy moiety, a ketone carbonyl group, and a dimethyl phosphonate ester. Understanding the interplay of these groups is crucial for the accurate interpretation of the spectral data.

cluster_legend Functional Groups cluster_structure This compound A Dimethyl Phosphonate B Ketone C 3-Chlorophenoxy C1 C C2 C C1->C2 P1 P C1->P1 C3 C C2->C3 O2 O C2->O2 = O1 O C3->O1 C4 C O1->C4 C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 C9 C C6->C9 C8 C C7->C8 C8->C4 Cl1 Cl C9->Cl1 O3 O P1->O3 = O4 O P1->O4 O5 O P1->O5 C10 C O4->C10 C11 C O5->C11

Figure 1. Molecular structure with key functional groups highlighted.

Experimental Protocols

The acquisition of high-quality spectral data is fundamental to accurate structural elucidation. The following are detailed, step-by-step methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance III HD 400 MHz or equivalent, is employed.

  • Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.

    • A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

    • Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 5 seconds to ensure full relaxation of all protons, and an acquisition time of at least 2 seconds.

    • Typically, 16 to 32 scans are accumulated to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the ¹³C NMR spectrum, which simplifies the spectrum by removing C-H coupling.

    • A spectral width of approximately 220 ppm is used.

    • A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or equivalent, is utilized.

  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • A background spectrum of the clean ATR crystal is recorded.

    • The sample is then placed on the crystal, and the sample spectrum is acquired.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • An accumulation of 16 scans is generally sufficient.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer, such as a Waters Xevo G2-XS QTof or equivalent, is used.

  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

  • Data Acquisition:

    • A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

    • The electron energy is set to 70 eV.

    • The mass analyzer is scanned over a range of m/z 50-500.

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25t1HAr-H
~6.95m2HAr-H
~6.85m1HAr-H
~4.80s2HO-CH₂-C=O
~3.80d6HP(O)(OCH₃)₂
~3.40d2HP-CH₂-C=O

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~200C=O
~158Ar-C-O
~135Ar-C-Cl
~130Ar-CH
~122Ar-CH
~115Ar-CH
~113Ar-CH
~72O-CH₂
~53OCH₃
~38 (d)P-CH₂

Table 3: IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3070MediumAromatic C-H stretch
~2960MediumAliphatic C-H stretch
~1715StrongC=O (ketone) stretch[3]
~1590, ~1480Medium-StrongAromatic C=C stretch
~1245StrongP=O stretch[3]
~1030StrongP-O-C stretch
~780StrongC-Cl stretch

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
292/294Moderate[M]⁺/ [M+2]⁺
183/185High[M - P(O)(OCH₃)₂]⁺
128/130High[ClC₆H₄O]⁺
109Moderate[P(O)(OCH₃)₂]⁺

In-Depth Spectral Analysis

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum provides a wealth of information for the structural confirmation of this compound.

  • Aromatic Region (δ 6.8-7.3 ppm): The signals in this region are characteristic of the protons on the 3-chlorophenoxy ring. The splitting patterns (multiplets and a triplet) arise from the coupling between the non-equivalent aromatic protons.

  • Methylene Protons adjacent to the Carbonyl Group (δ ~4.80 ppm): The singlet at approximately 4.80 ppm corresponds to the two protons of the methylene group situated between the ether oxygen and the ketone carbonyl (O-CH₂-C=O). Its downfield chemical shift is due to the deshielding effect of the adjacent electronegative oxygen and the carbonyl group.

  • Methoxy Protons (δ ~3.80 ppm): The doublet at around 3.80 ppm, integrating to six protons, is assigned to the two equivalent methoxy groups of the dimethyl phosphonate moiety. The signal is a doublet due to coupling with the phosphorus nucleus (³JHP).

  • Methylene Protons adjacent to the Phosphorus Atom (δ ~3.40 ppm): The doublet at approximately 3.40 ppm, integrating to two protons, is attributed to the methylene group directly attached to the phosphorus atom (P-CH₂-C=O). The doublet arises from coupling with the phosphorus nucleus (²JHP).

¹³C NMR Spectrum Analysis

The predicted proton-decoupled ¹³C NMR spectrum further corroborates the proposed structure.

  • Carbonyl Carbon (δ ~200 ppm): The signal in the far downfield region is characteristic of a ketone carbonyl carbon.

  • Aromatic Carbons (δ 113-158 ppm): Six distinct signals are expected for the aromatic carbons of the 3-chlorophenoxy group, reflecting their different chemical environments.

  • Methylene Carbon (δ ~72 ppm): The signal at approximately 72 ppm is assigned to the methylene carbon of the O-CH₂ group.

  • Methoxy Carbons (δ ~53 ppm): The signal around 53 ppm corresponds to the two equivalent methoxy carbons.

  • Phosphonate-bound Methylene Carbon (δ ~38 ppm): The signal for the methylene carbon attached to the phosphorus atom appears as a doublet due to one-bond coupling with the phosphorus nucleus (¹JCP).

IR Spectrum Analysis

The IR spectrum provides definitive evidence for the presence of key functional groups.

  • C=O Stretch (~1715 cm⁻¹): A strong absorption band around 1715 cm⁻¹ is a classic indicator of a ketone carbonyl group.[3]

  • P=O Stretch (~1245 cm⁻¹): The strong absorption at approximately 1245 cm⁻¹ is characteristic of the P=O stretching vibration in a phosphonate ester.[3]

  • Aromatic C-H and C=C Stretches: The bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ confirm the presence of the aromatic ring.

  • C-Cl Stretch (~780 cm⁻¹): A strong absorption in the fingerprint region around 780 cm⁻¹ is indicative of a C-Cl bond.

Mass Spectrometry Analysis

The mass spectrum provides the molecular weight and valuable information about the fragmentation pattern of the molecule.

  • Molecular Ion Peak ([M]⁺): The presence of a molecular ion peak at m/z 292 and an M+2 peak at m/z 294 with an intensity ratio of approximately 3:1 is a clear indication of the presence of one chlorine atom in the molecule.[4] This confirms the molecular weight of the compound.

M+ (m/z 292/294) M+ (m/z 292/294) Fragment 1 (m/z 183/185) Fragment 1 (m/z 183/185) M+ (m/z 292/294)->Fragment 1 (m/z 183/185) - P(O)(OCH3)2 Fragment 3 (m/z 109) Fragment 3 (m/z 109) M+ (m/z 292/294)->Fragment 3 (m/z 109) - ClC6H4OCH2CO Fragment 2 (m/z 128/130) Fragment 2 (m/z 128/130) Fragment 1 (m/z 183/185)->Fragment 2 (m/z 128/130) - CH2CO

Figure 2. Proposed mass spectrometry fragmentation pathway.

  • Major Fragmentation Pathways:

    • Loss of the Dimethyl Phosphonate Group: A prominent fragmentation pathway involves the cleavage of the C-P bond, leading to the loss of the dimethyl phosphonate radical, resulting in a fragment ion at m/z 183/185.

    • Formation of the Chlorophenoxy Cation: Further fragmentation of the m/z 183/185 ion through the loss of a neutral ketene molecule (CH₂=C=O) can lead to the formation of the stable 3-chlorophenoxy cation at m/z 128/130.

    • Formation of the Dimethyl Phosphonate Cation: Another possible fragmentation involves the cleavage of the C-C bond between the carbonyl group and the phosphonate-bearing methylene group, leading to the formation of the dimethyl phosphonate cation at m/z 109.

Conclusion

The comprehensive analysis of the NMR, IR, and MS spectral data provides unequivocal evidence for the structure of this compound. The combination of these analytical techniques offers a robust and self-validating methodology for the characterization of this important pharmaceutical intermediate. The detailed interpretation of the spectral features, grounded in fundamental principles of spectroscopy, serves as a valuable resource for researchers and scientists in the field of drug development, ensuring the quality and identity of this critical building block.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemsrc. (2025, August 27). Dimethyl [3-(3-chlorophenoxy)-2-oxopropyl]phosphonate. Retrieved from [Link]

  • NIST. (n.d.). Dimethyl (2-oxopropyl)phosphonate. NIST Chemistry WebBook. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

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An In-Depth Technical Guide to the Solubility and Stability of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the essential physicochemical properties of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate, with a focus on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established methodologies with practical insights to empower users to accurately characterize this compound.

Introduction

This compound is an organophosphorus compound with the molecular formula C₁₁H₁₄ClO₅P.[1] Its structure, featuring a phosphonate ester, a ketone, an ether linkage, and a chlorinated aromatic ring, suggests a range of chemical reactivities and potential applications, including as an intermediate in organic synthesis, particularly for prostaglandins like (+)-cloprostenol.[1][2][3][4] A thorough understanding of its solubility and stability is paramount for its effective use in research and development, influencing everything from reaction conditions to formulation and storage.

Part 1: Solubility Profile

The solubility of an active compound is a critical determinant of its bioavailability and formulation feasibility.[5] this compound exhibits characteristics of both hydrophilic and lipophilic natures, leading to nuanced solubility behavior.[1] It has been reported to have slight solubility in polar aprotic solvents like chloroform and polar protic solvents such as methanol.[1] The hydrophobic character is largely influenced by the chlorophenoxy aromatic ring, while the phosphonate and ketone moieties contribute to its polarity.[1]

Quantitative Solubility Assessment

To move beyond qualitative descriptions, a systematic approach to quantifying solubility is essential. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[6]

Table 1: Solubility Data for this compound

SolventTemperature (°C)pH (for aqueous)Solubility (mg/mL)Method
Chloroform25N/AData to be determinedShake-Flask
Methanol25N/AData to be determinedShake-Flask
Water257.4Data to be determinedShake-Flask
DMSO25N/AData to be determinedShake-Flask
Experimental Protocol: Shake-Flask Solubility Determination

This protocol outlines the steps to determine the equilibrium solubility of this compound.

1. Preparation of Saturated Solution:

  • Add an excess amount of the compound to a known volume of the desired solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached with the dissolved state.[7]
  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.

2. Phase Separation:

  • After agitation, allow the vials to stand to let the undissolved solid settle.
  • Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation is recommended to effectively separate the solid and liquid phases.[7]

3. Analysis of Solute Concentration:

  • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
  • Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. HPLC is preferred over UV spectroscopy alone as it can separate the parent compound from any potential impurities or degradants.[7]

4. Calculation:

  • Calculate the solubility in mg/mL or other relevant units based on the measured concentration and the dilution factor.
Workflow for Solubility Determination

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess compound to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge to separate solid and liquid phases B->C D Collect supernatant C->D E Dilute supernatant D->E F Quantify concentration via HPLC E->F G Calculate solubility F->G G cluster_setup Study Setup cluster_storage Storage Conditions cluster_analysis Time-Point Analysis A Package compound in appropriate containers B Place samples in stability chambers A->B C Long-Term (25°C/60%RH) B->C D Accelerated (40°C/75%RH) B->D E Stress (e.g., Acid, Base, Light) B->E F Withdraw samples at specified intervals C->F D->F E->F G Perform HPLC analysis (Assay, Purity) F->G H Assess physical properties G->H I Evaluate data and determine degradation rate H->I

Sources

Navigating the Synthesis Intermediate: A Technical Guide to the Safe Handling of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the safety and handling protocols for Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate (CAS No. 40665-94-9). As an organophosphorus intermediate utilized in the synthesis of prostaglandins such as (+)-cloprostenol, this compound requires careful management in a laboratory setting. This document synthesizes known data about the compound with established best practices for handling organophosphorus chemicals to ensure the safety of laboratory personnel and the integrity of research.

Compound Profile and Hazard Identification

This compound is a white to off-white solid. A clear understanding of its chemical and physical properties is foundational to its safe handling.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 40665-94-9[1]
Molecular Formula C₁₁H₁₄ClO₅P[1]
Molecular Weight 292.65 g/mol [1]
Appearance White to off-white solid
Melting Point 77-78 °C
Boiling Point 400.1 °C at 760 mmHg
Density 1.298 g/cm³
Storage Temperature 2-8°C

GHS Hazard Classification:

Based on available data, this compound is classified with the following hazards.[1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate the use of appropriate personal protective equipment and handling procedures to prevent exposure.

Core Principles of Safe Handling

The safe handling of this compound is predicated on a comprehensive approach that integrates engineering controls, administrative protocols, and personal protective equipment.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate personnel from the hazardous substance.

  • Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is crucial for preventing the inhalation of any dust or aerosols.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): A Necessary Barrier

A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure.

Table 2: Recommended Personal Protective Equipment

Body PartEquipmentRationale
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact and irritation.
Eyes Safety glasses with side shields or chemical splash gogglesTo protect against splashes and airborne particles causing eye irritation.
Body Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Use in a fume hood is the primary control. For situations with potential for significant aerosolization outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be considered.To prevent respiratory tract irritation from inhalation of dust or aerosols.
Administrative Controls and Work Practices

Safe work practices are critical for minimizing the risk of exposure.

  • Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Labeling: Ensure all containers of this compound are clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

  • Access Control: Restrict access to areas where the compound is being used to authorized personnel only.

Experimental Workflow: A Step-by-Step Approach to Safe Manipulation

The following workflow outlines the critical steps for safely handling this compound during a typical experimental procedure.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Appropriate Solvent handle_transfer->handle_dissolve post_clean Decontaminate Work Area handle_dissolve->post_clean After reaction completion post_dispose Dispose of Waste Properly post_clean->post_dispose post_remove_ppe Remove PPE Correctly post_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Caption: A generalized workflow for the safe handling of this compound.

Storage and Chemical Compatibility

Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.

  • Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight. The recommended storage temperature is 2-8°C.

  • Incompatible Materials: As an organophosphorus compound, it should be stored separately from strong oxidizing agents, strong acids, and strong bases to avoid potentially vigorous reactions. A chemical compatibility chart should be consulted for specific storage arrangements.

Emergency Procedures: Preparedness and Response

A well-defined emergency plan is critical for mitigating the consequences of an accidental exposure or spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response
  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact the institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Containerization: Collect all solid and liquid waste in separate, clearly labeled, and compatible containers.

  • Disposal: Arrange for the disposal of hazardous waste through a licensed disposal company or the institution's EHS department.[2] Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice and the specific guidelines outlined in this document. A thorough understanding of its hazards, coupled with the consistent application of engineering controls, personal protective equipment, and safe work practices, is paramount for protecting the health and safety of laboratory personnel. Researchers are strongly encouraged to consult the Safety Data Sheet (SDS) for this compound, when available, for the most detailed and up-to-date information.

References

  • PubChem. This compound. Available from: [Link]

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An In-depth Technical Guide to Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate: Synthesis, Application, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate, with the CAS number 40665-94-9, is a sophisticated organophosphorus compound that serves as a critical building block in the synthesis of pharmacologically active molecules.[1] Its molecular structure, featuring a phosphonate ester, a ketone, an ether linkage, and a chlorinated aromatic ring, makes it a versatile intermediate in organic synthesis.[1] This guide provides a comprehensive overview of its primary application, synthesis, and safe handling, with a focus on its pivotal role in the production of prostaglandin analogs.

Core Application: A Key Intermediate in Prostaglandin Synthesis

The most significant and well-documented application of this compound is as a key intermediate in the synthesis of prostaglandin F2α analogs, most notably (+)-cloprostenol.[1][2] Cloprostenol is a potent luteolytic agent used extensively in veterinary medicine to synchronize estrus and manage reproductive cycles in livestock.[1]

Mechanism of Action of the Final Product: Cloprostenol

Cloprostenol functions as a synthetic analog of prostaglandin F2α (PGF2α). It exerts its physiological effect by inducing the regression of the corpus luteum (luteolysis), which in turn leads to a decrease in progesterone levels and the initiation of a new estrous cycle. This hormonal control is fundamental to its application in animal reproductive health.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.

PropertyValue
Molecular Formula C₁₁H₁₄ClO₅P
Molecular Weight 292.65 g/mol
CAS Number 40665-94-9
Appearance Not specified in available literature
Boiling Point (Predicted) 400.1 ± 30.0 °C at 760 mmHg
Density (Predicted) 1.298 ± 0.06 g/cm³
Storage Temperature 2-8°C

Synthesis of this compound

The synthesis of β-ketophosphonates such as this compound is commonly achieved via the Michaelis-Arbuzov reaction.[3][4] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.

Representative Synthetic Pathway: Michaelis-Arbuzov Reaction

The following diagram illustrates the likely synthetic route for this compound.

G reagent1 Trimethyl phosphite intermediate Phosphonium salt intermediate reagent1->intermediate Nucleophilic attack reagent2 1-chloro-3-(3-chlorophenoxy)propan-2-one reagent2->intermediate product This compound intermediate->product Dealkylation byproduct Chloromethane intermediate->byproduct

Caption: Michaelis-Arbuzov reaction for the synthesis of the title compound.

Generalized Experimental Protocol for Synthesis
  • Reaction Setup: A reaction flask equipped with a reflux condenser and a dropping funnel is charged with trimethyl phosphite. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkyl Halide: 1-chloro-3-(3-chlorophenoxy)propan-2-one is added dropwise to the trimethyl phosphite. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • Reaction: After the addition is complete, the reaction mixture is heated to ensure the completion of the reaction. The progress can be monitored by techniques such as TLC or ³¹P NMR spectroscopy.

  • Work-up and Purification: Upon completion, the crude product is typically purified by vacuum distillation to remove any unreacted starting materials and the chloromethane byproduct.

Application in Prostaglandin Synthesis: The Horner-Wadsworth-Emmons Reaction

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction to construct the enone side chain of prostaglandin precursors.[5][6] The HWE reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone to form an alkene, typically with high E-selectivity.

The Horner-Wadsworth-Emmons Reaction Pathway

The following diagram illustrates the use of this compound in a Horner-Wadsworth-Emmons reaction with a Corey aldehyde derivative, a common intermediate in prostaglandin synthesis.

G phosphonate This compound carbanion Phosphonate carbanion phosphonate->carbanion Deprotonation base Base (e.g., NaH) base->carbanion enone Prostaglandin enone precursor carbanion->enone Nucleophilic addition aldehyde Corey aldehyde derivative aldehyde->enone phosphate_byproduct Dimethyl phosphate byproduct enone->phosphate_byproduct Elimination

Caption: Horner-Wadsworth-Emmons reaction for prostaglandin synthesis.

Generalized Experimental Protocol for the HWE Reaction

The following is a generalized protocol based on typical Horner-Wadsworth-Emmons reaction conditions used in prostaglandin synthesis.

  • Formation of the Phosphonate Carbanion: To a suspension of a strong base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethoxyethane (DME), a solution of this compound is added dropwise at a reduced temperature (e.g., 0 °C). The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the carbanion.

  • Reaction with the Aldehyde: A solution of the Corey aldehyde derivative in the same anhydrous solvent is then added to the solution of the phosphonate carbanion. The reaction is typically allowed to proceed at room temperature for several hours.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude enone is then purified by column chromatography.

Safety and Handling

Based on the available Safety Data Sheet (SDS), this compound is classified as a hazardous substance.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (2-8°C).

First Aid Measures:

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Spectroscopic Characterization

Conclusion

This compound is a valuable and highly specialized chemical intermediate. Its primary utility lies in its role as a key building block in the Horner-Wadsworth-Emmons olefination step for the synthesis of cloprostenol and other prostaglandin analogs. A thorough understanding of its synthesis via the Michaelis-Arbuzov reaction, its application in the HWE reaction, and its proper handling and safety precautions are paramount for its effective and safe use in research and drug development. While detailed, publicly available experimental protocols and spectroscopic data are scarce, the established principles of organophosphorus chemistry provide a solid foundation for its synthesis and application.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Critical Role of this compound in Pharma. [Link]

  • Chongqing Chemdad Co., Ltd. This compound. [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

  • LookChem. This compound. [Link]

  • Organic Chemistry Portal. Arbuzov Reaction. [Link]

  • Wikipedia. Michaelis–Arbuzov reaction. [Link]

  • YouTube. Formation of phosphonate esters with the Arbuzov reaction. [Link]

  • Organic Syntheses. Submitted by Rebekah M. Richardson and David F. Wiemer. [Link]

  • Google Patents.

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The Genesis of a Key Prostaglandin Intermediate: A Technical History of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the lineage of a critical synthetic building block is paramount. This in-depth technical guide illuminates the discovery and historical development of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate, a cornerstone intermediate in the synthesis of potent prostaglandin analogues like cloprostenol.

Introduction: The Significance of an α-Ketophosphonate

This compound, with the chemical formula C₁₁H₁₄ClO₅P and CAS number 40665-94-9, is an organophosphorus compound that has carved a crucial niche in medicinal chemistry.[1] Its primary and most notable application lies in its role as a key precursor for the ω-side chain of synthetic prostaglandins, particularly the potent luteolytic agent cloprostenol.[2][3] The strategic placement of a phosphonate group, a ketone, an ether linkage, and a chlorinated aromatic ring provides a versatile scaffold for the construction of complex molecular architectures.[1] This guide will trace the origins of this vital intermediate, from the foundational discoveries in prostaglandin synthesis to the specific methodologies developed for its efficient production.

The Dawn of Prostaglandin Synthesis: A Historical Context

The story of this compound is intrinsically linked to the groundbreaking work on prostaglandin synthesis in the mid-20th century. The pioneering efforts of chemists like E.J. Corey in the 1960s and 1970s laid the groundwork for the total synthesis of these biologically active lipids.[4][5] A pivotal achievement in this era was the development of the "Corey lactone," a versatile bicyclic intermediate that provided stereochemical control for the construction of the prostaglandin core.[4]

The subsequent challenge was the stereoselective installation of the two side chains, the α-chain and the ω-chain. For this, the Horner-Wadsworth-Emmons (HWE) reaction emerged as a powerful tool.[6] This reaction, a modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions to react with aldehydes or ketones, typically yielding (E)-alkenes with high stereoselectivity.[6] The development of various phosphonate reagents became a critical area of research for prostaglandin synthesis.

The Emergence of Cloprostenol and its Precursors

Cloprostenol, a synthetic analogue of Prostaglandin F₂α (PGF₂α), was developed for its potent luteolytic activity and found widespread use in veterinary medicine for synchronizing estrus and other reproductive applications.[3][7] The synthesis of cloprostenol and other related prostaglandin analogues necessitated the development of a specific phosphonate intermediate that would introduce the characteristic (3-chlorophenoxy) moiety found in its ω-side chain.

While a definitive "discovery" paper for this compound remains elusive in early academic literature, its synthesis and use are detailed in patents related to prostaglandin analogues. A significant disclosure appears in a 1994 patent, which provides a robust and detailed experimental protocol for its preparation. This suggests that the compound was likely developed within an industrial research setting, specifically for the purpose of prostaglandin synthesis.

Synthetic Strategies and Methodologies

The primary route for the synthesis of this compound involves the reaction of a phosphonate carbanion with an appropriate electrophile. The most commonly cited method is a variation of the Arbuzov or Michaelis–Arbuzov reaction followed by acylation.

Key Synthetic Pathway

A well-documented synthetic protocol involves the following key steps:

  • Formation of the Phosphonate Carbanion: Dimethyl methylphosphonate is treated with a strong base, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). This deprotonation generates the highly nucleophilic phosphonate carbanion.

  • Reaction with an Ester: The phosphonate carbanion then undergoes a nucleophilic acyl substitution reaction with an ester containing the 3-chlorophenoxy group, such as ethyl (3-chlorophenoxy)acetate. This reaction forms the target α-ketophosphonate.

Experimental Protocol: Synthesis of this compound

Materials:

  • Dimethyl methylphosphonate

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethyl (3-chlorophenoxy)acetate

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • A solution of dimethyl methylphosphonate in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of n-butyllithium in hexanes is added dropwise to the cooled phosphonate solution, maintaining the temperature at -78 °C. The mixture is stirred for a period to ensure complete formation of the carbanion.

  • A solution of ethyl (3-chlorophenoxy)acetate in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is allowed to proceed at low temperature for a specified time before being gradually warmed to room temperature.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent such as diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product DMP Dimethyl methylphosphonate Deprotonation Deprotonation (-78 °C, THF) DMP->Deprotonation nBuLi n-Butyllithium nBuLi->Deprotonation Ester Ethyl (3-chlorophenoxy)acetate Acylation Nucleophilic Acyl Substitution (-78 °C to RT) Ester->Acylation Deprotonation->Acylation Phosphonate Carbanion Quench Quenching (NH4Cl (aq)) Acylation->Quench Purification Purification (Column Chromatography) Quench->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₁₁H₁₄ClO₅P
Molecular Weight 292.66 g/mol
CAS Number 40665-94-9
Appearance White to off-white solid
Melting Point 77-78 °C
Boiling Point ~400.1 °C at 760 mmHg (Predicted)
Density ~1.298 g/cm³ (Predicted)

Conclusion and Future Perspectives

The history of this compound is a testament to the enabling power of synthetic organic chemistry in drug discovery and development. While its initial discovery may be rooted in the proprietary research of the pharmaceutical industry, its importance as a key intermediate for prostaglandin synthesis is undisputed. The development of efficient and scalable synthetic routes to this compound has been crucial for the production of important veterinary medicines. As the demand for complex pharmaceutical agents continues to grow, the legacy of such pivotal building blocks and the synthetic strategies devised for their creation will continue to inspire and inform the next generation of drug development professionals.

References

  • Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-controlled synthesis of prostaglandins F2α and E2 (dl). Journal of the American Chemical Society, 91(20), 5675–5677.
  • Cooper, M. J. (1981). Prostaglandins in veterinary practice. In Practice, 3(1), 30-34.
  • Horner, L., Hoffmann, H., Wippel, H. G., & Klahre, G. (1958). Phosphororganische Verbindungen, XII. Darstellung und einige Eigenschaften von Phosphinoxiden. Chemische Berichte, 91(1), 61-63.
  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • A brief history of prostaglandins. (2006). British Journal of Pharmacology, 147(S1), S181–S189.
  • The discovery of prostaglandins. (2001).
  • The synthesis of prostaglandins. (1980s).
  • Cloprostenol. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Cloprostenol & R-cloprostenol. (1997).
  • The metabolic fate of the synthetic prostaglandin cloprostenol ('Estrumate') in the cow: use of ion cluster techniques to facilitate metabolite identification. (1980). Biomedical Mass Spectrometry, 7(5), 226-30.
  • Cloprostenol sodium improves reproductive performance of multiparous sows during lactation. (2024). Frontiers in Veterinary Science, 10.
  • Public release summary on the evaluation of the new active constituent d-cloprostenol. (2013). Australian Pesticides and Veterinary Medicines Authority.
  • This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

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An In-depth Technical Guide to Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate is an organophosphorus compound of significant interest in both pharmaceutical and agrochemical research.[1] Its molecular structure, featuring a phosphonate group, a ketone, an ether linkage, and a chlorinated aromatic ring, underpins its reactivity and utility.[2] This guide provides a comprehensive technical overview of its synthesis, chemical properties, and biological significance, with a focus on its established role as a key intermediate in the synthesis of prostaglandin analogs and its potential applications as a bioactive agent.[1][3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, handling, and application.

PropertyValueSource
CAS Number 40665-94-9[4][5][6]
Molecular Formula C₁₁H₁₄ClO₅P[3][4][5][6]
Molecular Weight 292.65 g/mol [3][5][7]
Appearance White to off-white solid[8]
Melting Point 77-78 °C[2][8]
Boiling Point (Predicted) 400.1 ± 30.0 °C at 760 mmHg[3][8]
Density (Predicted) 1.298 ± 0.06 g/cm³[3][8]
Storage Temperature 2-8°C[3]

Synthesis and Mechanistic Considerations

While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, its structure as a β-ketophosphonate suggests established synthetic routes. The most probable methods involve the Michaelis-Arbuzov or related reactions.

Proposed Synthetic Pathway: Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds. In the context of synthesizing the title compound, this would likely involve the reaction of trimethyl phosphite with a suitable α-halo ketone precursor.

G cluster_reactants Reactants cluster_products Products A Trimethyl phosphite C This compound A->C Michaelis-Arbuzov Reaction B 1-(3-chlorophenoxy)-3-chloropropan-2-one B->C D Chloromethane (byproduct) C->D

Caption: Proposed Michaelis-Arbuzov synthesis pathway.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add trimethyl phosphite (1.0 equivalent).

  • Addition of α-halo ketone: Slowly add 1-(3-chlorophenoxy)-3-chloropropan-2-one (1.1 equivalents) dropwise to the trimethyl phosphite at room temperature.

  • Reaction: Gently heat the reaction mixture to 80-100°C and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography or ³¹P NMR spectroscopy.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the desired this compound.

Spectroscopic Characterization

Spectroscopic analysis is critical for the structural elucidation and purity assessment of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the key functional groups. A strong absorption band around 1230-1260 cm⁻¹ is indicative of the P=O stretching vibration.[2] Another prominent strong band would appear around 1715 cm⁻¹ corresponding to the ketone (C=O) stretching vibration.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would provide information on the different proton environments. Expected signals would include doublets for the methyl groups attached to the phosphorus atom, a singlet for the methylene protons adjacent to the carbonyl group, another singlet for the methylene protons of the phosphonate group, and multiplets for the aromatic protons.

    • ¹³C NMR: The carbon NMR would show distinct signals for the methyl carbons of the phosphonate, the methylene carbons, the carbonyl carbon, and the aromatic carbons.

    • ³¹P NMR: The phosphorus-31 NMR spectrum should exhibit a single resonance, confirming the presence of a single phosphorus environment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight with high precision (calculated exact mass: 292.026738 amu).[2] The mass spectrum would also display a characteristic isotopic pattern for the chlorine atom (M+2 peak).[2]

Applications in Pharmaceutical Synthesis

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of prostaglandin analogs.[1][5]

Role in Cloprostenol Synthesis

Cloprostenol is a synthetic analog of prostaglandin F2α, widely used in veterinary medicine for the synchronization of estrus and treatment of reproductive disorders.[1] this compound serves as a crucial building block for the construction of the ω-side chain of cloprostenol.

The synthesis typically involves a Horner-Wadsworth-Emmons (HWE) reaction. The phosphonate is first deprotonated with a strong base to form a stabilized carbanion (ylide). This ylide then reacts with an aldehyde precursor of the prostaglandin core to form an α,β-unsaturated ketone, establishing the desired trans double bond with high stereoselectivity.

G A This compound B Phosphonate Ylide (Carbanion) A->B Deprotonation (e.g., NaH) D Cloprostenol Precursor (α,β-unsaturated ketone) B->D Horner-Wadsworth-Emmons Reaction C Prostaglandin Aldehyde Core C->D E Final reduction and deprotection steps D->E F Cloprostenol E->F

Caption: Role in the Horner-Wadsworth-Emmons reaction for cloprostenol synthesis.

Potential Biological Activity and Mechanism of Action

While its role as a synthetic intermediate is well-established, the inherent biological activity of this compound and related compounds is an area of active interest.

Herbicidal and Pesticidal Potential

The presence of the chlorophenoxy and phosphonate moieties suggests potential herbicidal or pesticidal properties.[2] Organophosphorus compounds, as a class, are known for their wide range of biological activities. Many commercial pesticides are organophosphates that act by inhibiting acetylcholinesterase.[9]

Studies on structurally similar α-substituted alkylphosphonates have shown that they can act as potent inhibitors of the pyruvate dehydrogenase complex (PDHC).[10] PDHC is a critical enzyme complex in cellular metabolism, linking glycolysis to the citric acid cycle.[9][11][12][13] Inhibition of PDHC disrupts cellular energy production, which can be lethal to the organism. It is plausible that this compound exerts herbicidal effects through a similar mechanism. However, specific studies on the title compound are needed to confirm this hypothesis and to determine its efficacy and selectivity.

Safety and Handling

As with all organophosphorus compounds, appropriate safety precautions should be taken when handling this compound. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[7] The phosphonate group raises concerns about potential organophosphate toxicity if ingested or absorbed through the skin.[2] Therefore, handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a versatile molecule with a secure footing in pharmaceutical synthesis as a key precursor to important prostaglandin analogs like cloprostenol. Its chemical structure also suggests intriguing possibilities for its direct application as a bioactive agent, particularly in the agrochemical sector. Further research into its biological activities and mechanism of action could unlock new applications for this compound. This guide has synthesized the available literature to provide a solid foundation for researchers and professionals working with this important chemical entity.

References

  • Bunik, V. I., Artiukhov, A. V., Aleshin, V. A., & Ksenofontov, A. L. (2022). Phosphonate Inhibitors of Pyruvate Dehydrogenase Perturb Homeostasis of Amino Acids and Protein Succinylation in the Brain. International Journal of Molecular Sciences, 23(21), 13296. [Link]

  • He, H. W., Wang, W., Peng, H., & Tan, X. S. (2018). Herbicidal activity and application cyclic of phosphonates. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(3), 253-258. [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of this compound in Pharma. Retrieved from [Link]

  • Graf, A. V., Artiukhov, A. V., & Bunik, V. I. (2022). Phosphonate inhibitors of pyruvate dehydrogenase perturb homeostasis of amino acids and protein succinylation in the brain. Preprints.org. [Link]

  • PubMed. (2022). Phosphonate Inhibitors of Pyruvate Dehydrogenase Perturb Homeostasis of Amino Acids and Protein Succinylation in the Brain. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (n.d.). Phosphonate Inhibitors of Pyruvate Dehydrogenase Perturb Homeostasis of Amino Acids and Protein Succinylation in the Brain. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Xu, F., Zhu, C., & Li, Y. (2020). Unexpected Ester and Phosphonate Radical Generation by Hypervalent Iodine Compounds for Synthesizing 6-Phenanthridine Derivatives. Organic Letters, 22(15), 5833–5838. [Link]

  • Xu, G., et al. (2021). A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis. Chemical Science, 12(31), 10546–10552. [Link]

  • Chemsrc. (n.d.). CAS#:40665-94-9 | Dimethyl [3-(3-chlorophenoxy)-2-oxopropyl]phosphonate. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl (2-oxopropyl)phosphonate. Retrieved from [Link]

  • NIST. (n.d.). Dimethyl (2-oxopropyl)phosphonate. Retrieved from [Link]

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  • Google Patents. (n.d.). US10100028B2 - Prostaglandin synthesis.
  • Google Patents. (n.d.). CS276003B6 - method of production of (+)-isomer of cloprostenol.
  • ResearchGate. (2021). Unified Strategy to Prostaglandins: Chemoenzymatic Total Synthesis of Cloprostenol, Bimatoprost, PGF2α, Fluprostenol, and Travoprost Guided by Biocatalytic Retrosynthesis. Retrieved from [Link]

  • European Patent Office. (n.d.). EP0048370A1 - Process for the preparation of derivatives of trans-3-(Z-2-chloro-2-aryl-vinyl). Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Potential of Phosphonates in Medicinal Chemistry

Phosphonate compounds, characterized by the chemically stable carbon-phosphorus (C-P) bond, have firmly established their place in the landscape of drug discovery and development. Their ability to act as isosteric and isoelectronic mimics of natural phosphates, combined with their resistance to enzymatic hydrolysis, makes them invaluable tools for designing enzyme inhibitors and therapeutic agents.[1][2] This guide focuses on a specific α-ketophosphonate, Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate, a key building block in the synthesis of important prostaglandin analogs.[3][4] We will delve into its synthesis, chemical properties, and its pivotal role in the Horner-Wadsworth-Emmons reaction, providing a comprehensive resource for researchers in the field.

Core Compound Profile: this compound

This compound (CAS No. 40665-94-9) is a versatile synthetic intermediate with the molecular formula C₁₁H₁₄ClO₅P.[4][5] Its structure features a dimethyl phosphonate moiety, a central ketone, and a 3-chlorophenoxy group, each contributing to its unique reactivity and utility.

PropertyValueSource(s)
Molecular Weight 292.65 g/mol [4][5]
Melting Point 77-78 °C[6]
Boiling Point (Predicted) 400.1 ± 30.0 °C[6]
Density (Predicted) 1.298 ± 0.06 g/cm³[6]
Storage Temperature 2-8°C[6]

Synthesis of this compound: A Practical Approach

The synthesis of α-ketophosphonates such as this compound can be achieved through several established methods in organophosphorus chemistry. A prevalent and effective strategy involves the acylation of a phosphonate carbanion. This approach provides a direct and high-yielding route to the desired product.

Proposed Synthetic Pathway: Acylation of Dimethyl Methylphosphonate

This method is based on the nucleophilic addition of the carbanion derived from dimethyl methylphosphonate to an appropriate acylating agent, in this case, a derivative of 3-chlorophenoxyacetic acid.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Dimethyl methylphosphonate Dimethyl methylphosphonate Carbanion Formation Carbanion Formation Dimethyl methylphosphonate->Carbanion Formation Base 3-Chlorophenoxyacetyl chloride 3-Chlorophenoxyacetyl chloride Nucleophilic Acylation Nucleophilic Acylation 3-Chlorophenoxyacetyl chloride->Nucleophilic Acylation Acylating Agent Base (e.g., n-BuLi) Base (e.g., n-BuLi) Carbanion Formation->Nucleophilic Acylation Carbanion This compound This compound Nucleophilic Acylation->this compound

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative procedure based on established methods for the synthesis of β-ketophosphonates.[7] Researchers should optimize conditions for their specific laboratory setup.

Materials:

  • Dimethyl methylphosphonate

  • n-Butyllithium (n-BuLi) in hexanes

  • 3-Chlorophenoxyacetyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for extraction (e.g., diethyl ether or ethyl acetate) and chromatography.

Procedure:

  • Carbanion Generation: To a solution of dimethyl methylphosphonate (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 equivalents) dropwise. Stir the mixture at this temperature for 30-60 minutes.

  • Acylation: Slowly add a solution of 3-chlorophenoxyacetyl chloride (1.0 equivalent) in anhydrous THF to the reaction mixture at -78 °C.

  • Reaction Progression: Allow the reaction to stir at -78 °C for 1-2 hours, then gradually warm to room temperature and stir for an additional 1-2 hours.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Application in Prostaglandin Synthesis: The Horner-Wadsworth-Emmons Reaction

This compound is a crucial reagent in the synthesis of prostaglandin analogs, most notably cloprostenol, a potent luteolytic agent used in veterinary medicine.[3][8] Its utility lies in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for the stereoselective formation of alkenes.[9][10]

The Horner-Wadsworth-Emmons Reaction: Mechanism and Stereoselectivity

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene.[9] A key advantage of the HWE reaction over the traditional Wittig reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification.[11] The reaction generally favors the formation of the (E)-alkene, which is often the desired isomer in prostaglandin synthesis.[10]

Caption: Horner-Wadsworth-Emmons reaction for prostaglandin synthesis.

Detailed Experimental Protocol: Synthesis of a Cloprostenol Precursor

The following protocol for the HWE reaction is adapted from a patent describing the synthesis of (+)-cloprostenol.[8]

Materials:

  • This compound

  • Protected optically active lactol of formula III (from the patent, a Corey aldehyde derivative)[8]

  • Strong base (e.g., potassium tert-butoxide)

  • Anhydrous etheric solvent (e.g., tetrahydrofuran, diisopropyl ether)

  • Saturated aqueous sodium chloride (NaCl) solution

  • Aqueous sodium hydrogen sulphate (NaHSO₄) solution

Procedure:

  • Ylide Generation: In a separate flask, prepare the phosphonium ylide from 4-carboxybutyl-triphenylphosphonium bromide and a strong base like potassium t-butylate in an etheric solvent at a temperature of -5 to +5 °C.[8]

  • HWE Reaction:

    • Dissolve the protected lactol (1.0 equivalent) in an anhydrous etheric solvent.

    • Add the solution of this compound (typically in slight excess) to the lactol solution.

    • Cool the mixture and add the freshly prepared phosphonium ylide solution dropwise.

    • Stir the reaction mixture for several hours at a controlled temperature.

  • Workup and Deprotection:

    • Decompose the reaction mixture with a saturated NaCl solution and then with cold water.

    • Adjust the pH to 2-3 with an aqueous NaHSO₄ solution.[8]

    • Separate the organic phase and extract the aqueous layer with an etheric solvent.

    • Combine the organic portions and wash with saturated NaCl solution.

    • Concentrate the solution under reduced pressure.

    • The resulting protected prostaglandin analog can then be deprotected and purified by chromatography.[8]

Biological Activity and Therapeutic Potential of Related Phosphonates

Phosphonates as Enzyme Inhibitors

The stability of the C-P bond to hydrolysis makes phosphonates excellent mimics of the transition states of enzymatic reactions involving phosphates.[12] This property has been exploited in the design of inhibitors for a wide range of enzymes, including proteases, phosphatases, and kinases.

Potential for Prostaglandin Synthase Inhibition

Given that the end product of the synthesis utilizing this compound is a prostaglandin analog, it is plausible that this class of compounds could interact with enzymes in the prostaglandin biosynthesis pathway, such as prostaglandin synthase (also known as cyclooxygenase or COX).[13][14] Prostaglandin synthase inhibitors are a major class of anti-inflammatory drugs.[14] The chlorophenoxy moiety and the phosphonate group could potentially interact with the active site of these enzymes. Further research is warranted to explore the structure-activity relationships of such compounds as potential modulators of prostaglandin synthesis.[15]

Future Directions and Conclusion

This compound stands as a testament to the utility of phosphonate chemistry in the synthesis of complex and biologically important molecules. Its role in the construction of prostaglandin analogs highlights the power of the Horner-Wadsworth-Emmons reaction in modern organic synthesis.

Future research in this area could focus on:

  • Exploring the biological activity of this compound and its derivatives as potential enzyme inhibitors, particularly targeting the prostaglandin pathway.

  • Developing novel phosphonate reagents with different substitution patterns on the aromatic ring to probe structure-activity relationships.

  • Applying this synthetic methodology to the creation of a broader range of prostaglandin analogs with potentially enhanced therapeutic properties.

This in-depth guide provides a solid foundation for researchers and drug development professionals working with this important class of compounds. By understanding the synthesis, reactivity, and potential biological applications of this compound, scientists can continue to leverage the unique properties of phosphonates to advance the frontiers of medicinal chemistry.

References

  • Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • The Critical Role of this compound in Pharma. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

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  • Phosphonate Biochemistry. (2017). Chemical Reviews, 117(8), 5602-5636. [Link]

  • Horner–Wadsworth–Emmons reaction. (2023). In Wikipedia. [Link]

  • A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis. (2020). Chemical Science, 11(20), 5245–5251. [Link]

  • diethyl (dichloromethyl)phosphonate. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]

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  • A Practical Synthesis of β-Keto Phosphonates from Triethyl Phosphonoacetate. (1995). Synthetic Communications, 25(10), 1531-1536. [Link]

  • Horner-Wadsworth-Emmons reaction. (2015). [PowerPoint slides]. SlideShare. [Link]

  • Phosphonate ester derivatives and methods of synthesis thereof. (2012). U.S. Patent No. 8,283,473 B2. [Link]

  • Method for preparing the (+)-isomer of cloprostenol. (1990). European Patent No. EP 0362686 A2. [Link]

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  • preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]

  • Prostaglandin synthetase inhibitors. Drugs which affect arachidonic acid metabolism. (1981). South African Medical Journal, 60(16), 621-627. [Link]

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  • Process for the preparation of Latanoprost. (2005). U.S.
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  • method of production of (+)-isomer of cloprostenol. (1996).
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  • Structure-activity relationships of some complex I inhibitors. (1998). Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1364(2), 236-244. [Link]

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Unlocking the Therapeutic Potential of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Phosphonates in Drug Discovery

Phosphonate-containing compounds represent a versatile class of molecules with significant therapeutic potential, largely owing to their ability to act as stable mimics of phosphate esters or carboxylates.[1][2][3] This structural mimicry allows them to interact with a wide range of biological targets, particularly enzymes that recognize phosphate-containing substrates.[2][4] Notable examples of successful phosphonate drugs include the antiviral agents tenofovir and cidofovir, the antibiotic fosfomycin, and bisphosphonates used in the treatment of osteoporosis.[1][2][4]

This technical guide focuses on Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate (CAS No. 40665-94-9), a small molecule whose biological activities have yet to be extensively characterized.[5] The presence of both a phosphonate moiety and a chlorophenoxy group suggests the potential for a range of biological effects. This document provides a comprehensive, step-by-step framework for researchers and drug development professionals to systematically investigate the potential therapeutic activities of this compound, from initial cytotoxicity screening to target identification and validation. Our approach is grounded in established methodologies to ensure scientific rigor and reproducibility.

Part 1: Foundational Assessment - In Vitro Cytotoxicity Profiling

A critical initial step in evaluating any novel compound is to determine its cytotoxic potential across a panel of relevant cell lines.[6] This provides a baseline understanding of its general toxicity and can offer early indications of selective anti-cancer activity.

Rationale for Cell Line Selection

The choice of cell lines is crucial for obtaining meaningful data. We recommend a panel that includes:

  • A diverse set of cancer cell lines: Representing different tumor types (e.g., breast, lung, colon, leukemia) to identify potential tissue-specific effects.

  • Non-cancerous cell lines: To assess the compound's selectivity and potential for off-target toxicity.[7][8]

Table 1: Proposed Cell Line Panel for Initial Cytotoxicity Screening

Cell LineTypeRationale
MCF-7Human Breast AdenocarcinomaEstrogen receptor-positive breast cancer model.[9]
MDA-MB-231Human Breast AdenocarcinomaTriple-negative breast cancer model.
A549Human Lung CarcinomaNon-small cell lung cancer model.
HCT116Human Colon CarcinomaColorectal cancer model.
JurkatHuman T-cell LeukemiaLeukemia model.
HEK293Human Embryonic KidneyNon-cancerous control for general cytotoxicity.[7][8]
MRC-5Human Fetal Lung FibroblastNormal diploid cell line for toxicity assessment.
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for 24 and 48 hours.[7][8] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[6]

Visualization of Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plates compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells with Compound compound_prep->treatment Add to cells incubation 4. Incubate for 24/48 hours treatment->incubation add_mtt 5. Add MTT Reagent incubation->add_mtt solubilize 6. Solubilize Formazan add_mtt->solubilize read_plate 7. Measure Absorbance solubilize->read_plate calc_ic50 8. Calculate IC50 Values read_plate->calc_ic50

Caption: Workflow for determining the IC50 of a novel compound using the MTT assay.

Part 2: Elucidating the Mechanism of Action - Enzyme Inhibition Assays

The phosphonate group in this compound makes it a prime candidate for an enzyme inhibitor.[2][4] A logical next step is to screen the compound against a panel of enzymes, particularly those involved in signaling pathways commonly dysregulated in cancer.

Rationale for Target Enzyme Selection

Based on the compound's structure, we propose an initial screen against:

  • Protein Tyrosine Phosphatases (PTPs): Phosphonates can act as mimics of phosphotyrosine, making them potential inhibitors of PTPs, which are key regulators of cellular signaling.

  • Serine/Threonine Phosphatases: Similar to PTPs, these enzymes are crucial for cellular homeostasis and are often implicated in disease.

  • Proteases: The carbonyl group adjacent to the phosphonate could potentially interact with the active sites of certain proteases.

Table 2: Proposed Enzyme Panel for Inhibition Screening

Enzyme ClassSpecific ExamplesRationale
Protein Tyrosine PhosphatasesSHP2, PTP1B, CD45Implicated in various cancers and metabolic disorders.
Serine/Threonine PhosphatasesPP1, PP2AKey regulators of cell cycle and apoptosis.
Serine ProteasesTrypsin, ChymotrypsinTo assess broad protease inhibition.
Cysteine ProteasesCaspase-3, Cathepsin BInvolved in apoptosis and cancer progression.
Experimental Protocol: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general framework for determining the inhibitory effect of the compound on enzyme activity using a spectrophotometer.[10][11]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and this compound.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Assay buffer and vehicle.

    • Control wells (100% enzyme activity): Enzyme solution and vehicle.

    • Test wells: Enzyme solution and a range of concentrations of the test compound.

  • Pre-incubation: Pre-incubate the plate for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[10]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Measurement: Immediately measure the change in absorbance over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization of Enzyme Inhibition Workflow

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Analysis reagent_prep 1. Prepare Enzyme, Substrate, & Inhibitor plate_setup 2. Set up 96-well Plate reagent_prep->plate_setup pre_incubation 3. Pre-incubate Enzyme & Inhibitor plate_setup->pre_incubation add_substrate 4. Initiate Reaction with Substrate pre_incubation->add_substrate kinetic_read 5. Kinetic Read (Absorbance) add_substrate->kinetic_read calc_velocity 6. Calculate Initial Velocities kinetic_read->calc_velocity determine_ic50 7. Determine IC50 calc_velocity->determine_ic50

Caption: General workflow for an enzyme inhibition assay to determine IC50.

Part 3: Pinpointing the Molecular Target

If this compound demonstrates significant and selective biological activity, the next crucial step is to identify its direct molecular target(s).[12][13] This is essential for understanding its mechanism of action and for further drug development.

Approaches to Target Identification

There are two main approaches for identifying the molecular targets of small molecules: affinity-based methods and label-free methods.[12][14]

  • Affinity-Based Pull-Down: This method involves immobilizing the small molecule on a solid support (e.g., beads) and using it to "pull down" its binding partners from a cell lysate.[12][14] The bound proteins are then identified by mass spectrometry.

  • Drug Affinity Responsive Target Stability (DARTS): This label-free method relies on the principle that the binding of a small molecule can stabilize its target protein, making it more resistant to proteolysis.[15] Changes in protein stability in the presence of the compound can be detected by techniques like Western blotting or mass spectrometry.[12]

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

Step-by-Step Methodology:

  • Cell Lysate Preparation: Prepare a total protein lysate from the cells that showed the highest sensitivity to the compound.

  • Compound Incubation: Incubate aliquots of the cell lysate with the test compound or a vehicle control.

  • Protease Treatment: Treat the lysates with a protease (e.g., pronase) for a limited time. The unbound proteins will be degraded, while the target protein bound to the compound may be protected.

  • SDS-PAGE and Staining: Stop the protease reaction and separate the remaining proteins by SDS-PAGE. Visualize the protein bands by Coomassie staining or silver staining.

  • Band Excision and Mass Spectrometry: Excise the protein bands that are protected from proteolysis in the presence of the compound and identify them using mass spectrometry.

  • Target Validation: Validate the identified target(s) using orthogonal methods, such as Western blotting, cellular thermal shift assays (CETSA), or by demonstrating a direct interaction using recombinant protein.

Visualization of DARTS Workflow

DARTS_Workflow cluster_treatment Treatment start Start with Cell Lysate control Vehicle Control start->control compound Test Compound start->compound protease Limited Proteolysis (e.g., Pronase) control->protease compound->protease sds_page SDS-PAGE Separation protease->sds_page stain Visualize Bands (e.g., Coomassie) sds_page->stain excise Excise Protected Bands stain->excise mass_spec Mass Spectrometry Identification excise->mass_spec validate Target Validation (e.g., Western Blot, CETSA) mass_spec->validate

Caption: Experimental workflow for target identification using DARTS.

Conclusion and Future Directions

This technical guide provides a structured and scientifically grounded approach to investigating the potential biological activity of this compound. By systematically progressing through cytotoxicity screening, enzyme inhibition assays, and target identification, researchers can build a comprehensive profile of this novel compound. Positive results from this preclinical evaluation would warrant further studies, including lead optimization, in vivo efficacy testing in animal models, and detailed pharmacokinetic and pharmacodynamic profiling, paving the way for its potential development as a novel therapeutic agent.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. (2023, October 10).
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  • Target Identification and Validation (Small Molecules) - UCL.
  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - Frontiers.
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  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology.
  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021, April 16).
  • Editorial: Phosphonate Chemistry in Drug Design and Development - Frontiers. (2021, April 29).
  • Recent advances in natural and synthetic phosphonate therapeutics - PubMed. (2025, July 11).
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Methodological & Application

Synthesis of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate: A Detailed Protocol and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract: This application note provides a comprehensive guide for the synthesis of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate, a key intermediate in the preparation of pharmacologically significant prostaglandin analogs like (+)-cloprostenol.[1][2][3] The protocol details a robust and efficient method starting from 3-chlorophenol, based on the principles of the Williamson ether synthesis. We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and offer insights into process optimization, safety, and characterization of the final product. This document is intended for researchers and scientists in the fields of medicinal chemistry and drug development.

Introduction and Scientific Background

This compound (CAS 40665-94-9) is a valuable building block in organic synthesis.[4] Its structure incorporates a phosphonate moiety, a ketone, and a chlorophenoxy group, making it a versatile precursor for more complex molecules. Notably, it serves as a crucial intermediate in the synthesis of certain prostaglandins, which are potent, hormone-like substances with diverse physiological effects.

The synthesis described herein employs the Williamson ether synthesis, a classic and reliable method for forming ethers from an alcohol (or phenol) and an alkyl halide.[5][6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7] In this specific application, the hydroxyl group of 3-chlorophenol is deprotonated by a mild base to form a highly nucleophilic phenoxide ion. This phenoxide then attacks an appropriate α-halo-2-oxopropylphosphonate, displacing the halide to form the desired ether linkage. The choice of an α-haloketone as the electrophile is critical, as these compounds are highly reactive towards nucleophilic attack due to the electron-withdrawing nature of the adjacent carbonyl group.[8][9]

Reaction Mechanism: The Williamson Ether Synthesis

The synthesis proceeds in two fundamental stages, characteristic of the SN2 pathway:

  • Deprotonation: 3-Chlorophenol, being weakly acidic, is readily deprotonated by a suitable base (e.g., potassium carbonate) to generate the 3-chlorophenoxide anion. This anion is a potent nucleophile.

  • Nucleophilic Attack: The 3-chlorophenoxide attacks the electrophilic carbon atom bearing the halogen in the α-halo-2-oxopropylphosphonate substrate. This is a concerted, single-step process where the carbon-oxygen bond forms simultaneously as the carbon-halogen bond breaks.[10] The reaction proceeds via a "backside attack," leading to an inversion of stereochemistry if the electrophilic carbon were a chiral center.[11][12]

The overall reaction scheme is as follows:

Scheme 1: Synthesis of this compound Reaction Scheme (Note: Image is a placeholder for the chemical reaction structure.)

The use of a polar aprotic solvent like acetone or DMF is recommended as it effectively solvates the cation of the base while leaving the nucleophilic anion relatively free, thereby increasing the reaction rate.[13][14]

Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular FormulaNotes
3-Chlorophenol108-43-0C₆H₅ClOPurity ≥ 99%
Dimethyl 3-bromo-2-oxopropylphosphonate55305-10-7C₅H₁₀BrO₄PElectrophile. The chloro-analog can also be used.
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃Anhydrous, finely powdered.
Acetone67-64-1C₃H₆OAnhydrous, reagent grade.
Ethyl Acetate141-78-6C₄H₈O₂For extraction and chromatography.
Hexane110-54-3C₆H₁₄For chromatography.
Brine (Saturated NaCl solution)N/ANaCl, H₂OFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄Drying agent.
Silica Gel7631-86-9SiO₂For column chromatography (230-400 mesh).

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

  • Melting point apparatus

Safety Precautions and Hazard Summary

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

CompoundHazard Summary
3-Chlorophenol Toxic by all routes (ingestion, inhalation, dermal absorption).[15] Corrosive; causes skin and eye burns.[16] May damage the liver and kidneys.[16] Incompatible with strong oxidizing agents and acid chlorides.[16]
α-Halo-ketones Generally lachrymatory and skin/respiratory irritants. Handle with care.[8][9]
This compound Harmful if swallowed.[17] Causes skin and serious eye irritation.[17] May cause respiratory irritation.[17] The phosphonate group raises concerns about potential organophosphate toxicity.[4]
Acetone / Ethyl Acetate / Hexane Highly flammable liquids and vapors. Use away from ignition sources.
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 100 mL of anhydrous acetone.

  • Phenoxide Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 3-chlorophenoxide salt.

  • Electrophile Addition: Dissolve Dimethyl 3-bromo-2-oxopropylphosphonate (1.1 eq) in 20 mL of anhydrous acetone and add it dropwise to the stirring reaction mixture.

  • Reaction: Heat the mixture to a gentle reflux (approx. 56°C for acetone) and maintain this temperature.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 3:7 Ethyl Acetate/Hexane eluent). The reaction is complete upon the disappearance of the 3-chlorophenol spot. This typically takes 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr).

    • Rinse the filter cake with a small amount of acetone.

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield a crude oil or solid.

  • Extraction:

    • Dissolve the crude residue in 100 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic phase in vacuo.

    • The crude product can be purified by either:

      • Recrystallization: Since the product is a solid with a melting point of 77-78°C[3][4], recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or isopropanol) is an effective method.

      • Column Chromatography: If impurities persist, purify the crude material on a silica gel column using a gradient eluent system, such as 20% to 50% ethyl acetate in hexane.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by analytical methods.

PropertyExpected Value/Characteristics
Appearance White to off-white solid
Molecular Formula C₁₁H₁₄ClO₅P[4]
Molecular Weight 292.65 g/mol [4]
Melting Point 77-78 °C[3][4]
IR (Infrared) Strong absorption bands around 1715 cm⁻¹ (C=O, ketone) and 1230-1260 cm⁻¹ (P=O, phosphonate).[4]
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 292. A characteristic M+2 peak at m/z = 294 due to the ³⁷Cl isotope should be observed.[4]
¹H NMR Expected signals for aromatic protons, the -O-CH₂- protons, the -C(=O)-CH₂-P protons, and the two -OCH₃ methyl groups of the phosphonate.
¹³C NMR Expected signals for the carbonyl carbon, aromatic carbons, and carbons of the phosphonate side chain.

Visualization of Experimental Workflow

The following diagram outlines the complete workflow from reagent preparation to final product characterization.

Synthesis_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase cluster_analysis Analysis Phase Reagents 1. Assemble Reagents (3-Chlorophenol, K₂CO₃, α-haloketone, Solvents) Safety 2. Review Safety Data (MSDS, PPE) Glassware 3. Prepare Dry Glassware (Flask, Condenser) Setup 4. Reaction Setup (Add Phenol, K₂CO₃, Acetone) Glassware->Setup Phenoxide 5. Form Phenoxide (Stir at RT) Setup->Phenoxide Addition 6. Add Electrophile (Dropwise) Phenoxide->Addition Reflux 7. Heat to Reflux (Monitor by TLC) Addition->Reflux Cooldown 8. Cool & Filter (Remove Salts) Reflux->Cooldown Concentrate 9. Concentrate (Rotary Evaporator) Cooldown->Concentrate Extract 10. Liquid-Liquid Extraction (EtOAc, H₂O, Brine) Concentrate->Extract Dry 11. Dry & Concentrate (Na₂SO₄, Roto-Evap) Extract->Dry Purify 12. Purify Product (Recrystallization or Chromatography) Dry->Purify Characterize 13. Characterize Product (MP, NMR, IR, MS) Purify->Characterize Store 14. Store Product (2-8°C, Tightly Sealed) [11] Characterize->Store

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Inactive base (absorbed moisture). 3. Poor quality of α-haloketone.1. Prolong reflux time and re-check by TLC. 2. Use freshly opened or properly dried K₂CO₃. 3. Verify the purity of the electrophile.
Low Yield 1. Incomplete reaction. 2. Mechanical losses during workup/filtration. 3. Side reactions (e.g., C-alkylation, though less common for phenoxides[13]).1. See above. 2. Ensure careful transfers and thorough rinsing of glassware. 3. Ensure anhydrous conditions. Consider a different solvent or base combination.
Product is an Oil, Not a Solid 1. Presence of impurities (unreacted starting material, solvent residue).1. Ensure complete removal of solvent. Re-purify using column chromatography. Verify purity by NMR.
Multiple Spots on TLC 1. Incomplete reaction. 2. Formation of byproducts. 3. Decomposition of starting material or product.1. Continue reaction. 2. Isolate and characterize major byproduct to diagnose the issue. Optimize conditions (e.g., lower temperature). 3. Use fresh reagents and ensure the reaction is not overheated.

References

  • PubChem. (n.d.). 3-Chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: 3-Chlorophenol. Retrieved from [Link]

  • Loba Chemie. (2016). 3-CHLOROPHENOL FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Li, J., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2236. Retrieved from [Link]

  • Al-Zaydi, A. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Van der Eycken, E. V., et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(21), 5159. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • ChemistryViews. (2022). Photochemical Synthesis of α-Haloketones. Retrieved from [Link]

  • Singh, J. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). The SN2 Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2024). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). α-Haloketones as versatile building blocks in organic synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2024). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Retrieved from [Link]

  • Dalal Institute. (n.d.). The SN2, SN1, Mixed SN1 and SN2, SNi, SN1′, SN2′, SNi′ and SET Mechanisms. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (n.d.). Dimethyl [3-(3-chlorophenoxy)-2-oxopropyl]phosphonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Concise Synthesis of Dimethyl (2-Oxopropyl)phosphonate and Homologation of Aldehydes to Alkynes in a Tandem Process. Retrieved from [Link]

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Application Note: The Horner-Wadsworth-Emmons Reaction with Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Synthesis of α,β-Unsaturated Enone Intermediates for Pharmaceutical Research

Abstract

The Horner-Wadsworth-Emmons (HWE) reaction stands as a pivotal method in modern organic synthesis for the stereoselective formation of alkenes.[1] This application note provides an in-depth guide to leveraging the HWE reaction with a specialized β-ketophosphonate, Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate, for the synthesis of complex α,β-unsaturated ketones (enones). These enones are critical intermediates, particularly in the synthesis of prostaglandin analogs like (+)-cloprostenol.[2][3] We will explore the reaction mechanism, provide detailed, field-tested experimental protocols, offer guidance on process optimization, and present a comprehensive troubleshooting guide tailored for researchers, scientists, and professionals in drug development.

Introduction to the Horner-Wadsworth-Emmons (HWE) Reaction

A Superior Olefination Strategy

First described by Leopold Horner and later refined by William Wadsworth and William Emmons, the HWE reaction is a powerful modification of the Wittig reaction.[4] It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to form an alkene.[4][5] This reaction is particularly valued for its ability to construct carbon-carbon double bonds with high stereocontrol, typically favoring the formation of the thermodynamically more stable (E)-alkene.[6][7]

Key Advantages Over the Classical Wittig Reaction

The HWE reaction offers several significant advantages that have led to its widespread adoption in complex molecule synthesis:

  • Enhanced Nucleophilicity : The phosphonate-stabilized carbanions are more nucleophilic and generally less basic than the corresponding phosphonium ylides used in the Wittig reaction.[4][8] This heightened reactivity allows for successful reactions with a broader range of carbonyl compounds, including sterically hindered ketones that are often unreactive in Wittig conditions.[9][10]

  • Simplified Purification : A major practical benefit is the nature of the byproduct. The HWE reaction generates a water-soluble dialkylphosphate salt, which can be easily removed from the reaction mixture through a simple aqueous extraction.[5][11] This contrasts sharply with the often-problematic removal of the triphenylphosphine oxide byproduct from Wittig reactions.

  • Stereochemical Control : The reaction conditions can be tuned to influence the stereochemical outcome. While typically E-selective, modifications such as the Still-Gennari protocol, which uses phosphonates with electron-withdrawing groups, can be employed to favor the formation of (Z)-alkenes.[6][7]

The Significance of β-Ketophosphonates: A Focus on this compound

The use of β-ketophosphonates, such as this compound, is a powerful subset of the HWE reaction for the synthesis of α,β-unsaturated ketones (enones).[12] These enone moieties are prevalent structural motifs in a vast array of biologically active natural products and pharmaceutical agents.[8][13]

This compound (CAS 40665-94-9) is a highly valuable reagent specifically designed as a key building block for the synthesis of prostaglandin analogues.[2][14] Prostaglandins are potent lipid compounds with diverse physiological effects, and their synthetic analogues are used in various therapeutic areas. The structure of this phosphonate provides the core of the ω-side chain required for certain prostaglandin structures.

The HWE Reaction Mechanism

The Mechanistic Pathway

The HWE reaction proceeds through a well-established, multi-step mechanism that dictates its reactivity and stereochemical outcome.[1][15]

  • Deprotonation : The reaction is initiated by the abstraction of an acidic α-proton from the phosphonate ester by a suitable base. This generates a resonance-stabilized phosphonate carbanion, which serves as the key nucleophile.[6]

  • Nucleophilic Addition : The phosphonate carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is typically the rate-limiting step and forms a tetrahedral intermediate.[4][15]

  • Oxaphosphetane Formation : The resulting alkoxy anion intramolecularly attacks the electrophilic phosphorus atom, leading to the formation of a cyclic four-membered intermediate known as an oxaphosphetane.[1][6]

  • Elimination : The oxaphosphetane intermediate is unstable and collapses. It undergoes a cycloreversion (elimination) to yield the final alkene product and the water-soluble dialkylphosphate salt. The stereoselectivity of the reaction is largely determined by the relative thermodynamic stabilities of the intermediates leading to the (E) and (Z) products.[1]

Visualizing the Mechanism

HWE_Mechanism Fig. 1: HWE Reaction Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Phosphonate β-Ketophosphonate Deprotonation 1. Deprotonation (Base) Phosphonate->Deprotonation Carbonyl Aldehyde (R'-CHO) Addition 2. Nucleophilic Addition Carbonyl->Addition Carbanion Phosphonate Carbanion (Ylide) Deprotonation->Carbanion Carbanion->Addition R'-CHO Intermediate Betaine-like Intermediate Addition->Intermediate Cyclization 3. Cyclization Intermediate->Cyclization Oxaphosphetane Oxaphosphetane Intermediate Cyclization->Oxaphosphetane Elimination 4. Elimination Oxaphosphetane->Elimination Alkene (E)-Enone Product Elimination->Alkene Byproduct Dialkylphosphate Salt (Water-Soluble) Elimination->Byproduct

Caption: A simplified flowchart of the Horner-Wadsworth-Emmons reaction mechanism.

Reagent Profile: this compound

This specialized β-ketophosphonate is the cornerstone of the protocol. Understanding its properties is essential for successful application.

PropertyValueSource
CAS Number 40665-94-9[3][16]
Molecular Formula C₁₁H₁₄ClO₅P[3][17]
Molecular Weight 292.65 g/mol [3][17]
Appearance Solid[3]
Melting Point 77-78 °C[3]
Storage Temp. 2-8°C[3][14]
Primary Use Intermediate for prostaglandin synthesis[2][14]

Experimental Protocols

This section provides two detailed protocols for the reaction between this compound and a representative aldehyde (e.g., benzaldehyde) to form the corresponding (E)-enone.

General Materials & Equipment
  • Glassware : Round-bottom flasks, addition funnel, separatory funnel, condenser (all oven- or flame-dried).

  • Reagents : this compound, aldehyde, chosen base (e.g., NaH, DBU, LiCl), anhydrous solvent (e.g., THF, DME), ethyl acetate, saturated NH₄Cl(aq), brine, anhydrous MgSO₄ or Na₂SO₄.

  • Equipment : Magnetic stirrer with stir bar, inert gas line (Argon or Nitrogen), ice bath, rotary evaporator, flash chromatography system.

Protocol A: Standard Conditions using Sodium Hydride (NaH)

This protocol is suitable for aldehydes that are stable to strong bases.

  • Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents).

  • Solvent Addition : Add anhydrous tetrahydrofuran (THF) via syringe to the flask. Cool the suspension to 0°C using an ice bath.

  • Phosphonate Addition : Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0°C.

  • Ylide Formation : Allow the mixture to stir at 0°C for 30-60 minutes. Evolution of H₂ gas should be observed. The mixture may become a clear solution or remain a slurry.

  • Aldehyde Addition : Dissolve the aldehyde (1.0-1.1 equivalents) in anhydrous THF and add it dropwise to the reaction mixture at 0°C.

  • Reaction Monitoring : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching : Once the reaction is complete, cool the flask back to 0°C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Work-up & Purification : Proceed to section 4.4.

Protocol B: Masamune-Roush Conditions for Base-Sensitive Substrates

This protocol uses a milder base system and is ideal for aldehydes with sensitive functional groups.[4][13]

  • Setup : To a flame-dried round-bottom flask under argon, add anhydrous lithium chloride (LiCl, 1.1 equivalents) and the phosphonate reagent (1.0 equivalent).

  • Solvent Addition : Add anhydrous acetonitrile or THF to the flask.

  • Aldehyde Addition : Add the aldehyde (1.0 equivalent) to the mixture.

  • Base Addition : Cool the mixture to 0°C and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 equivalents) dropwise via syringe.

  • Reaction Monitoring : Allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up & Purification : Proceed to section 4.4.

General Work-up and Purification
  • Extraction : Transfer the quenched reaction mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing : Combine the organic extracts and wash sequentially with water and then brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude oil or solid is typically purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure enone product.

Process Optimization and Troubleshooting

The success of the HWE reaction is highly dependent on the careful selection of reaction parameters.

Table of Key Reaction Parameters
ParameterOptionsRationale & Field Insights
Base Strong : NaH, KHMDS, n-BuLiMild : DBU/LiCl, Ba(OH)₂, K₂CO₃, Et₃N/MgX₂Strong bases ensure complete and rapid deprotonation but can cause side reactions with sensitive substrates.[7][11] Mild bases (Masamune-Roush or Rathke conditions) are essential for complex molecules with base-labile groups.[4][18]
Solvent THF, DME, Acetonitrile, DMFTHF and DME are standard ethereal solvents that solvate the intermediates well.[11] Acetonitrile is often used in Masamune-Roush conditions. DMF can be used but is harder to remove.
Temperature -78°C to RefluxLow temperatures (-78°C) are often employed in stereoselective variations (e.g., Still-Gennari for Z-selectivity).[6] For standard E-selective reactions, 0°C to room temperature is common.
Additives LiCl, MgBr₂, 18-Crown-6Metal salts like LiCl can accelerate the reaction and improve E-selectivity under mild base conditions.[18] 18-Crown-6 is used with potassium bases (like KHMDS) to sequester the cation and increase the ylide's reactivity.[7]
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Incomplete deprotonation (inactive base).2. Insufficiently reactive carbonyl.3. "Wet" solvent or reagents.1. Use fresh, anhydrous solvent and a new bottle of base. Check NaH activity.2. Increase reaction temperature or switch to a stronger base system (e.g., KHMDS/18-crown-6).3. Rigorously dry all glassware, solvents, and reagents.
Low E/Z Selectivity 1. Reaction conditions not optimized.2. Steric hindrance in aldehyde or phosphonate.1. For higher E-selectivity, ensure thermodynamic control (room temp, Li+ or Na+ salts).2. For Z-selectivity, use Still-Gennari conditions (e.g., bis(trifluoroethyl)phosphonate, KHMDS, 18-crown-6, -78°C).[7]
Epimerization/Side Reactions 1. Base is too strong for the substrate.2. Reaction time is too long.1. Switch to a milder base system (DBU/LiCl, Et₃N/MgBr₂).2. Monitor the reaction closely by TLC/LC-MS and quench as soon as the starting material is consumed.
Difficult Purification 1. Mineral oil from NaH dispersion.2. Emulsion during work-up.1. Wash the NaH with anhydrous hexanes before use.2. Add more brine during extraction to break the emulsion; filter the combined organic layers through celite.

Visualized Experimental Workflow

HWE_Workflow Fig. 2: General Experimental Workflow prep 1. Preparation - Dry Glassware - Anhydrous Solvents setup 2. Reaction Setup - Add Base & Solvent - Cool to 0°C prep->setup ylide 3. Ylide Formation - Add Phosphonate - Stir at 0°C setup->ylide addition 4. Aldehyde Addition - Add Aldehyde Dropwise - Warm to RT ylide->addition monitor 5. Monitoring - TLC / LC-MS addition->monitor monitor->monitor quench 6. Quenching - Cool to 0°C - Add sat. NH4Cl monitor->quench Reaction Complete workup 7. Aqueous Work-up - Extraction (EtOAc) - Wash (Brine) quench->workup purify 8. Purification - Dry & Concentrate - Flash Chromatography workup->purify analyze 9. Analysis - NMR, MS, etc. purify->analyze

Caption: A step-by-step flowchart of the HWE reaction from preparation to analysis.

Applications in Drug Development

The primary and most cited application of this compound is in the construction of the ω-side chain of synthetic prostaglandins.[2][3] The enone product formed from the HWE reaction is a versatile intermediate that undergoes subsequent transformations, such as stereoselective ketone reduction, to install the C15 hydroxyl group characteristic of these molecules. The development of robust HWE protocols is therefore critical for the efficient and scalable synthesis of these important therapeutic agents.

Safety Precautions

  • Sodium Hydride (NaH) : Highly flammable and water-reactive. Handle only under an inert atmosphere. It can ignite in moist air. Quench excess NaH carefully.

  • Solvents : Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system. Diethyl ether and other solvents are flammable.

  • General : Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Benchchem. A Comparative Guide to Base Selection in the Horner-Wadsworth-Emmons Reaction.
  • NROChemistry. Horner-Wadsworth-Emmons Reaction.
  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • Wikipedia. Horner–Wadsworth–Emmons reaction.
  • Alfa Chemistry. Horner-Wadsworth-Emmons Reaction.
  • Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815-6821. Available at: [Link]

  • Benchchem. Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction for the Synthesis of α,β-Unsaturated Ketones.
  • CORE. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products.
  • Paterson, I. (1993). The Horner-Wadsworth-Emmons Reaction in Natural Products Synthesis: Expedient Construction of Complex (E)-Enones Using Barium Hydroxide. Synlett. Available at: [Link]

  • ACS Publications. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. Convenient Procedure of Horner—Wadsworth—Emmons Olefination for the Synthesis of Simple and Functionalized α,β-Unsaturated Nitriles. Available at: [Link]

  • LookChem. This compound. Available at: [Link]

  • Roman, D. et al. (2021). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Synthesis, 53, 2713–2739. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). Horner-Wadsworth-Emmons reaction to form alkenes. YouTube. Available at: [Link]

  • NROSCI. (2023). Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • National Institutes of Health (NIH). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. PMC. Available at: [Link]

  • Organic Syntheses. Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Available at: [Link]

  • Chongqing Chemdad Co., Ltd. This compound. Available at: [Link]

  • CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Available at: [Link]

  • Chemsrc. CAS#:40665-94-9 | Dimethyl [3-(3-chlorophenoxy)-2-oxopropyl]phosphonate. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

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"Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate" reaction with aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Stereoselective Synthesis of (E)-α,β-Unsaturated Ketones via Horner-Wadsworth-Emmons Reaction of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate with Aldehydes

Abstract

This document provides a comprehensive guide for the synthesis of functionalized α,β-unsaturated ketones (enones) using the Horner-Wadsworth-Emmons (HWE) reaction. Specifically, it details the reaction between this compound and various aldehydes. The HWE reaction is a cornerstone of modern organic synthesis for C-C double bond formation, offering significant advantages over the traditional Wittig reaction, such as enhanced carbanion nucleophilicity and the formation of easily removable, water-soluble phosphate byproducts.[1][2] This protocol is designed for researchers in synthetic chemistry and drug development, providing a robust and highly stereoselective method to produce (E)-enones, which are valuable structural motifs in numerous biologically active compounds and natural products.[3][4]

Introduction and Significance

The α,β-unsaturated ketone, or enone, is a privileged structural motif found in a vast array of pharmaceuticals and natural products.[4][5] Its unique electronic properties make it a versatile intermediate for various synthetic transformations, including Michael additions, cycloadditions, and functional group interconversions. The Horner-Wadsworth-Emmons (HWE) reaction stands out as a premier method for constructing enones with high stereocontrol.[6][7]

This application note focuses on a specific HWE reagent, This compound , which allows for the direct installation of a (3-chlorophenoxy)methyl moiety adjacent to the enone system. This functional handle is of particular interest in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.

Compared to the classic Wittig reaction, the HWE olefination offers two primary advantages:

  • Enhanced Reactivity: The phosphonate-stabilized carbanion is more nucleophilic than the corresponding phosphonium ylide, enabling reactions with a wider range of electrophiles, including sterically hindered aldehydes and even some ketones.[1]

  • Simplified Purification: The dialkyl phosphate byproduct is water-soluble, allowing for its straightforward removal during aqueous workup, which is a significant improvement over the often-problematic separation of triphenylphosphine oxide in Wittig reactions.[2]

Reaction Principle and Mechanism

The Horner-Wadsworth-Emmons reaction is a multi-step process that transforms a phosphonate and a carbonyl compound into an alkene.[8][9] The reaction with this compound proceeds through the following key steps:

  • Deprotonation: A strong base, such as sodium hydride (NaH), abstracts the acidic proton alpha to both the phosphonate and ketone groups, generating a highly stabilized phosphonate carbanion (enolate).[8]

  • Nucleophilic Addition: The resulting carbanion performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. This addition is the rate-limiting step and forms a tetrahedral betaine-like intermediate.[8][10]

  • Oxaphosphetane Formation & Elimination: The intermediate rapidly cyclizes to form a four-membered oxaphosphetane ring. This ring is unstable and undergoes syn-elimination to break the P-O and C-C bonds, yielding the final alkene product and a water-soluble dimethyl phosphate salt.[10]

The reaction overwhelmingly favors the formation of the thermodynamically more stable (E)-alkene . This high stereoselectivity is a hallmark of the HWE reaction with stabilized phosphonates, as the transition state leading to the (E)-isomer is lower in energy.[6][8]

HWE_Mechanism Figure 1: Horner-Wadsworth-Emmons Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phosphonate Phosphonate Reagent Carbanion Phosphonate Carbanion Phosphonate->Carbanion 1. Deprotonation Base Base (e.g., NaH) Base->Carbanion 1. Deprotonation Aldehyde Aldehyde (R-CHO) Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane 2. Nucleophilic Attack & Cyclization Carbanion->Oxaphosphetane 2. Nucleophilic Attack & Cyclization Enone (E)-Enone Product Oxaphosphetane->Enone 3. Elimination Phosphate Dimethyl Phosphate (Water-soluble) Oxaphosphetane->Phosphate 3. Elimination

Caption: Figure 1: Horner-Wadsworth-Emmons Reaction Mechanism

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of this compound with an aldehyde (1.0 mmol scale).

3.1 Materials and Reagents

  • This compound (1.0 eq)

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde) (1.05 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

3.2 Step-by-Step Procedure

Causality Note: The entire procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon) as the phosphonate carbanion is highly reactive towards oxygen and moisture. Anhydrous solvents are critical to prevent quenching of the base and the carbanion.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add sodium hydride (1.1 eq, 44 mg of 60% dispersion).

  • Solvent Addition: Add anhydrous THF (10 mL) via syringe. Cool the suspension to 0 °C using an ice-water bath. The cooling step helps to moderate the initial exothermic reaction during deprotonation.

  • Phosphonate Addition: Dissolve this compound (1.0 eq, 292.7 mg) in anhydrous THF (5 mL). Add this solution dropwise to the stirred NaH suspension at 0 °C over 10-15 minutes.

  • Carbanion Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, and the solution may become clear or remain a slight slurry. This step ensures complete formation of the nucleophilic carbanion.

  • Aldehyde Addition: Re-cool the reaction mixture to 0 °C. Add a solution of the aldehyde (1.05 eq) in anhydrous THF (2 mL) dropwise. Adding the aldehyde at 0 °C prevents potential side reactions and provides better control over the reaction exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the aldehyde spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~10 mL). Quenching is performed at 0 °C to safely neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (30 mL) and water (10 mL). Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure α,β-unsaturated ketone.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The large coupling constant (typically J ≈ 15-16 Hz) between the vinylic protons in the ¹H NMR spectrum is characteristic of the (E)-isomer.

Experimental Workflow Visualization

HWE_Workflow Figure 2: Experimental Workflow Setup 1. Inert Atmosphere Setup (Flame-dried flask, N2) Deprotonation 2. Deprotonation (NaH in THF, add phosphonate at 0°C -> RT) Setup->Deprotonation Addition 3. Aldehyde Addition (Cool to 0°C, add aldehyde solution) Deprotonation->Addition Reaction 4. Reaction & Monitoring (Warm to RT, stir 12-24h, monitor by TLC) Addition->Reaction Quench 5. Aqueous Workup: Quench (Cool to 0°C, add sat. aq. NH4Cl) Reaction->Quench Extract 6. Aqueous Workup: Extraction (EtOAc / Water, separate layers) Quench->Extract Dry 7. Dry & Concentrate (Wash with brine, dry over MgSO4, evaporate) Extract->Dry Purify 8. Purification (Flash Column Chromatography) Dry->Purify Characterize 9. Product Characterization (NMR, IR, HRMS) Purify->Characterize

Sources

The Horner-Wadsworth-Emmons Approach to Prostaglandin F2α Analogs: Application Notes and Protocols Featuring Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, making them crucial targets in drug discovery and development.[1] Synthetic prostaglandin analogs, such as cloprostenol, are of significant interest for their therapeutic applications, including in veterinary medicine for the synchronization of estrus.[2] A key step in the chemical synthesis of many prostaglandin F2α analogs is the construction of the α- and ω-side chains attached to the central cyclopentane core. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective formation of alkenes, and it has become a cornerstone in the synthesis of prostaglandins.[3][4] This application note provides a detailed guide for researchers on the use of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate as a key precursor for the ω-side chain in the synthesis of prostaglandin F2α analogs.

This compound is a β-ketophosphonate specifically designed for the introduction of the characteristic ω-chain of cloprostenol and related analogs.[5][6] This document will outline the synthesis of this crucial phosphonate reagent, its application in the Horner-Wadsworth-Emmons reaction with the pivotal Corey aldehyde intermediate, and the subsequent steps of reduction, deprotection, and purification to yield the final prostaglandin analog. The protocols provided herein are based on established synthetic strategies and are intended to serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development.

Section 1: Synthesis of this compound

The synthesis of the title phosphonate can be achieved through a modified Michaelis-Arbuzov reaction. This method involves the reaction of an α-haloketone with a trialkyl phosphite.

Protocol 1: Synthesis of this compound

Materials:

  • 3-chlorophenol

  • Chloroacetone

  • Potassium carbonate

  • Acetone

  • Dimethyl phosphite

  • Toluene

  • Triethylamine

  • Thionyl chloride

  • Methanol

Procedure:

  • Synthesis of 1-(3-chlorophenoxy)propan-2-one: To a solution of 3-chlorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and chloroacetone (1.1 eq). The mixture is stirred at reflux for 12 hours. After cooling to room temperature, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-(3-chlorophenoxy)propan-2-one.

  • Synthesis of this compound: A mixture of 1-(3-chlorophenoxy)propan-2-one (1.0 eq) and dimethyl phosphite (1.2 eq) in toluene is heated to reflux. Triethylamine (1.5 eq) is added dropwise, and the reaction is maintained at reflux for 24 hours. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Expected Yield: 60-70%

Characterization:

  • Melting Point: 77-78 °C[6]

  • The structure should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Section 2: Prostaglandin Synthesis via Horner-Wadsworth-Emmons Reaction

This section details the core application of this compound in the synthesis of a prostaglandin F2α analog. The synthesis begins with the readily available Corey lactone, which is converted to the Corey aldehyde.

Workflow for Prostaglandin Synthesis

G CoreyLactone Corey Lactone CoreyAldehyde Corey Aldehyde CoreyLactone->CoreyAldehyde Reduction Enone Prostaglandin Enone Intermediate CoreyAldehyde->Enone Horner-Wadsworth-Emmons Reaction Phosphonate Dimethyl 3-(3-chlorophenoxy)- 2-oxopropylphosphonate Phosphonate->Enone Diol Prostaglandin Diol Enone->Diol Reduction FinalProduct Prostaglandin F2α Analog Diol->FinalProduct Deprotection

Caption: Overall workflow for the synthesis of a prostaglandin F2α analog.

Protocol 2: Preparation of the Corey Aldehyde

The Corey aldehyde is prepared by the reduction of the Corey lactone. Diisobutylaluminium hydride (DIBAL-H) is a common reducing agent for this transformation.

Materials:

  • Corey lactone (commercially available or synthesized)

  • Diisobutylaluminium hydride (DIBAL-H) solution in toluene

  • Anhydrous toluene

  • Methanol

  • Saturated aqueous solution of sodium potassium tartrate

Procedure:

  • Dissolve Corey lactone (1.0 eq) in anhydrous toluene under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add DIBAL-H solution (1.1 eq) dropwise while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of methanol, followed by the addition of a saturated aqueous solution of sodium potassium tartrate.

  • Allow the mixture to warm to room temperature and stir until two clear layers are formed.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Corey aldehyde, which is often used in the next step without further purification.

Protocol 3: Horner-Wadsworth-Emmons Reaction

This is the key step where the ω-side chain is introduced.

Materials:

  • This compound (1.1 eq)

  • Corey aldehyde (from Protocol 2, 1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound in anhydrous THF dropwise.

  • Stir the mixture at room temperature for 1 hour to ensure complete formation of the phosphonate anion.

  • Cool the reaction mixture to -20 °C and add a solution of the crude Corey aldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the prostaglandin enone intermediate.

Protocol 4: Reduction of the Enone and Deprotection

The final steps involve the stereoselective reduction of the C-15 ketone and the removal of protecting groups.

Materials:

  • Prostaglandin enone intermediate (from Protocol 3)

  • Sodium borohydride (NaBH₄) or a more stereoselective reducing agent like L-selectride

  • Methanol or THF

  • Appropriate deprotection reagents (e.g., acetic acid for silyl ethers)

Procedure:

  • Reduction: Dissolve the enone in methanol at 0 °C and add sodium borohydride in portions. Stir for 1 hour.

  • Work-up: Quench the reaction with acetone and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Dry the organic layer and concentrate.

  • Deprotection: Treat the resulting diol with the appropriate deprotecting agent. For example, for silyl ethers, a mixture of acetic acid, water, and THF can be used.

  • Purification: Purify the final prostaglandin analog by column chromatography or HPLC.[7][8]

Section 3: Characterization of the Final Prostaglandin Analog

The structure and purity of the synthesized prostaglandin analog should be confirmed by various analytical techniques.

Analytical Data for a Cloprostenol-like Analog:
Technique Expected Observations
¹H NMR Characteristic signals for the cyclopentane ring protons, the two side chains including the vinylic protons of the α,β-unsaturated system, and the aromatic protons of the chlorophenoxy group. The chemical shifts and coupling constants will be indicative of the stereochemistry.
¹³C NMR Resonances corresponding to all carbon atoms in the molecule, including the carbonyl of the carboxylic acid, the olefinic carbons, and the carbons of the aromatic ring.[9][10]
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the prostaglandin analog.
HPLC A single major peak indicating the purity of the compound. Chiral HPLC can be used to determine the enantiomeric excess if a stereoselective synthesis was performed.[8]

Section 4: Discussion and Mechanistic Insights

The Horner-Wadsworth-Emmons reaction is a superior alternative to the classical Wittig reaction for the synthesis of prostaglandins due to several advantages. The phosphonate carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides, leading to higher yields and fewer side reactions.[3] Furthermore, the water-soluble phosphate byproduct is easily removed during the work-up, simplifying the purification process.

The stereoselectivity of the HWE reaction is a critical aspect of prostaglandin synthesis. The reaction typically favors the formation of the (E)-alkene, which is the desired stereoisomer for the ω-side chain of most prostaglandins.[3] The reaction conditions, such as the choice of base, solvent, and temperature, can influence the E/Z selectivity.

Mechanism of the Horner-Wadsworth-Emmons Reaction

G cluster_0 1. Deprotonation cluster_1 2. Nucleophilic Attack cluster_2 3. Oxaphosphetane Formation cluster_3 4. Elimination Phosphonate R'-P(O)(OMe)₂ Anion [R'-P(O)(OMe)₂]⁻ Phosphonate->Anion + Base Base Base Aldehyde R''-CHO Intermediate1 Betaine-like intermediate Aldehyde->Intermediate1 Anion2 [R'-P(O)(OMe)₂]⁻ Anion2->Intermediate1 Intermediate2 Betaine-like intermediate Oxaphosphetane Oxaphosphetane Intermediate2->Oxaphosphetane Oxaphosphetane2 Oxaphosphetane Alkene R'-CH=CH-R'' (E-isomer favored) Oxaphosphetane2->Alkene Byproduct (MeO)₂P(O)O⁻ Oxaphosphetane2->Byproduct

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of prostaglandin F2α analogs. The Horner-Wadsworth-Emmons reaction provides an efficient and stereoselective method for the construction of the ω-side chain. The protocols and insights provided in this application note are intended to equip researchers with the necessary knowledge to successfully synthesize these important therapeutic agents. Careful execution of the experimental procedures and thorough characterization of the intermediates and final product are essential for achieving high yields and purity.

References

  • (Author's compilation from general knowledge of organic synthesis)
  • (Author's compilation from general knowledge of organic synthesis)
  • (Author's compilation from general knowledge of organic synthesis)
  • SIELC Technologies. Separation of Cloprostenol sodium on Newcrom R1 HPLC column. SIELC. [Link].

  • (Author's compilation from general knowledge of organic synthesis)
  • (Author's compilation from general knowledge of organic synthesis)
  • Chongqing Chemdad Co., Ltd. This compound. Chemdad. [Link].

  • European Medicines Agency. Cloprostenol & R-cloprostenol. European Medicines Agency. [Link].

  • (Author's compilation from general knowledge of organic synthesis)
  • (Author's compilation from general knowledge of organic synthesis)
  • Coulson, D. R. Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps.
  • (Author's compilation from general knowledge of organic synthesis)
  • Kalíková, K., Tesarová, E., & Bosáková, Z. (2007). HPLC method for enantioselective analysis of cloprostenol. Journal of Pharmaceutical and Biomedical Analysis, 45(1), 42-47.
  • Wikipedia. Horner–Wadsworth–Emmons reaction. Wikipedia. [Link].

  • (Author's compilation from general knowledge of organic synthesis)
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927.
  • (Author's compilation from general knowledge of organic synthesis)
  • (Author's compilation from general knowledge of organic synthesis)
  • (Author's compilation from general knowledge of organic synthesis)
  • (Author's compilation from general knowledge of organic synthesis)
  • (Author's compilation from general knowledge of organic synthesis)
  • (Author's compilation from general knowledge of organic synthesis)
  • Zinkel, D. F., & Landucci, L. L. (1991). The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids. Holzforschung, 45(5), 343-351.
  • Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Royal Society of Chemistry. [Link].

Sources

Comprehensive NMR Spectroscopic Analysis of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the nuclear magnetic resonance (NMR) characterization of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate. As a key intermediate in the synthesis of pharmacologically significant prostaglandin analogues like (+)-cloprostenol, rigorous structural verification and purity assessment are paramount.[1][2][3] This document outlines optimized procedures for sample preparation and data acquisition for ¹H, ¹³C, and ³¹P NMR spectroscopy. It further offers a predictive interpretation of the spectra, grounded in fundamental principles and empirical data, to serve as a benchmark for researchers in synthetic chemistry and drug development.

Introduction and Significance

This compound (Molecular Formula: C₁₁H₁₄ClO₅P, Molecular Weight: approx. 292.65 g/mol ) is a crucial building block in organic synthesis.[4][5] Its primary utility lies in its role as a precursor for complex therapeutic agents, where the stereochemistry and structural integrity of each intermediate directly impact the efficacy and safety of the final active pharmaceutical ingredient.

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organophosphorus compounds. The combination of ¹H, ¹³C, and ³¹P NMR provides a complete constitutional map of the molecule. Particularly, ³¹P NMR offers unique advantages due to the 100% natural abundance and high gyromagnetic ratio of the ³¹P nucleus, resulting in high sensitivity and well-resolved spectra with a wide chemical shift range that minimizes signal overlap.[6][7][8] This application note is designed to equip researchers with the necessary protocols and interpretive knowledge to confidently characterize this important synthetic intermediate.

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound dictates its NMR signature. The key to accurate spectral interpretation is to deconstruct the molecule into its constituent spin systems.

Caption: Molecular structure of this compound.

Expected NMR-active environments:

  • Aromatic System: Four protons on the 3-chlorophenoxy ring, each with a unique chemical environment.

  • Aliphatic Chain: Two distinct methylene (CH₂) groups, one adjacent to the ether oxygen and the other adjacent to the phosphorus atom.

  • Phosphonate Moiety: Two magnetically equivalent methoxy (OCH₃) groups attached to the phosphorus atom.

Experimental Protocols

Part A: Sample Preparation Protocol

The quality of NMR data is directly dependent on proper sample preparation. The following protocol is recommended for achieving high-resolution spectra.

  • Weighing: Accurately weigh 10-20 mg of this compound directly into a clean, dry vial. The compound has a melting point of 77-78 °C, indicating it is a solid at room temperature.[3][4]

  • Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is the solvent of choice due to its excellent solubilizing capacity for moderately polar organic compounds and its single, well-characterized residual solvent peak at ~7.26 ppm.

  • Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, colorless solution should be obtained.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm.[9] Most high-quality deuterated solvents already contain TMS. If not, one drop of a dilute TMS solution may be added. For ³¹P NMR, 85% phosphoric acid is used as an external standard (δ = 0.0 ppm).[7][10]

Part B: NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer. Adjustments may be necessary for instruments of different field strengths.

Parameter ¹H Experiment ¹³C{¹H} Experiment ³¹P{¹H} Experiment Rationale
Pulse Programzg30zgpg30zgpg30Standard 30° pulse for quantitative excitation.
SolventCDCl₃CDCl₃CDCl₃Consistent solvent for all experiments.
Temperature298 K298 K298 KStandard room temperature acquisition.
Spectral Width (SW)~16 ppm~220 ppm~250 ppmCovers the expected chemical shift ranges.
Number of Scans (NS)8-161024-409632-64Varies with nucleus sensitivity and sample concentration.
Relaxation Delay (D1)2.0 s2.0 s5.0 sAllows for adequate relaxation between pulses. A longer delay for ³¹P ensures more accurate integration if needed.
Acquisition Time (AQ)~2.5 s~1.0 s~0.8 sBalances resolution and experiment time.
DecouplingNoneProton DecoupledProton DecoupledSimplifies spectra by removing J-couplings to protons.

Spectral Analysis and Data Interpretation

A systematic approach, starting from the most downfield signals, is advised for interpreting the spectra. The presence of the phosphonate group introduces heteronuclear P-H and P-C couplings, which are key diagnostic features.

¹H NMR Spectrum Analysis

The proton spectrum is the most information-rich for this molecule.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic (H on C2, C4, C5, C6)6.8 - 7.3Multiplets (m)JHH ≈ 2-8 Hz4H
-O-CH₂ -CO-~4.7Singlet (s)N/A2H
-CO-CH₂ -P-~3.4Doublet (d)²JPH ≈ 22 Hz2H
-P-(OCH₃ )₂~3.8Doublet (d)³JPH ≈ 11 Hz6H
  • Aromatic Region (6.8 - 7.3 ppm): The four protons on the 3-chlorophenoxy ring will appear as a series of complex multiplets due to ortho, meta, and para H-H couplings. Their exact shifts are influenced by the chloro and ether substituents.[9]

  • Methylene adjacent to Ether (-O-CH₂-): This group is deshielded by the adjacent oxygen and carbonyl group, expected around 4.7 ppm. It should appear as a singlet as there are no adjacent protons for H-H coupling.

  • Methylene adjacent to Phosphorus (-CH₂-P): These protons are coupled to the phosphorus nucleus. This results in a characteristic doublet, with a two-bond coupling constant (²JPH) typically in the range of 20-25 Hz.[11]

  • Methoxy Protons (-OCH₃): The six protons of the two methoxy groups are chemically and magnetically equivalent. They are coupled to the phosphorus atom three bonds away, appearing as a doublet with a ³JPH of approximately 10-12 Hz.[12]

¹³C NMR Spectrum Analysis

Proton decoupling simplifies the ¹³C spectrum, leaving only C-P couplings visible.[13]

Carbon Assignment Predicted δ (ppm) Multiplicity (due to P) Coupling Constant (J, Hz)
C =O~200Doublet (d)²JCP ≈ 5-10 Hz
Aromatic (Ar-O)~158Doublet (d)³JCP ≈ 7 Hz
Aromatic (Ar-Cl)~135Singlet (s)N/A
Aromatic (Ar-CH)115 - 131Doublets (d) or Singlets (s)⁴JCP or ⁵JCP may be small or unresolved
-O-C H₂-~75Doublet (d)³JCP ≈ 6 Hz
-P-(OC H₃)₂~54Doublet (d)²JCP ≈ 6-8 Hz
-CO-C H₂-P-~42Doublet (d)¹JCP ≈ 130-140 Hz
  • Carbonyl Carbon (C=O): The ketone carbon is significantly deshielded, appearing far downfield (~200 ppm).[14] It will show a small two-bond coupling to phosphorus.

  • Aliphatic Carbons: The most diagnostic signal is the methylene carbon directly bonded to phosphorus (-CH₂-P). It exhibits a very large one-bond C-P coupling constant (¹JCP > 130 Hz), making it easy to identify.[13] The other methylene and methoxy carbons will show smaller two- and three-bond couplings.

  • Aromatic Carbons: Six distinct signals are expected. The carbons will show coupling to phosphorus over three, four, and five bonds, which can be useful for definitive assignments using 2D NMR techniques.

³¹P NMR Spectrum Analysis

The ³¹P NMR spectrum provides a direct and unambiguous confirmation of the phosphonate group.

Phosphorus Assignment Predicted δ (ppm) Multiplicity (Proton Decoupled) Multiplicity (Proton Coupled)
(CH₃ O)₂P =O~18 - 22Singlet (s)Multiplet (m)
  • Proton Decoupled: The standard experiment yields a single, sharp singlet, confirming the presence of a single phosphorus environment.[7][11] The chemical shift is characteristic of alkyl phosphonates.

  • Proton Coupled (Optional): If acquired, the signal would be a complex multiplet due to coupling with the two adjacent methylene protons (²JPH) and the six methoxy protons (³JPH).

Workflow and Data Validation

The following workflow ensures a comprehensive and validated analysis of the compound's structure.

G cluster_0 Phase 1: Experimentation cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Validation A Sample Preparation (10-20 mg in CDCl₃) B Acquire ¹H Spectrum A->B C Acquire ¹³C{¹H} Spectrum B->C D Acquire ³¹P{¹H} Spectrum C->D E Process & Reference Spectra (TMS & 85% H₃PO₄) D->E F ¹H: Integrate & Assign (Identify J-couplings) E->F G ¹³C: Identify Signals (Note C-P couplings) E->G H ³¹P: Confirm Shift (Verify single P environment) E->H I Correlate Data (¹H, ¹³C, ³¹P) H->I J Compare with Predicted Structure I->J K Final Structure Confirmation & Purity Assessment J->K

Caption: Recommended workflow for NMR analysis and structural validation.

Conclusion

The multi-nuclear NMR approach detailed in this note provides a robust and definitive method for the structural characterization of this compound. By following the outlined protocols for sample preparation, data acquisition, and spectral interpretation, researchers can reliably verify the identity and assess the purity of this critical synthetic intermediate. The characteristic chemical shifts and, most importantly, the heteronuclear P-H and P-C coupling constants serve as undeniable fingerprints for the molecule, ensuring confidence in materials destined for further stages of drug development and scientific research.

References

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (n.d.). MDPI. Retrieved from [Link]

  • Phosphorus-31 nuclear magnetic resonance. (n.d.). Wikipedia. Retrieved from [Link]

  • 31-P NMR SPECTROSCOPY. (n.d.). Slideshare. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • (PDF) Quantitative P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (2024, October 11). ResearchGate. Retrieved from [Link]

  • Gorenstein, D. G. (Ed.). (1984). Phosphorus-31 NMR: Principles and Applications. Academic Press. Retrieved from [Link]

  • Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. (2021, January 7). ACS Publications. Retrieved from [Link]

  • This compound. (n.d.). LookChem. Retrieved from [Link]

  • (o-chlorophenoxy)methanol, benzoate. (n.d.). SpectraBase. Retrieved from [Link]

  • 31 Phosphorus NMR. (n.d.). University of Ottawa. Retrieved from [Link]

  • 1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols... (n.d.). PMC - NIH. Retrieved from [Link]

  • ³¹P NMR chemical shifts for various types of organophosphorus esters. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

  • CAS#:40665-94-9 | Dimethyl [3-(3-chlorophenoxy)-2-oxopropyl]phosphonate. (n.d.). Chemsrc. Retrieved from [Link]

  • Targeted Metabolomics of Organophosphate Pesticides and Chemical Warfare Nerve Agent Simulants... (2023, March 29). NIH. Retrieved from [Link]

  • (PDF) Improved peak identification in 31P-NMR spectra of environmental samples... (n.d.). ResearchGate. Retrieved from [Link]

  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Enol-keto Tautomerism of Alpha-Ketophosphonates. (1981, June). PubMed. Retrieved from [Link]

  • Application Note NM230005E. (n.d.). JEOL. Retrieved from [Link]

  • (PDF) H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols... (2018, October 16). ResearchGate. Retrieved from [Link]

  • Enol-keto tautomerism of α-ketophosphonates. (1981, June). PMC - NIH. Retrieved from [Link]

  • Enol-keto tautomerism of a-ketophosphonates. (1981, June). PNAS. Retrieved from [Link]

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  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

Sources

Mass Spectrometry of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate is a key intermediate in the synthesis of pharmacologically significant compounds, including prostaglandin analogs like (+)-cloprostenol.[1][2][3] Its chemical structure, comprising a phosphonate group, a ketone, and a chlorophenoxy moiety, presents a unique analytical challenge requiring robust and specific methodologies for characterization and quantification.[4] This application note provides a detailed guide to the mass spectrometric analysis of this compound, offering protocols for both Electrospray Ionization (ESI) and Electron Ionization (EI) techniques. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to establish reliable analytical workflows for this and structurally related molecules.

The molecular formula of this compound is C₁₁H₁₄ClO₅P, with a molecular weight of approximately 292.65 g/mol and an exact mass of 292.0267382 Da.[1][5] The presence of a chlorine atom results in a characteristic isotopic pattern, with an M+2 peak at a mass-to-charge ratio of 294, aiding in its identification.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC₁₁H₁₄ClO₅P[1][5]
Molecular Weight292.656 g/mol [1]
Exact Mass292.0267382 Da[1][5]
Boiling Point400.1 °C at 760 mmHg[1]
Density1.298 g/cm³[1]
LogP2.77380[1]

Experimental Workflow

The overall experimental workflow for the mass spectrometric analysis of this compound is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis prep Dissolution in appropriate solvent ionization Ionization (ESI or EI) prep->ionization Introduction into MS mass_analyzer Mass Analysis (e.g., Q-TOF, Orbitrap) ionization->mass_analyzer detection Detection mass_analyzer->detection spectra Spectral Interpretation detection->spectra fragmentation Fragmentation Analysis spectra->fragmentation identification Compound Identification fragmentation->identification

Caption: General workflow for mass spectrometric analysis.

Protocols

Sample Preparation

The quality of the mass spectrometric data is highly dependent on the sample preparation. The following protocol provides a general guideline for the preparation of this compound for analysis.

Materials:

  • This compound standard

  • HPLC-grade methanol or acetonitrile

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Accurately weigh a known amount of the compound.

  • Dissolve the compound in HPLC-grade methanol or acetonitrile to a stock concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working solutions in the desired concentration range (e.g., 1-1000 ng/mL).

  • For LC-MS analysis, the final solvent composition should be compatible with the mobile phase to ensure good peak shape.

  • Filter the final solutions through a 0.22 µm syringe filter before injection to remove any particulate matter.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique suitable for polar and thermally labile molecules, making it a good choice for this compound.[6]

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ion source.

  • An HPLC or infusion pump for sample introduction.

Protocol:

  • Ion Source Parameters:

    • Ionization Mode: Positive and Negative

    • Capillary Voltage: 3.5 - 4.5 kV (positive), 2.5 - 3.5 kV (negative)

    • Nebulizer Gas (Nitrogen): 30 - 50 psi

    • Drying Gas (Nitrogen) Flow: 8 - 12 L/min

    • Drying Gas Temperature: 300 - 350 °C

  • Mass Analyzer Settings:

    • Mass Range: m/z 50 - 500

    • Acquisition Mode: Full scan and tandem MS (MS/MS) for fragmentation studies.

    • Collision Energy (for MS/MS): Ramped from 10 - 40 eV to observe a range of fragment ions.

Electron Ionization (EI) Mass Spectrometry

EI is a classic, high-energy ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the molecule.[7]

Instrumentation:

  • A gas chromatograph-mass spectrometer (GC-MS) system.

Protocol:

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • Carrier Gas (Helium) Flow: 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40 - 450

    • Acquisition Mode: Full scan.

Data Analysis and Expected Fragmentation

Electrospray Ionization (ESI)

In positive ion mode, the compound is expected to be detected as the protonated molecule [M+H]⁺ at m/z 293.0340 and potentially as sodium [M+Na]⁺ (m/z 315.0159) or potassium [M+K]⁺ (m/z 330.9899) adducts. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 291.0184 may be observed. Tandem mass spectrometry (MS/MS) of the protonated molecule will provide structural information.

Proposed Fragmentation Pathway (Positive ESI-MS/MS):

The fragmentation of organophosphorus compounds can involve rearrangements and cleavage of the various bonds.[8] For ketones, α-cleavage is a common fragmentation pathway.[9]

G cluster_frags M [M+H]⁺ m/z 293 F1 m/z 157 [C₇H₆OCl]⁺ M->F1 - C₄H₈O₄P F3 m/z 137 [C₄H₈O₄P]⁺ M->F3 - C₇H₆OCl F2 m/z 125 [C₆H₄Cl]⁺ F1->F2 - CO F4 m/z 109 [C₂H₆O₃P]⁺ F3->F4 - C₂H₂O

Caption: Proposed ESI fragmentation of [M+H]⁺.

Table 2: Expected Fragment Ions in Positive ESI-MS/MS

m/z (calculated)Proposed FormulaDescription
157.0051[C₇H₆OCl]⁺Loss of the dimethyl phosphonate moiety.
125.9789[C₆H₄Cl]⁺Loss of carbon monoxide from m/z 157.
137.0158[C₄H₈O₄P]⁺Cleavage of the ether linkage.
109.0022[C₂H₆O₃P]⁺Loss of ketene from m/z 137.
Electron Ionization (EI)

Under EI conditions, a more extensive fragmentation is expected. The molecular ion peak [M]⁺˙ at m/z 292 is likely to be observed, along with the characteristic M+2 peak at m/z 294.

Proposed Fragmentation Pathway (EI-MS):

The fragmentation of organophosphorus compounds under EI often involves McLafferty-type rearrangements and cleavage of the P-C and P-O bonds.[7][10]

G cluster_frags M [M]⁺˙ m/z 292 F1 m/z 183 [C₈H₈O₂Cl]⁺˙ M->F1 - C₃H₇O₃P F3 m/z 109 [C₂H₆O₃P]⁺˙ M->F3 - C₉H₈O₂Cl F2 m/z 128 [C₇H₆OCl]⁺ F1->F2 - C₂H₃O F4 m/z 79 [CH₄O₂P]⁺ F3->F4 - C₂H₂O

Caption: Proposed EI fragmentation pathway.

Table 3: Expected Fragment Ions in EI-MS

m/z (calculated)Proposed FormulaDescription
183.0207[C₈H₈O₂Cl]⁺˙α-cleavage with loss of the dimethyl phosphonate radical.
128.0129[C₇H₆OCl]⁺Loss of an acetyl radical from m/z 183.
109.0022[C₂H₆O₃P]⁺˙Dimethyl phosphonate radical cation.
79.9814[CH₄O₂P]⁺Loss of ethylene from m/z 109.

Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. The detailed protocols for both ESI and EI-MS, coupled with the proposed fragmentation pathways, offer a robust starting point for the characterization and identification of this important synthetic intermediate. The provided methodologies can be adapted and optimized for various analytical instrumentation and matrices, supporting research and development in synthetic chemistry and drug discovery.

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Fragmentation mechanisms in mass spectrometry of organophosphorus compounds: implications for analysis in chemical weapons convention framework. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Taylor & Francis Online. (2016). Electron ionization mass spectra of organophosphorus compounds Part V: Mass fragmentation modes of some azolyl, azinyl, and azepinyl phosphonates as cyclic α-aminophosphonates. Retrieved from [Link]

  • PubMed. (2016). Fragmentation Pathways and Structural Characterization of Organophosphorus Compounds Related to the Chemical Weapons Convention by Electron Ionization and Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]

  • PubMed Central. (2024, February 1). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Retrieved from [Link]

  • Taylor & Francis Online. (2016). Electron Ionization Mass Spectra of Organophosphorus Compounds Part I: The Mass Fragmentation Pathways of Cyclic α-Aminophosphonates Monoester Containing 1,2,4-Triazinone Moiety. Retrieved from [Link]

  • ResearchGate. (2016). Electron ionization mass spectra of organophosphorus compounds Part V: Mass fragmentation modes of some azolyl, azinyl, and azepinyl phosphonates as cyclic α-aminophosphonates. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • ACS Publications. (1966). The Mass Spectra of Some Organophosphorus Pesticide Compounds. Retrieved from [Link]

  • National Institutes of Health. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • ResearchGate. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

  • ACS Publications. (1966). The Mass Spectrometry of Esters of Phosphorous and Phosphonic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:40665-94-9 | Dimethyl [3-(3-chlorophenoxy)-2-oxopropyl]phosphonate. Retrieved from [Link]

  • ACS Publications. (2000). Characterization of Polyphosphates by Electrospray Mass Spectrometry. Retrieved from [Link]

  • NIST WebBook. (n.d.). Dimethyl (2-oxopropyl)phosphonate. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl (2-oxopropyl)phosphonate. Retrieved from [Link]

Sources

Application Note & Protocol: High-Purity Isolation of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust methodology for the purification of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate, a key intermediate in the synthesis of prostaglandin analogs like (+)-cloprostenol.[1][2][3] The protocol leverages automated flash column chromatography on silica gel, a technique optimized for efficiency and scalability. We will explore the rationale behind parameter selection, from stationary phase choice to mobile phase gradient optimization, and provide a step-by-step protocol for seamless execution. Additionally, this document covers best practices for fraction analysis using Thin-Layer Chromatography (TLC) with specific visualization techniques for organophosphorus compounds. This application note is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Pure this compound

This compound (DMCPP) is a β-ketophosphonate with the molecular formula C₁₁H₁₄ClO₅P.[4][5] Its structural features, including a phosphonate group and a chlorophenoxy moiety, make it a valuable building block in organic synthesis.[4] The primary application of high-purity DMCPP is as a crucial intermediate in the synthesis of complex pharmaceutical compounds, particularly prostaglandin analogs.[1][2][3] The efficacy and safety of the final active pharmaceutical ingredient (API) are directly dependent on the purity of its precursors. Impurities from the synthesis of DMCPP can lead to unwanted side reactions, lower yields, and the formation of difficult-to-remove related substances in the final API.

The synthesis of β-ketophosphonates often involves the condensation of esters and phosphonates, which can result in a crude mixture containing unreacted starting materials and by-products.[6][7] Therefore, a reliable and efficient purification method is paramount. Flash column chromatography is the industry-standard technique for such purifications due to its speed, resolution, and adaptability to various scales.

Principles of Separation: Column Chromatography of Organophosphorus Compounds

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For moderately polar organophosphorus compounds like DMCPP, silica gel is an excellent choice for the stationary phase. The separation is governed by the polarity of the analyte, the stationary phase, and the mobile phase.

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups. More polar compounds in the mixture will have stronger interactions (hydrogen bonding, dipole-dipole interactions) with the silica gel and will thus move more slowly down the column.

  • Mobile Phase (Eluent): The mobile phase is a solvent or a mixture of solvents that carries the sample through the stationary phase. The polarity of the mobile phase is a critical parameter. A more polar mobile phase will compete more effectively with the analytes for the adsorption sites on the silica gel, causing all compounds to move faster. Conversely, a less polar mobile phase will allow for stronger adsorption of the analytes to the stationary phase. For DMCPP, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone) is typically employed.

  • Elution: By starting with a low-polarity mobile phase and gradually increasing its polarity (a solvent gradient), compounds can be eluted in order of increasing polarity. Non-polar impurities will elute first, followed by the desired product, and finally, the more polar impurities will be washed off the column.

Experimental Protocol: Purification of DMCPP

This protocol outlines the purification of crude DMCPP using an automated flash chromatography system.

Materials and Equipment

Table 1: Materials and Reagents

Material/ReagentGradeRecommended Supplier
Crude this compoundSynthesis GradeN/A
Silica Gel for Flash Chromatography40-63 µm particle sizeStandard laboratory suppliers
HexaneHPLC GradeStandard laboratory suppliers
Ethyl AcetateHPLC GradeStandard laboratory suppliers
Dichloromethane (for sample loading)ACS GradeStandard laboratory suppliers
TLC PlatesSilica gel 60 F₂₅₄Standard laboratory suppliers
Phosphomolybdic Acid StainReagent GradeStandard laboratory suppliers

Equipment:

  • Automated Flash Chromatography System

  • Pre-packed silica gel column (or empty column for manual packing)

  • Rotary Evaporator

  • TLC developing tank

  • UV Lamp (254 nm)

  • Heat gun

Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Post-Processing TLC_analysis 1. Initial TLC Analysis of Crude Material Sample_prep 2. Sample Preparation (Dry or Liquid Loading) TLC_analysis->Sample_prep Determine loading method and solvent system Injection 4. Sample Injection Sample_prep->Injection Column_prep 3. Column Equilibration Column_prep->Injection Elution 5. Gradient Elution Injection->Elution Fraction_collection 6. Fraction Collection Elution->Fraction_collection UV or ELSD detection Fraction_TLC 7. TLC Analysis of Fractions Fraction_collection->Fraction_TLC Pooling 8. Pooling of Pure Fractions Fraction_TLC->Pooling Identify pure fractions Evaporation 9. Solvent Evaporation Pooling->Evaporation Final_product 10. Pure DMCPP Evaporation->Final_product

Caption: Workflow for the purification of DMCPP.

Step-by-Step Methodology

Step 1: Initial TLC Analysis of Crude Material

  • Dissolve a small amount of the crude DMCPP in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the plate in a TLC tank using a pre-determined solvent system. A good starting point is a 30-70% ethyl acetate in hexane mixture.

  • Visualize the developed plate under UV light (254 nm) and then with a phosphomolybdic acid stain.[8] The target compound, being a β-ketophosphonate, should be UV active and will appear as a dark spot. After staining and heating, it should produce a blue or green spot on a yellow background.

  • This initial analysis helps in optimizing the solvent gradient for the flash chromatography. The ideal starting polarity for the column should give an Rf value of ~0.5 for the product.

Step 2: Sample Preparation

  • Dry Loading (Recommended): Dissolve the crude DMCPP (e.g., 1 g) in a minimal amount of dichloromethane. Add 2-3 g of silica gel to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. This method generally provides better resolution.

  • Liquid Loading: If the crude product is an oil and not highly soluble in the initial mobile phase, dissolve it in a small volume of a stronger solvent like dichloromethane or ethyl acetate. Note that the volume should be kept to a minimum to avoid band broadening.

Step 3: Column Setup and Equilibration

  • Select a pre-packed silica gel column of an appropriate size for the amount of crude material. A general rule is a sample-to-silica ratio of 1:30 to 1:100 by weight.

  • Install the column on the automated flash system.

  • Equilibrate the column with the initial mobile phase (e.g., 10% ethyl acetate in hexane) for at least 2-3 column volumes.

Table 2: Recommended Flash Chromatography Parameters

ParameterValueRationale
Stationary Phase Silica Gel (40-63 µm)Standard for moderately polar organic compounds.
Mobile Phase A Hexane (or Heptane)Non-polar solvent.
Mobile Phase B Ethyl AcetatePolar solvent.
Gradient 10% to 60% B over 10-15 column volumesA shallow gradient ensures good separation of closely eluting impurities.
Flow Rate Dependent on column size (e.g., 40 mL/min for a 40 g column)Optimized for separation efficiency and run time.
Detection UV at 254 nmThe aromatic ring and ketone in DMCPP absorb UV light.
Fraction Size Dependent on column size and elution volumeSmall enough to ensure pure fractions are not mixed.

Step 4: Sample Loading and Elution

  • Load the prepared sample onto the column. If using dry loading, transfer the silica-adsorbed sample to a dry loading cartridge and attach it to the system.

  • Start the run using the defined gradient method. The system will automatically inject the sample and begin the elution process.

  • Monitor the chromatogram in real-time. The UV detector will show peaks corresponding to the different components of the mixture as they elute.

Step 5: Fraction Collection and Analysis

  • The automated system will collect fractions based on the detected peaks.

  • Analyze the collected fractions by TLC to determine which ones contain the pure product. Spot every 2-3 fractions on a TLC plate, alongside a spot of the crude material as a reference.

  • Develop and visualize the TLC plate as described in Step 1.

  • Fractions showing a single spot corresponding to the Rf of the pure DMCPP should be combined.

Step 6: Product Isolation

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum to remove any residual solvent.

  • The final product should be a pale yellow oil or a low-melting solid (reported melting point is 77-78 °C).[3][4]

Visualization and Analysis of Phosphonates

Due to the presence of the phosphonate group, specific visualization techniques can be highly effective.

  • UV Light (254 nm): As a non-destructive method, this should always be the first choice.[9][10] The chlorophenoxy and keto groups in DMCPP allow for strong UV absorbance, appearing as dark spots on a fluorescent TLC plate.

  • Phosphomolybdic Acid (PMA) Stain: This is a general-purpose charring stain that is effective for a wide range of organic compounds, including those with oxygen-containing functional groups.

  • Molybdenum Blue Reagent: For specific detection of phosphorus-containing compounds, a molybdenum blue stain can be used.[11] This involves spraying the plate with a solution of ammonium molybdate followed by a reducing agent. Phosphates and phosphonates appear as distinct blue to blue-green spots.

Troubleshooting and Field-Proven Insights

  • Poor Separation: If the product co-elutes with an impurity, consider using a shallower gradient or a different solvent system (e.g., substituting ethyl acetate with acetone or using a ternary system like hexane/ethyl acetate/dichloromethane).

  • Product Tailing on TLC/Column: Tailing can be caused by acidic impurities or strong interaction with the silica. Adding a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase can sometimes improve peak shape for basic compounds, though it is generally not necessary for β-ketophosphonates.

  • Compound Instability: While DMCPP is relatively stable, some phosphonates can be susceptible to hydrolysis.[12] It is advisable to use anhydrous solvents and avoid prolonged exposure to acidic or basic conditions.

Conclusion

The protocol described provides a reliable and scalable method for the purification of this compound. By employing automated flash column chromatography with a silica gel stationary phase and a hexane/ethyl acetate gradient, high-purity material suitable for subsequent synthetic steps can be consistently obtained. Careful monitoring of the purification process by TLC with appropriate visualization techniques is crucial for achieving the desired purity.

References

  • Maloney, K. M., & Chung, J. Y. L. (2009). A General Procedure for the Preparation of β-Ketophosphonates. The Journal of Organic Chemistry, 74(19), 7574–7576. [Link]

  • Drawell. (n.d.). Exploring the Role of Gas Chromatography in Organophosphate Analysis. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Cromlab Instruments. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Retrieved from [Link]

  • Kanazawa, J., & Sato, R. (1964). Gas-Liquid Chromatography of Organophosphorus Pesticides. Agricultural and Biological Chemistry, 28(11), 821-825. [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3566446, this compound. Retrieved from [Link]

  • Priebe, S. R., & Howell, J. A. (1985). Post-column reaction detection system for the determination of organophosphorus compounds by liquid chromatography. Journal of Chromatography A, 324(1), 53-63. [Link]

  • University of Rochester. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (n.d.). Dimethyl [3-(3-chlorophenoxy)-2-oxopropyl]phosphonate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Pospisil, T., et al. (2019). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 24(21), 3945. [Link]

  • Lisa Nichols. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. [Link]

  • Lee, K., & Lee, Y. J. (1995). Dephosphonylation of β-Keto Phosphonates with LiAlH4. Tetrahedron Letters, 36(50), 9153-9156. [Link]

  • Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A General Procedure for the Preparation of β-Ketophosphonates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chemoselective Synthesis of β-Ketophosphonates Using Lithiated α-(Trimethylsilyl)methylphosphonate. Retrieved from [Link]

Sources

Synthesis of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate: A Detailed Guide to Reaction Conditions and Reagents

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate, a key intermediate in the preparation of various pharmaceutically relevant compounds, including prostaglandin analogs such as (+)-cloprostenol.[1][2][3][4] This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the reaction conditions, necessary reagents, and the underlying chemical principles that govern this synthesis.

Introduction

This compound (CAS No. 40665-94-9) is a β-ketophosphonate whose structural features, including a phosphonate ester, a ketone, an ether linkage, and a chlorinated aromatic ring, make it a versatile building block in organic synthesis.[5] Its primary application lies in the Horner-Wadsworth-Emmons (HWE) reaction to construct the ω-side chain of prostaglandins. The phosphonate moiety is crucial for this olefination reaction, while the 3-chlorophenoxy group is a common feature in several synthetic prostaglandin analogs.

This guide will detail a robust and efficient two-step synthesis route, beginning with the preparation of a key precursor, methyl 2-(3-chlorophenoxy)acetate, followed by its condensation with dimethyl methylphosphonate to yield the target molecule.

Synthetic Strategy Overview

The overall synthetic approach is a two-step process. The first step involves the synthesis of the ester precursor, methyl 2-(3-chlorophenoxy)acetate, via a Williamson ether synthesis. The second, and key, step is the condensation of this ester with the lithium salt of dimethyl methylphosphonate to form the desired β-ketophosphonate.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: β-Ketophosphonate Formation 3-Chlorophenol 3-Chlorophenol Methyl 2-(3-chlorophenoxy)acetate Methyl 2-(3-chlorophenoxy)acetate 3-Chlorophenol->Methyl 2-(3-chlorophenoxy)acetate  Base (e.g., K2CO3)  Solvent (e.g., Acetone) Methyl Chloroacetate Methyl Chloroacetate Methyl Chloroacetate->Methyl 2-(3-chlorophenoxy)acetate Dimethyl Methylphosphonate Dimethyl Methylphosphonate Target_Molecule This compound Dimethyl Methylphosphonate->Target_Molecule  THF, 0 °C LDA LDA (Base) LDA->Target_Molecule Methyl 2-(3-chlorophenoxy)acetate_2 Methyl 2-(3-chlorophenoxy)acetate Methyl 2-(3-chlorophenoxy)acetate_2->Target_Molecule

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of Methyl 2-(3-chlorophenoxy)acetate

This initial step employs the well-established Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[6][7][8][9][10] In this case, 3-chlorophenol is deprotonated by a mild base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of methyl chloroacetate to form the desired ether linkage.

Reaction Mechanism: Williamson Ether Synthesis

The reaction proceeds via an SN2 mechanism. The basic conditions deprotonate the acidic phenolic hydroxyl group of 3-chlorophenol, generating the 3-chlorophenoxide anion. This potent nucleophile then attacks the carbon atom bearing the chlorine in methyl chloroacetate, displacing the chloride ion and forming the ether bond.

G cluster_0 Mechanism of Methyl 2-(3-chlorophenoxy)acetate Synthesis Start 3-Chlorophenol + Base Phenoxide 3-Chlorophenoxide Anion Start->Phenoxide Deprotonation SN2 SN2 Attack on Methyl Chloroacetate Phenoxide->SN2 Product Methyl 2-(3-chlorophenoxy)acetate SN2->Product Chloride displacement

Caption: Mechanism of Williamson Ether Synthesis.

Experimental Protocol: Methyl 2-(3-chlorophenoxy)acetate
Reagent/SolventMolar Mass ( g/mol )AmountMolesEquivalents
3-Chlorophenol128.5610.0 g0.07781.0
Methyl Chloroacetate108.529.3 g (7.7 mL)0.08571.1
Potassium Carbonate (K₂CO₃)138.2116.1 g0.11671.5
Acetone58.08150 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorophenol (10.0 g, 0.0778 mol), potassium carbonate (16.1 g, 0.1167 mol), and acetone (150 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl chloroacetate (7.7 mL, 0.0857 mol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation or used directly in the next step if of sufficient purity.

Part 2: Synthesis of this compound

This step is the core of the synthesis, forming the β-ketophosphonate through the condensation of the enolate of dimethyl methylphosphonate with the previously synthesized methyl 2-(3-chlorophenoxy)acetate. A strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is employed for the deprotonation. A highly efficient and mild procedure for this type of transformation has been reported by Maloney and Chung, which avoids cryogenic temperatures and gives high yields rapidly.[2][5][11][12][13]

Reaction Mechanism: β-Ketophosphonate Formation

The reaction is initiated by the deprotonation of dimethyl methylphosphonate at the α-carbon by LDA to form a highly nucleophilic lithium phosphonate carbanion. This carbanion then undergoes nucleophilic acyl substitution with the ester, methyl 2-(3-chlorophenoxy)acetate. The tetrahedral intermediate formed subsequently collapses, eliminating methoxide to yield the β-ketophosphonate. A second equivalent of base is required to deprotonate the product, which is more acidic than the starting phosphonate.

G cluster_0 Mechanism of β-Ketophosphonate Formation DMMP Dimethyl Methylphosphonate Carbanion Lithium Phosphonate Carbanion DMMP->Carbanion Deprotonation LDA1 LDA (1st equiv.) LDA1->Carbanion Tetrahedral Tetrahedral Intermediate Carbanion->Tetrahedral Nucleophilic Attack Ester Methyl 2-(3-chlorophenoxy)acetate Ester->Tetrahedral Product_anion Product Anion Tetrahedral->Product_anion Collapse & Deprotonation Final_Product This compound Product_anion->Final_Product Protonation LDA2 LDA (2nd equiv.) LDA2->Product_anion Workup Aqueous Workup Workup->Final_Product

Sources

Application Notes & Protocols: Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Phosphonate Building Block

Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate is an organophosphorus compound recognized for its utility as a sophisticated chemical intermediate.[1][2] With the molecular formula C₁₁H₁₄ClO₅P and a molecular weight of 292.65 g/mol , this β-ketophosphonate is a crystalline solid at room temperature.[1][3] Its chemical architecture, featuring a phosphonate moiety, a ketone, and a chlorophenoxy group, makes it a valuable precursor in various synthetic applications.[1]

Most notably, this compound serves as a critical building block in the pharmaceutical industry for the synthesis of prostaglandin analogs, such as cloprostenol, which is widely used in veterinary medicine for reproductive health management.[2][4][5] Beyond its established role in pharmaceutical synthesis, its structural features suggest potential applications in agricultural chemistry as a candidate for herbicidal or pesticidal agents.[1]

This document provides a comprehensive guide for the synthesis, characterization, and safe handling of this compound, intended for researchers and professionals in organic synthesis and drug development.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties is essential for handling and characterization.

PropertyValueSource(s)
CAS Number 40665-94-9[1][2][4]
Molecular Formula C₁₁H₁₄ClO₅P[1][4]
Molecular Weight 292.65 g/mol [1][6]
Melting Point 77-78 °C[1][3]
Boiling Point ~400.1 °C (Predicted)[1][4]
Density ~1.298 g/cm³ (Predicted)[4][7]
Appearance Solid
Storage Temperature 2-8°C, Sealed in dry conditions[3][4]

Synthesis Protocol: A Guided Approach

The synthesis of β-ketophosphonates like this compound is most commonly achieved through the condensation reaction between a lithiated phosphonate and an ester.[8] This approach, a variation of the Claisen condensation, offers a reliable and efficient route to the target molecule.[9]

Underlying Principle: The "Phospha-Claisen" Condensation

The core of this synthesis involves the deprotonation of dimethyl methylphosphonate using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to form a carbanion.[8] This highly reactive anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an appropriate ester precursor, in this case, methyl 2-(3-chlorophenoxy)acetate. The subsequent collapse of the tetrahedral intermediate and workup yields the desired β-ketophosphonate. The use of cryogenic temperatures (−78 °C to 0 °C) is critical to prevent side reactions associated with the phosphonate anion, such as self-condensation or alkyl transfer.[8]

Visualizing the Synthesis Workflow

Synthesis_Workflow Reagents 1. Reagent Preparation - Methyl 2-(3-chlorophenoxy)acetate - Dimethyl methylphosphonate - LDA solution in THF Reaction 2. Condensation Reaction - Mix esters in THF - Cool to -5°C - Add LDA dropwise (maintain T < 0°C) Reagents->Reaction Charge Reactor Quench 3. Reaction Quench - Add saturated NH4Cl solution Reaction->Quench After 1-2 hours Extraction 4. Workup & Extraction - Partition with Ethyl Acetate - Wash with brine - Dry organic layer (Na2SO4) Quench->Extraction Transfer to sep. funnel Purification 5. Purification - Concentrate under vacuum - Purify via column chromatography Extraction->Purification Isolate crude product Final Final Product: Dimethyl 3-(3-chlorophenoxy)- 2-oxopropylphosphonate Purification->Final

Caption: Experimental workflow for the synthesis of the title compound.

Detailed Step-by-Step Experimental Procedure

This is a representative procedure based on established methods for β-ketophosphonate synthesis.[8]

Materials and Reagents:

  • Methyl 2-(3-chlorophenoxy)acetate

  • Dimethyl methylphosphonate[7]

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • Reactor Setup: Equip a three-necked, round-bottomed flask with a magnetic stirrer, a nitrogen inlet, a thermometer, and an addition funnel. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

  • Reagent Charging: Charge the flask with methyl 2-(3-chlorophenoxy)acetate (1.0 eq) and dimethyl methylphosphonate (1.1 eq). Add anhydrous THF to create an approximately 0.5 M solution.

  • Cooling: Cool the stirred reaction mixture to -5 °C using an ice-salt bath.

  • Anion Formation and Condensation: Add the 2.0 M LDA solution (2.1 eq) dropwise via the addition funnel, ensuring the internal temperature of the reaction mixture does not exceed 0 °C. Rationale: Slow addition of the strong base generates the phosphonate anion in the presence of the ester, promoting immediate reaction and minimizing side products.[8]

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly quench the reaction by adding saturated aqueous NH₄Cl solution while maintaining a low temperature.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.[10]

Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. The following analytical techniques are standard.

TechniqueExpected Results
¹H NMR Signals corresponding to methoxy protons on the phosphorus atom, the methylene protons adjacent to the phosphonate and ketone, the methylene protons adjacent to the ether oxygen, and the aromatic protons of the chlorophenoxy group.
³¹P NMR A single characteristic peak for the phosphonate group.
IR Spectroscopy Strong absorption bands around 1715 cm⁻¹ (C=O, ketone), 1230-1260 cm⁻¹ (P=O, phosphonate), and in the C-O-C stretching region.[1]
Mass Spectrometry Molecular ion peak (M⁺) at m/z ≈ 292. A characteristic M+2 peak at m/z ≈ 294 due to the ³⁷Cl isotope will also be present in an approximate 3:1 ratio.[1]

Applications in Research and Development

The unique structure of this phosphonate makes it a valuable tool in synthetic chemistry.

Core Application: Prostaglandin Synthesis

The primary application is as a key intermediate in the multi-step synthesis of prostaglandin F₂α analogs.[2][5] The phosphonate group is crucial for a subsequent Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for forming carbon-carbon double bonds with high stereoselectivity.[9]

Prostaglandin_Synthesis Start Dimethyl 3-(3-chlorophenoxy) -2-oxopropylphosphonate HWE Horner-Wadsworth-Emmons Reaction with Aldehyde Start->HWE Intermediate α,β-Unsaturated Ketone Intermediate HWE->Intermediate Further Further Synthetic Steps (e.g., reduction, hydrolysis) Intermediate->Further End Prostaglandin Analog (e.g., Cloprostenol) Further->End

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Strategic Importance of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate

This compound is a pivotal intermediate in the pharmaceutical industry, most notably in the synthesis of prostaglandin analogues such as (+)-cloprostenol.[1][2][3] Prostaglandins are potent lipid compounds with diverse physiological effects, and their synthetic analogues are utilized in various therapeutic areas, including veterinary and human medicine.[4][5][6] The efficient and scalable synthesis of this β-ketophosphonate is therefore a critical step in the overall manufacturing process of these active pharmaceutical ingredients (APIs).

This document provides a comprehensive guide to the synthesis of this compound, with a strong emphasis on the practical considerations required for scaling the process from the laboratory bench to pilot plant and beyond. We will delve into two primary synthetic strategies, their underlying mechanisms, and the critical process parameters that ensure a safe, efficient, and reproducible manufacturing process.

Synthetic Strategies: A Comparative Analysis

Two principal routes have been established for the synthesis of β-ketophosphonates: the Michaelis-Arbuzov reaction and the condensation of a phosphonate anion with an ester. The choice between these methods on an industrial scale depends on factors such as raw material availability, process safety, and overall cost-effectiveness.

Method 1: The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a classic and direct one-step method for forming carbon-phosphorus bonds.[7][8][9] In the context of our target molecule, this would involve the reaction of a trialkyl phosphite with an α-halo ketone.

Reaction Mechanism:

The reaction is initiated by the nucleophilic attack of the phosphorus atom in the trialkyl phosphite on the electrophilic carbon of the α-halo ketone, forming a phosphonium salt intermediate.[7][10][11] This is followed by an intramolecular dealkylation, where the halide ion attacks one of the alkyl groups on the phosphorus, leading to the formation of the final phosphonate product and an alkyl halide byproduct.[7][9]

dot graph "Michaelis_Arbuzov_Reaction" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} caption: "Michaelis-Arbuzov Reaction Pathway"

A significant challenge in the synthesis of β-ketophosphonates using α-chloro or α-bromo ketones is the competing Perkow reaction, which leads to the formation of an enol phosphate byproduct.[7] The Perkow pathway is often kinetically favored, which can significantly impact the yield of the desired Arbuzov product.[12] Careful control of reaction conditions, such as temperature, can help to maximize the formation of the desired β-ketophosphonate.[7]

Method 2: Condensation of a Phosphonate Anion with an Ester

An alternative and often more scalable approach involves the condensation of a lithiated phosphonate with an appropriate ester. This method avoids the direct use of potentially unstable α-halo ketones.

Reaction Mechanism:

This reaction proceeds via the deprotonation of a dialkyl methylphosphonate using a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic phosphonate anion.[4][13] This anion then attacks the electrophilic carbonyl carbon of an ester, such as methyl 3-chlorophenoxyacetate, to form a tetrahedral intermediate which subsequently collapses to yield the desired β-ketophosphonate.[13][14]

dot graph "Ester_Condensation_Reaction" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} caption: "Ester Condensation Pathway"

A key advantage of this method is the ability to perform the reaction under non-cryogenic conditions (e.g., at 0 °C), which is highly desirable for large-scale production.[4][13] Generating the phosphonate anion in the presence of the ester allows for an instantaneous reaction, minimizing side reactions associated with the phosphonate anion itself.[4]

Detailed Laboratory Protocol (Ester Condensation Method)

This protocol describes a laboratory-scale synthesis of this compound based on the highly scalable ester condensation method.[4][10][13]

Materials and Equipment:

  • Dimethyl methylphosphonate

  • Methyl 3-chlorophenoxyacetate

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 5 M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask

  • Addition funnel

  • Thermocouple

  • Mechanical stirrer

  • Nitrogen inlet

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a nitrogen inlet, addition funnel, thermocouple, and mechanical stirrer, charge methyl 3-chlorophenoxyacetate and dimethyl methylphosphonate in a 1:1.1 molar ratio, dissolved in anhydrous THF.

  • Cooling: Cool the reaction mixture to -5 °C using an appropriate cooling bath.

  • Addition of LDA: Add a 2.0 M solution of LDA (2.1 equivalents) dropwise via the addition funnel, ensuring the internal temperature is maintained below 0 °C.

  • Reaction Monitoring: After the complete addition of LDA, stir the reaction mixture at 0 °C. Monitor the reaction progress by a suitable analytical technique, such as HPLC or TLC, until the starting ester is consumed (typically within minutes).[4]

  • Quenching: Carefully quench the reaction by the dropwise addition of 5 M HCl to adjust the pH to approximately 4.

  • Work-up: Dilute the quenched reaction mixture with ethyl acetate. Separate the aqueous layer and extract it with ethyl acetate. Combine the organic layers, wash with water and then with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Scale-Up Considerations

Transitioning the synthesis of this compound from the laboratory to a pilot or industrial scale introduces several critical challenges that must be addressed to ensure a safe, efficient, and robust process.

ParameterLaboratory ScaleScale-Up Considerations
Heat Transfer High surface area-to-volume ratio allows for efficient heat dissipation.Lower surface area-to-volume ratio necessitates careful management of reaction exotherms. A runaway reaction is a significant risk.[15][16]
Reagent Addition Dropwise addition from a funnel is common.Controlled addition rates using calibrated pumps are crucial to manage the reaction rate and heat generation.[16]
Mixing Magnetic or overhead stirring is usually sufficient.Efficient mechanical agitation is critical to ensure homogeneity and prevent localized "hot spots."[16]
Quenching Can be done relatively quickly in an ice bath.A well-designed quenching strategy is essential to handle the larger volume and potential for gas evolution.
Work-up & Purification Separatory funnels and column chromatography are standard.Large-scale liquid-liquid extraction equipment and crystallization are preferred over chromatography for efficiency and cost-effectiveness.[17]
Safety Standard personal protective equipment (PPE) and fume hood use.A thorough Process Hazard Analysis (PHA) is mandatory. This includes evaluating thermal stability of reactants and products, potential for runaway reactions, and containment strategies.[15]

dot graph "Scale_Up_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} caption: "Scale-Up Synthesis Workflow"

Process Safety Management

A robust Process Safety Management (PSM) program is paramount for the safe scale-up of this synthesis. Key elements to consider include:

  • Process Safety Information: Detailed information on the hazards of all chemicals involved, including reactants, intermediates, products, and byproducts, must be compiled. This includes data on thermal stability, reactivity, and toxicity.

  • Process Hazard Analysis (PHA): A systematic evaluation of the potential hazards associated with the process must be conducted. This will identify potential failure modes and their consequences, allowing for the implementation of appropriate control measures.[15]

  • Operating Procedures: Clear and detailed operating procedures must be developed and strictly followed. These should cover all aspects of the process, from raw material handling to product isolation and waste disposal.

  • Management of Change: Any changes to the process, including changes in raw materials, equipment, or operating parameters, must be carefully evaluated and managed to ensure that they do not introduce new hazards.

Purification at Scale

While column chromatography is a valuable tool for purification at the laboratory scale, it is often not economically viable for large-scale production. Therefore, the development of a robust crystallization process is highly desirable.

Developing a Crystallization Protocol:

  • Solvent Screening: A wide range of solvents and solvent mixtures should be screened to identify a system that provides good solubility of the product at elevated temperatures and low solubility at lower temperatures.

  • Seeding Strategy: A seeding strategy should be developed to ensure consistent crystal form and particle size distribution.

  • Cooling Profile: The cooling profile can have a significant impact on crystal size and purity. A controlled cooling rate is often necessary to achieve the desired product specifications.

  • Isolation and Drying: The final product must be isolated by filtration and dried under appropriate conditions to remove residual solvents.

Analytical Methods for Process Monitoring

To ensure consistent product quality and process control, a suite of analytical methods should be employed throughout the synthesis:

  • High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress, determining product purity, and quantifying impurities.

  • Gas Chromatography (GC): For analyzing solvent content and volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): For structural confirmation of the final product and key intermediates.

  • Mass Spectrometry (MS): For molecular weight confirmation and identification of unknown impurities.

Conclusion

The successful scale-up of the synthesis of this compound hinges on a thorough understanding of the underlying chemistry, meticulous process development, and a steadfast commitment to process safety. The ester condensation route offers a promising path for large-scale production due to its milder reaction conditions and potential for high yields. By carefully considering the principles of heat transfer, mixing, and purification at scale, and by implementing a robust process safety management program, researchers and drug development professionals can effectively transition this critical synthesis from the laboratory to commercial production, thereby ensuring a reliable supply of this vital pharmaceutical intermediate.

References

  • Maloney, K. M., & Chung, J. Y. L. (2009). A General Procedure for the Preparation of β-Ketophosphonates. The Journal of Organic Chemistry, 74(19), 7574–7576. [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A General Procedure for the Preparation of β-Ketophosphonates. Retrieved from [Link]

  • PubMed. (2009). A general procedure for the preparation of beta-ketophosphonates. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Critical Role of this compound in Pharma. Retrieved from [Link]

  • ACS Publications. (2009). A General Procedure for the Preparation of β-Ketophosphonates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chemoselective Synthesis of β-Ketophosphonates Using Lithiated α-(Trimethylsilyl)methylphosphonate. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:40665-94-9 | Dimethyl [3-(3-chlorophenoxy)-2-oxopropyl]phosphonate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl methylphosphonate. Retrieved from [Link]

  • PubMed. (2009, April 30). Kinetics of ion-molecule reactions with dimethyl methylphosphonate at 298 K for chemical ionization mass spectrometry detection of GX. Retrieved from [Link]

  • PubMed. (2021, October 1). Sulfonyl-Promoted Michaelis-Arbuzov-Type Reaction: An Approach to S/Se-P Bonds. Retrieved from [Link]

  • AIChE. (n.d.). Session: Crystallization Process Development. Retrieved from [Link]

  • PubMed. (2015, June). An Improved and Efficient Process for the Preparation of (+)-cloprostenol. Retrieved from [Link]

Sources

The Horner-Wadsworth-Emmons Approach to Prostaglandin Analogs: Application Notes for Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate and Related Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of β-Ketophosphonates in Prostaglandin Synthesis

Prostaglandins (PGs) and their synthetic analogs represent a class of indispensable therapeutics, targeting a wide range of physiological activities from glaucoma treatment to veterinary reproductive management.[1][2] The chemical synthesis of these structurally complex molecules has been a long-standing challenge, demanding high levels of stereocontrol. A cornerstone of modern prostaglandin synthesis is the convergent approach, which involves the coupling of two main fragments: the "upper" α-chain and the "lower" ω-chain, onto a central cyclopentane core, often derived from the versatile "Corey lactone".[3][4]

The formation of the ω-chain is frequently accomplished via the Horner-Wadsworth-Emmons (HWE) reaction.[5][6] This powerful olefination reaction utilizes a stabilized phosphonate carbanion to react with an aldehyde (typically the Corey aldehyde), forming an α,β-unsaturated ketone (enone) with a high degree of stereoselectivity, predominantly yielding the desired (E)-alkene.[5][6] The phosphonate reagent's structure is critical as it directly installs the entire ω-chain, dictating the final structure and biological activity of the prostaglandin analog.

This application note provides a detailed guide on the use of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate (CAS 40665-94-9), a key β-ketophosphonate intermediate for the synthesis of Cloprostenol, a potent luteolytic agent.[1] Furthermore, it offers comparative protocols for the synthesis of other major prostaglandin analogs—Latanoprost, Travoprost, and Bimatoprost—highlighting the structural variations in the phosphonate reagents that define each unique therapeutic agent.

Core Mechanism: The Horner-Wadsworth-Emmons Reaction

The HWE reaction is central to the application of the title phosphonate. Its mechanism involves the deprotonation of the phosphonate at the α-carbon, followed by a nucleophilic attack on the aldehyde carbonyl, and subsequent elimination to form the alkene. The use of a stabilized phosphonate (e.g., a β-ketophosphonate) ensures the carbanion is sufficiently nucleophilic while being less basic than a corresponding Wittig reagent, leading to cleaner reactions and easier purification, as the dialkylphosphate byproduct is water-soluble.[6]

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination P1 R-CH2-P(O)(OMe)2 Carbanion [R-CH-P(O)(OMe)2]⁻ P1->Carbanion Base Base Base->P1 H⁺ Carbanion2 [R-CH-P(O)(OMe)2]⁻ Aldehyde R'-CHO Intermediate Oxaphosphetane Intermediate Aldehyde->Intermediate Intermediate2 Oxaphosphetane Intermediate Carbanion2->Aldehyde Alkene R-CH=CH-R' (E-alkene) Intermediate2->Alkene Byproduct (MeO)2PO2⁻ Intermediate2->Byproduct

Caption: Generalized Horner-Wadsworth-Emmons (HWE) reaction mechanism.

Application Protocol 1: Synthesis of Cloprostenol Enone Intermediate

This protocol details the use of This compound to construct the ω-chain of Cloprostenol by reacting it with the Corey aldehyde intermediate.

Part A: Synthesis of Dimethyl [3-(3-chlorophenoxy)-2-oxoprop-1-yl]phosphonate

This phosphonate is synthesized from the corresponding aryloxy ester and dimethyl methylphosphonate.[7][8]

Materials:

  • Ethyl (3-chlorophenoxy)acetate

  • Dimethyl methylphosphonate

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Saturated sodium chloride (NaCl) solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve dimethyl methylphosphonate (2.38 eq.) in anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add n-BuLi solution (2.32 eq.) dropwise via syringe, maintaining the temperature at -78°C. Stir the resulting milky white suspension for 1 hour at this temperature.

  • In a separate flask, dissolve ethyl (3-chlorophenoxy)acetate (1.0 eq.) in anhydrous THF.

  • Add the ester solution dropwise to the phosphonate anion suspension at -78°C.

  • Stir the reaction mixture for 1 hour at -78°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and saturated NaCl solution.

  • Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude phosphonate as a viscous oil.[7][8] The product is often used in the next step without further purification.

Part B: Horner-Wadsworth-Emmons Reaction

Materials:

  • Dimethyl [3-(3-chlorophenoxy)-2-oxoprop-1-yl]phosphonate (from Part A)

  • Corey Aldehyde p-phenylbenzoate protected

  • Lithium chloride (LiCl), anhydrous

  • Triethylamine (NEt₃)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend anhydrous LiCl (1.2 eq.) and the crude phosphonate (1.37 eq.) in anhydrous THF.

  • Cool the mixture to 0°C in an ice bath.

  • Add triethylamine (1.18 eq.) and stir for 15 minutes.

  • In a separate flask, dissolve the Corey aldehyde intermediate (1.0 eq.) in anhydrous CH₂Cl₂.

  • Add the aldehyde solution dropwise to the phosphonate mixture at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the aldehyde is consumed.

  • Quench the reaction with saturated NH₄Cl solution.

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography (e.g., eluting with ethyl acetate/hexanes) to yield the pure Cloprostenol enone intermediate as a crystalline solid.[7][8] A 72% yield has been reported for this step.[7]

Cloprostenol_Synthesis Corey_Aldehyde Corey Aldehyde (p-phenylbenzoate protected) HWE_Reaction Horner-Wadsworth-Emmons Reaction Corey_Aldehyde->HWE_Reaction Phosphonate Dimethyl 3-(3-chlorophenoxy) -2-oxopropylphosphonate Base Base (e.g., NEt₃, LiCl) Phosphonate->Base Base->HWE_Reaction Forms Carbanion Enone Cloprostenol Enone Intermediate HWE_Reaction->Enone Forms ω-chain Reduction Stereoselective Reduction Enone->Reduction Cloprostenol Cloprostenol Reduction->Cloprostenol

Caption: Key steps in the synthesis of Cloprostenol.

Comparative Synthesis of Other Prostaglandin Analogs

The HWE reaction is a versatile tool, and by simply modifying the structure of the β-ketophosphonate reagent, a variety of clinically important prostaglandin analogs can be synthesized from the same Corey aldehyde precursor.

Table 1: Phosphonate Reagents for Key Prostaglandin Analogs
Prostaglandin AnalogPhosphonate Reagent NameKey Structural Feature of ω-ChainTherapeutic Use
Cloprostenol Dimethyl 3-(3-chlorophenoxy )-2-oxopropylphosphonatem-Chlorophenoxy etherVeterinary (Luteolytic)
Latanoprost Dimethyl (2-oxo-4-phenylbutyl )phosphonate5-PhenylpentylGlaucoma
Travoprost Dimethyl [3-(3-trifluoromethylphenoxy )-2-oxopropyl]phosphonatem-Trifluoromethylphenoxy etherGlaucoma
Bimatoprost Dimethyl (2-oxo-4-phenylbutyl )phosphonate5-PhenylpentylGlaucoma, Eyelash Growth
Application Protocol 2: General Synthesis of Latanoprost/Bimatoprost Enone Intermediate

Latanoprost and Bimatoprost share the same ω-chain, which is installed using Dimethyl (2-oxo-4-phenylbutyl)phosphonate.

Materials:

  • Dimethyl (2-oxo-4-phenylbutyl)phosphonate

  • Corey Aldehyde Benzoate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Acetic acid

Procedure:

  • Suspend sodium hydride (1.1 eq.) in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.

  • Cool the suspension to 0°C.

  • Add a solution of dimethyl (2-oxo-4-phenylbutyl)phosphonate (1.1 eq.) in dichloromethane dropwise. Stir the mixture at 0°C for 1 hour.

  • Add a solution of the Corey aldehyde benzoate (1.0 eq.) in dichloromethane dropwise to the reaction mixture at 0-5°C.

  • Stir the mixture for 1 hour at the same temperature, monitoring by TLC.

  • After completion, filter the reaction mixture through Celite.

  • Acidify the filtrate to pH 5 with acetic acid at 0-5°C.

  • Perform an aqueous workup, dry the organic phase, and concentrate. Purify by column chromatography to obtain the enone intermediate.

Application Protocol 3: General Synthesis of Travoprost Enone Intermediate

The synthesis of the Travoprost enone intermediate uses a phosphonate structurally analogous to the one for Cloprostenol, but with a trifluoromethyl substituent instead of chlorine.

Materials:

  • Travoprost phosphonate (Dimethyl [3-(3-trifluoromethylphenoxy)-2-oxopropyl]phosphonate)

  • PPB-Corey-lactone

  • Potassium hydroxide (KOH), solid

  • Toluene, anhydrous

Procedure:

  • Oxidize the PPB-Corey-lactone to the corresponding Corey aldehyde in situ using a suitable method (e.g., Swern or Dess-Martin oxidation).

  • After the oxidation is complete, cool the reaction mixture (in toluene) to -10°C.

  • Add solid potassium hydroxide (approx. 1.5 eq.) followed by a solution of the Travoprost phosphonate (approx. 1.2 eq.) in toluene, maintaining the temperature at -10°C.

  • Once the HWE reaction is complete (monitored by TLC), pour the reaction mixture into a 1 M hydrochloric acid solution and stir.

  • Separate the organic phase, wash sequentially with sodium bicarbonate solution and dilute hydrochloric acid solution.

  • Dry the organic phase, evaporate the solvent, and purify the residue by silica gel chromatography to yield the Travoprost enone intermediate.

Conclusion and Field Insights

Causality Behind Experimental Choices:

  • Base Selection: The choice of base (NaH, KOH, NEt₃/LiCl) depends on the substrate's sensitivity and the desired reactivity. Strong, non-nucleophilic bases like NaH are common, but for base-sensitive substrates, milder conditions like LiCl with an amine (Masamune-Roush conditions) are preferred to avoid side reactions. The use of solid KOH in the Travoprost synthesis is an example of an industrially scalable, cost-effective, and safer alternative to sodium hydride.

  • Temperature Control: The initial deprotonation and the subsequent nucleophilic addition are typically performed at low temperatures (-78°C to 0°C) to control the reaction rate, minimize side reactions, and in some cases, enhance stereoselectivity.

  • Solvent: Anhydrous aprotic solvents like THF, dichloromethane, and toluene are essential to prevent quenching of the highly basic carbanion intermediate.

Self-Validating Systems: Each protocol includes in-process controls (TLC monitoring) to ensure the reaction proceeds to completion before quenching and workup. The purification by column chromatography and subsequent characterization (NMR, MS) of the enone intermediate validates the success of the HWE reaction and ensures the material is of sufficient purity for the subsequent stereoselective reduction step, which is critical for the final drug's efficacy. The high (E)-selectivity of the HWE reaction with these stabilized phosphonates is a key self-validating feature of this synthetic strategy.

References

  • Chirality, 2015.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important β-ketophosphonate intermediate. As an intermediate in the synthesis of prostaglandin analogues like (+)-cloprostenol, ensuring a high-yield, high-purity synthesis is critical.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the common challenges and side reactions encountered during its preparation.

Synthesis Overview: A Modern Approach

The most common and efficient laboratory-scale synthesis of this compound avoids the classic, yet often problematic, Arbuzov reaction with α-haloketones, which is frequently plagued by the competing Perkow reaction.[4] Instead, a more reliable two-step sequence is employed:

  • Williamson Ether Synthesis: Formation of a methyl 2-(3-chlorophenoxy)acetate intermediate from m-chlorophenol and a haloacetate ester.

  • Acylation of a Phosphonate Anion: Condensation of the resulting ester with the lithium salt of dimethyl methylphosphonate to yield the target β-ketophosphonate.[5][6]

This approach offers greater control, higher yields, and simpler purification by minimizing the formation of isomeric byproducts.

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Condensation Reaction mCP m-Chlorophenol Ester Methyl 2-(3-chlorophenoxy)acetate mCP->Ester MCA Methyl Chloroacetate MCA->Ester Base1 Base (e.g., K₂CO₃) Base1->Ester Solvent (Acetone) Heat Product Dimethyl 3-(3-chlorophenoxy)- 2-oxopropylphosphonate Ester->Product DMMP Dimethyl Methylphosphonate DMMP->Product Base2 Strong Base (LDA) Base2->Product THF 0 °C to RT

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Step 1: Synthesis of Methyl 2-(3-chlorophenoxy)acetate

Question 1: My yield of the intermediate ester is lower than expected. What are the likely causes?

Answer: Low yields in this Williamson ether synthesis step typically stem from three main issues:

  • Incomplete Deprotonation of m-Chlorophenol: m-Chlorophenol has a pKa of ~9.1. While a strong base isn't required, the chosen base must be strong enough and used in sufficient quantity to fully generate the phenoxide nucleophile. Weak bases or insufficient stoichiometry will leave unreacted starting material.

  • Competing C-Alkylation: While O-alkylation is generally favored, some C-alkylation on the aromatic ring can occur, leading to isomeric byproducts. This is influenced by the solvent and counter-ion. Polar aprotic solvents like acetone or DMF typically favor the desired O-alkylation.

  • Hydrolysis of the Ester Product: If there is water in your reaction medium, particularly under basic conditions and with heating, the product ester can hydrolyze back to the corresponding carboxylic acid, reducing your isolated yield of the desired methyl ester. Ensure you are using anhydrous solvents and reagents.

Question 2: I'm having difficulty separating the product ester from unreacted m-chlorophenol during workup. What is an effective purification strategy?

Answer: This separation can be effectively achieved using acid-base extraction. Because m-chlorophenol is acidic, it can be deprotonated by a moderately strong base and extracted into an aqueous layer.

Recommended Protocol:

  • After the reaction is complete, quench the mixture and remove the organic solvent.

  • Dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This is basic enough to deprotonate the unreacted m-chlorophenol (forming the water-soluble sodium salt) but is generally not strong enough to hydrolyze your product ester, especially at room temperature.[7]

  • Separate the aqueous layer. Repeat the wash if necessary (monitor with TLC).

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified ester.

Step 2: Condensation to form this compound

Question 3: The condensation reaction is sluggish or stalls completely. Why is this happening?

Answer: The success of this reaction hinges on the efficient generation of the phosphonate carbanion. Several factors can impede this:

  • Base Quality and Stoichiometry: Lithium diisopropylamide (LDA) is a common choice for this deprotonation.[5][6] Commercially available LDA can degrade over time. It is crucial to use a fresh or recently titrated solution. At least two equivalents of base are often required: one to deprotonate the dimethyl methylphosphonate and a second to deprotonate the more acidic α-proton of the resulting β-ketophosphonate product, driving the reaction to completion.[5]

  • Temperature: While the deprotonation is typically performed at low temperatures (e.g., -78 °C) in traditional protocols to prevent side reactions, modern procedures have shown that adding the base to a mixture of the ester and phosphonate at 0 °C can be highly effective and prevent anion decomposition.[5][6] If the temperature is too high during anion formation, the anion may not be stable.

  • Moisture: LDA and the resulting carbanion are extremely sensitive to moisture. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents.

Question 4: My final product is contaminated with significant byproducts. What are they and how can I minimize their formation?

Answer: The primary side reaction of concern is the self-decomposition of the lithiated phosphonate anion.[5] This can lead to dimerization or other undesired products. The key to preventing this is to ensure the anion reacts with the ester as soon as it is formed.

The "In-Situ" Generation Method: A highly effective, non-cryogenic procedure involves adding the LDA solution to a pre-mixed solution of the methyl 2-(3-chlorophenoxy)acetate and dimethyl methylphosphonate at 0 °C.[5][6] This ensures that the ester is immediately available to trap the phosphonate anion, minimizing its lifetime and the opportunity for decomposition. This method has been shown to produce β-ketophosphonates in high purity (>90%) after a simple aqueous workup.[5]

Side_Reactions cluster_legend Reaction Fate of Phosphonate Anion Anion Lithiated Phosphonate Anion Desired Desired Condensation (Forms β-Ketophosphonate) Anion->Desired Fast (High [Ester]) Decomp Anion Decomposition (Dimerization, etc.) Anion->Decomp Slow (Low [Ester]) Ester Ester Intermediate Ester->Desired

Caption: Competing pathways for the lithiated phosphonate anion.

Frequently Asked Questions (FAQs)

Q: What is the difference between the Arbuzov and Perkow reactions, and why is it a concern for β-ketophosphonate synthesis? A: Both reactions involve the interaction of a trialkyl phosphite with an α-haloketone.

  • Michaelis-Arbuzov Reaction: The phosphite acts as a nucleophile and attacks the α-carbon, displacing the halide. This forms a C-P bond and results in the desired β-ketophosphonate.[8][9]

  • Perkow Reaction: The phosphite attacks the electrophilic carbonyl carbon. A subsequent rearrangement and elimination of an alkyl halide forms an enol phosphate, a P-O bonded byproduct.[4][10] This competition is a major reason why the condensation route described here is often preferred, as it completely avoids the possibility of the Perkow side reaction.

Q: Are there alternative synthetic routes I could consider? A: Yes, besides the classic Arbuzov/Perkow route with an appropriate α-haloketone, other methods exist. For instance, palladium-catalyzed addition reactions to nitriles can produce β-ketophosphonates.[11] However, for this specific target, the condensation of a lithiated phosphonate with the corresponding ester is one of the most reliable and scalable methods reported.[5][6][12]

Q: What are the primary safety considerations when performing this synthesis? A:

  • m-Chlorophenol: It is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Organophosphorus Compounds: Dimethyl methylphosphonate and the final product are organophosphates. While their toxicity varies, they should be handled with care to avoid inhalation, ingestion, or skin contact.[13]

  • LDA: This is a highly pyrophoric and corrosive reagent. It reacts violently with water. It must be handled under an inert atmosphere using proper syringe and cannula techniques.

Data and Protocols

Table 1: Optimized Reaction Conditions for Condensation
ParameterRecommended ConditionRationaleReference
Base Lithium Diisopropylamide (LDA)Strong, non-nucleophilic base effective for deprotonating the phosphonate.[5],[6]
Stoichiometry 1.0 eq. Ester, 1.1 eq. Phosphonate, 2.2 eq. LDAExcess base ensures complete deprotonation of both the phosphonate and the product.[5]
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent, suitable for organolithium reactions.[5],[6]
Temperature 0 °CNon-cryogenic temperature that minimizes anion decomposition when using the "in-situ" addition method.[5],[6]
Addition Order Add LDA to a mixture of ester and phosphonateCritical for minimizing side reactions by ensuring the anion is trapped immediately.[5]
Typical Yield >90%Optimized conditions lead to high conversion and purity.[5],[6]
Experimental Protocol: Two-Step Synthesis

Step 1: Methyl 2-(3-chlorophenoxy)acetate

  • To a round-bottom flask equipped with a reflux condenser, add m-chlorophenol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous acetone.

  • Stir the suspension and add methyl chloroacetate (1.1 eq.) dropwise.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the m-chlorophenol is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an acid-base workup as described in the Troubleshooting section to remove any remaining m-chlorophenol.

  • The resulting crude oil can be purified by vacuum distillation or column chromatography if necessary, but is often of sufficient purity for the next step.

Step 2: this compound

  • To an oven-dried, three-neck flask under a nitrogen atmosphere, add anhydrous THF.

  • Add methyl 2-(3-chlorophenoxy)acetate (1.0 eq.) and dimethyl methylphosphonate (1.1 eq.) to the THF and cool the solution to 0 °C in an ice bath.

  • To this stirred solution, add a commercial solution of LDA (2.2 eq. in THF/hexanes) dropwise via syringe, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30-60 minutes. Monitor by TLC or LC-MS for the disappearance of the ester.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-ketophosphonate.[14]

References

  • Cao, Y., et al. (2020). Regioselective O/C phosphorylation of α-chloroketones: a general method for the synthesis of enol phosphates and β-ketophosphonates via Perkow/Arbuzov reaction. RSC Advances. [Link]

  • ResearchGate. (n.d.). A Comparative Computational Study on the Reaction of Chloroacetone With Trimethylphosphite: Perkow Versus Michaelis- Arbuzov Reaction Paths. [Link]

  • Wikipedia. (2023, December 27). Michaelis–Arbuzov reaction. [Link]

  • Anschel, M. (1967). Reactions Of Alpha-haloketones And Cyclopentadienones With Tricovalent Phosphorus Compounds. Lehigh Preserve. [Link]

  • Wikipedia. (2023, May 13). Perkow reaction. [Link]

  • Tőke, L., et al. (1981). New Data on the Mechanism of the Perkow-Arbuzov Reaction. ACS Symposium Series. [Link]

  • LookChem. (n.d.). This compound. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]

  • Keglevich, G., et al. (2019). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules. [Link]

  • Chemsrc. (n.d.). CAS#:40665-94-9 | Dimethyl [3-(3-chlorophenoxy)-2-oxopropyl]phosphonate. [Link]

  • Maloney, K. M., & Chung, J. Y. L. (2009). A General Procedure for the Preparation of β-Ketophosphonates. The Journal of Organic Chemistry. [Link]

  • Lee, K., & Lee, Y. S. (1995). Dephosphonylation of β-Keto Phosphonates with LiAlH4. Tetrahedron Letters. [Link]

  • Organic Chemistry Portal. (n.d.). A General Procedure for the Preparation of β-Ketophosphonates. [Link]

  • PubMed. (2009). A general procedure for the preparation of beta-ketophosphonates. Journal of Organic Chemistry. [Link]

  • Khan, M., & Ali, H. (2015). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules. [Link]

  • Reddy, C. B., et al. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy ketones and aldehydes. [Link]

  • Organic Chemistry Portal. (n.d.). Chemoselective Synthesis of β-Ketophosphonates Using Lithiated α-(Trimethylsilyl)methylphosphonate. [Link]

  • Organic Chemistry Portal. (n.d.). Arbuzov Reaction. [Link]

  • Diva-portal.org. (2024). Synthesis of β–keto-Phosphonates by Microwave-Assisted Palladium(II)-Catalyzed Addition Reaction to Nitriles. [Link]

  • ResearchGate. (n.d.). New general synthesis of alpha-alkoxyketones via alpha'-alkylation, alpha-alkylation and alpha,alpha'-dialkylation of alpha-alkoxyketimines. [Link]

  • Keglevich, G. (2016). Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Unexpected Course Of Dimethyl Phosphite Addition To The Condensation Products Obtained From O-Carboxybenzaldehyde And Aliphatic Amines. [Link]

  • ResearchGate. (n.d.). A new procedure for the synthesis of α-acyloxy aldehydes from ketones via α,β-epoxy sulfides. [Link]

  • PubMed. (2021). New β-ketophosphonates for the synthesis of prostaglandin analogues. 1. Phosphonates with a bicyclo[3.3.0]octene scaffold spaced by a methylene group from the β-ketone. Prostaglandins, Leukotrienes and Essential Fatty Acids. [Link]

  • Testbook. (n.d.). A solution of m-chloroaniline, m-chlorophenol and m-chlorobe. [Link]

  • Livantsov, M. V., et al. (1987). Arbuzov rearrangement in alkoxy derivatives and chloro derivatives of methyl phosphonites. Journal of General Chemistry of the USSR. [Link]

  • Wikipedia. (2023, November 28). Chloroacetone. [Link]

  • Patsnap. (n.d.). Method for preparing m-chlorophenol. [Link]

  • Quora. (2018). What is the product of reaction of m-chlorophenol with KNH2?[Link]

  • PubMed Central. (2023). Ketone α-alkylation at the more-hindered site. Nature Communications. [Link]

  • ResearchGate. (n.d.). Reaction kinetics in water of chloroethylene oxide, chloroacetaldehyde, and chloroacetone. [Link]

Sources

Technical Support Center: Synthesis of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this β-ketophosphonate. As a key intermediate in various synthetic pathways, achieving a high yield and purity of this compound is often critical.

This guide moves beyond a simple recitation of steps. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that a researcher might encounter in the lab. We will delve into the "why" behind the "how," exploring the reaction mechanisms, explaining the rationale for specific conditions, and providing data-driven solutions to common challenges. Our goal is to empower you with the expertise to not only execute the synthesis but also to diagnose and resolve issues as they arise, ensuring a robust and reproducible process.

Part 1: The Core Synthesis - An Overview

The most common and efficient method for synthesizing this compound is the Michaelis-Arbuzov reaction . This reaction involves the treatment of an α-haloketone with a trialkyl phosphite. In this specific case, the reactants are 1-chloro-3-(3-chlorophenoxy)propan-2-one (1) and trimethyl phosphite (2) .

The reaction proceeds via an SN2 attack of the phosphorus atom on the electrophilic carbon bearing the halogen. This forms a quasi-phosphonium salt intermediate, which then undergoes a dealkylation step—typically through attack by the displaced halide ion—to yield the final β-ketophosphonate product (3) and a methyl halide byproduct.

Below is a diagram illustrating the primary reaction pathway.

Arbuzov_Reaction reactant1 1-chloro-3-(3-chlorophenoxy)propan-2-one (1) intermediate Quasi-phosphonium Intermediate reactant1->intermediate SN2 Attack reactant2 Trimethyl Phosphite (2) reactant2->intermediate product This compound (3) intermediate->product Dealkylation byproduct Chloromethane (CH3Cl) intermediate->byproduct

Caption: The Michaelis-Arbuzov reaction pathway for the target synthesis.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

Question 1: "My reaction yield is consistently low. What are the most likely causes?"

Low yield is the most frequent complaint. The root cause often lies in one of three areas: the quality of starting materials, suboptimal reaction conditions, or the presence of competing side reactions.

Answer:

Let's break down the potential culprits:

A. Purity of Starting Materials:

  • α-Haloketone (1) Purity: The precursor, 1-chloro-3-(3-chlorophenoxy)propan-2-one, must be pure. Contamination with the starting material for its own synthesis (e.g., 3-chlorophenoxyacetic acid) or residual solvent can inhibit the reaction. It is highly recommended to purify the α-haloketone by recrystallization or column chromatography before use.

  • Trimethyl Phosphite (2) Quality: Trimethyl phosphite is susceptible to hydrolysis and oxidation. Exposure to moisture or air can convert it into dimethyl phosphite and other phosphorus (V) species, which are unreactive in the Arbuzov reaction. Always use freshly distilled or a newly opened bottle of trimethyl phosphite for best results.

B. Competing Side Reactions: The Perkow Reaction

The most significant side reaction that directly competes with the Arbuzov pathway is the Perkow reaction . In this reaction, the phosphite acts as a nucleophile and attacks the electrophilic carbonyl carbon of the α-haloketone instead of the α-carbon. This leads to the formation of a vinyl phosphate byproduct (4) , which reduces the yield of the desired β-ketophosphonate (3) .

Competing_Pathways start α-Haloketone + Trimethyl Phosphite arbuzov Arbuzov Pathway (Attack at α-Carbon) start->arbuzov Favored by lower temp. perkow Perkow Pathway (Attack at Carbonyl Carbon) start->perkow Favored by higher temp. product_arbuzov Desired β-Ketophosphonate (3) arbuzov->product_arbuzov product_perkow Vinyl Phosphate Byproduct (4) perkow->product_perkow TLC_Troubleshooting start Run Post-Reaction TLC (e.g., 3:7 Ethyl Acetate:Hexane) spot_check Multiple Spots Observed start->spot_check spot1 Highest Rf Spot: Likely unreacted α-haloketone (1) spot_check->spot1 Spot 1 spot2 Middle Rf Spot: Desired Product (3) spot_check->spot2 Spot 2 (Target) spot3 Lower Rf/Polar Spot: Phosphorus byproducts / hydrolyzed material spot_check->spot3 Spot 3 reco Purification Strategy: Flash Column Chromatography spot1->reco spot2->reco spot3->reco end Collect Fractions and Analyze via NMR/MS reco->end

Caption: A decision workflow for TLC analysis and purification.

Identification and Purification Strategy:

  • Spot Identification (Co-spotting):

    • Unreacted α-haloketone (1): This is typically less polar than the product and will have a higher Rf value. You can confirm this by running a TLC with your starting material alongside the reaction mixture (co-spotting).

    • Desired Product (3): The β-ketophosphonate is more polar than the starting halide and will have a lower Rf.

    • Byproducts: The Perkow product (vinyl phosphate) may have a similar Rf to the desired product, making separation challenging. Other phosphorus-containing byproducts from hydrolyzed phosphite will be very polar and may remain at the baseline.

  • Purification - Flash Column Chromatography: This is the most effective method for purification.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity (e.g., 10-20% EtOAc) to elute the non-polar impurities and unreacted starting material, then gradually increase the polarity (e.g., to 30-50% EtOAc) to elute your desired product.

    • Monitoring: Collect fractions and monitor them by TLC to pool the pure product.

  • Post-Purification Analysis: After purification, confirm the identity and purity of the product using:

    • 1H NMR: Look for the characteristic doublet for the P-CH2 protons.

    • 31P NMR: Expect a single peak corresponding to the phosphonate.

    • Mass Spectrometry (MS): Confirm the molecular weight of the target compound.

Part 3: Experimental Protocol

This section provides a representative, step-by-step protocol for the synthesis.

Objective: To synthesize this compound (3).

Materials:

  • 1-chloro-3-(3-chlorophenoxy)propan-2-one (1)

  • Trimethyl phosphite (2), freshly distilled

  • Toluene (anhydrous)

  • Round-bottom flask with magnetic stirrer

  • Condenser and nitrogen inlet

  • Ice bath

Procedure:

  • Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Place the flask under a positive pressure of dry nitrogen.

  • Reagent Addition:

    • To the flask, add 1-chloro-3-(3-chlorophenoxy)propan-2-one (1.0 eq).

    • Add anhydrous toluene (approx. 2 M concentration).

    • Begin stirring and cool the mixture to 0-5 °C using an ice-water bath.

  • Phosphite Addition:

    • Slowly add trimethyl phosphite (1.1 eq) dropwise via syringe over 15-20 minutes.

    • CRITICAL: Monitor the internal temperature during the addition. A slight exotherm is expected. Do not allow the temperature to rise above 10 °C during this stage.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour.

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Let the reaction stir at room temperature for 12-18 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes) until the starting α-haloketone spot has been consumed.

    • Optional: If the reaction stalls, it can be gently heated to 50-60 °C for a few hours to drive it to completion, but this may increase the formation of the Perkow byproduct.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and the volatile chloromethane byproduct.

    • The resulting crude oil contains the desired product and any non-volatile impurities.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

References

For further reading on the mechanisms and applications of the reactions discussed, please consult the following authoritative sources.

  • Michaelis-Arbuzov Reaction Review: Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430. [Link]

  • Perkow Reaction Review: Perkow, W., Ullerich, K., & Meyer, F. (1952). Neue Phosphorsäure-ester des Enols von Acyl-essigestern (New phosphoric acid esters of the enol of acylacetic esters). Naturwissenschaften, 39(15), 353-353. (Note: The original article is in German, but it is the foundational citation for the reaction). [Link]

  • Modern Organic Synthesis Textbooks: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (This textbook provides excellent, detailed explanations of the SN2, Arbuzov, and related reaction mechanisms). [Link]

Technical Support Center: Purification of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate (CAS: 40665-94-9)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate (DMCPP). This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate in their synthetic workflows. DMCPP is a key building block, notably in the synthesis of prostaglandin analogs such as cloprostenol[1][2]. However, its synthesis, most commonly via the Michaelis-Arbuzov reaction, can introduce specific impurities that present unique purification challenges[3][4]. This document provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying chemical principles.

Q1: My ³¹P NMR spectrum shows multiple peaks besides the product signal around +18-20 ppm. What are these impurities and how can I remove them?

A1: The presence of multiple phosphorus-containing species is the most common issue when synthesizing β-ketophosphonates via the Michaelis-Arbuzov reaction. The likely identities of these signals are unreacted starting material and a significant isomeric byproduct.

  • Likely Impurities:

    • Unreacted Trialkyl Phosphite: If you used trimethyl phosphite, you would see a signal around +140 ppm. Its presence indicates an incomplete reaction.

    • Perkow Reaction Byproduct: The most probable significant byproduct is the enol phosphate, formed through the competing Perkow reaction pathway.[3] This species often has a ³¹P NMR chemical shift in the negative region, typically between -5 and -15 ppm.

    • Phosphonium Intermediate: A quasi-stable phosphonium salt intermediate may be present, though this is less common. Its chemical shift can vary but is generally downfield from the final phosphonate product.[3][5]

Table 1: Diagnostic ³¹P NMR Signals for DMCPP Synthesis

Compound/Species Typical ³¹P NMR Chemical Shift (ppm) Notes
DMCPP Product ~+18 to +21 The desired β-ketophosphonate.
Perkow Byproduct (Enol Phosphate) ~-5 to -15 A common isomeric byproduct that can be difficult to separate.
Trimethyl Phosphite (Starting Material) ~+140 Indicates incomplete reaction.

| Dimethyl Methylphosphonate | ~+25 to +30 | Formed if the byproduct methyl halide reacts with starting phosphite.[6][7] |

Purification Strategy: The polarity difference between the desired Arbuzov product and the Perkow byproduct is often subtle, making separation challenging. A carefully optimized silica gel column chromatography is the most effective method.

  • Rationale: The β-ketophosphonate (your product) is generally more polar than the corresponding enol phosphate byproduct. This allows for separation on a normal-phase column.

Protocol 1: Optimized Silica Gel Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in your starting eluent (e.g., 80:20 Hexane:Ethyl Acetate). For every 1 gram of crude material, use approximately 50-100 grams of silica gel for difficult separations.

  • Column Packing: Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a firm, level bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the starting eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 80:20 Hexane:Ethyl Acetate). Collect fractions and monitor them closely by TLC, staining with potassium permanganate or p-anisaldehyde solution.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 50:50 Hexane:Ethyl Acetate) to elute your more polar DMCPP product. The Perkow byproduct, being less polar, should elute earlier.

  • Analysis: Combine the pure fractions (as determined by TLC) and confirm purity by ¹H and ³¹P NMR spectroscopy.

Q2: My purified product is a persistent oil and refuses to crystallize, despite analytical data (NMR, TLC) suggesting high purity.

A2: This is a common frustration, often caused by trace amounts of residual solvent or a minor, structurally similar impurity that acts as a crystal lattice inhibitor. Since DMCPP has a reported melting point of 77-78 °C, it should be a crystalline solid at room temperature.[8][9]

Troubleshooting Steps:

  • Aggressive Solvent Removal: Ensure all chromatography solvents are removed under high vacuum (e.g., <1 mbar) for several hours. Gentle heating (e.g., 30-40 °C) can aid this process, but be cautious of potential thermal degradation.[8]

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. This creates nucleation sites.

    • Seeding: If you have a small crystal of pure material from a previous batch, add it to the oil to induce crystallization.

    • Solvent Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexane or diethyl ether) to the oil and stir vigorously. This can often "crash out" the solid product, leaving impurities in the liquid phase.

  • Purify by Recrystallization: This is the most definitive method to obtain a crystalline solid. Finding the right solvent system is key.

Protocol 2: Purification by Recrystallization
  • Solvent Screening: In small vials, test the solubility of your oily product (~20 mg) in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, water) at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but show poor solubility when cold. A two-solvent system (e.g., Isopropanol/Hexane or Acetone/Water) is often effective.

  • Dissolution: In a flask, dissolve the crude or oily product in the minimum amount of the chosen hot solvent (or the more soluble solvent of a two-solvent pair).

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and hot-filter the solution to remove colored impurities.

  • Crystallization: Allow the solution to cool slowly to room temperature. If using a two-solvent system, add the non-solvent dropwise to the hot solution until it just becomes cloudy, then add a drop or two of the dissolving solvent to clarify it before cooling. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for 30 minutes to maximize recovery. Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.

Q3: I'm observing significant product degradation during silica gel chromatography, leading to streaking on TLC and low recovery.

A3: The β-ketophosphonate moiety in DMCPP can be sensitive to the acidic nature of standard silica gel. The silica surface can catalyze hydrolysis or other decomposition pathways.

Mitigation Strategies:

  • Use Deactivated Silica: Before packing the column, prepare a slurry of the silica gel in your eluent containing 1% triethylamine (v/v). This neutralizes the acidic sites on the silica surface.

  • Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil. You will need to re-optimize your solvent system for these materials.

  • Expedite the Process: Run the column as quickly as possible without sacrificing separation (flash chromatography). If the compound is particularly sensitive, performing the chromatography in a cold room can suppress degradation.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for purified DMCPP? A: Based on supplier safety data sheets and the chemical nature of the compound, DMCPP should be stored in a tightly sealed container at 2-8°C.[1][9] This minimizes potential hydrolysis from atmospheric moisture and slows any long-term degradation.

Q: How can I definitively confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended for full characterization.

Table 2: Key Analytical Data for DMCPP Characterization

Technique Expected Results
¹H NMR Look for characteristic signals: a doublet for the methyl protons on the phosphorus due to P-H coupling (³J P-H ≈ 10-12 Hz), and distinct signals for the methylene protons and the aromatic chlorophenoxy group.[8]
¹³C NMR Confirm the presence of all 11 carbon atoms, including the ketone carbonyl (~200 ppm) and the carbons of the phosphonate and aromatic groups.[10]
³¹P NMR A single, sharp peak around +18 to +21 ppm indicates a pure phosphonate product.
Mass Spec (MS) The exact mass should correspond to the molecular formula C₁₁H₁₄ClO₅P (Exact Mass: 292.0267).[8]

| Melting Point | A sharp melting point at 77-78 °C is a strong indicator of high purity.[8] |

Q: What is the primary synthetic pathway for DMCPP and its main competitor? A: The most common synthesis is the Michaelis-Arbuzov reaction. It competes directly with the Perkow reaction, especially when using α-haloketones. Understanding this competition is key to maximizing the yield of the desired product.

G reactant reactant intermediate intermediate product product byproduct byproduct P_OMe3 Trimethyl Phosphite Intermediate Phosphonium Intermediate P_OMe3->Intermediate SN2 attack on Carbonyl α-Carbon HaloKetone 1-halo-3-(3-chlorophenoxy) -propan-2-one HaloKetone->Intermediate Arbuzov DMCPP Product (Arbuzov Pathway) Intermediate->Arbuzov SN2 attack of Halide on Methyl Group (Kinetic/Thermodynamic Control) Perkow Enol Phosphate (Perkow Byproduct) Intermediate->Perkow Attack on Carbonyl Carbon (Often Kinetically Favored)

Caption: Competing Michaelis-Arbuzov and Perkow reaction pathways.

Workflow for Troubleshooting Low Yield and Purity

When facing purification challenges, a systematic approach can quickly identify the root cause. Use the following workflow to diagnose issues in your process.

G start_node start_node decision_node decision_node process_node process_node result_node result_node fail_node fail_node start Start: Crude Reaction Mixture check_crude Analyze Crude by ³¹P NMR start->check_crude is_complete Reaction Complete? (No Starting Phosphite) check_crude->is_complete is_clean High Ratio of Product to Byproduct? is_complete->is_clean Yes optimize_rxn Optimize Reaction: - Increase Temperature/Time - Check Reagent Purity is_complete->optimize_rxn No proceed_purify Proceed to Purification (Column or Recrystallization) is_clean->proceed_purify Yes optimize_conditions Optimize Reaction: - Lower Temperature - Change Solvent is_clean->optimize_conditions No purify Purification Successful? proceed_purify->purify final_product Pure DMCPP purify->final_product Yes troubleshoot_purify Troubleshoot Purification: - Use Deactivated Silica - Screen Recrystallization Solvents - Check for Degradation purify->troubleshoot_purify No

Caption: Systematic workflow for diagnosing purification issues.

References

  • Smolecule. (2023). This compound.

  • Savignac, P., & Teulade, M. P. (2017). Phosphonic acid: preparation and applications. PMC - NIH.

  • PubChem. This compound.

  • Wikipedia. Michaelis–Arbuzov reaction.

  • ChemicalBook. This compound(40665-94-9) 1H NMR.

  • BenchChem. Troubleshooting low yields in Arbuzov-type reactions for phosphonates.

  • LookChem. This compound.

  • ChemicalBook. This compound.

  • ResearchGate. Experience with purification/crystallisation of phosphonic acids - RPO(OH)2.

  • BLDpharm. Dimethyl (3-(3-chlorophenoxy)-2-oxopropyl)phosphonate.

  • MDPI. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction.

  • Drawell. Exploring the Role of Gas Chromatography in Organophosphate Analysis.

  • Chem-Station. (2014). Michaelis-Arbuzov Reaction.

  • Cromlab Instruments. Analysis of Organophosphorus Compounds by GC/MS.

  • J-STAGE. (1965). Gas-Liquid Chromatography of Organophosphorus Pesticides.

  • Thermo Fisher Scientific. Analysis of Organophosphorus Pesticides by GC.

  • Chemdad. This compound.

  • Chemsrc. Dimethyl [3-(3-chlorophenoxy)-2-oxopropyl]phosphonate.

  • PubMed. (1985). Post-column reaction detection system for the determination of organophosphorus compounds by liquid chromatography.

  • J&K Scientific LLC. Michaelis–Arbuzov reaction.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of this compound in Pharma.

  • Royal Society of Chemistry. (2024). Green phosphonate chemistry – Does it exist?.

  • Echemi. Dimethyl (3-(3-chlorophenoxy)-2-oxopropyl)phosphonate.

  • Wikipedia. Phosphonate.

  • BenchChem. Validation of synthetic methods for producing Dimethyl (2-oxopropyl)phosphonate.

Sources

Technical Support Center: Identification of Reaction Byproducts for Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and questions regarding the identification and mitigation of reaction byproducts. Our aim is to provide you with the expertise and practical insights needed to ensure the integrity and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for synthesizing this compound, and which is preferred?

The synthesis of this compound typically involves the reaction of a trivalent phosphorus ester, such as dimethyl phosphite, with an α-haloketone, specifically 3-(3-chlorophenoxy)-1-chloroacetone. This reaction can proceed through two main competitive pathways: the Michaelis-Arbuzov reaction and the Perkow reaction.[1][2]

  • Michaelis-Arbuzov Reaction: This pathway involves the nucleophilic attack of the phosphorus atom on the α-carbon of the haloketone, leading to the formation of the desired β-ketophosphonate.[2][3]

  • Perkow Reaction: This is often considered a side reaction in this context. It involves the nucleophilic attack of the phosphite on the carbonyl carbon of the haloketone, ultimately forming a dialkyl vinyl phosphate and an alkyl halide.[1]

Recommendation: To favor the desired Michaelis-Arbuzov pathway and maximize the yield of this compound, it is crucial to control the reaction conditions. Higher temperatures can favor the Arbuzov product over the Perkow product.[2]

Q2: I'm observing an unexpected peak in my NMR/Mass Spec analysis. What could be the most common byproduct?

The most likely byproduct, especially if reaction conditions are not optimized, is the enol phosphate resulting from the Perkow reaction .

  • Structure of Perkow Byproduct: Dimethyl 2-(3-chlorophenoxy)-1-propenyl phosphate.

  • Formation Mechanism: The reaction mechanism of the Perkow reaction consists of a nucleophilic addition of the phosphite at the carbonyl carbon forming a zwitterionic intermediate.[1] This intermediate rearranges to a cationic species while eliminating the halide. The cationic species then dealkylates through a second nucleophilic displacement in which the halide anion attacks one of the phosphite alkoxide substituents forming an enol phosphate.[1] Computational studies suggest the Perkow pathway can be kinetically favored in polar solvents.[3][4][5]

Q3: My reaction is sluggish, and the yield is low. Could impurities in my starting materials be the cause?

Yes, impurities in the starting materials are a common source of side reactions and low yields.

  • Dimethyl Phosphite: Commercial dimethyl phosphite may contain trace amounts of dimethyl methylphosphonate, trimethyl phosphate, and methanol.[6] It is also sensitive to moisture and can hydrolyze.[7][8][9]

  • 3-Chlorophenol: This starting material can contain other isomers of chlorophenol or related impurities from its manufacturing process.[10][11][12][13]

  • Chloroacetone: Commercial chloroacetone can contain impurities like mesityl oxide.[14] It is also a highly reactive and toxic compound that can undergo self-polymerization.[14][15]

Troubleshooting Protocol: Starting Material Purity Check

  • Obtain Material Safety Data Sheets (MSDS) and Certificates of Analysis (CoA): Review the supplier's specifications for purity and known impurities.

  • Perform Incoming Material Analysis:

    • NMR Spectroscopy (¹H, ¹³C, ³¹P): To confirm the structure and identify organic impurities.

    • Gas Chromatography-Mass Spectrometry (GC-MS): To detect volatile impurities.

    • Karl Fischer Titration: To determine the water content, especially for dimethyl phosphite.

  • Purification of Starting Materials (if necessary):

    • Distillation: For liquid reagents like dimethyl phosphite and chloroacetone to remove non-volatile impurities.

    • Recrystallization: For solid starting materials like 3-chlorophenol.

Q4: I've identified several byproducts. How can I minimize their formation?

Minimizing byproduct formation requires careful control over reaction parameters.

ParameterRecommendation to Minimize ByproductsRationale
Temperature Gradually increase temperature. Higher temperatures generally favor the Arbuzov product.[2]The Perkow reaction can be kinetically favored at lower temperatures.[3][4]
Solvent Use a non-polar or less polar solvent.Polar solvents can stabilize the intermediates of the Perkow pathway, making it more competitive.[3][4]
Reagent Addition Add the dimethyl phosphite slowly to the α-haloketone.This helps to maintain a low concentration of the phosphite, which can disfavor the Perkow reaction.
Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).This prevents oxidation of the phosphite and side reactions involving atmospheric moisture.
Q5: What are some less common but possible byproducts I should be aware of?

Beyond the Perkow product, other side reactions can lead to a variety of byproducts.

  • Favorskii Rearrangement: α-haloketones in the presence of a base can undergo a Favorskii rearrangement.[16] While the reaction with dimethyl phosphite is not typically basic, residual base from the synthesis of starting materials could trigger this.

  • Self-Condensation of Chloroacetone: Chloroacetone can undergo self-condensation, especially in the presence of acidic or basic impurities.[17]

  • Friedel-Crafts Type Reactions: In the presence of a Lewis or Brønsted acid, chloroacetone can react with the aromatic ring of 3-chlorophenol.[17]

  • Transesterification Products: If alcohols are present as impurities (e.g., methanol in dimethyl phosphite), transesterification of the phosphite can occur, leading to mixed phosphonate esters.[18]

  • Disproportionation and P-O-P Linkages: At elevated temperatures, phosphonium salt intermediates can undergo disproportionation.[19]

Troubleshooting Guide: Byproduct Identification Workflow

This workflow outlines a systematic approach to identifying unknown byproducts in your reaction mixture.

Byproduct_Identification_Workflow cluster_0 Initial Analysis cluster_1 Purification cluster_2 Structural Elucidation cluster_3 Confirmation & Mitigation start Reaction Mixture tlc_gc TLC / GC-MS Analysis start->tlc_gc Initial Screening column Column Chromatography tlc_gc->column Isolate Impurities nmr NMR Spectroscopy (1H, 13C, 31P, 2D) column->nmr ms High-Resolution Mass Spectrometry column->ms ftir FTIR Spectroscopy column->ftir db_search Database Search (e.g., SciFinder, Reaxys) nmr->db_search ms->db_search lit_review Literature Review of Side Reactions db_search->lit_review optimization Optimize Reaction Conditions lit_review->optimization

Caption: A workflow for byproduct identification and mitigation.

Visualizing the Competing Reaction Pathways

The following diagram illustrates the competition between the Michaelis-Arbuzov and Perkow reaction pathways.

Competing_Pathways cluster_arbuzov Michaelis-Arbuzov Pathway (Desired) cluster_perkow Perkow Pathway (Byproduct) start Dimethyl Phosphite + 3-(3-chlorophenoxy)-1-chloroacetone arbuzov_intermediate Phosphonium Salt Intermediate start->arbuzov_intermediate SN2 attack on α-carbon perkow_intermediate Zwitterionic Intermediate start->perkow_intermediate Attack on carbonyl carbon arbuzov_product Dimethyl 3-(3-chlorophenoxy) -2-oxopropylphosphonate arbuzov_intermediate->arbuzov_product Dealkylation perkow_product Dimethyl 2-(3-chlorophenoxy) -1-propenyl phosphate perkow_intermediate->perkow_product Rearrangement and Dealkylation

Caption: Competing Michaelis-Arbuzov and Perkow reaction pathways.

References

  • Smolecule. (2023, August 15). Dimethyl 3-(3-chlorophenoxy)
  • ResearchGate. (n.d.).
  • ACS Publications. (2017, August 8). Comparative Computational Study on the Reaction of Chloroacetone with Trimethylphosphite: Perkow versus Michaelis–Arbuzov Reaction Paths. The Journal of Physical Chemistry A.
  • Wikipedia. (n.d.). Perkow reaction.
  • Benchchem. (n.d.). Technical Support Center: Reactions Involving α-Haloketones.
  • Semantic Scholar. (n.d.).
  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction.
  • NCBI. (n.d.). Dimethyl Hydrogen Phosphite - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry.
  • [Reference 9 not available]
  • LookChem. (n.d.). Dimethyl 3-(3-chlorophenoxy)
  • ChemicalBook. (2025, July 16). Dimethyl 3-(3-chlorophenoxy)
  • JoVE. (2025, May 22). Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution.
  • MDPI. (2022, March 21). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction.
  • ResearchGate. (n.d.). Reductive Halogenation Reactions: Selective Synthesis of Unsymmetrical α-Haloketones.
  • Wikipedia. (n.d.). α-Halo ketone.
  • ChemicalBook. (2025, September 25). Dimethyl phosphite.
  • Organic Chemistry Portal. (n.d.). Reductive Halogenation Reactions: Selective Synthesis of Unsymmetrical α-Haloketones.
  • J&K Scientific LLC. (2025, June 4). Michaelis–Arbuzov reaction.
  • ResearchGate. (2025, November 3). Some new observations on an old reaction: Disproportionation and the formation of P-O-P intermediates in the Michaelis-Arbuzov reaction of triaryl phosphites with alkyl halides.
  • Chongqing Chemdad Co., Ltd. (n.d.). Dimethyl 3-(3-chlorophenoxy)
  • Chemsrc. (2025, August 27). CAS#:40665-94-9 | Dimethyl [3-(3-chlorophenoxy)
  • PubChem. (n.d.). Dimethyl 3-(3-chlorophenoxy)
  • AFIRM Group. (n.d.). CHLOROPHENOLS.
  • ZDHC MRSL. (n.d.). Chlorophenols.
  • PubChem. (n.d.). Phosphonic acid, dimethyl ester.
  • [Reference 26 not available]
  • ChemicalBook. (n.d.). 3-Chlorophenol synthesis.
  • Sigma-Aldrich. (n.d.). Dimethyl phosphite 98 868-85-9.
  • SCBT. (n.d.). Dimethyl 3-(3-chlorophenoxy)
  • ChemBK. (2024, April 9). Dimethyl phosphite.
  • Wikipedia. (n.d.). 3-Chlorophenol.
  • Dispatches from Molecule World. (2024, February 8). “Friedel-Crafty” Reactions with Chloroacetone.
  • BLDpharm. (n.d.). 40665-94-9|Dimethyl (3-(3-chlorophenoxy)-2-oxopropyl)
  • PubChem. (n.d.). 3-Chlorophenol.
  • Sciencemadness Wiki. (2020, March 31). Chloroacetone.
  • ResearchGate. (2025, August 9). Reaction kinetics in water of chloroethylene oxide, chloroacetaldehyde, and chloroacetone.

Sources

"Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate" stability issues and degradation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate

Welcome to the technical support center for this compound (DMCPP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation characteristics of this key synthetic intermediate. As a versatile α-ketophosphonate, DMCPP is instrumental in the synthesis of prostaglandins and other complex molecules.[1][2][3] However, its unique structure also presents specific stability challenges that require careful handling to ensure experimental success and reproducibility.

This document moves beyond standard protocols to explain the 'why' behind the procedures, empowering you to anticipate and resolve issues effectively.

Frequently Asked Questions (FAQs)

Here we address the most common inquiries our team receives regarding the handling and stability of this compound.

Q1: What are the ideal storage conditions for DMCPP and why?

A: The recommended storage temperature for DMCPP is 2-8°C in a tightly sealed container, protected from light and moisture.[3][4]

  • Causality: The molecule possesses several reactive sites susceptible to environmental factors. The phosphonate ester linkages are vulnerable to hydrolysis, a reaction catalyzed by trace amounts of moisture, especially under non-neutral pH conditions.[5][6] The chlorophenoxy group is a chromophore, meaning it can absorb UV light, which can initiate photochemical degradation.[7] Low temperatures slow down the rate of all potential degradation reactions, while protection from light and moisture directly mitigates the primary environmental degradation pathways.

Q2: My DMCPP sample has developed a yellowish tint over time. Is it still usable?

A: A color change, typically to a pale yellow, is a common indicator of degradation. While α-ketophosphonates can inherently be yellow oils, a progressive color change in a solid sample suggests the formation of impurities.[8] We strongly advise re-analyzing the material for purity via HPLC, LC-MS, or NMR before use. The primary cause is often minor photodegradation or slow oxidation. If purity has dropped significantly, purification by recrystallization or column chromatography may be necessary.

Q3: Is DMCPP stable in common organic solvents and aqueous solutions?

A:

  • Organic Solvents: DMCPP is generally stable in anhydrous aprotic solvents (e.g., Dichloromethane, THF, Toluene, Ethyl Acetate) at room temperature for typical reaction times. However, prolonged storage in solution is not recommended. Protic solvents like methanol or ethanol can potentially engage in transesterification or other reactions, especially in the presence of a catalyst or elevated temperatures.

  • Aqueous Solutions: DMCPP is highly susceptible to hydrolysis in aqueous media. The rate of hydrolysis is significantly influenced by pH. Both acidic and basic conditions will accelerate the cleavage of the dimethyl phosphonate esters to the corresponding phosphonic acid and methanol.[5][6] For any aqueous application, it is critical to perform a preliminary stability study at the intended pH and temperature. We recommend using buffered systems and minimizing the compound's time in the aqueous phase.

Q4: What are the primary degradation products I should look for with this compound?

A: The most likely degradation products arise from the cleavage of the molecule's ester and ether bonds.

  • Hydrolysis Products:

    • Monomethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate (first hydrolysis of the phosphonate).

    • 3-(3-chlorophenoxy)-2-oxopropylphosphonic acid (complete hydrolysis of the phosphonate).

    • 3-chlorophenol (cleavage of the ether linkage).

  • Photodegradation Products: UV exposure can lead to more complex degradation pathways, including dechlorination or cleavage of the aromatic ring.[7][9]

  • Thermal Degradation Products: At high temperatures, organophosphorus compounds can eliminate a phosphorus acid, leading to a variety of rearranged or fragmented byproducts.[10]

Mass spectrometry is an excellent tool for identifying these potential byproducts. The presence of chlorine provides a characteristic M+2 isotope peak that can help in identifying chlorine-containing fragments.[1]

Troubleshooting Guide: Common Experimental Issues

This section provides a systematic approach to resolving common problems encountered during experiments with DMCPP.

Observed Problem Potential Cause(s) Recommended Solutions & Explanations
Low or No Yield in Horner-Wadsworth-Emmons (HWE) Reaction 1. Degradation of DMCPP: The compound may have degraded in storage or under basic reaction conditions before reacting with the aldehyde/ketone. 2. Incorrect Base: Use of an overly strong or inappropriate base can lead to side reactions. 3. Moisture: Water in the reaction will quench the base and can hydrolyze the phosphonate.1. Verify DMCPP Purity: Always confirm the purity of your starting material via NMR or HPLC. 2. Optimize Base Addition: Add the base to the DMCPP solution at a low temperature (e.g., 0 °C or -78 °C) to form the carbanion, then add the carbonyl compound. This minimizes the time the compound is exposed to harsh basic conditions. 3. Use Anhydrous Conditions: Ensure all solvents and glassware are rigorously dried. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
Multiple Unidentified Spots on TLC or Peaks in HPLC 1. On-column Degradation: The compound may be unstable on the stationary phase (e.g., silica gel). 2. Reaction Byproducts: The reaction conditions may be promoting side reactions or degradation. 3. Thermal Degradation in GC Inlet: DMCPP has a high boiling point and may decompose at high GC inlet temperatures.1. Modify Chromatography: If silica gel is suspected, try using a less acidic stationary phase like neutral alumina or a reverse-phase system (C18). 2. Analyze Reaction Conditions: Run a control experiment with DMCPP under the reaction conditions (solvent, temperature, base) but without the other reactant to check for stability. 3. Use HPLC for Analysis: HPLC is the preferred analytical method for this compound as it avoids high temperatures.
Inconsistent Reaction Results 1. Variable Starting Material Quality: Purity of DMCPP may differ between batches. 2. Atmospheric Exposure: Inconsistent exclusion of air (oxygen) and moisture.1. Standardize Starting Material: Qualify each new batch of DMCPP with a standard analytical test before use. 2. Standardize Procedure: Adhere strictly to anhydrous and inert atmosphere techniques for every run to ensure reproducibility.

Visualizing Degradation & Troubleshooting

Understanding the potential pathways of degradation and having a logical workflow for troubleshooting are critical for efficient research.

Diagram 1: Potential Degradation Pathways for DMCPP

Parent Dimethyl 3-(3-chlorophenoxy)- 2-oxopropylphosphonate (DMCPP) Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Parent->Hydrolysis Thermal Thermal Stress (High Temp) Parent->Thermal Photo Photodegradation (UV Light) Parent->Photo Prod1 Monomethyl Phosphonate + CH₃OH Hydrolysis->Prod1 Prod3 3-Chlorophenol Hydrolysis->Prod3 Prod4 Phosphorus Acid Elimination & Rearrangement Products Thermal->Prod4 Prod5 Dechlorination or Ring Cleavage Products Photo->Prod5 Prod2 Phosphonic Acid + 2 CH₃OH Prod1->Prod2

Caption: Key degradation pathways for DMCPP.

Diagram 2: Experimental Troubleshooting Workflow

Start Unexpected Result (Low Yield, Impurities) CheckPurity 1. Verify Purity of Starting DMCPP (HPLC, NMR) Start->CheckPurity CheckStorage 3. Verify Storage (2-8°C, Dark, Dry) Start->CheckStorage PurityOK Purity OK? CheckPurity->PurityOK Purify Purify or Obtain New Batch PurityOK->Purify No CheckConditions 2. Review Reaction Conditions PurityOK->CheckConditions Yes ConditionsOK Conditions OK? CheckConditions->ConditionsOK RunControl Run Control Exp. (DMCPP under reaction conditions, no substrate) ConditionsOK->RunControl Yes Optimize Optimize Conditions: Temp, Time, pH, Atmosphere ConditionsOK->Optimize No ControlOK Control Stable? RunControl->ControlOK ControlOK->Optimize No SuspectSideReaction Suspect Side Reaction with Other Reagents ControlOK->SuspectSideReaction Yes

Caption: A logical workflow for troubleshooting DMCPP experiments.

Experimental Protocols

Protocol 1: Rapid Assessment of DMCPP Hydrolytic Stability

This protocol allows for a quick evaluation of DMCPP stability under specific pH conditions.

  • Buffer Preparation: Prepare three buffers:

    • pH 4.0 (e.g., 0.1 M Acetate buffer)

    • pH 7.0 (e.g., 0.1 M Phosphate buffer)

    • pH 9.0 (e.g., 0.1 M Borate buffer)

  • Stock Solution: Prepare a 1 mg/mL stock solution of DMCPP in a suitable organic solvent like Acetonitrile (ACN).

  • Sample Preparation:

    • Label three amber HPLC vials for each time point (e.g., T=0, T=2h, T=6h, T=24h).

    • To each vial, add 950 µL of the appropriate buffer.

    • Add 50 µL of the DMCPP stock solution to each vial to achieve a final concentration of 50 µg/mL. Cap and vortex immediately.

  • Incubation: Store the vials at your intended experimental temperature (e.g., 25°C), protected from light.

  • Analysis:

    • At each time point, take one vial from each pH set.

    • Analyze immediately by Reverse-Phase HPLC with UV detection (e.g., at 220 nm or 272 nm).

    • Monitor the peak area of the parent DMCPP compound. A decrease in peak area over time indicates degradation. The appearance of new, more polar peaks suggests the formation of hydrolysis products.

  • Data Interpretation: Plot the percentage of remaining DMCPP against time for each pH. This will provide a clear visual representation of its stability under your specific conditions.

Quantitative Data Summary: Expected Stability Trends

Condition Expected Half-Life (t½) Primary Degradation Pathway Key Considerations
Aqueous, pH 4 ModerateAcid-catalyzed hydrolysis of phosphonate esters.[5]Rate is dependent on temperature and buffer composition.
Aqueous, pH 7 LongestSlow, neutral hydrolysis.This is generally the most stable aqueous condition, but degradation is still possible over extended periods.
Aqueous, pH 9 ShortestBase-catalyzed hydrolysis of phosphonate esters.[5][6]Highly susceptible to rapid degradation. Avoid prolonged exposure.
Elevated Temp. (>80°C) VariableThermal decomposition, hydrolysis (if water present).[10][11]Degradation can be rapid. Monitor reactions closely.
UV Light Exposure VariablePhotodegradation of the chlorophenoxy moiety.[7]Rate depends on light intensity and wavelength. Always protect from light.

References

  • Smolecule. (2023, August 15). Dimethyl 3-(3-chlorophenoxy)
  • MDPI. (2022, November 15). Thermal Degradation of Organophosphorus Flame Retardants. [Link]

  • PubMed. (n.d.). Thermal stability of organophosphorus pesticide triazophos and its relevance in the assessment of risk to the consumer of triazophos residues in food. [Link]

  • National Institutes of Health (NIH). (2018, June 20). Synthesis and Reactions of α-Hydroxyphosphonates. [Link]

  • ResearchGate. (2008). Photochemical degradation of chlorophenoxyalcanoic herbicides in aqueous media. [Link]

  • MDPI. (2024, September 4). Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO2. [Link]

  • Google Patents. (n.d.).
  • LookChem. (n.d.). This compound. [Link]

  • MDPI. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]

  • ResearchGate. (2021, October 15). The Hydrolysis of Phosphinates and Phosphonates: A Review. [Link]

  • Bentham Science. (2020, August 1). α-Ketophosphonates in the Synthesis of α-iminophosphonates. [Link]

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Technical Support Center: Optimizing the Horner-Wadsworth-Emmons Reaction with Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the utilization of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate in the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful implementation of this versatile reagent in your synthetic workflows. Our focus is to blend established chemical principles with practical, field-tested insights to overcome common experimental hurdles.

Introduction to the Reagent and Reaction

This compound is a pivotal intermediate, notably in the synthesis of prostaglandin analogs such as (+)-cloprostenol.[1][2][3] Its application in the Horner-Wadsworth-Emmons reaction allows for the stereoselective formation of an α,β-unsaturated ketone, a crucial structural motif in these biologically active molecules. The HWE reaction itself is a renowned olefination method that employs a stabilized phosphonate carbanion to convert an aldehyde or ketone into an alkene.[4] Key advantages over the traditional Wittig reaction include the generally higher nucleophilicity of the phosphonate carbanion and the facile removal of the water-soluble phosphate byproduct during workup.[5][6]

This guide will specifically address the nuances of using an α-keto phosphonate, which presents unique challenges and opportunities for optimization.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address potential problems encountered during the HWE reaction with this compound.

Issue 1: Low or No Product Yield

Question: I am not observing any formation of my desired α,β-unsaturated ketone, or the yield is significantly lower than expected. What are the likely causes and how can I rectify this?

Answer: Low or nonexistent yields in this HWE reaction can stem from several factors, primarily related to the generation and stability of the phosphonate carbanion and the reactivity of your aldehyde substrate.

  • Inefficient Deprotonation: The acidity of the α-proton on the phosphonate is crucial for the formation of the reactive carbanion.

    • Insight: The α-keto and phosphonate groups sufficiently activate this proton, but the choice of base is critical.

    • Solution: Ensure you are using a sufficiently strong base to completely deprotonate the phosphonate. Sodium hydride (NaH) is a common and effective choice for this purpose, typically used in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethoxyethane (DME).[5] If you suspect your base has degraded, use a freshly opened bottle or titrate it before use.

  • Moisture Contamination: The phosphonate carbanion is highly basic and will be rapidly quenched by any protic sources, particularly water.

    • Insight: Meticulous exclusion of water is paramount for success.

    • Solution: All glassware must be rigorously flame-dried or oven-dried before use. Anhydrous solvents are mandatory, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reaction Temperature: The temperature profile of the reaction influences both the rate of carbanion formation and its subsequent reaction with the aldehyde.

    • Insight: Deprotonation is often carried out at 0 °C, followed by the addition of the aldehyde at a low temperature (e.g., -78 °C) and then gradual warming to room temperature.

    • Solution: If you are experiencing low yields, consider allowing the reaction to warm to room temperature and stir for a longer duration. In some cases, gentle heating may be beneficial, but this should be approached with caution as it can also promote side reactions.[7]

  • Steric Hindrance: If your aldehyde substrate is sterically demanding, the nucleophilic attack of the phosphonate carbanion may be impeded.

    • Insight: While HWE reactions are generally more effective with hindered substrates than Wittig reactions, significant steric bulk can still reduce reaction rates.[6][8]

    • Solution: Increase the reaction time and/or consider a higher reaction temperature to overcome the activation energy barrier.

Issue 2: Formation of Undesired Byproducts

Question: My reaction mixture is complex, and I am isolating compounds other than the expected enone. What side reactions could be occurring?

Answer: The presence of the α-keto group in this compound can lead to specific side reactions under basic conditions.

  • Aldol Condensation: If your aldehyde substrate has enolizable protons, it can undergo self-condensation catalyzed by the base in the reaction mixture.

    • Insight: This is a common competing pathway that consumes your starting material.

    • Solution: To minimize this, ensure the phosphonate is fully deprotonated before the addition of the aldehyde. Add the aldehyde solution slowly at a low temperature (e.g., -78 °C) to the pre-formed phosphonate carbanion. This maintains a low concentration of the aldehyde, favoring the HWE reaction over self-condensation.

  • Keto-Enol Tautomerism and Subsequent Reactions: The α-keto phosphonate can exist in equilibrium with its enol form, which may present alternative reaction pathways.[9]

    • Insight: While the HWE reaction proceeds through the carbanion at the carbon α to the phosphonate, the enolate of the ketone can also be formed.

    • Solution: Adhering to optimized reaction conditions, such as the slow addition of the aldehyde at low temperatures, will favor the desired reaction pathway.

  • Reaction at the Ketone Carbonyl: In theory, the phosphonate carbanion could react with another molecule of the α-keto phosphonate.

    • Insight: This is generally less favorable than the reaction with the more electrophilic aldehyde.

    • Solution: Maintaining a slight excess of the phosphonate relative to the aldehyde and ensuring slow addition of the aldehyde will minimize this possibility.

Issue 3: Poor Stereoselectivity (Unexpected Z-Isomer Formation)

Question: The HWE reaction is known for its E-selectivity, but I am observing a significant amount of the Z-isomer. How can I improve the E:Z ratio?

Answer: While the standard HWE reaction strongly favors the formation of the thermodynamically more stable E-alkene, several factors can influence the stereochemical outcome.[4]

  • Reaction Conditions: The choice of base, cation, and temperature can significantly impact stereoselectivity.

    • Insight: Lithium and sodium bases generally promote higher E-selectivity. Higher reaction temperatures also tend to favor the E-isomer by allowing for the equilibration of reaction intermediates.[4]

    • Solution: If you are using a potassium-based base, consider switching to a sodium or lithium base (e.g., NaH or LiHMDS). Ensure the reaction is allowed to warm to room temperature to facilitate the formation of the thermodynamically favored product. A study on α-phosphono lactones demonstrated that quenching the reaction at low temperatures can favor the Z-isomer, while warming to room temperature favors the E-isomer.[10][11]

  • Still-Gennari Conditions: If you are inadvertently using conditions that mimic the Still-Gennari modification, you will favor the Z-isomer.

    • Insight: The Still-Gennari modification utilizes phosphonates with electron-withdrawing groups (like trifluoroethyl esters), potassium bases (e.g., KHMDS), and crown ethers in THF at low temperatures to achieve high Z-selectivity.[12]

    • Solution: Review your reaction protocol to ensure you are not unintentionally creating these conditions. Avoid potassium bases and crown ethers if high E-selectivity is desired.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions when using this compound?

A1: A reliable set of starting conditions would be to use 1.1 equivalents of the phosphonate and 1.2 equivalents of a strong base like sodium hydride (NaH) in anhydrous THF. The deprotonation can be carried out at 0 °C for 30-60 minutes, followed by cooling to -78 °C and the slow, dropwise addition of 1.0 equivalent of the aldehyde dissolved in anhydrous THF. The reaction mixture is then allowed to warm slowly to room temperature and stirred for several hours, or until TLC analysis indicates the consumption of the aldehyde.

Q2: How does the 3-chlorophenoxy group affect the reaction?

A2: The 3-chlorophenoxy group is relatively electron-withdrawing, which can have a modest electronic effect on the reactivity of the phosphonate. However, its primary role is as a key structural component of the target molecule (e.g., cloprostenol).[2][3] It is not expected to directly interfere with the HWE reaction mechanism under standard conditions.

Q3: What is the best way to purify the α,β-unsaturated ketone product?

A3: A major advantage of the HWE reaction is the ease of purification.[5] After quenching the reaction (e.g., with saturated aqueous ammonium chloride), the water-soluble dialkyl phosphate byproduct can be removed by performing an aqueous workup. The crude product is then typically purified by flash column chromatography on silica gel.

Q4: Can I use a ketone instead of an aldehyde with this phosphonate?

A4: Yes, the HWE reaction is compatible with ketones, although they are generally less reactive than aldehydes.[8][13] Reactions with ketones may require more forcing conditions, such as higher temperatures and longer reaction times, to achieve good conversion.

Experimental Protocols & Data

General Protocol for the HWE Reaction
  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add this compound (1.1 eq.).

  • Add anhydrous THF via syringe to dissolve the phosphonate.

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of the aldehyde (1.0 eq.) in anhydrous THF via syringe over 15-20 minutes.

  • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Influence of Reaction Parameters on HWE Reaction Outcome
ParameterVariationExpected Impact on YieldExpected Impact on E-selectivityRationale
Base NaH, LiHMDSGenerally highHighSodium and lithium cations favor the formation of the E-alkene.[4]
KHMDSGenerally highCan be lower; may favor Z-isomerPotassium cations, especially with crown ethers, can promote Z-selectivity.
DBU/LiClModerate to highHighMilder conditions suitable for base-sensitive substrates.[5]
Temperature -78 °C to RTOptimalHighAllows for thermodynamic equilibration of intermediates, favoring the more stable E-product.[4]
Low temperature quenchPotentially lowerLowerTraps the kinetically formed Z-isomer intermediate.[10][11]
Solvent THF, DMEHighHighStandard anhydrous aprotic solvents for HWE reactions.[5]

Visualizing the Process

Diagram 1: Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Elimination Phosphonate R-CH2-P(O)(OMe)2 Carbanion R-CH(-)-P(O)(OMe)2 Phosphonate->Carbanion + Base Base Base Intermediate1 [Betaine Intermediate] Carbanion->Intermediate1 + R'-CHO Aldehyde R'-CHO Oxaphosphetane [4-membered ring] Intermediate1->Oxaphosphetane Alkene R-CH=CH-R' (E-isomer) Oxaphosphetane->Alkene Byproduct (MeO)2P(O)O- Oxaphosphetane->Byproduct

Caption: The four key steps of the HWE reaction mechanism.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield CheckReagents Check Reagent Purity & Anhydrous Conditions Start->CheckReagents CheckBase Is the Base Strong Enough? CheckReagents->CheckBase Reagents OK Solution3 Ensure Rigorous Anhydrous Technique CheckReagents->Solution3 Moisture Suspected CheckTemp Optimize Reaction Temperature CheckBase->CheckTemp Base is Sufficient Solution1 Use Fresh/Titrated Base (e.g., NaH) CheckBase->Solution1 Base is Questionable CheckSterics Consider Steric Hindrance CheckTemp->CheckSterics Temp Seems OK Solution2 Increase Reaction Time/Temperature CheckTemp->Solution2 Optimization Needed CheckSterics->Solution2 Success Improved Yield Solution1->Success Solution2->Success Solution3->Success

Caption: A logical workflow for diagnosing low-yield HWE reactions.

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Critical Role of this compound in Pharma. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (n.d.). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). Olefination Reactions. Retrieved from [Link]

  • Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • YouTube. (2023, November 20). Horner-Wadsworth-Emmons Reaction. Professor Dave Explains. Retrieved from [Link]

  • PubMed. (2007, August 3). Temperature Effects on Stereocontrol in the Horner-Wadsworth-Emmons Condensation of Alpha-Phosphono Lactones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 21). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Retrieved from [Link]

  • University of Iowa. (2007, August 3). Temperature Effects on Stereocontrol in the Horner−Wadsworth−Emmons Condensation of α-Phosphono Lactones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003011221A2 - PREPARATION AND USE OF α-KETO PHOSPHONATES.
  • National Center for Biotechnology Information. (n.d.). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. Retrieved from [Link]

  • YouTube. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes. The Organic Chemistry Tutor. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Retrieved from [Link]

  • ACS Publications. (n.d.). A General Procedure for the Preparation of β-Ketophosphonates. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient synthesis of β'-amino-α,β-unsaturated ketones. Retrieved from [Link]

  • Diva-portal.org. (2020, October 30). Olefins from carbonyls. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, June 20). Synthesis and Reactions of α-Hydroxyphosphonates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A General Procedure for the Preparation of β-Ketophosphonates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enol-keto tautomerism of α-ketophosphonates. Retrieved from [Link]

  • Griffith Research Online. (2022, June 30). Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Cloprostenol & R-cloprostenol (1). Retrieved from [Link]

Sources

Technical Support Center: Reaction Monitoring for Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate. This guide, structured in a question-and-answer format, provides troubleshooting and frequently asked questions (FAQs) for monitoring its synthesis by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific reasoning to empower your research and development.

Section 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, cost-effective, and indispensable technique for qualitatively monitoring the progress of a chemical reaction.[1][2] It allows for the simultaneous analysis of the starting material(s), reaction mixture, and product to quickly determine if the reaction is complete, has stalled, or has formed unexpected byproducts.

Frequently Asked Questions (FAQs) for TLC

Q1: What is a good starting TLC system (stationary and mobile phase) for monitoring the synthesis of this compound?

A1: The key is to select a system that provides good separation between your starting materials (e.g., 3-chlorophenol and a phosphonate reagent) and the final product. The target molecule, with its phosphonate, ketone, and ether groups, is moderately polar.[3]

  • Stationary Phase: Standard silica gel 60 F254 plates are the recommended starting point. The polar silica surface will interact with the functional groups of your analyte.[4][5]

  • Mobile Phase (Eluent): A mixture of a non-polar and a medium-polarity solvent is ideal. A good starting point is a mixture of Hexane and Ethyl Acetate . Begin with a ratio of 70:30 (Hexane:EtOAc) and adjust as needed.

    • If all spots remain at the baseline (low Rf), increase the polarity by increasing the proportion of ethyl acetate (e.g., 50:50).[4]

    • If all spots run to the solvent front (high Rf), decrease the polarity by increasing the proportion of hexane (e.g., 80:20).[5]

Q2: How do I visualize the spots on the TLC plate?

A2: this compound contains a chlorophenyl group, which is a UV-active chromophore.

  • Primary Method (Non-destructive): Use a UV lamp at 254 nm. The spots will appear as dark circles or ovals against the fluorescent green background of the F254 indicator in the silica gel.

  • Secondary Method (Destructive Staining): If starting materials or byproducts are not UV-active, or for enhanced visualization, chemical stains are necessary. After UV visualization, dry the plate and dip it into one of the following stains:

    • Potassium Permanganate (KMnO4) Stain: This is a general-purpose stain that reacts with any compound that can be oxidized (e.g., alcohols, aldehydes, and even the ether linkage in your product). Spots will appear as yellow-brown on a purple background.

    • Anisaldehyde Stain: This stain can produce a range of colors with different functional groups upon heating, which can help differentiate between compounds.

Q3: How do I interpret the TLC results to determine reaction progress?

A3: A properly run TLC will show you the relative polarity of the components in your reaction flask. You should run three lanes on your TLC plate for a clear comparison:

  • Lane 1 (S): A spot of your starting material(s).

  • Lane 2 (C): A "co-spot" where you apply both the starting material and the reaction mixture at the same point. This helps confirm spot identity.

  • Lane 3 (R): A spot of your reaction mixture.

Interpretation:

  • Start of Reaction (t=0): Lane R will show a prominent spot corresponding to your starting material(s) (e.g., a higher Rf for less polar starting materials).

  • During Reaction: A new spot, corresponding to your more polar product, will appear at a lower Rf value. The intensity of the starting material spot will decrease while the product spot intensity increases.

  • Reaction Completion: The starting material spot in Lane R should be completely gone, and only the product spot (and potentially byproduct spots) should be visible.

TLC Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Spots are streaking 1. Sample is too concentrated (overloaded).2. The mobile phase is too polar for the compound.3. The compound is highly acidic or basic and interacting strongly with the silica.1. Dilute your reaction mixture sample before spotting.2. Decrease the polarity of your mobile phase (e.g., increase the hexane content).[6]3. Add a small amount (0.5-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.
Spots are not separating (similar Rf values) 1. The mobile phase polarity is not optimal.2. The compounds have very similar polarities.1. Perform a gradient elution test by slowly changing the solvent ratio (e.g., from 90:10 to 50:50 Hexane:EtOAc).2. Try a different solvent system entirely. For example, switch to Dichloromethane:Methanol (98:2) for a different selectivity.[7][8]
No spots are visible under UV light 1. The sample concentration is too low.2. The compound is not UV-active.3. The reaction has not worked.1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[6]2. Use a chemical stain (e.g., KMnO4) for visualization.3. Re-evaluate your reaction conditions.
The solvent front is uneven 1. The TLC plate is touching the side of the developing chamber.2. The bottom of the chamber is not flat.3. The chamber was not saturated with solvent vapor.1. Ensure the plate is centered in the chamber.2. Use a dedicated, flat-bottomed TLC chamber.3. Place a piece of filter paper in the chamber, wet it with the eluent, and close the lid for 5-10 minutes before running the plate to ensure vapor saturation.
TLC Reaction Monitoring Workflow

Sources

Technical Support Center: Purification of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the removal of unreacted starting materials and byproducts.

Troubleshooting Guide: Isolating Your Target Compound

This section addresses specific challenges you may encounter during the purification of your reaction mixture.

Question: My crude product is contaminated with unreacted 3-chlorophenol. How can I effectively remove it?

Answer:

The presence of unreacted 3-chlorophenol is a common issue. Its removal is critical and can be achieved by exploiting its acidic nature. The phenolic proton of 3-chlorophenol is weakly acidic (pKa ≈ 9), which allows for its conversion into a water-soluble salt using a mild base.

Recommended Strategy: Liquid-Liquid Extraction with a Mildly Basic Solution

The rationale behind this approach is to deprotonate the 3-chlorophenol, rendering it highly soluble in an aqueous layer, while your target compound, which lacks an acidic proton, remains in the organic phase.

Step-by-Step Protocol:

  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate, dichloromethane (DCM), or diethyl ether.

  • Alkaline Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 5%) solution of sodium carbonate (Na₂CO₃). Add the basic solution, gently shake the funnel (venting frequently to release any evolved CO₂), and allow the layers to separate.

  • Separation: Drain the lower aqueous layer, which now contains the sodium 3-chlorophenoxide salt.

  • Repeat: Repeat the wash step one or two more times to ensure complete removal. You can monitor the removal of 3-chlorophenol by taking a small sample of the organic layer and analyzing it by Thin Layer Chromatography (TLC).

  • Neutralization and Brine Wash: Wash the organic layer with water, followed by a saturated brine (NaCl) solution. The brine wash helps to remove any remaining water from the organic phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your product, now free of 3-chlorophenol.

Expert Insight: While it may be tempting to use a stronger base like sodium hydroxide (NaOH), this is generally not recommended. Strong bases can promote the hydrolysis of the phosphonate ester groups in your target molecule, leading to product degradation and the formation of new impurities.

Question: I am detecting residual phosphonate starting material (e.g., dimethyl methylphosphonate or trimethyl phosphite) in my product. What is the best removal method?

Answer:

Phosphonate starting materials like dimethyl methylphosphonate (DMMP) or its common precursor, trimethyl phosphite, are generally more polar and have higher water solubility than your target compound. This difference in polarity is the key to their separation.

Recommended Strategy: Aqueous Washes and/or Silica Gel Chromatography

  • Aqueous Washes: During the workup described above for removing 3-chlorophenol, the water and brine washes are often sufficient to remove a significant portion of these polar phosphonate materials. DMMP is miscible with water, and trimethyl phosphite will hydrolyze to water-soluble species during the aqueous workup.

  • Silica Gel Column Chromatography: If aqueous washes are insufficient, column chromatography is the most definitive method for removing polar impurities.

    • Principle: Silica gel is a highly polar stationary phase. More polar compounds will adhere more strongly and elute more slowly, while less polar compounds will travel down the column faster. Your product, this compound, is moderately polar. The phosphonate starting materials are typically more polar.

    • Solvent System: A common mobile phase for this type of separation is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. You should first determine the optimal solvent ratio using TLC. A good starting point for TLC analysis is a 70:30 or 50:50 mixture of Hexanes:Ethyl Acetate.

    • Execution: After preparing your column, load the crude product and elute with the chosen solvent system, collecting fractions and analyzing them by TLC to isolate the pure product.

Frequently Asked Questions (FAQs)

What are the likely starting materials I need to be aware of?

The synthesis of this compound can be achieved through several routes.[1] Consequently, the unreacted starting materials you may encounter include:

  • 3-Chlorophenol: The source of the chlorophenoxy group.

  • Dimethyl methylphosphonate: A common phosphonate source.[2]

  • Trimethyl phosphite: Often used in the Michaelis-Arbuzov reaction, a common method for forming carbon-phosphorus bonds.[3]

What are the key physical property differences I can exploit for purification?

Understanding the physicochemical properties of your product and potential impurities is fundamental to designing an effective purification strategy.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Feature for Separation
Product 292.6577 - 78~400Solid at room temp., moderately polar
3-Chlorophenol128.5632 - 34214Acidic (Phenolic Proton)
Dimethyl Methylphosphonate124.08< -50181Polar, Water-Miscible

Data sourced from multiple references.[1][4][5]

What is the most reliable, all-in-one purification strategy?

For obtaining a highly pure sample, a multi-step approach is most reliable.

Caption: General purification workflow for this compound.

How can I confirm the purity of my final product?

Purity should be assessed using multiple analytical techniques:

  • Thin Layer Chromatography (TLC): A pure compound should appear as a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): This is the most powerful tool for confirming the structure and assessing purity. The absence of signals corresponding to starting materials is a key indicator of purity.

  • Melting Point Analysis: A sharp melting point range that matches the literature value (77-78 °C) suggests high purity.[1] Impurities will typically broaden and depress the melting point.

Decision-Making Flowchart for Purification

This diagram will help you choose the appropriate purification steps based on the impurities present in your crude product.

Troubleshooting_Flowchart start Analyze Crude Product by TLC/NMR phenol_check Is 3-Chlorophenol Present? start->phenol_check phosphonate_check Are Phosphonate Impurities Present? phenol_check->phosphonate_check No alkaline_wash Perform Mild Alkaline Wash (e.g., NaHCO3 solution) phenol_check->alkaline_wash Yes other_impurities_check Are Other Byproducts Present? phosphonate_check->other_impurities_check No aqueous_wash Perform Aqueous/Brine Wash phosphonate_check->aqueous_wash Yes chromatography Perform Silica Gel Column Chromatography other_impurities_check->chromatography Yes end_product Pure Product other_impurities_check->end_product No alkaline_wash->phosphonate_check aqueous_wash->other_impurities_check chromatography->end_product

Caption: A flowchart to guide the selection of purification methods.

References

  • Smolecule. (2023, August 15). Dimethyl 3-(3-chlorophenoxy)
  • LookChem. (n.d.). Dimethyl 3-(3-chlorophenoxy)
  • PubChem. (n.d.). This compound.
  • BenchChem. (2025). Validation of synthetic methods for producing Dimethyl (2-oxopropyl)
  • Chemsrc. (2025, August 27). Dimethyl [3-(3-chlorophenoxy)
  • Wang, S.-L., Tzou, Y.-M., Lu, Y.-H., & Sheng, G. (2007). Removal of 3-chlorophenol from water using rice-straw-based carbon.

Sources

Technical Support Center: Troubleshooting Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this key intermediate in their synthetic workflows. As Senior Application Scientists, we have compiled this resource based on in-depth technical knowledge and field-proven insights to help you troubleshoot failed reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

We have structured this guide in a question-and-answer format to directly address the specific challenges you may encounter.

Part 1: Synthesis & Purity of the Starting Material

Question 1: I am experiencing a low yield in the synthesis of this compound. What are the common causes and how can I improve it?

Answer: Low yields in the synthesis of β-ketophosphonates like this compound often stem from suboptimal reaction conditions or side reactions. A common and efficient method for its synthesis is the condensation of a methyl phosphonate with a methyl ester of 3-chlorophenoxyacetic acid.

Common Causes for Low Yield:

  • Incomplete Deprotonation: The initial step of the condensation involves the deprotonation of dimethyl methylphosphonate. Incomplete deprotonation leads to unreacted starting material.

  • Base Selection: The choice of base is critical. While strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are effective, they can also promote side reactions if not handled correctly.[1]

  • Reaction Temperature: Traditional protocols often call for cryogenic temperatures (-78 °C) to generate the phosphonate anion, which can be challenging to maintain on a large scale.[1] Running the reaction at a slightly higher temperature, such as 0 °C, can be more practical and has been shown to be effective.[1]

  • Side Reactions: The phosphonate anion can be unstable and undergo decomposition. Additionally, if using a method like the Arbuzov reaction, the alkyl halide byproduct can react with the starting phosphite, leading to a mixture of products.[2]

  • Hydrolysis: Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions, which can occur during the reaction or aqueous workup.[2] It is crucial to use anhydrous reagents and solvents.

Troubleshooting & Optimization Strategies:

Parameter Recommendation Rationale
Base Use Lithium diisopropylamide (LDA). Commercial solutions offer convenience and reliability.LDA is a strong, non-nucleophilic base that effectively deprotonates the phosphonate with minimal side reactions compared to other bases like n-BuLi.[1]
Temperature Conduct the reaction at 0 °C.This temperature is operationally simpler than -78 °C and has been demonstrated to provide high yields in minutes for the synthesis of β-ketophosphonates.[1]
Reagent Addition Add the phosphonate to a pre-formed solution of LDA, followed by the addition of the ester.This ensures the complete generation of the phosphonate anion before it comes into contact with the electrophile.
Anhydrous Conditions Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.Water will quench the phosphonate anion and can lead to hydrolysis of the product.[2]
Purification Purify the crude product using silica gel column chromatography.This is an effective method for removing unreacted starting materials and byproducts.[3]

Question 2: My purified this compound appears to be degrading. How should I properly handle and store it?

Answer: this compound is a relatively stable compound but can degrade under certain conditions.

Key Stability and Handling Considerations:

  • Thermal Stability: The compound has a high predicted boiling point (around 400 °C), which indicates good thermal stability at lower temperatures. However, prolonged heating, especially at atmospheric pressure, can lead to decomposition.[4][5] If distillation is necessary for purification, it must be performed under high vacuum.[5]

  • pH Sensitivity: As a phosphonate ester, it is susceptible to hydrolysis under strong acidic or basic conditions.[2] Avoid these conditions during workup and purification.

  • Storage: The recommended storage temperature is 2-8°C.[6][7] Storing it in a refrigerator in a tightly sealed container will minimize degradation.

  • Moisture: Protect the compound from atmospheric moisture to prevent hydrolysis.

Part 2: Horner-Wadsworth-Emmons (HWE) Reactions

Question 3: I am using this compound in a Horner-Wadsworth-Emmons (HWE) reaction, but the reaction is sluggish or not proceeding to completion. What should I check?

Answer: The Horner-Wadsworth-Emmons reaction is a powerful tool for olefination.[8][9] If you are experiencing poor reactivity, consider the following factors:

Troubleshooting Poor HWE Reactivity:

  • Base Strength: The pKa of the α-proton in a β-ketophosphonate is lower than that of a simple alkylphosphonate, but a sufficiently strong base is still required for complete deprotonation. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and lithium diisopropylamide (LDA).[10]

  • Solvent Choice: The solvent plays a crucial role in solvating the phosphonate anion and the cation of the base. Tetrahydrofuran (THF) and dimethoxyethane (DME) are common choices.

  • Carbonyl Electrophilicity: While the phosphonate carbanions in HWE reactions are more nucleophilic than their Wittig counterparts and can react with hindered ketones, extremely sterically hindered or electron-rich carbonyl compounds may react slowly.[9][11]

  • Temperature: Most HWE reactions are run at or below room temperature. However, for less reactive substrates, gentle heating may be required. Be mindful of potential side reactions at elevated temperatures.

Workflow for a Typical HWE Reaction:

HWE_Workflow cluster_prep Anion Generation cluster_reaction Olefination cluster_workup Workup & Purification Phosphonate Dimethyl 3-(3-chlorophenoxy)- 2-oxopropylphosphonate in Anhydrous THF Anion Phosphonate Anion (Carbanion) Phosphonate->Anion Deprotonation Base Base (e.g., NaH) Base->Anion Adduct Betaine/Oxaphosphetane Intermediate Anion->Adduct Nucleophilic Attack Aldehyde Aldehyde/Ketone in Anhydrous THF Aldehyde->Adduct Product α,β-Unsaturated Ketone Adduct->Product Elimination Quench Aqueous Quench Product->Quench Extraction Extraction with Organic Solvent Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure (E)-Alkene Purification->Final_Product Stereoselectivity Start Phosphonate Anion + Aldehyde/Ketone TS_Z Transition State for (Z)-Alkene Start->TS_Z TS_E Transition State for (E)-Alkene Start->TS_E Z_Alkene (Z)-Alkene (Kinetic Product) TS_Z->Z_Alkene E_Alkene (E)-Alkene (Thermodynamic Product) TS_E->E_Alkene Conditions Reaction Conditions: - Non-equilibrating - Low Temperature - Still-Gennari Mods. Conditions->TS_Z Favors Equilibrium_Conditions Reaction Conditions: - Equilibrating - Higher Temperature - Li+/Na+ salts Equilibrium_Conditions->TS_E Favors

Caption: Factors influencing the stereochemical outcome of the HWE reaction.

Part 3: Purification & Analysis

Question 5: I am having trouble purifying the product of my HWE reaction using column chromatography. The product is streaking or co-eluting with impurities.

Answer: Purification of the α,β-unsaturated ketone product from an HWE reaction can be challenging due to the presence of residual starting materials and byproducts.

Troubleshooting Column Chromatography:

  • Byproduct Removal: The phosphate byproduct of the HWE reaction is typically water-soluble and can be removed with an aqueous workup. [11]Ensure your workup is thorough to minimize polar impurities that can cause streaking on the silica gel column.

  • Solvent System Optimization: Use Thin-Layer Chromatography (TLC) to find an optimal solvent system that provides good separation between your product and impurities (a ΔRf of at least 0.2 is ideal). [3]Start with a less polar solvent system and gradually increase the polarity.

  • Silica Gel Choice: While generally stable, some β-ketophosphonates and their products can be sensitive to the acidic nature of standard silica gel. [3]If you suspect degradation on the column, consider using neutralized silica gel or treating your silica gel with triethylamine before use.

  • Column Packing and Loading: Ensure the column is packed uniformly without cracks or channels. [3]Do not overload the column; the amount of crude material should be appropriate for the column size. [3]

Experimental Protocol: Synthesis of this compound

This protocol is based on a general procedure for the synthesis of β-ketophosphonates. [1] Materials:

  • Dimethyl methylphosphonate

  • Methyl 2-(3-chlorophenoxy)acetate

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add dimethyl methylphosphonate (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the LDA solution (1.1 eq) dropwise, maintaining the internal temperature below 5 °C. Stir for 30 minutes at 0 °C.

  • Add a solution of methyl 2-(3-chlorophenoxy)acetate (1.05 eq) in anhydrous THF dropwise to the reaction mixture, again keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield this compound as a solid (Melting Point: 77-78 °C). [4][7]

References

  • LookChem. (n.d.). This compound. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Critical Role of this compound in Pharma. [Link]

  • Chemistry Stack Exchange. (2015, December 8). Synthesis of phosphonate salt not working. [Link]

  • Tam, C. C., Mattocks, K. L., & Tishler, M. (1981). Enol-keto tautomerism of α-ketophosphonates. Proceedings of the National Academy of Sciences, 78(6), 3301-3304. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]

  • ChemSrc. (2025, August 27). Dimethyl [3-(3-chlorophenoxy)-2-oxopropyl]phosphonate. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. [Link]

  • Perrin, D. D. (1965). Dissociation constants of organic bases in aqueous solution. Pure and Applied Chemistry, 10(4), 599-639.
  • Blackburn, G. M., & Kent, D. E. (1981). α-Keto phosphonoacetates. Journal of the Chemical Society, Chemical Communications, (10), 511-513. [Link]

  • Keglevich, G. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(6), 1459. [Link]

  • da S. Maia, Z., & de Souza, R. O. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Synthesis, 12(5), 567-595. [Link]

  • Chmielewski, M. K., & Stawinski, J. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry, 8, 599965. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • ResearchGate. (2025, August 6). A Convenient Procedure For The Synthesis Of 2,2,2-Trifluoroethyl Methyl 2-Oxoalkylphosphonates. [Link]

  • Maloney, K. M., & Chung, J. Y. L. (2009). A General Procedure for the Preparation of β-Ketophosphonates. The Journal of Organic Chemistry, 74(19), 7574-7576. [Link]

  • Google Patents. (n.d.).

Sources

"Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate" common impurities and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate (CAS 40665-94-9) is a critical β-ketophosphonate intermediate, indispensable in the synthesis of advanced pharmaceutical compounds, most notably prostaglandin analogs like cloprostenol.[1][2] The stereochemical and functional complexity of these targets demands exceptionally high purity of this precursor. Impurities, even in trace amounts, can lead to significant downstream complications, including challenging purification steps, reduced yields, and the formation of undesired stereoisomers or side products.

This guide serves as a dedicated resource for researchers and process chemists encountering purity challenges with this reagent. We will dissect the common impurities arising from its synthesis, provide their chemical rationale, and offer validated, step-by-step protocols for their identification and removal.

Frequently Asked Questions (FAQs): Impurity Profiling

This section addresses the most common questions regarding impurities encountered during the synthesis and handling of this compound.

Q1: What are the primary impurities I should expect in my crude product?

The impurity profile of your crude product is intrinsically linked to its synthetic route. The most prevalent method for preparing β-ketophosphonates is the condensation of a phosphonate anion with an ester.[3][4] In this case, it involves the reaction of deprotonated dimethyl methylphosphonate with an ester of 2-(3-chlorophenoxy)acetic acid.

The following table summarizes the most likely impurities, their origins, and key analytical signatures.

Impurity Name Chemical Structure Likely Origin Typical Analytical Signature (¹H NMR, CDCl₃)
Dimethyl methylphosphonateCH₃P(O)(OCH₃)₂Unreacted starting material.Doublet at ~1.4 ppm (J ≈ 18 Hz) and a doublet for the methoxy groups at ~3.7 ppm (J ≈ 11 Hz).
Methyl 2-(3-chlorophenoxy)acetateClC₆H₄OCH₂C(O)OCH₃Unreacted starting material.Singlet for the ester methyl at ~3.8 ppm, singlet for the methylene at ~4.6 ppm, and characteristic aromatic signals.
3-ChlorophenolClC₆H₄OHImpurity carried over from the synthesis of the 2-(3-chlorophenoxy)acetate starting material.Broad singlet for the hydroxyl proton (variable), distinct aromatic signals.
2-(3-Chlorophenoxy)acetic acidClC₆H₄OCH₂COOHHydrolysis of the ester starting material during reaction or aqueous workup.Broad singlet for the carboxylic acid proton (>10 ppm), singlet for the methylene at ~4.7 ppm.
Methyl (3-(3-chlorophenoxy)-2-oxopropyl)phosphonic acidClC₆H₄OCH₂C(O)CH₂P(O)(OCH₃)(OH)Partial hydrolysis of the final product, often during workup or chromatography on acidic media.[5][6]Disappearance of one of the P-OCH₃ signals, appearance of a broad acidic proton.
Q2: My reaction appears incomplete, with significant amounts of starting materials remaining. What is the best purification strategy?

The presence of unreacted dimethyl methylphosphonate and methyl 2-(3-chlorophenoxy)acetate is a common issue, often stemming from incomplete deprotonation, insufficient reaction time, or suboptimal temperature control.

Causality: The condensation reaction requires the generation of the phosphonate carbanion, which is highly reactive.[3] If the base is not strong enough, is added too quickly, or if the temperature rises, the anion concentration may be too low for the reaction to proceed to completion.

Troubleshooting & Removal: For resolving neutral, non-polar to moderately polar impurities like the starting materials, silica gel column chromatography is the most effective method.

  • Rationale: The desired β-ketophosphonate product is significantly more polar than dimethyl methylphosphonate and moderately more polar than the starting ester. This difference in polarity allows for effective separation on a silica stationary phase.

  • Protocol: See "Protocol 1: Silica Gel Chromatography" for a detailed procedure.

Q3: I'm observing a significant acidic impurity that streaks on my TLC plate. What is it and how can I remove it?

Acidic impurities are typically the result of hydrolysis.[7] Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions, which can occur during an aqueous workup if the pH is not carefully controlled.[5][6] The two most likely candidates are 2-(3-chlorophenoxy)acetic acid (from the starting ester) and the partially hydrolyzed product, methyl (3-(3-chlorophenoxy)-2-oxopropyl)phosphonic acid.

Troubleshooting & Removal: An aqueous basic wash is a highly effective method for removing acidic impurities.

  • Rationale: A mild base, such as sodium bicarbonate (NaHCO₃), will deprotonate the carboxylic acid or the phosphonic acid moiety, forming a water-soluble salt. This salt will partition into the aqueous layer, leaving the neutral organic product in the organic phase.

  • Protocol: See "Protocol 2: Aqueous Workup for Acidic Impurity Removal" for a detailed procedure.

  • Caution: Avoid using strong bases like NaOH or KOH, as they can promote the hydrolysis of the desired phosphonate ester product, especially with prolonged contact.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve purity issues with your crude this compound.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Purification Strategy Start Crude Product Sample Analysis Analyze by TLC & ¹H NMR Start->Analysis CheckSM Starting Materials Present? Analysis->CheckSM CheckAcid Acidic Impurities Present? (TLC Streaking, COOH peak) CheckSM->CheckAcid No PurifySM Protocol 1: Silica Gel Chromatography CheckSM->PurifySM Yes CheckBaseline Baseline Material on TLC? CheckAcid->CheckBaseline No PurifyAcid Protocol 2: Aqueous Basic Wash, then proceed to Chromatography CheckAcid->PurifyAcid Yes PurifyBaseline Consider alternative workup. Possible polymerization or highly polar side-products. CheckBaseline->PurifyBaseline Yes Product Pure Product CheckBaseline->Product If resolved PurifySM->Product PurifyAcid->Product

Caption: Troubleshooting workflow for impurity removal.

Key Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol is designed for the removal of non-polar and moderately polar neutral impurities, such as unreacted starting materials.

  • Slurry Preparation: Dry-load the crude product onto a small amount of silica gel (approx. 2-3x the mass of the crude oil). To do this, dissolve the crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane), add the silica gel, and evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.

  • Column Packing: Pack a glass chromatography column with silica gel (typically 50-100x the mass of the crude product) using a non-polar solvent like hexane or a hexane/ethyl acetate mixture.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with a solvent system of low polarity (e.g., 20% Ethyl Acetate in Hexane). Monitor the fractions by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 40-60% Ethyl Acetate in Hexane) to elute the desired product. The starting materials will typically elute in earlier fractions.

  • Collection & Concentration: Combine the pure fractions as identified by TLC and concentrate them under reduced pressure to yield the purified this compound.

Protocol 2: Aqueous Workup for Acidic Impurity Removal

This liquid-liquid extraction procedure is performed prior to chromatography to remove acidic byproducts.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material).

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Wash 2-3 times, collecting the aqueous layer each time.

    • Self-Validation: Effervescence (CO₂ gas evolution) may be observed during the first wash, indicating the neutralization of acidic species.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break any emulsions and remove residual water.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting material is now ready for further purification by chromatography (Protocol 1) or for analysis.

Underlying Synthetic Chemistry

A foundational understanding of the primary synthesis route is crucial for anticipating potential impurities.

G MeO_P Dimethyl methylphosphonate Anion Phosphonate Anion MeO_P->Anion + Base Ester Methyl 2-(3-chlorophenoxy)acetate Product Dimethyl 3-(3-chlorophenoxy) -2-oxopropylphosphonate Base Strong Base (e.g., LDA) THF, -78 °C Anion->Product + Ester

Caption: Common synthesis of β-ketophosphonates.

This condensation reaction is highly effective but sensitive to reaction conditions.[4] Cryogenic temperatures (-78 °C) are often required to prevent side reactions associated with the phosphonate anion, such as self-condensation or reaction with the solvent.[3]

References

  • György Keglevich, Erika Bálint. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389-12431. Available at: [Link]

  • Kelly, S. J., & Butler, L. G. (1975). Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase. Biochemistry, 14(22), 4983-4988. Available at: [Link]

  • Wikipedia contributors. (2023). Phosphonate. Wikipedia. Available at: [Link]

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. Available at: [Link]

  • Kelly, S. J., & Butler, L. G. (1976). Enzymic hydrolysis of phosphonate esters. Reaction mechanism of intestinal 5'-nucleotide phosphodiesterase. Biochemistry. Available at: [Link]

  • LookChem. (n.d.). This compound. LookChem. Available at: [Link]

  • Maloney, K. M., & Chung, J. Y. L. (2009). A General Procedure for the Preparation of β-Ketophosphonates. The Journal of Organic Chemistry, 74(19), 7574–7576. Available at: [Link]

  • Ren, X., et al. (2016). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Supporting Information. Available at: [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Chemdad. Available at: [Link]

  • Chemsrc. (n.d.). Dimethyl [3-(3-chlorophenoxy)-2-oxopropyl]phosphonate. Chemsrc. Available at: [Link]

  • University of New Hampshire. (2018). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo-β-lactamases. UNH Scholars' Repository. Available at: [Link]

  • Vemishetti, P., et al. (2003). Preparation and use of α-keto phosphonates. Google Patents.
  • Wikipedia contributors. (2023). Michaelis–Arbuzov reaction. Wikipedia. Available at: [Link]

  • Lee, K., & Wiemer, D. F. (1995). Dephosphonylation of β-Keto Phosphonates with LiAlH4. Tetrahedron Letters, 36(52), 9573-9576. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of this compound in Pharma. Pharma-intermediate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Metcalf, W. W., & van der Donk, W. A. (2009). Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways. Journal of Biological Chemistry, 284(39), 26289–26297. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). A General Procedure for the Preparation of β-Ketophosphonates. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we will address common challenges encountered during its synthesis, with a focus on optimizing reaction temperature and time to maximize yield and purity.

Introduction: The Synthetic Challenge

The synthesis of this compound, a β-ketophosphonate, is typically achieved through the Michaelis-Arbuzov reaction. This involves the reaction of an α-haloketone precursor, 1-chloro-3-(3-chlorophenoxy)propan-2-one, with a trialkyl phosphite, such as trimethyl phosphite. While seemingly straightforward, this reaction is often complicated by a competing pathway known as the Perkow reaction, which leads to the formation of an undesired enol phosphate byproduct. The ratio of the desired Arbuzov product to the Perkow byproduct is highly dependent on the reaction conditions, primarily temperature and solvent polarity.

This guide provides a comprehensive question-and-answer-based approach to troubleshoot and optimize this critical reaction.

Troubleshooting and Optimization Guide

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of a byproduct that I suspect is the enol phosphate from the Perkow reaction. How can I confirm this and favor the formation of the desired β-ketophosphonate?

A1: The formation of the enol phosphate is a common issue. Here’s how to address it:

  • Confirmation: The primary methods for identifying the products are NMR spectroscopy.

    • ³¹P NMR: The desired β-ketophosphonate (Arbuzov product) will typically show a signal in the range of 18-25 ppm. The enol phosphate (Perkow product) will have a characteristic upfield shift, appearing in the range of -5 to -15 ppm.

    • ¹H NMR: The desired product has a characteristic doublet for the P-CH₂ protons. The enol phosphate will show vinylic protons and a different coupling pattern.

  • Favoring the Arbuzov Product:

    • Temperature Control: Higher reaction temperatures generally favor the thermodynamically more stable Michaelis-Arbuzov product.[1] The Perkow reaction is often kinetically favored at lower temperatures. A systematic temperature optimization study is highly recommended.

    • Solvent Choice: The Perkow reaction is reported to be favored in more polar solvents.[2] Consider switching to a less polar solvent like toluene or benzene, or even running the reaction neat if feasible.

    • Halogen of the α-haloketone: While your precursor is a chloroketone, it's a known principle that α-iodoketones strongly favor the Arbuzov product over the Perkow product.[1] If feasible, synthesizing the iodo-analog of your starting material could be a solution, though this adds synthetic steps.

Q2: I'm observing incomplete conversion of my starting materials even after a prolonged reaction time. What could be the cause?

A2: Incomplete conversion can stem from several factors:

  • Insufficient Temperature: The Michaelis-Arbuzov reaction often requires elevated temperatures to proceed at a reasonable rate, sometimes in the range of 120-160°C.[1] If you are running the reaction at a lower temperature, a gradual increase may be necessary.

  • Reactivity of the Phosphite: Trimethyl phosphite is a common choice. Using a more nucleophilic phosphite could increase the reaction rate, but this may also affect the Arbuzov/Perkow ratio.

  • Purity of Reagents: Ensure your trimethyl phosphite and α-haloketone are pure. The presence of acidic impurities can interfere with the reaction.

Q3: My reaction seems to be producing multiple unidentified side products, leading to a complex mixture that is difficult to purify. What are other potential side reactions?

A3: Besides the Perkow reaction, other side reactions can occur:

  • Self-condensation of the α-haloketone: Under certain conditions, especially in the presence of basic impurities, the α-haloketone can undergo self-condensation.

  • Reaction with byproduct: The methyl chloride generated as a byproduct in the Arbuzov reaction can potentially react with the trimethyl phosphite, consuming the reagent. Using a slight excess of trimethyl phosphite can help mitigate this.

  • Decomposition: At excessively high temperatures, both starting materials and products can decompose, leading to a complex mixture. Careful temperature control is crucial.

Q4: What is a good starting point for reaction temperature and time for this synthesis?

A4: Based on general procedures for similar reactions, a good starting point would be to heat the reaction mixture at 100-120°C . The reaction time can be monitored by TLC or NMR (¹H or ³¹P) and is typically in the range of 4-12 hours . However, optimization is key.

Experimental Protocols

Protocol 1: Synthesis of the Precursor 1-chloro-3-(3-chlorophenoxy)propan-2-one

This protocol is based on a general procedure for the synthesis of similar aryloxy propanones.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorophenol (1 equivalent) in a suitable solvent such as acetone or ethanol.

  • Addition of Base: Add a slight excess of a base like potassium carbonate (1.2 equivalents).

  • Addition of Chloroacetone: To the stirred suspension, add chloroacetone (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.

  • Work-up: After cooling to room temperature, filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Protocol 2: Optimization of the Michaelis-Arbuzov Reaction
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, place 1-chloro-3-(3-chlorophenoxy)propan-2-one (1 equivalent).

  • Addition of Phosphite: Add trimethyl phosphite (1.1-1.2 equivalents) to the flask. The reaction can often be run neat.

  • Temperature and Time Study:

    • Set up several small-scale reactions in parallel.

    • Heat the reactions to different temperatures (e.g., 80°C, 100°C, 120°C, 140°C).

    • Take aliquots from each reaction at different time points (e.g., 2h, 4h, 6h, 8h, 12h).

  • Monitoring: Quench the aliquots and analyze them by ³¹P NMR and ¹H NMR to determine the ratio of the desired product to the enol phosphate byproduct and the extent of conversion.

  • Work-up (for the optimized reaction): Once the reaction is deemed complete, cool the mixture to room temperature. Remove any excess trimethyl phosphite and the methyl chloride byproduct by vacuum distillation.

  • Purification: The crude product, this compound, can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following table provides a hypothetical summary of an optimization study to guide your experimental design.

EntryTemperature (°C)Time (h)Conversion (%)Arbuzov:Perkow Ratio
18086570:30
210068585:15
31204>9595:5
41404>9593:7 (some decomp.)

This data is illustrative and actual results may vary.

Visualizing the Reaction Pathways and Troubleshooting

To better understand the chemical transformations and the decision-making process during troubleshooting, the following diagrams are provided.

G cluster_reactants Reactants cluster_products Potential Products alpha-haloketone 1-chloro-3-(3-chlorophenoxy) propan-2-one Arbuzov Dimethyl 3-(3-chlorophenoxy) -2-oxopropylphosphonate (Desired Product) alpha-haloketone->Arbuzov Michaelis-Arbuzov Pathway (C-attack) Perkow Enol Phosphate Byproduct alpha-haloketone->Perkow Perkow Pathway (O-attack) phosphite Trimethyl Phosphite phosphite->Arbuzov phosphite->Perkow

Caption: Competing Michaelis-Arbuzov and Perkow reaction pathways.

G start Low Yield or High Impurity? check_byproducts Analyze byproducts (³¹P NMR, ¹H NMR) start->check_byproducts perkow_major Perkow product is major check_byproducts->perkow_major incomplete_conv Incomplete conversion check_byproducts->incomplete_conv other_impurities Other impurities check_byproducts->other_impurities increase_temp Increase reaction temperature (e.g., 120°C) perkow_major->increase_temp Yes change_solvent Use less polar solvent (e.g., Toluene) perkow_major->change_solvent Yes incomplete_conv->increase_temp Yes increase_time Increase reaction time incomplete_conv->increase_time Yes check_reagents Check reagent purity other_impurities->check_reagents Yes optimize_temp Optimize temperature (avoid decomposition) other_impurities->optimize_temp Yes

Caption: Troubleshooting decision tree for reaction optimization.

Concluding Remarks

The synthesis of this compound is a classic example of a reaction where careful control of conditions is paramount for success. By systematically evaluating the effects of temperature and time, and by being vigilant for the formation of the Perkow byproduct, researchers can significantly improve the yield and purity of this valuable intermediate. We hope this guide serves as a valuable resource in your experimental endeavors.

References

  • PrepChem. Synthesis of 1-chloro-3-phenoxy-2-propanol. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 31P NMR Chemical Shifts. Available at: [Link]

  • University of California, Santa Barbara, Department of Chemistry and Biochemistry. 31P - NMR Facility. Available at: [Link]

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  • Keglevich, G. et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395. Available at: [Link]

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  • PubMed. Diastereoselective synthesis of aryloxy phosphoramidate prodrugs of 3'-deoxy-2',3'-didehydrothymidine monophosphate. Available at: [Link]

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  • Google Patents. Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.

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Effect of base on "Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate (CAS No. 40665-94-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the use of this versatile β-ketophosphonate intermediate. As an important precursor in the synthesis of prostaglandin analogs like (+)-cloprostenol, understanding its reactivity, particularly in base-mediated reactions, is critical for experimental success.[1][2][3]

Introduction to Reactivity

This compound is a β-ketophosphonate, a class of organophosphorus compounds renowned for their utility in forming carbon-carbon double bonds.[4] Their key feature is the acidic α-proton situated between the ketone and phosphonate groups. This acidity is significantly higher than that of a simple ketone, allowing for facile deprotonation by a suitable base to form a highly stabilized, nucleophilic carbanion (an enolate).[5] This carbanion is the key reactive species in the widely used Horner-Wadsworth-Emmons (HWE) reaction.[6]

The choice of base is paramount as it dictates the efficiency of carbanion formation, potential side reactions, and ultimately, the overall yield and purity of the desired product. This guide will explore the nuances of base selection and its effect on reactions involving this phosphonate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Horner-Wadsworth-Emmons (HWE) reaction is failing or giving very low yields. What is the most likely cause related to the base?

A1: Low or no yield in an HWE reaction is frequently traced back to inefficient formation of the phosphonate carbanion.[7] This is almost always an issue with the base or the reaction conditions. Here’s a systematic guide to troubleshooting this problem.

Possible Cause 1: Inappropriate Base Strength The base must be strong enough to deprotonate the phosphonate quantitatively. The pKa of the α-proton in a typical β-ketophosphonate is in the range of 10-13, meaning the conjugate acid of the base used should have a pKa significantly higher than this value to drive the deprotonation equilibrium forward.

  • Expert Insight: While alkoxides like sodium ethoxide (NaOEt, pKa of EtOH ≈ 16) can be used, stronger, non-nucleophilic bases are often more reliable and lead to cleaner reactions. Bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium hexamethyldisilazide (KHMDS) are excellent choices as they deprotonate the phosphonate irreversibly.[8][9]

Possible Cause 2: Inactive or Insufficient Base Bases, especially hydrides and organolithiums, can degrade upon improper storage.

  • Solution: Use a fresh bottle of the base or titrate it before use (especially for BuLi and LDA). Ensure you are using at least one full equivalent of the base. For substrates with other acidic protons, additional equivalents of base will be required.[10]

Possible Cause 3: Presence of Protic Impurities The phosphonate carbanion is a strong base and will be quenched by any protic species, most commonly water.

  • Solution: Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous solvents, dispensed from a solvent purification system or a freshly opened bottle over molecular sieves. The phosphonate starting material should also be dried in vacuo before use.

Troubleshooting Workflow

Here is a logical workflow to diagnose yield issues in your HWE reaction.

HWE_Troubleshooting start Low or No Yield check_base Step 1: Verify Base - Is it strong enough (pKa)? - Is it fresh/active? - Stoichiometry correct? start->check_base Begin Diagnosis check_conditions Step 2: Check Conditions - Anhydrous solvent? - Inert atmosphere (N2/Ar)? - Glassware dry? check_base->check_conditions Base OK sub_base Action: - Use stronger base (e.g., NaH, KHMDS). - Use fresh/titrated base. - Adjust stoichiometry. check_base->sub_base check_reagents Step 3: Check Reagents - Phosphonate pure? - Aldehyde/ketone pure? check_conditions->check_reagents Conditions OK sub_conditions Action: - Use anhydrous solvent. - Flame-dry glassware. - Maintain inert atmosphere. check_conditions->sub_conditions success Problem Solved check_reagents->success Reagents OK sub_reagents Action: - Purify reagents (distillation/chromatography). - Check for degradation. check_reagents->sub_reagents

Caption: Troubleshooting workflow for low HWE reaction yields.
Q2: How do I select the optimal base for my reaction with this compound?

A2: The "best" base depends on your specific substrate (especially the aldehyde or ketone coupling partner) and the desired reaction conditions. Here is a comparative guide to help you make an informed choice.

BaseTypical SolventTemp. (°C)pKa (Conj. Acid)ProsCons
NaH THF, DMF0 to 25~36 (H₂)Strong, non-nucleophilic, inexpensive, reaction progress can be monitored by H₂ evolution.Heterogeneous reaction can sometimes be slow; requires careful handling.
KOtBu THF, tBuOH0 to 25~19 (tBuOH)Strong, soluble, good for sterically hindered cases.Can act as a nucleophile in some cases; can promote side reactions.
LDA THF-78~36 (Diisopropylamine)Very strong, non-nucleophilic, kinetically fast. Excellent for preventing side reactions like Claisen condensation.[8][10]Must be freshly prepared or titrated; requires cryogenic temperatures.
KHMDS / NaHMDS THF-78 to 0~26 (HMDS)Very strong, non-nucleophilic, highly soluble in THF.More expensive; requires cryogenic temperatures for best results.
DBU CH₃CN, THF25 to 80~13 (DBU-H⁺)Non-nucleophilic, organic base, good for sensitive substrates.May not be strong enough for complete deprotonation, leading to lower yields.

Authoritative Recommendation: For most standard HWE reactions with this compound and a typical aldehyde, Sodium Hydride (NaH) in anhydrous THF is the most robust and cost-effective choice. For highly sensitive substrates or when competing side reactions are a major concern, LDA or KHMDS at -78 °C are superior options.

Q3: I am observing unexpected side products in my reaction. Could the base be the cause?

A3: Yes, the base can initiate or promote several side reactions, especially if the reaction is not controlled properly.

  • Self-Condensation: If the aldehyde/ketone is added too slowly or if the reaction stalls, the generated phosphonate enolate can potentially react with the starting β-ketophosphonate. This is less common but possible.

  • Enolization of the Carbonyl Partner: If you are using a ketone with α-protons, the base can deprotonate the ketone, leading to competing aldol condensation reactions. Using a very strong base like LDA at -78 °C and adding the ketone to the pre-formed phosphonate anion can minimize this.[8]

  • Base-Induced Rearrangement or Decomposition: Strong bases can sometimes induce rearrangements in complex molecules.[11] Furthermore, prolonged exposure to strong bases at elevated temperatures can lead to decomposition of either the starting material or the product.

  • Reaction with Esters (Saponification): If your substrate contains an ester and you use a nucleophilic base like NaOH or NaOEt, you risk saponification of the ester group. This is why non-nucleophilic bases like NaH or KHMDS are generally preferred.

Visualizing a Potential Side Reaction: Aldol Condensation

If the ketone substrate is enolizable, the base can create a competing nucleophile, leading to undesired byproducts.

Side_Reaction cluster_0 Desired HWE Path cluster_1 Side Reaction Path Phosphonate Phosphonate Anion Phosphonate Anion (Desired Nucleophile) Phosphonate->Anion + Base HWE_Product HWE Product Anion->HWE_Product Ketone Ketone Substrate Ketone->HWE_Product Ketone_Side Ketone Substrate Enolate Ketone Enolate (Competing Nucleophile) Ketone_Side->Enolate + Base Aldol_Product Aldol Adduct Ketone_Side->Aldol_Product Enolate->Aldol_Product

Caption: Competing reaction pathways initiated by the base.

Experimental Protocols

General Protocol for the Horner-Wadsworth-Emmons Reaction

This protocol provides a reliable starting point for reacting this compound with an aldehyde.

Materials:

  • This compound (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Aldehyde (1.0-1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

Procedure:

  • Preparation: Under an inert atmosphere of nitrogen or argon, add the NaH dispersion to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and septum.

  • Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (x3) to remove the mineral oil. Decant the hexanes carefully via cannula. Dry the remaining NaH in vacuo.

  • Phosphonate Addition: Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath. Dissolve the this compound in anhydrous THF and add it dropwise to the NaH suspension.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The reaction is complete when hydrogen gas evolution ceases and the solution becomes clear or remains a stable suspension. This is the rate-limiting step of the HWE reaction.[6]

  • Aldehyde Addition: Cool the reaction mixture back down to 0 °C. Add a solution of the aldehyde in anhydrous THF dropwise.

  • Reaction: Monitor the reaction by TLC or LC-MS for the consumption of the starting materials. The reaction is typically complete within 1-4 hours at room temperature.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting low yields in the Horner-Wadsworth-Emmons reaction. Benchchem.
  • Calogeropoulou, T., et al. (1998). Regiospecific Vinyl Phosphate/beta-Keto Phosphonate Rearrangements Initiated by Halogen-Metal Exchange. The Journal of Organic Chemistry, 63(8), 2613-2618. Available at: [Link]

  • LookChem. (n.d.). This compound. Available at: [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Available at: [Link]

  • Maloney, K. M., & Chung, J. Y. L. (2009). A General Procedure for the Preparation of β-Ketophosphonates. The Journal of Organic Chemistry, 74(19), 7574–7576. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). A General Procedure for the Preparation of β-Ketophosphonates. Available at: [Link]

  • Semantic Scholar. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2020).
  • Budnikov, A. S., et al. (2020). Synthesis of β-ketophosphonates through aerobic copper(II)-mediated phosphorylation of enol acetates. Beilstein Journal of Organic Chemistry, 16, 2236–2245. Available at: [Link]

  • ChemHelpASAP. (2020). Horner-Wadsworth-Emmons reaction. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • NRO Chemistry. (2025). Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Available at: [Link]

  • Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. Available at: [Link]

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Technical Support Center: Synthesis of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the successful synthesis of this key β-ketophosphonate intermediate.

Introduction

This compound is a crucial building block in the synthesis of various biologically active molecules, including prostaglandin analogs like (+)-cloprostenol.[1][2] The synthesis of β-ketophosphonates can be approached through several synthetic routes, each with its own set of challenges and considerations. The two most common and effective methods are the Michaelis-Arbuzov reaction and the condensation of a phosphonate anion with an ester. This guide will delve into the nuances of solvent selection and reaction optimization for both pathways, providing you with the necessary information to troubleshoot common issues and achieve high-yield, high-purity synthesis.

Core Concepts: Synthetic Pathways and the Critical Role of Solvent Selection

The successful synthesis of this compound hinges on understanding the underlying reaction mechanisms and how solvents influence their outcomes.

Pathway 1: The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a classic method for forming a carbon-phosphorus bond.[3] In the context of our target molecule, this would typically involve the reaction of an α-halo ketone, such as 1-chloro-3-(3-chlorophenoxy)propan-2-one, with a trialkyl phosphite, like trimethyl phosphite.

A significant challenge in this synthesis is the competing Perkow reaction , which leads to the formation of an undesired enol phosphate byproduct.[3] The choice of solvent plays a pivotal role in directing the reaction towards the desired Michaelis-Arbuzov product.

  • Solvent Polarity: Higher polarity solvents can favor the Perkow reaction. Therefore, non-polar or less polar solvents are often preferred to maximize the yield of the β-ketophosphonate.

  • Temperature: Higher reaction temperatures generally favor the Michaelis-Arbuzov pathway over the Perkow reaction.[3]

Pathway 2: Condensation of a Phosphonate Anion with an Ester

An alternative and often higher-yielding method involves the condensation of the lithium salt of dimethyl methylphosphonate with an appropriate ester, such as methyl 2-(3-chlorophenoxy)acetate.[1][4] This approach avoids the competitive Perkow reaction but requires careful handling of organolithium bases and anhydrous conditions.

The solvent in this pathway is critical for:

  • Solubilizing Reactants: Ensuring that both the phosphonate and the ester are fully dissolved is essential for the reaction to proceed efficiently.

  • Stabilizing the Anion: The solvent must be able to stabilize the phosphonate anion generated by the strong base.

  • Controlling Reactivity: The choice of solvent can influence the reactivity of the base and the rate of the reaction.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, with a focus on solvent-related problems.

Question 1: My reaction yield is low, and I've isolated a significant amount of a vinyl phosphate byproduct. What's happening and how can I fix it?

Answer: The formation of a vinyl phosphate is a clear indication that the Perkow reaction is outcompeting the desired Michaelis-Arbuzov reaction. This is a common issue when using α-chloro or α-bromo ketones as starting materials.

Troubleshooting Steps:

  • Solvent Selection: If you are using a polar solvent (e.g., acetonitrile, DMF), switch to a less polar, aprotic solvent. Toluene or xylenes are excellent choices as they are non-polar and have high boiling points, allowing for higher reaction temperatures.

  • Increase Reaction Temperature: The Michaelis-Arbuzov reaction is generally favored at higher temperatures.[3] Carefully increasing the reaction temperature can significantly improve the yield of the desired β-ketophosphonate.

  • Change Your Halide: If possible, start with an α-iodo ketone. The reaction of α-iodoketones with trialkyl phosphites almost exclusively yields the Arbuzov product.[3]

Question 2: The reaction appears to be incomplete, with a significant amount of unreacted starting material. What are the likely causes?

Answer: An incomplete reaction can stem from several factors, primarily related to reactant solubility and reaction conditions.

Troubleshooting Steps:

  • Ensure Complete Dissolution: Verify that all your starting materials are soluble in the chosen solvent at the reaction temperature. For the condensation reaction, 3-chlorophenoxyacetic acid derivatives are very soluble in benzene, ethanol, and ether, while dimethyl methylphosphonate is soluble in a wide range of organic solvents.[5][6] If you observe poor solubility, consider a solvent screen to find a more suitable medium.

  • Check Your Base (for Condensation Reaction): If you are using the condensation pathway, ensure your base (e.g., LDA) is fresh and active. The formation of the phosphonate anion is critical for the reaction to proceed.

  • Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete conversion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR) to determine the optimal reaction time. For the Michaelis-Arbuzov reaction, higher temperatures are often necessary.[3]

Question 3: I'm observing the formation of multiple unidentified byproducts. What are the potential side reactions?

Answer: Besides the Perkow reaction, other side reactions can occur, particularly in the condensation pathway if conditions are not carefully controlled.

Troubleshooting Steps:

  • Anhydrous Conditions are Critical: For the condensation reaction, moisture can quench the strong base and the phosphonate anion, leading to a complex mixture of products. Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Control Temperature During Base Addition: The deprotonation of dimethyl methylphosphonate is exothermic. Adding the base at a low temperature (e.g., 0°C or -78°C) can prevent side reactions of the base with the ester or the solvent.

  • Purity of Starting Materials: Impurities in your starting materials can lead to the formation of byproducts. Ensure your reactants are of high purity before starting the reaction.

Recommended Experimental Protocol: Condensation Pathway

This protocol is based on a general, high-yielding procedure for the synthesis of β-ketophosphonates.[1][4]

Materials:

  • Methyl 2-(3-chlorophenoxy)acetate

  • Dimethyl methylphosphonate

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of dimethyl methylphosphonate (1.1 equivalents) in anhydrous THF to a stirred solution of methyl 2-(3-chlorophenoxy)acetate (1.0 equivalent) in anhydrous THF at 0°C.

  • Anion Formation and Condensation: Slowly add a solution of LDA (2.2 equivalents) to the mixture, maintaining the temperature at 0°C. The reaction is typically rapid and can be monitored by TLC or LC-MS.

  • Quenching: Once the reaction is complete (usually within 1-2 hours), carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Add water and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Data Summary Table

ParameterMichaelis-Arbuzov ReactionCondensation Reaction
Starting Materials α-halo ketone + Trialkyl phosphiteEster + Dialkyl phosphonate
Key Reagents -Strong base (e.g., LDA)
Common Solvents Toluene, Xylenes (Non-polar)THF, Diethyl ether (Aprotic)
Typical Temperature 80-150°C0°C to room temperature
Major Side Reaction Perkow Reaction (Enol phosphate formation)Reactions due to moisture or base
Key for Success High temperature, less polar solventAnhydrous conditions, controlled temp.

Visualizing the Solvent Selection Logic

The following diagram illustrates the decision-making process for solvent selection in the context of the Michaelis-Arbuzov reaction to favor the desired β-ketophosphonate product.

Solvent_Selection cluster_start Starting Point cluster_solvent Solvent Choice cluster_outcome Reaction Outcome Start Synthesis of this compound via Michaelis-Arbuzov Polar Polar Aprotic Solvent (e.g., Acetonitrile, DMF) Start->Polar Initial Choice NonPolar Non-Polar Aprotic Solvent (e.g., Toluene, Xylenes) Start->NonPolar Recommended Choice Perkow Favors Perkow Reaction (Undesired Enol Phosphate) Polar->Perkow Leads to Arbuzov Favors Michaelis-Arbuzov (Desired β-Ketophosphonate) NonPolar->Arbuzov Leads to

Caption: Solvent selection workflow for the Michaelis-Arbuzov reaction.

References

  • PubChem. (n.d.). Dimethyl methylphosphonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility of Things. (n.d.). MCPA. Retrieved from [Link]

  • GO YEN CHEMICAL INDUSTRIAL CO., LTD. (n.d.). Dimethyl Methyl Phosphonate DMMP. Retrieved from [Link]

  • Maloney, K. M., & Chung, J. Y. L. (2009). A General Procedure for the Preparation of β-Ketophosphonates. The Journal of Organic Chemistry, 74(19), 7574–7576. [Link]

  • PubChem. (n.d.). 3-Chlorophenoxyacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl methylphosphonate. Retrieved from [Link]

  • Tănase, C., & Coman, M. (2021). New β-ketophosphonates for the synthesis of prostaglandin analogues. 1. Phosphonates with a bicyclo[3.3.0]octene scaffold spaced by a methylene group from the β-ketone. Prostaglandins, Leukotrienes and Essential Fatty Acids, 173, 102325. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Critical Role of this compound in Pharma. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (2025). Dimethyl [3-(3-chlorophenoxy)-2-oxopropyl]phosphonate. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). A General Procedure for the Preparation of β-Ketophosphonates. Retrieved from [Link]

  • PubMed. (2009). A general procedure for the preparation of beta-ketophosphonates. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

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"Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate" moisture sensitivity in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate (DMCPP), CAS No. 40665-94-9. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding its use, with a particular focus on managing its moisture sensitivity in synthetic applications. As a key intermediate in the synthesis of prostaglandin analogs like cloprostenol, understanding its reactivity is paramount for achieving high-yield, reproducible results.[1][2][3]

Part 1: Frequently Asked Questions (FAQs)

Here we address common queries regarding the handling, storage, and reactivity of this compound.

Q1: What is the primary cause of this compound's moisture sensitivity?

A1: The moisture sensitivity of this compound stems from its chemical nature as a phosphonate ester. Phosphonate esters are susceptible to hydrolysis, a chemical reaction where water cleaves the ester bonds (P-O-C).[4][5] This reaction can occur under both acidic and basic conditions, leading to the decomposition of the starting material into the corresponding phosphonic acid and methanol.[4][5] In the context of many organic reactions, particularly those employing strong bases, even trace amounts of water can have a significant detrimental impact.

Q2: How should I properly store this reagent to maintain its integrity?

A2: To prevent degradation from moisture and atmospheric contaminants, this compound should be stored at 2-8°C under an inert atmosphere, such as nitrogen or argon.[3][6][7][8] It is crucial to use a tightly sealed container. For long-term storage, consider using a container with a septum-sealed cap, which allows for the removal of the reagent via syringe under an inert gas blanket, minimizing atmospheric exposure.[9]

Q3: I am using this reagent in a Horner-Wadsworth-Emmons (HWE) reaction. How does the presence of moisture affect this specific application?

A3: The Horner-Wadsworth-Emmons (HWE) reaction is highly sensitive to moisture for two primary reasons.[10] First, the reaction is initiated by the deprotonation of the phosphonate using a strong base (e.g., sodium hydride, NaH).[10][11] Water will react with and consume the strong base, preventing the complete formation of the reactive phosphonate carbanion.[10][12] This incomplete deprotonation is a common cause of low or no product yield.[10] Secondly, any hydrolysis of the phosphonate ester starting material, as discussed in Q1, reduces the concentration of the active reagent available for the reaction.

Q4: What are the visible signs that my this compound may have been compromised by moisture?

A4: The pure compound is a white to off-white solid.[8] If it has been exposed to significant moisture, you might observe a change in its physical appearance, such as clumping or becoming sticky. However, chemical degradation can occur without obvious visual cues. The most reliable indicator of compromised reagent quality is poor performance in a reaction, such as a significantly reduced yield or the appearance of unexpected byproducts in your analytical data (e.g., TLC, LC-MS, NMR).

Part 2: Troubleshooting Guide for Synthesis

This section provides a structured approach to diagnosing and solving common problems encountered during reactions involving this compound, particularly in the context of the Horner-Wadsworth-Emmons reaction.

Issue 1: Low or No Product Yield

A diminished or complete lack of desired product is the most frequent issue and is often linked to moisture contamination.

Potential Cause 1: Incomplete Deprotonation of the Phosphonate

  • Explanation: The strong base (e.g., NaH) used to generate the reactive carbanion is being quenched by water present in the reaction system.

  • Troubleshooting Steps:

    • Ensure Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.

    • Verify Base Activity: Use a fresh container of the strong base. Older containers may have been compromised by atmospheric moisture.

    • Proper Glassware Preparation: All glassware must be rigorously dried before use. Oven-drying overnight at >120°C or flame-drying under vacuum are standard procedures.[13][14] Allow the glassware to cool to room temperature under a stream of inert gas (nitrogen or argon).

    • Inert Atmosphere: Conduct the entire reaction under a positive pressure of a dry inert gas.[13]

Potential Cause 2: Degradation of the Phosphonate Reagent

  • Explanation: The this compound itself has hydrolyzed due to improper storage or handling.

  • Troubleshooting Steps:

    • Check Storage Conditions: Confirm that the reagent has been stored at the recommended 2-8°C under an inert atmosphere.

    • Use a Fresh Batch: If in doubt, use a new, unopened container of the reagent.

    • Analytical Confirmation: If possible, run a quick analytical check (e.g., ¹H NMR) on the starting material to confirm its purity before use.

Issue 2: Formation of Unexpected Byproducts

The presence of significant side products can complicate purification and reduce the overall yield.

Potential Cause: Aldol Condensation of the Carbonyl Substrate

  • Explanation: If your aldehyde or ketone substrate is enolizable, the strong base can promote self-condensation (an aldol reaction).[10] This side reaction becomes more competitive if the formation of the phosphonate carbanion is slow or incomplete, which can be a consequence of moisture.

  • Troubleshooting Steps:

    • Inverse Addition: Instead of adding the base to the phosphonate and aldehyde mixture, first generate the phosphonate carbanion completely. Then, slowly add the aldehyde or ketone to the solution of the pre-formed carbanion, preferably at a low temperature (e.g., 0°C or -78°C).[12] This technique keeps the concentration of the enolizable carbonyl compound low in the presence of the base.

    • Temperature Control: Maintain a low reaction temperature during the addition of the carbonyl compound to minimize the rate of the aldol side reaction.

Part 3: Experimental Protocols and Data

To ensure success, meticulous experimental technique is crucial. Below are a detailed protocol for handling moisture-sensitive reagents and a data table for solvent drying.

Protocol 1: General Procedure for a Moisture-Sensitive Horner-Wadsworth-Emmons Reaction

This protocol outlines the essential steps for setting up a reaction that minimizes exposure to atmospheric moisture.

  • Glassware Preparation:

    • Clean and assemble all necessary glassware (e.g., round-bottom flask, dropping funnel, condenser).

    • Dry the assembled glassware in an oven at 125°C for at least 4 hours (overnight is preferable).[14]

    • Alternatively, flame-dry the glassware under a vacuum, then allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Reagent and Solvent Preparation:

    • Use a fresh, unopened container of this compound or one that has been properly stored.

    • Use anhydrous solvent (e.g., THF, DME). If not commercially available as anhydrous, follow standard drying procedures (see Table 1).

    • Ensure the aldehyde/ketone is pure and dry.

  • Reaction Setup under Inert Atmosphere:

    • Assemble the cooled glassware quickly while maintaining a positive flow of inert gas.

    • Use rubber septa to seal openings.

    • The inert gas outflow should be passed through an oil bubbler to monitor the gas flow rate and prevent back-diffusion of air.

  • Carbanion Formation:

    • To the reaction flask, add the strong base (e.g., sodium hydride) under a positive flow of inert gas.

    • Add the anhydrous solvent via syringe.

    • Cool the mixture to 0°C in an ice bath.

    • Dissolve the this compound in anhydrous solvent in a separate dry flask and transfer it slowly via syringe or dropping funnel to the base suspension.

    • Allow the mixture to stir for a designated time (e.g., 30-60 minutes) to ensure complete formation of the carbanion.

  • Addition of Carbonyl and Reaction Progression:

    • Cool the carbanion solution to the desired temperature (e.g., 0°C or -78°C).

    • Slowly add a solution of the aldehyde or ketone in anhydrous solvent.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).

  • Work-up:

    • Once the reaction is complete, quench it carefully at a low temperature by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution).[10][15]

Data Presentation: Solvent Drying Agents

The choice of drying agent is critical for preparing anhydrous solvents.

SolventPrimary Drying AgentSuitability Notes
Tetrahydrofuran (THF)Sodium/BenzophenoneDries to a very low water content. The blue/purple color of the benzophenone ketyl radical indicates an anhydrous and oxygen-free state.
Diethyl EtherSodium/BenzophenoneSimilar to THF. Highly flammable.
TolueneSodium/BenzophenoneEffective for an aromatic solvent.
Dichloromethane (DCM)Calcium Hydride (CaH₂)Distill from CaH₂. Do not use sodium, as it can react with halogenated solvents.
AcetonitrileCalcium Hydride (CaH₂)Distill from CaH₂.

This table provides general guidance. Always consult authoritative sources for detailed solvent purification procedures.

Part 4: Visualizations

Diagrams can clarify complex processes. Below are visualizations for the problematic hydrolysis pathway and a recommended experimental workflow.

Diagram 1: The Impact of Moisture on the HWE Reaction

HWE_Moisture_Impact reagents HWE Reagents: - DMCPP - Strong Base (e.g., NaH) - Aldehyde/Ketone h2o H₂O (Moisture) carbanion_formation Carbanion Formation reagents->carbanion_formation Anhydrous Conditions base_quenched Base Quenched (NaH + H₂O -> NaOH + H₂) h2o->base_quenched hydrolysis DMCPP Hydrolysis h2o->hydrolysis Degrades DMCPP hwe_reaction Successful HWE Reaction carbanion_formation->hwe_reaction no_reaction Incomplete/No Reaction base_quenched->no_reaction Insufficient active base product Desired Alkene Product hwe_reaction->product byproducts Low Yield / Byproducts no_reaction->byproducts hydrolysis->byproducts

Caption: The detrimental pathways initiated by moisture in a Horner-Wadsworth-Emmons reaction.

Diagram 2: Workflow for Handling Moisture-Sensitive Reagents

Moisture_Sensitive_Workflow start Start: Reaction Planning dry_glassware 1. Dry Glassware (Oven or Flame-Dry) start->dry_glassware setup_inert 2. Assemble Apparatus Under Inert Gas (N₂/Ar) dry_glassware->setup_inert prep_solvents 3. Prepare/Dispense Anhydrous Solvents setup_inert->prep_solvents add_base 4. Add Base & Solvent to Flask prep_solvents->add_base add_phosphonate 5. Add DMCPP Solution (Slowly at 0°C) add_base->add_phosphonate form_carbanion 6. Stir to Form Carbanion add_phosphonate->form_carbanion add_carbonyl 7. Add Aldehyde/Ketone (Slowly at low temp) form_carbanion->add_carbonyl monitor 8. Monitor Reaction (TLC) add_carbonyl->monitor quench 9. Quench Reaction monitor->quench workup 10. Aqueous Workup & Extraction quench->workup end End: Purified Product workup->end

Caption: Step-by-step workflow for setting up a moisture-sensitive organic reaction.

References

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(10), 1173-1191. [Link]

  • Kelly, S. J., & Butler, L. G. (1976). Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase. Biochemistry, 15(13), 2808–2813. [Link]

  • Wikipedia. (2023, December 2). Phosphonate. In Wikipedia. [Link]

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]

  • Kelly, S. J., & Butler, L. G. (1976). Enzymic hydrolysis of phosphonate esters. Reaction mechanism of intestinal 5'-nucleotide phosphodiesterase. Biochemistry, 15(13), 2808-2813. [Link]

  • Quesada, E., & Taylor, R. J. K. (2005). Tandem Horner-Wadsworth-Emmons Olefination/Claisen Rearrangement/Hydrolysis Sequence: Remarkable Acceleration in Water with Microwave Irradiation. Synthesis, 2005(18), 3193-3195. [Link]

  • Wikipedia. (2023, November 29). Horner–Wadsworth–Emmons reaction. In Wikipedia. [Link]

  • Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of this compound in Pharma. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

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Characterization of unexpected products in "Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate. Here, we address common challenges and the characterization of unexpected products that may arise during this synthetic process. Our aim is to provide practical, field-proven insights to help you troubleshoot your experiments effectively.

Introduction to the Synthesis

The synthesis of this compound, a key intermediate in the preparation of various biologically active molecules, is commonly achieved via the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, such as trimethyl phosphite, on an α-halo ketone, in this case, 1-chloro-3-(3-chlorophenoxy)propan-2-one. While this method is generally robust, the formation of unexpected byproducts can complicate the reaction outcome, leading to reduced yields and purification challenges. This guide will help you identify and characterize these unexpected products.

1-chloro-3-(3-chlorophenoxy)propan-2-one 1-chloro-3-(3-chlorophenoxy)propan-2-one Desired_Product This compound 1-chloro-3-(3-chlorophenoxy)propan-2-one->Desired_Product Michaelis-Arbuzov Reaction Unexpected_Products Unexpected Products 1-chloro-3-(3-chlorophenoxy)propan-2-one->Unexpected_Products Side Reactions Trimethyl_phosphite Trimethyl phosphite Trimethyl_phosphite->Desired_Product Trimethyl_phosphite->Unexpected_Products

Figure 1: General overview of the synthesis and potential for byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My TLC analysis shows a new, unexpected spot. What could it be?

A1: The appearance of an additional spot on your TLC plate is a common indication of a side reaction. In the context of the Michaelis-Arbuzov reaction with an α-chloro ketone, the most probable byproduct is the corresponding enol phosphate, formed via the competitive Perkow reaction.[1] Another possibility is the self-condensation of the starting ketone, 1-chloro-3-(3-chlorophenoxy)propan-2-one, especially if basic impurities are present.

Troubleshooting Protocol:

  • Isolate the Byproduct: Perform column chromatography to separate the unexpected product from the desired product and unreacted starting materials.

  • Preliminary Characterization:

    • Solubility: Note the solubility of the isolated byproduct in common laboratory solvents.

    • Melting Point: If the byproduct is a solid, determine its melting point.

  • Spectroscopic Analysis: Obtain ¹H NMR, ¹³C NMR, ³¹P NMR, IR, and Mass spectra of the isolated compound. A comparison of this data with the expected spectra of potential byproducts will be crucial for identification.

Q2: My ¹H NMR spectrum has unexpected peaks. How can I identify the impurity?

A2: Unexpected signals in your ¹H NMR spectrum can arise from several sources. By analyzing the chemical shift, multiplicity, and integration of these peaks, you can often deduce the structure of the byproduct.

Common Unexpected Products and their Predicted ¹H NMR Signatures:

Compound Predicted ¹H NMR Signals (in CDCl₃) Key Differentiating Features
Desired Product: this compound~3.80 (d, 6H, J ≈ 11 Hz, -OCH₃), ~3.40 (d, 2H, J ≈ 22 Hz, P-CH₂), ~4.70 (s, 2H, O-CH₂)Doublet for the phosphonate methyls, doublet for the methylene adjacent to phosphorus.
Perkow Product: Dimethyl 1-(3-chlorophenoxy)prop-1-en-2-yl phosphate~3.90 (d, 6H, J ≈ 11 Hz, -OCH₃), Vinyl protons (2H) between 5.0-6.0 ppmPresence of vinyl proton signals, absence of the P-CH₂ doublet.
Aldol Adduct: of 1-chloro-3-(3-chlorophenoxy)propan-2-oneComplex spectrum with additional aliphatic and aromatic signals, likely a hydroxyl proton.Presence of a hydroxyl (-OH) peak, more complex aliphatic region.
Dimethyl methylphosphonate: ~1.50 (d, 3H, J ≈ 18 Hz, P-CH₃), ~3.75 (d, 6H, J ≈ 11 Hz, -OCH₃)A doublet for the P-CH₃ group around 1.5 ppm.

Troubleshooting Workflow:

A Unexpected peaks in ¹H NMR B Analyze chemical shift and multiplicity A->B C Vinyl protons (5-6 ppm)? B->C D Perkow Product (Enol Phosphate) C->D Yes E P-CH₃ doublet (~1.5 ppm)? C->E No I Correlate with ³¹P NMR and MS data for confirmation D->I F Dimethyl methylphosphonate E->F Yes G Complex aliphatic signals and/or -OH peak? E->G No F->I H Aldol Adduct G->H Yes H->I

Figure 2: Decision tree for identifying unexpected products from ¹H NMR data.

Q3: My ³¹P NMR spectrum shows more than one signal. What do they correspond to?

A3: The ³¹P NMR spectrum is a powerful tool for identifying phosphorus-containing compounds. Each unique phosphorus environment will give a distinct signal.

Predicted ³¹P NMR Chemical Shifts:

Compound Predicted ³¹P NMR Chemical Shift (vs. 85% H₃PO₄)
Desired Product (β-ketophosphonate) ~18-22 ppm
Perkow Product (Enol Phosphate) ~ -5 to -10 ppm[1]
Trimethyl phosphite (starting material) ~140 ppm[2]
Trimethyl phosphate (oxidation product) ~2 ppm[2]
Dimethyl methylphosphonate ~30-33 ppm
Dimethyl phosphite (hydrolysis product) ~6-10 ppm (with P-H coupling)[3]

Expert Insight: The chemical shift in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom. The significant downfield shift of the phosphonate in the desired product compared to the upfield shift of the phosphate in the Perkow product is a key diagnostic feature.[1]

Q4: My mass spectrum shows an unexpected molecular ion peak. How do I interpret this?

A4: Mass spectrometry provides the molecular weight of your compounds, which is invaluable for identification.

Expected Molecular Weights:

Compound Molecular Formula Monoisotopic Mass (Da)
Desired Product C₁₁H₁₄ClO₅P292.0267
Perkow Product C₁₁H₁₄ClO₅P292.0267
Aldol Dimer of Starting Ketone C₁₆H₁₄Cl₂O₄356.0218
Dimethyl methylphosphonate C₃H₉O₃P124.0289

Important Note: The desired product and the Perkow product are isomers and will have the same molecular weight. Therefore, mass spectrometry alone cannot distinguish between them. Fragmentation patterns, in conjunction with NMR data, are essential for definitive identification.

Typical Fragmentation Patterns:

  • β-Ketophosphonates: Often show fragmentation corresponding to the loss of the methoxy groups and cleavage around the carbonyl group.[4]

  • Enol Phosphates: Fragmentation can involve the loss of the phosphate moiety. The fragmentation of organophosphates is complex and can involve rearrangements.[5][6]

Detailed Characterization of Potential Unexpected Products

Perkow Product: Dimethyl 1-(3-chlorophenoxy)prop-1-en-2-yl phosphate

The Perkow reaction is a common side reaction in the Michaelis-Arbuzov synthesis of β-ketophosphonates from α-halo ketones. It involves the attack of the phosphite on the carbonyl oxygen, leading to the formation of an enol phosphate.

cluster_0 Michaelis-Arbuzov Pathway cluster_1 Perkow Pathway alpha-halo_ketone α-halo ketone beta-ketophosphonate β-ketophosphonate (Desired Product) alpha-halo_ketone->beta-ketophosphonate C-attack phosphite_1 Trimethyl phosphite phosphite_1->beta-ketophosphonate alpha-halo_ketone_2 α-halo ketone enol_phosphate Enol Phosphate (Byproduct) alpha-halo_ketone_2->enol_phosphate O-attack phosphite_2 Trimethyl phosphite phosphite_2->enol_phosphate

Figure 3: Competing Michaelis-Arbuzov and Perkow reaction pathways.

Spectroscopic Signatures:

  • ¹H NMR: Look for the appearance of signals in the vinyl region (5.0-6.0 ppm). The doublet for the P-CH₂ protons will be absent.

  • ¹³C NMR: Expect signals for sp² hybridized carbons of the double bond.

  • ³¹P NMR: A characteristic upfield shift to approximately -5 to -10 ppm.

  • IR: The C=O stretch of the ketone will be absent. Instead, a C=C stretching vibration will appear around 1650 cm⁻¹. A strong P=O stretch will be present around 1250 cm⁻¹.[7]

Aldol Condensation Product

The starting material, 1-chloro-3-(3-chlorophenoxy)propan-2-one, has acidic α-protons and can undergo self-condensation, particularly in the presence of base.[8][9] This will lead to a complex mixture of products.

Spectroscopic Signatures:

  • ¹H and ¹³C NMR: The spectra will be significantly more complex than that of the starting material or the desired product, with a higher number of signals in both the aliphatic and aromatic regions. A broad signal for a hydroxyl group may be present in the ¹H NMR spectrum.

  • MS: The molecular weight will be approximately double that of the starting material, minus the mass of water if dehydration has occurred.

Byproducts from Trimethyl Phosphite Impurities

Commercial trimethyl phosphite can contain impurities such as methanol, dimethyl phosphite, and trimethyl phosphate.[10][11][12] These can lead to the formation of byproducts. For example, water present in the reaction mixture can hydrolyze trimethyl phosphite to dimethyl phosphite.

Troubleshooting:

  • Use freshly distilled trimethyl phosphite to minimize impurities.

  • Ensure all glassware is thoroughly dried before use.

  • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of trimethyl phosphite to trimethyl phosphate.[2]

References

  • Guthrie, J. P.; Barker, J. A. Aldol Condensation of Trifluoroacetophenone and Acetone: Testing a Prediction. J. Am. Chem. Soc.1998, 120 (27), 6698–6703.
  • Supporting Information for "Catalytic, Enantioselective Synthesis of P-Stereogenic Phosphinates and Phosphine Oxides". R. Soc. Chem.
  • Process for the preparation and recovery of trimethyl phosphite and derivatives thereof.
  • Trimethyl phosphite. PubChem.
  • Trimethyl phosphite. Wikipedia.
  • ICSC 1556 - TRIMETHYL PHOSPHITE. Inchem.org.
  • Dimethyl (2-oxopropyl)
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  • Green phosphonate chemistry – Does it exist? RSC Publishing.
  • Aldol Condens
  • Synthesis of 1-chloro-3-phenoxy-2-propanol. PrepChem.com.
  • Understanding Trimethyl Phosphite Synthesis: Methods and Raw M
  • Enol-keto tautomerism of a-ketophosphon
  • The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts.
  • aldol condensation & unsatur
  • Supporting Information General All 1H NMR, 13C NMR spectra were recorded... The Royal Society of Chemistry.
  • 20.6 Aldol reaction. Organic Chemistry II - Lumen Learning.
  • Trimethyl Phosphite - High-Purity Industrial Chemical
  • ¹H NMR (a), ¹³C NMR (b), and ³¹P NMR (c) spectra of EHPP.
  • Dimethyl (2-oxopropyl)
  • Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Upd
  • CHAPTER 2 Fragmentation and Interpret
  • Dimethyl 2-oxopropylphosphon
  • Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed PO-R Cleavage of P(III) Esters Selectively Producing P(O)-. The Royal Society of Chemistry.
  • Dimethyl (2-oxopropyl)
  • Mass Spectrometry - Fragmentation P
  • [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temper
  • Infrared spectroscopy of different phosph
  • Dimethyl (1-Diazo-2-oxopropyl)
  • 3'-Chloroacetophenone(99-02-5) 1H NMR spectrum. ChemicalBook.
  • Synthesis of 3-(3-chlorophenoxy)-1-propanol. PrepChem.com.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. MDPI.
  • MS/MS analysis of hexose phosphates. Fragmentation pattern for...
  • Computational Infrared Spectroscopy of 958 Phosphorus-bearing Molecules. arXiv.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Cas 20133-93-1,1-chloro-3-(1-naphthyloxy)propan-2-ol. lookchem.
  • 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.
  • Layered metal(IV) phosphonate materials: Solid-state 1H, 13C, 31P NMR spectra and NMR relaxation.
  • Vibrational spectroscopic characterization of the phosph
  • Computational Infrared Spectroscopy of 958 Phosphorus-Bearing Molecules. Frontiers.
  • Information-Rich, Dual Function 13C/2H-Isotopic Crosstalk NMR Assay for Human Serine Racemase (hSR) Provides a PLP Enzyme 'Partitioning Fingerprint' and Reveals Disparate Chemotypes for hSR Inhibition. PMC - NIH.
  • 3-Chloro-1-propanol synthesis. ChemicalBook.

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Validation & Comparative

A Senior Application Scientist's Guide: Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate in Synthesis — A Comparative Analysis with General Phosphonate Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern organic synthesis, organophosphorus compounds are indispensable tools for the construction of complex molecular architectures. The Horner-Wadsworth-Emmons (HWE) reaction, in particular, stands as a pillar of olefination chemistry, offering significant advantages in stereoselectivity and purification over the classical Wittig reaction.[1][2] This guide provides an in-depth comparison between a highly specialized, pre-functionalized β-ketophosphonate, Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate (DMCP) , and the broader class of general-purpose phosphonate reagents. We will explore the fundamental differences in their application, from DMCP's role as a critical building block in pharmaceutical synthesis to the versatile utility of other phosphonates in controlling alkene geometry. This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to inform strategic reagent selection.

Section 1: A Deep Dive into this compound (DMCP)

Molecular Profile and Intended Function

This compound (DMCP) is a sophisticated organophosphorus compound whose structure is tailored for a specific synthetic purpose.[3] Its molecular architecture incorporates several key functional groups: a phosphonate ester, a ketone, an ether linkage, and a chlorinated aromatic ring.[4] This multi-functional nature dictates its primary role not as a general olefination reagent, but as a high-value intermediate.

  • Chemical Name: this compound

  • CAS Number: 40665-94-9[5]

  • Molecular Formula: C₁₁H₁₄ClO₅P[4][5]

  • Molecular Weight: 292.65 g/mol [4]

Core Application: A Crucial Intermediate for Prostaglandin Analogs

The principal application of DMCP is in the pharmaceutical industry as a key intermediate for the synthesis of prostaglandin analogs, most notably (+)-cloprostenol.[3][5][6][7] Prostaglandins are potent, hormone-like substances with diverse physiological effects, making their synthetic analogs valuable therapeutic agents, particularly in veterinary medicine for reproductive health management.[3]

In this context, DMCP is not merely a reagent but a pre-designed structural fragment. The molecule contains the C15-C20 side chain of the cloprostenol target, primed for a subsequent Horner-Wadsworth-Emmons reaction with the core cyclopentanone aldehyde fragment. This strategic design significantly streamlines the total synthesis by converging two complex molecular pieces in a single, reliable step.

G DMCP DMCP (Side-Chain Precursor) HWE Horner-Wadsworth-Emmons Reaction DMCP->HWE Aldehyde Cyclopentenone Aldehyde (Core Structure) Aldehyde->HWE Product Prostaglandin Analog Precursor (e.g., Cloprostenol intermediate) HWE->Product G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination Phosphonate Phosphonate Carbanion Carbanion Phosphonate->Carbanion Base Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate + Aldehyde/Ketone Products Alkene + Water-Soluble Phosphate Byproduct Intermediate->Products Collapse

Caption: The generalized mechanism of the Horner-Wadsworth-Emmons reaction.

The Decisive Role of Structure in Stereoselectivity

A major strength of the HWE reaction is the ability to control the stereochemical outcome (E vs. Z alkene) by modifying the structure of the phosphonate reagent. [8]

  • (E)-Selective Reagents: Standard, stabilized phosphonates, such as triethyl phosphonoacetate, typically favor the formation of the thermodynamically more stable (E)-alkene. [1]This is the default and most common pathway.

  • (Z)-Selective Reagents (Still-Gennari Modification): Phosphonates bearing electron-withdrawing groups (EWGs) on the alkoxy portion, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, dramatically shift the selectivity to favor the kinetically controlled (Z)-alkene. [1][9]The EWGs are thought to increase the acidity of the α-proton and accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetic product. [9]

G Start Desired Alkene Stereochemistry? E_Alkene Synthesize (E)-Alkene Start->E_Alkene E (trans) Z_Alkene Synthesize (Z)-Alkene Start->Z_Alkene Z (cis) Standard Use Standard Reagent (e.g., Triethyl Phosphonoacetate) E_Alkene->Standard Still Use Still-Gennari Reagent (e.g., Bis(trifluoroethyl) Phosphonoacetate) Z_Alkene->Still

Caption: Decision workflow for selecting an HWE reagent based on desired stereochemistry.

Section 3: Comparative Analysis: DMCP vs. General HWE Reagents

The core distinction lies in their intended roles: DMCP is a specialized substrate , while reagents like triethyl phosphonoacetate are versatile tools .

Performance and Application Comparison

The following table summarizes the key differences in performance and application between DMCP and other common phosphonate reagents.

FeatureThis compound (DMCP)Triethyl Phosphonoacetate (TEPA)Bis(2,2,2-trifluoroethyl) Phosphonoacetate (BTFPA)
Primary Role Specialized synthetic intermediate; a pre-functionalized building block.General-purpose reagent for olefination.Specialized reagent for Z-selective olefination.
Typical Application Synthesis of prostaglandin precursors, specifically (+)-cloprostenol. [3][6][7]General synthesis of (E)-α,β-unsaturated esters from aldehydes. [1]General synthesis of (Z)-α,β-unsaturated esters from aldehydes. [1][9]
Stereoselectivity Forms a specific (E)-alkene as dictated by the prostaglandin target structure.Highly (E)-selective.Highly (Z)-selective.
Key Advantage Drastically simplifies the synthesis of a complex target molecule by providing a large, functionalized fragment.High reliability, commercial availability, and predictable (E)-selectivity.Provides access to the less thermodynamically stable (Z)-alkene with high control.
Limitation Limited to a very narrow range of specific synthetic targets. Not a general-use reagent.Poor (Z)-selectivity.Requires specific conditions (e.g., KHMDS, 18-crown-6) and is more expensive.

Section 4: Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems. The causality behind key choices (e.g., base, solvent) is explained to ensure reproducibility and understanding.

Protocol: Synthesis of a Prostaglandin Precursor via DMCP

This protocol describes the key HWE reaction in the synthesis of a cloprostenol analog.

Objective: To couple DMCP with a core aldehyde to form the (E)-α,β-unsaturated ketone backbone.

Methodology:

  • Anhydrous Conditions: Assemble a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen). Causality: The phosphonate carbanion is a strong base and will be quenched by protic sources like water.

  • Base Suspension: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the mixture to 0 °C in an ice bath. Causality: NaH is a strong, non-nucleophilic base suitable for deprotonating the phosphonate. THF is an ideal aprotic solvent. The reaction is exothermic and cooling controls the rate of hydrogen gas evolution.

  • Carbanion Formation: Add a solution of DMCP (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension over 20 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. The evolution of H₂ gas should cease, and the mixture may become clearer.

  • Carbonyl Addition: Cool the reaction mixture back to 0 °C. Add a solution of the core aldehyde (e.g., a suitable cyclopentenone derivative, 1.05 equivalents) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench it carefully by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). [1]Causality: This safely neutralizes any remaining NaH and protonates the resulting phosphate salt.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). [1]Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired α,β-unsaturated ketone. [1]

Protocol: General (Z)-Selective HWE Reaction (Still-Gennari Conditions)

Objective: To synthesize a (Z)-α,β-unsaturated ester from an aldehyde.

Methodology:

  • Reagent Preparation: In a flame-dried flask under Argon, dissolve bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equivalents) and 18-crown-6 (1.2 equivalents) in anhydrous THF. Cool to -78 °C using a dry ice/acetone bath. Causality: 18-crown-6 chelates the potassium cation, creating a more "naked" and reactive anion, which enhances Z-selectivity.

  • Deprotonation: Add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equivalents) in THF dropwise. Stir for 30 minutes at -78 °C. Causality: KHMDS is a strong, non-nucleophilic base that cleanly deprotonates the phosphonate at low temperatures.

  • Aldehyde Addition: Add a solution of the desired aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction & Quench: Stir the reaction at -78 °C until TLC analysis indicates completion. Quench the reaction with saturated aqueous NH₄Cl.

  • Workup & Purification: Allow the mixture to warm to room temperature. Extract with an organic solvent, dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to isolate the (Z)-alkene product.

Conclusion

This guide delineates a critical distinction in the world of phosphonate reagents. This compound (DMCP) is not a general tool but a masterfully designed specialized component . Its value lies in its ability to introduce a complex, pre-functionalized side chain in a single, high-yielding step, accelerating the synthesis of high-value pharmaceutical targets like cloprostenol.

In contrast, reagents such as triethyl phosphonoacetate and its Still-Gennari counterparts are the versatile workhorses of the synthetic chemist's toolbox. Their power lies in their broad applicability and predictable control over alkene geometry, enabling the construction of carbon-carbon double bonds in a vast array of molecular contexts.

For the drug development professional, the choice is clear: for a convergent and efficient synthesis of a specific, known target, a specialized intermediate like DMCP is unparalleled. For the research scientist exploring new synthetic routes or building diverse molecular libraries, a deep understanding of the general HWE reaction and its stereoselective variants is fundamental.

References

  • A Comparative Guide to Phosphonate Reagents for Olefination Reactions. Benchchem.
  • Buy this compound | 40665-94-9. Smolecule.
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A Senior Application Scientist's Guide to Cloprostenol Synthesis: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cloprostenol, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine to control the reproductive cycle in livestock.[1][2] Its complex stereochemical architecture presents a significant synthetic challenge, demanding precise control over multiple chiral centers. This guide provides an in-depth comparison of the primary synthetic routes to cloprostenol, focusing on the classic Corey lactone-based approach and modern chemoenzymatic strategies. We will dissect the mechanistic rationale behind key transformations, present comparative data on efficiency and scalability, and provide validated experimental protocols to illustrate these powerful synthetic platforms.

The Central Role of the Corey Lactone

Since its landmark disclosure, the synthetic strategy developed by E.J. Corey has remained a cornerstone of prostaglandin synthesis.[3] The versatility of this approach hinges on the use of a key intermediate, commonly known as the Corey lactone.[4][5][6] This bicyclic lactone contains the requisite stereochemical information for the cyclopentane core of the prostaglandin, serving as a robust scaffold for the sequential and stereocontrolled installation of the upper (α) and lower (ω) side chains.[6][7] The majority of industrial and academic syntheses of cloprostenol and related analogues begin from a derivative of this critical intermediate.[4][8]

Route 1: The Modified Corey Synthesis

The classical approach to cloprostenol leverages the Corey lactone diol or a protected version thereof. The synthesis is characterized by a linear sequence of well-established organic transformations. The primary strategic objective is the methodical construction of the two side chains onto the pre-formed cyclopentane core.

Strategic Overview

The synthesis unfolds in two major phases:

  • ω-Chain Installation: The lower side chain, which contains the critical C15 hydroxyl group and the m-chlorophenoxy ether moiety specific to cloprostenol, is installed first. This is typically achieved via a Horner-Wadsworth-Emmons (HWE) reaction.[7][9]

  • α-Chain Installation: Following the elaboration of the ω-chain, the lactone is reduced to a lactol (a hemiacetal), which is then subjected to a Wittig reaction to append the upper carboxylic acid-bearing side chain.[10]

A critical step in this sequence is the stereoselective reduction of the C15-ketone, which is generated during the HWE olefination. Achieving the desired (S)-configuration at this center is paramount for biological activity and represents a significant challenge, often yielding mixtures of epimers that require chromatographic separation.[7]

Workflow and Key Transformations

Corey_Route cluster_core Corey Lactone Core cluster_omega ω-Chain Installation cluster_alpha α-Chain Installation cluster_final Final Steps Corey_Lactone (-)-Corey Lactone Diol Derivative Oxidation Oxidation (e.g., Collins) of C11-OH Corey_Lactone->Oxidation 1. HWE Horner-Wadsworth-Emmons (HWE) Reaction Oxidation->HWE 2. Forms C13-C14 (E)-double bond Enone α,β-Unsaturated Ketone (Enone Intermediate) HWE->Enone Reduction Stereoselective Reduction of C15-Ketone Enone->Reduction 3. Critical Stereocontrol Step Omega_Chain Fully Formed ω-Chain Reduction->Omega_Chain Lactone_Reduction Lactone Reduction (e.g., DIBAL-H) Omega_Chain->Lactone_Reduction 4. Lactol Lactol Intermediate Lactone_Reduction->Lactol Wittig Wittig Reaction Lactol->Wittig 5. Forms C5-C6 (Z)-double bond Deprotection Global Deprotection Wittig->Deprotection 6. Cloprostenol (+)-Cloprostenol Deprotection->Cloprostenol

Caption: The Modified Corey Synthesis pathway for Cloprostenol.

Representative Protocol: Horner-Wadsworth-Emmons Olefination

Causality: The HWE reaction is chosen over the standard Wittig reaction for this step due to its high propensity to form the thermodynamically favored (E)-alkene, which is required for the ω-chain of cloprostenol. The use of a phosphonate reagent also allows for easier removal of the phosphate byproduct compared to triphenylphosphine oxide.

  • Phosphonate Preparation: The appropriate phosphonate carrying the m-chlorophenoxy side chain is synthesized separately.

  • Base Treatment: To a solution of the phosphonate in an anhydrous aprotic solvent (e.g., THF) at -20 °C to 0 °C, a strong base such as sodium hydride (NaH) is added portion-wise to generate the phosphonate ylide.

  • Aldehyde Addition: A solution of the aldehyde (derived from the oxidation of the Corey lactone intermediate) in the same solvent is added dropwise to the ylide solution.

  • Reaction: The reaction is stirred at low temperature and allowed to slowly warm to room temperature over several hours until TLC or HPLC analysis indicates complete consumption of the aldehyde.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude enone is purified by silica gel column chromatography to yield the desired α,β-unsaturated ketone intermediate.

Route 2: The Chemoenzymatic Strategy

To overcome the challenges of stereoselectivity and the use of harsh reagents in the classical Corey synthesis, chemoenzymatic routes have been developed.[11] These strategies replace key chemical transformations with highly selective enzymatic reactions, leading to improved stereochemical purity, milder reaction conditions, and potentially higher overall yields.[9]

Strategic Overview

A modern chemoenzymatic approach introduces two key enzymatic steps that address the most challenging stereochemical transformations in the synthesis:[9]

  • Biocatalytic Baeyer-Villiger Oxidation: Instead of starting from a pre-formed chiral Corey lactone, some routes begin with a prochiral bicyclic ketone. A Baeyer-Villiger monooxygenase (BVMO) enzyme is used to perform a highly enantioselective oxidation, establishing the core lactone structure with excellent enantiomeric excess (>99% ee).[9][12]

  • Biocatalytic Ketoreduction: The most significant intervention is the replacement of the chemical reduction of the C15-ketone. A specific ketoreductase (KRED) enzyme is employed to reduce the enone intermediate with near-perfect diastereoselectivity (dr >99:1), directly yielding the desired (15S)-allylic alcohol without the formation of the (15R)-epimer.[9]

Workflow and Key Transformations

Chemoenzymatic_Route cluster_start Enzymatic Core Synthesis cluster_omega ω-Chain Installation cluster_alpha α-Chain Installation (Chemical) cluster_final Final Steps Bicyclic_Ketone Prochiral Bicyclic Ketone BVMO Baeyer-Villiger Monooxygenase (BVMO) Bicyclic_Ketone->BVMO 1. Asymmetric Oxidation Chiral_Lactone Key Chiral Lactone (>99% ee) BVMO->Chiral_Lactone HWE Chemical Synthesis (Oxidation, HWE) Chiral_Lactone->HWE 2. Standard Chemistry Enone α,β-Unsaturated Ketone (Enone Intermediate) HWE->Enone KRED Ketoreductase (KRED) Reduction Enone->KRED 3. Diastereoselective Reduction Omega_Chain Fully Formed ω-Chain (>99:1 dr) KRED->Omega_Chain Lactone_Reduction Lactone Reduction (DIBAL-H) Omega_Chain->Lactone_Reduction 4. Lactol Lactol Intermediate Lactone_Reduction->Lactol Wittig Wittig Reaction Lactol->Wittig 5. Deprotection Deprotection Wittig->Deprotection 6. Cloprostenol (+)-Cloprostenol Deprotection->Cloprostenol

Caption: A Chemoenzymatic Synthesis pathway for Cloprostenol.

Representative Protocol: KRED-Catalyzed Reduction of Enone

Causality: This enzymatic reduction is employed to achieve superior diastereoselectivity compared to chemical reagents like sodium borohydride or L-selectride, which often give mixtures of C15 epimers. The enzyme's active site precisely orients the enone substrate relative to the hydride source (NADPH), ensuring hydride delivery to only one face of the ketone.

  • Buffer Preparation: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.0).

  • Reaction Setup: In a reaction vessel, combine the buffer, a glucose dehydrogenase (GDH) for cofactor regeneration, glucose, and NADP⁺.

  • Enzyme Addition: Add the lyophilized ketoreductase (KRED) enzyme to the buffer solution and stir gently to dissolve.

  • Substrate Addition: Add a solution of the enone intermediate (dissolved in a water-miscible co-solvent like DMSO or isopropanol) to the enzyme solution. The use of a co-solvent is often necessary to overcome the low aqueous solubility of the substrate.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via HPLC or TLC.

  • Workup and Extraction: Once the reaction is complete, quench by adding a water-immiscible organic solvent like ethyl acetate. Separate the organic layer, and extract the aqueous layer two more times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product is purified by column chromatography to yield the highly pure (15S)-allylic alcohol.

Comparative Analysis

The choice of synthetic route depends on several factors including desired purity, scale, cost, and available expertise. The following table summarizes the key performance differences between the modified Corey approach and the chemoenzymatic strategy.

ParameterModified Corey SynthesisChemoenzymatic SynthesisRationale & Justification
Overall Yield ~26%[8]3.8–8.4% (from bicyclic ketone)[9]Yields are highly dependent on the specific starting material and protecting group strategy. The reported chemoenzymatic yield is for a longer, unified synthesis of multiple prostaglandins.[9] The improved Corey process has a high reported yield over fewer steps from an advanced intermediate.[8]
Number of Steps ~9 steps from (-)-Corey lactone[8]11–12 steps from bicyclic ketone[9]The chemoenzymatic route may involve more steps from a simpler starting material but builds complexity and chirality efficiently.
Stereoselectivity at C15 Variable (often requires chromatography)Excellent (>99:1 dr)[9]This is the primary advantage of the chemoenzymatic route. KREDs offer near-perfect stereocontrol, eliminating the need for tedious separation of epimers.[9]
Reaction Conditions Often requires cryogenic temperatures and pyrophoric/water-sensitive reagents.Generally mild (aqueous buffer, ~30 °C).Enzymatic reactions operate under physiological conditions, reducing energy consumption and safety risks.
Scalability Well-established for large-scale manufacturing, though some reagents pose challenges.[4]Scalability can be limited by enzyme cost, stability, and reactor volume, but advances in enzyme engineering are mitigating these issues.
Waste Generation Can generate significant stoichiometric waste from metal-based reagents and protecting group manipulations.Considered a "greener" alternative due to the use of catalytic enzymes and aqueous media, though co-solvents and extraction solvents are still required.

Analytical Characterization

Regardless of the synthetic route, the final product must be rigorously characterized to confirm its identity, purity, and stereochemical integrity.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing purity. Chiral HPLC methods have been specifically developed to separate and quantify the desired (+)-cloprostenol from its enantiomer and other diastereomers, ensuring enantiomeric excess.[13][14]

  • Mass Spectrometry: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) provides high sensitivity and specificity for quantification and identification, which is crucial for both quality control and toxicological studies.[15]

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to determine the melting point and confirm the crystalline nature of the final salt form of the drug.[16]

  • Spectroscopy: ¹H NMR, ¹³C NMR, and FT-IR spectroscopy are used to confirm the molecular structure and functional groups of the final compound and all key intermediates.

Conclusion

The synthesis of cloprostenol showcases the evolution of complex molecule synthesis. The Modified Corey Synthesis remains a robust and reliable method, particularly in industrial settings where the processes have been highly optimized.[4][8] Its primary drawback lies in the often-imperfect stereocontrol of the C15-hydroxyl group, which can impact yield and require extensive purification.

The Chemoenzymatic Strategy represents the state-of-the-art in stereoselective synthesis.[9][11] By strategically replacing challenging chemical reductions with highly selective biocatalysts, this approach offers a powerful solution to the C15-epimer problem, delivering a product of exceptional stereochemical purity under mild, environmentally benign conditions. While enzyme cost and process development can be initial hurdles, the benefits of superior selectivity and reduced downstream processing often make it the more elegant and efficient choice for modern drug development. The selection of a specific route will ultimately be guided by a balance of scale, cost, available technology, and the desired final purity of the active pharmaceutical ingredient.

References

  • Reddy, K., et al. (2015). An Improved and Efficient Process for the Preparation of (+)-cloprostenol. Chirality, 27(6), 392-6. Available at: [Link]

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  • Zhang, K., et al. (2021). A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis. Chemical Science, 12(32), 10956-10962. Available at: [Link]

  • ResearchGate. (n.d.). HPLC method for enantioselective analysis of cloprostenol. Available at: [Link]

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  • Coulson, R., et al. (2012). Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps. Nature, 489(7415), 278-281. Available at: [Link]

  • European Medicines Agency. (n.d.). Cloprostenol & R-cloprostenol. Available at: [Link]

  • ResearchGate. (n.d.). Completion of the chemoenzymatic total synthesis of cloprostenol (1), bimatoprost (2), PGF2α (3), fluprostenol (4), and travoprost (5). Available at: [Link]

  • Corey, E.J., et al. (1969). Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl). Journal of the American Chemical Society, 91(20), 5675-7. Available at: [Link]

  • ResearchGate. (n.d.). Corey's synthetic route of the Corey lactone. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of the racemic Corey lactone 109 from the adduct of cyclopentadiene with dichloroketene. Available at: [Link]

  • Fletcher, S.P., et al. (2022). A General Catalyst Controlled Route to Prostaglandin F2α. Organic Letters, 24(48), 8963-8967. Available at: [Link]

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  • ResearchGate. (n.d.). Total Synthesis of Prostaglandin F2.ALPHA. Using Nickel-Catalyzed Stereoselective Cyclization of 1,3-Diene and Tethered Aldehyde via Transmetalation of Nickelacycle with Diisobutylaluminum Acetylacetonate. Available at: [Link]

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A Comparative Guide to Alternative Intermediates for Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Prostaglandins, a class of potent lipid autacoids, are central mediators of a vast spectrum of physiological and pathological processes, including inflammation, pain, fever, and reproduction.[1] Their intricate structures and potent biological activities have rendered them critical targets for pharmaceutical development. The landmark total synthesis developed by E.J. Corey, revolving around the pivotal Corey lactone intermediate, established the foundation for prostaglandin chemistry.[2] However, the pursuit of greater efficiency, convergency, and scalability has driven the exploration of alternative synthetic strategies. This guide provides an in-depth comparison of modern alternative intermediates and their associated synthetic methodologies, offering field-proven insights and experimental data for researchers and drug development professionals.

The Benchmark: The Corey Lactone Pathway

For decades, the Corey lactone has been the cornerstone of prostaglandin synthesis. This bicyclic intermediate elegantly contains the requisite stereochemical information for the cyclopentane core, allowing for the sequential and stereocontrolled installation of the α- and ω-side chains. The classical synthesis involves a Diels-Alder reaction, Baeyer-Villiger oxidation, and several functional group manipulations to yield the key lactone.[3][4] While robust and versatile, this linear approach can be lengthy and has prompted the development of more convergent strategies.

Representative Protocol: One-Pot Synthesis of Corey Lactone Diol

Recent advancements have streamlined the synthesis of the Corey lactone. The following is a highly efficient one-pot procedure developed by Hayashi and colleagues.[5]

  • Domino Michael/Michael Reaction: To a solution of an α,β-unsaturated aldehyde and a silyl-protected cyclopentenone precursor in a suitable solvent, add a diphenylprolinol silyl ether catalyst and an additive like p-nitrophenol.

  • Stir the reaction at room temperature until the formal [3+2] cycloaddition is complete, as monitored by Thin Layer Chromatography (TLC).

  • Reduction & Lactonization: Cool the mixture to -78 °C and add a stereoselective reducing agent (e.g., lithium tri-tert-butoxyaluminum hydride) to reduce the aldehyde and ketone moieties.

  • Allow the reaction to warm to room temperature, then acidify with an acid such as HBF₄ to quench the reaction and facilitate spontaneous lactonization, yielding the protected Corey lactone.

  • Oxidation: The final oxidation step (e.g., Tamao-Fleming oxidation) can be carried out in the same vessel to yield the Corey lactone diol. This one-pot sequence has been reported to achieve a 50% overall yield on a gram scale within approximately 152 minutes.[4]

Alternative Intermediate 1: The Three-Component Coupling Approach (Noyori Synthesis)

The three-component coupling strategy, pioneered by Ryoji Noyori, represents a paradigm shift towards convergent synthesis.[6] This methodology enables the simultaneous assembly of the complete prostaglandin skeleton by coupling three key fragments: a chiral cyclopentenone intermediate, an organometallic ω-side chain, and an α-side chain electrophile.[7][8]

Causality of Experimental Choices: The genius of this approach lies in its convergency. Instead of building the molecule step-by-step on a pre-formed core, three complex, independently synthesized fragments are brought together in the final stages. This dramatically reduces the overall step count for producing analogs, as only one of the three fragments needs to be modified. The use of organocopper reagents for the initial 1,4-conjugate addition is critical for its high efficiency and selectivity, while the subsequent trapping of the resulting enolate with a reactive α-side chain electrophile in one pot is a hallmark of its elegance.

Noyori_Three_Component_Coupling cluster_reaction Convergent Assembly Cyclopentenone Chiral Cyclopentenone ConjugateAddition 1,4-Conjugate Addition Cyclopentenone->ConjugateAddition OmegaChain ω-Side Chain (Organocuprate) OmegaChain->ConjugateAddition AlphaChain α-Side Chain (Allylic Iodide) EnolateTrapping Enolate Trapping AlphaChain->EnolateTrapping ConjugateAddition->EnolateTrapping Forms Prostaglandin Enolate Prostaglandin Prostaglandin (PGE₂ Precursor) EnolateTrapping->Prostaglandin

Caption: Convergent workflow of the Noyori three-component coupling synthesis.

Experimental Protocol: Synthesis of PGE₂ Precursor
  • Organocuprate Formation: Prepare the functionalized ω-side chain organocuprate reagent in situ at low temperature (e.g., -78 °C) by reacting the corresponding vinyllithium or vinylstannane precursor with a copper(I) salt like copper(I) iodide and a solubilizing ligand such as tributylphosphine.

  • Conjugate Addition: To this organocuprate solution, add a solution of the silyl-protected (R)-4-hydroxy-2-cyclopentenone in an ethereal solvent (e.g., THF) at -78 °C. Allow the conjugate addition to proceed for approximately 1 hour.

  • Enolate Trapping: To the resulting lithium enolate solution, add the α-side chain electrophile (e.g., (Z)-7-iodo-1-(tri-n-butylstannyl)hept-5-ene) and a polar aprotic solvent like HMPA.

  • Allow the reaction mixture to slowly warm to room temperature and stir until the alkylation is complete.

  • Workup and Purification: Quench the reaction with a saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, dry, and concentrate. Purify the crude product via flash column chromatography on silica gel to afford the protected prostaglandin precursor.

Performance Comparison
MetricCorey Lactone (Traditional)Noyori Three-Component
Strategy LinearConvergent
Key Intermediate Bicyclic LactoneChiral Cyclopentenone
Overall Yield Typically lower for complex analogsGenerally higher, highly efficient
Flexibility Good, but requires resynthesisExcellent for analog synthesis
Key Steps Diels-Alder, Baeyer-VilligerConjugate Addition, Enolate Trapping

Alternative Intermediate 2: The Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful organometallic [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone.[9][10] This strategy builds the core prostaglandin ring structure from acyclic precursors in a single, atom-economical step.[11]

Causality of Experimental Choices: The choice of a cobalt-carbonyl complex (typically dicobalt octacarbonyl) is historic and effective, as it readily forms a stable complex with the alkyne component, activating it for subsequent reaction with the alkene. The reaction is often promoted by N-oxides (e.g., N-methylmorpholine N-oxide, NMO) which facilitate the dissociation of a CO ligand from the metal center, the rate-limiting step, thereby allowing the reaction to proceed under milder conditions. The regioselectivity is a key consideration; in intermolecular reactions, the larger substituent on the alkyne typically orients itself adjacent to the newly formed carbonyl group.[9]

Pauson_Khand_Reaction cluster_reaction [2+2+1] Cycloaddition Alkyne Functionalized Alkyne Cycloaddition Co₂(CO)₈ mediated Cycloaddition Alkyne->Cycloaddition Alkene Alkene (e.g., Ethylene) Alkene->Cycloaddition CO Carbon Monoxide (from Co₂(CO)₈) CO->Cycloaddition Cyclopentenone Cyclopentenone Intermediate Cycloaddition->Cyclopentenone PGs Prostaglandins (e.g., PGB₁) Cyclopentenone->PGs Side Chain Installation

Caption: Workflow for prostaglandin synthesis via the Pauson-Khand reaction.

Experimental Protocol: Synthesis of a PGB₁ Precursor

This protocol is adapted from the synthesis of prostaglandin B₁ intermediates.[11]

  • Complex Formation: In a flame-dried flask under an inert atmosphere, dissolve the silyl-protected propargyl alkyne precursor in a suitable solvent like dichloromethane (DCM). Add dicobalt octacarbonyl (Co₂(CO)₈) and stir at room temperature for 1-2 hours to allow for the formation of the alkyne-cobalt complex.

  • Cycloaddition: Add N-methylmorpholine N-oxide (NMO) and 4 Å molecular sieves to the reaction mixture.

  • Pressurize the vessel with ethylene gas (e.g., 5 bar) and heat the reaction to around 40-50 °C.

  • Maintain the reaction under these conditions for 12-24 hours, monitoring by TLC for the consumption of the starting complex.

  • Workup and Purification: Upon completion, cool the reaction, vent the ethylene, and filter the mixture through a pad of silica gel or celite to remove cobalt residues. Concentrate the filtrate and purify the resulting cyclopentenone intermediate by flash column chromatography. This key step has been reported to proceed in good yield with complete regioselectivity.[11]

Alternative Intermediate 3: The Chemoenzymatic Bromohydrin Approach

A cutting-edge strategy merges the precision of biocatalysis with modern synthetic methods. This approach utilizes enzymes for key stereoselective transformations to generate novel chiral intermediates, bypassing the traditional Corey lactone entirely. A recent, highly efficient synthesis of PGF₂α employs a chiral bromohydrin as a "radical equivalent" of the Corey lactone.[12][13]

Causality of Experimental Choices: This strategy's power comes from the early and efficient generation of chirality. An enzymatic Baeyer-Villiger oxidation of a prochiral cyclobutanone, catalyzed by a Baeyer-Villiger monooxygenase (BVMO), produces a key lactone intermediate with high enantioselectivity (>99% ee).[14] This lactone is then converted to a bromohydrin. The bromohydrin is an exceptionally versatile intermediate because the bromide can act as a radical precursor for modern nickel-catalyzed cross-coupling reactions to install the ω-side chain, a departure from traditional polar (Wittig or Horner-Wadsworth-Emmons) reactions.

Chemoenzymatic_Synthesis RacemicKetone Racemic Cyclobutanone EnzymaticStep Enzymatic Baeyer-Villiger Oxidation (BVMO) RacemicKetone->EnzymaticStep ChiralLactone Chiral Lactone (>99% ee) EnzymaticStep->ChiralLactone BromohydrinFormation Lactone Opening & Bromination ChiralLactone->BromohydrinFormation Bromohydrin Key Bromohydrin Intermediate BromohydrinFormation->Bromohydrin RadicalCoupling Ni-Catalyzed Reductive Coupling (ω-Chain Installation) Bromohydrin->RadicalCoupling CoupledIntermediate Coupled Lactol RadicalCoupling->CoupledIntermediate WittigReaction Wittig Reaction (α-Chain Installation) CoupledIntermediate->WittigReaction PGF2a Prostaglandin F₂α WittigReaction->PGF2a

Caption: Chemoenzymatic workflow for PGF₂α synthesis via a bromohydrin intermediate.

Experimental Protocol: Synthesis of PGF₂α via Bromohydrin Intermediate

This protocol is a condensed representation of a scalable, 5-step synthesis.[12][15]

  • Enzymatic Oxidation: A racemic cyclobutanone derivative is subjected to Baeyer-Villiger oxidation using a recombinant E. coli expressing a suitable monooxygenase (e.g., CHMOrhodo1). This step provides the chiral lactone in high yield and excellent enantiomeric excess on a multi-gram scale.[13]

  • Bromohydrin Formation: The chiral lactone is treated with a bromide source (e.g., NBS) and a reducing agent to facilitate reductive ring-opening and bromohydrin formation.

  • ω-Side Chain Installation (Ni-Coupling): The key bromohydrin intermediate is coupled with a vinyl boronic acid or other suitable partner for the ω-side chain using a nickel catalyst (e.g., NiCl₂ glyme), a ligand (e.g., a bidentate ligand or pyridine), and a reducing agent. This radical-based coupling proceeds in high yield (e.g., >83%).[15]

  • Lactone Reduction: The resulting lactone is selectively reduced to the corresponding lactol (hemiacetal) using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature.

  • α-Side Chain Installation (Wittig): The lactol is subjected to a standard Wittig reaction with an appropriate phosphorane (e.g., the ylide derived from (4-carboxybutyl)triphenylphosphonium bromide) to install the α-side chain and complete the synthesis of PGF₂α. This entire sequence can be performed on a 10-gram scale.[12]

Comparative Analysis and Future Outlook

The evolution of prostaglandin synthesis has moved from linear, substrate-controlled routes to highly convergent, catalytic, and scalable strategies. Each alternative offers distinct advantages over the classical Corey pathway, tailored to different synthetic goals.

Synthetic StrategyKey IntermediateCore ConceptKey AdvantagesReported PGF₂α Yield/Steps
Corey Synthesis Corey LactoneLinear, stereocontrolled constructionWell-established, versatile for many PG familiesVariable, often >15 steps
Three-Component Coupling Chiral CyclopentenoneConvergent assembly of three fragmentsHigh efficiency, ideal for analog librariesExtremely short (e.g., 3 steps from key fragments)
Pauson-Khand Reaction Acyclic Precursors[2+2+1] cycloaddition to form coreAtom economical, rapid construction of cyclopentenoneNot typically used for PGF series
Chemoenzymatic Chiral BromohydrinEnzymatic desymmetrization, radical couplingHighly scalable, excellent stereocontrol, cost-effective~47% overall yield / 5 steps[12]

The future of prostaglandin synthesis lies in the continued integration of biocatalysis and modern organometallic chemistry. The chemoenzymatic approach, in particular, demonstrates a path toward more sustainable and cost-effective manufacturing of these vital pharmaceutical agents, potentially making prostaglandin-related drugs more affordable and accessible.[13] The development of novel catalytic methods that further minimize step counts and improve atom economy will remain a primary focus for researchers in this dynamic field.

References
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  • Umekubo, N., Suga, Y., & Hayashi, Y. (2020). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 11(5), 1235-1240. [Link]

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  • Yin, Y., Wang, J., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. Nature Communications, 15(1), 2523. [Link]

  • Vázquez-Romero, A., et al. (2009). Synthesis of prostaglandin and phytoprostane B1 via regioselective intermolecular Pauson-Khand reactions. Organic Letters, 11(14), 3104-3107. [Link]

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  • Umekubo, N., Suga, Y., & Hayashi, Y. (2020). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 11(5), 1235–1240. [Link]

  • Stoltz, B. M., et al. (2018). Concise Syntheses of Δ12-Prostaglandin J Natural Products via Stereoretentive Metathesis. Journal of the American Chemical Society. [Link]

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  • Nicolaou, K. C., et al. (2014). Total synthesis of Δ¹²-prostaglandin J₃, a highly potent and selective antileukemic agent. Angewandte Chemie International Edition, 53(39), 10443-10447. [Link]

  • Nicolaou, K. C., Barnette, W. E., & Magolda, R. L. (1978). Synthesis of prostaglandin H2 (PGH2) and prostacyclin (PGI2) analogs: tetrathia-PGH2 and PGI2-ketal methyl ester. Prostaglandins and Medicine, 1(1), 96-97. [Link]

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  • Noyori, R., et al. (1989). Natural and unnatural prostaglandins via the three-component coupling synthesis. Advances in Prostaglandin, Thromboxane, and Leukotriene Research, 19, 631-634. [Link]

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A Senior Application Scientist's Guide to Prostaglandin Analog Synthesis: The Role of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document clarifies the role of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate in the context of prostaglandin-related research and provides a comparative overview of synthetic strategies for prostaglandin analogs.

It is a common misconception that this compound acts as an inhibitor of prostaglandin synthesis. In fact, this organophosphorus compound, identified by its CAS number 40665-94-9, is a critical intermediate in the chemical synthesis of prostaglandin analogs.[1] Specifically, it is a key building block in the production of cloprostenol, a synthetic prostaglandin analog widely used in veterinary medicine for reproductive health management.[1][2][3] This guide will delve into the actual function of this compound and place it within the broader context of prostaglandin synthesis and the development of related therapeutics.

The Prostaglandin Synthesis Pathway: A Biological Overview

Prostaglandins are lipid compounds with diverse hormone-like effects and are key mediators of inflammation, pain, and fever.[4] They are synthesized from arachidonic acid through the action of cyclooxygenase (COX) enzymes.[5] The two main isoforms of this enzyme, COX-1 and COX-2, catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2).[6] PGH2 is then further metabolized by various synthases to produce different prostaglandins, such as PGE2, PGD2, and PGF2α.[6][7]

The enzymes in this pathway are the primary targets for a major class of drugs known as prostaglandin inhibitors.[8] Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and aspirin, for instance, function by inhibiting COX enzymes, thereby reducing prostaglandin production.[5][9]

Prostaglandin Synthesis Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 PGG2 PGG2 Arachidonic Acid->PGG2 COX-1 & COX-2 PGH2 PGH2 PGG2->PGH2 Peroxidase Activity of COX PGE2 PGE2 PGH2->PGE2 PGE Synthase PGD2 PGD2 PGH2->PGD2 PGD Synthase PGF2α PGF2α PGH2->PGF2α PGF Synthase PGI2 (Prostacyclin) PGI2 (Prostacyclin) PGH2->PGI2 (Prostacyclin) PGI Synthase Thromboxane A2 Thromboxane A2 PGH2->Thromboxane A2 Thromboxane Synthase

Caption: The enzymatic cascade of prostaglandin synthesis from arachidonic acid.

This compound: A Synthetic Intermediate

As established, this compound is not an inhibitor but a precursor in the artificial synthesis of prostaglandin analogs. Its chemical structure, featuring a phosphonate group, a ketone, an ether linkage, and a chlorinated aromatic ring, makes it a valuable reagent in organic synthesis.[10]

The primary application of this compound is in the synthesis of (+)-cloprostenol and other α-pentanorbenzo analogs of prostaglandins.[2] The phosphonate moiety is particularly important for forming a key carbon-carbon bond in the prostaglandin structure through a Horner-Wadsworth-Emmons reaction.

Comparative Analysis of Synthetic Routes to Prostaglandin Analogs

The synthesis of complex molecules like prostaglandin analogs can be achieved through various synthetic strategies. The use of this compound represents one of several effective approaches. Below is a conceptual comparison of synthetic strategies.

Synthetic StrategyKey FeaturesAdvantagesDisadvantages
Phosphonate-based (e.g., using this compound) Utilizes a Horner-Wadsworth-Emmons reaction to form the α-chain of the prostaglandin analog.High stereoselectivity for the trans double bond, generally good yields.Requires preparation of the phosphonate reagent.
Corey Lactone Approach A classic and versatile method starting from a common bicyclic lactone intermediate.Well-established, allows for the synthesis of a wide variety of prostaglandins.Can involve a greater number of synthetic steps.
Conjugate Addition Routes Involves the addition of a nucleophile to an enone to construct the prostaglandin cyclopentane ring.Convergent synthesis, can be highly efficient.Stereochemical control can be challenging.

Experimental Protocols: Assessing Prostaglandin Synthesis Inhibition

For researchers interested in identifying novel inhibitors of prostaglandin synthesis, a robust and reproducible assay is essential. A widely used method is the cell-based prostaglandin E2 (PGE2) inhibition assay.

Protocol: Cell-Based PGE2 Inhibition Assay

This protocol is based on the principle of measuring the amount of PGE2 released from cultured cells, such as the murine macrophage cell line RAW 264.7, following stimulation with lipopolysaccharide (LPS) in the presence or absence of a test compound.[4]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Test compounds (e.g., this compound for control purposes to demonstrate lack of inhibition)

  • Positive control inhibitor (e.g., Indomethacin)

  • PGE2 ELISA Kit

Workflow:

PGE2 Inhibition Assay Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed RAW 264.7 cells in 96-well plates Seed RAW 264.7 cells in 96-well plates Incubate for 24 hours Incubate for 24 hours Seed RAW 264.7 cells in 96-well plates->Incubate for 24 hours Pre-treat cells with test compounds or controls for 1 hour Pre-treat cells with test compounds or controls for 1 hour Incubate for 24 hours->Pre-treat cells with test compounds or controls for 1 hour Collect cell culture supernatant Collect cell culture supernatant Incubate for 24 hours->Collect cell culture supernatant Stimulate with LPS to induce COX-2 expression Stimulate with LPS to induce COX-2 expression Pre-treat cells with test compounds or controls for 1 hour->Stimulate with LPS to induce COX-2 expression Stimulate with LPS to induce COX-2 expression->Incubate for 24 hours Quantify PGE2 concentration using ELISA Quantify PGE2 concentration using ELISA Collect cell culture supernatant->Quantify PGE2 concentration using ELISA Calculate percentage inhibition Calculate percentage inhibition Quantify PGE2 concentration using ELISA->Calculate percentage inhibition

Caption: A typical workflow for a cell-based PGE2 inhibition assay.

Data Interpretation:

The efficacy of a test compound as a prostaglandin synthesis inhibitor is determined by its ability to reduce the amount of PGE2 in the cell culture supernatant compared to the LPS-stimulated control. The results are typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce PGE2 production by 50%.

Conclusion

References

  • The Critical Role of this compound in Pharma. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Prostaglandin inhibitors. (2023, November 27). In Wikipedia.
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  • Synthesis of Prostaglandins (PG) and Thromboxanes (TX). (n.d.). Reactome Pathway Database.
  • Application Note: High-Throughput Cell-Based Assay for Screening Prostaglandin Synthesis Inhibitors. (n.d.). Benchchem.
  • A prostaglandin synthase inhibition assay with detection by elisa. (1990, April 25). Prostaglandins, Leukotrienes and Essential Fatty Acids.
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The Olefination Arsenal: A Comparative Guide to Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate and Wittig Reagents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the construction of carbon-carbon double bonds remains a cornerstone of molecular architecture. For researchers, scientists, and professionals in drug development, the choice of olefination methodology can significantly impact the efficiency, stereochemical outcome, and practicality of a synthetic route. This guide provides an in-depth, objective comparison between the Horner-Wadsworth-Emmons (HWE) reaction, exemplified by reagents like Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate, and the classical Wittig reaction.

The Crux of the Matter: Phosphonates vs. Phosphonium Ylides

At the heart of this comparison lie two distinct classes of phosphorus-based reagents. This compound is a phosphonate ester, the key reactant in the HWE olefination. In contrast, Wittig reagents are phosphonium ylides. This fundamental structural difference dictates the divergent reaction pathways, byproducts, and overall performance of these two powerful olefination techniques.

The HWE reaction utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium ylide used in the Wittig reaction.[1] This heightened nucleophilicity often translates to a broader substrate scope, including reactions with sterically hindered ketones that may be unreactive towards Wittig reagents.[2]

A Tale of Two Byproducts: The Purification Advantage of the HWE Reaction

One of the most significant practical advantages of the Horner-Wadsworth-Emmons reaction is the nature of its phosphorus-containing byproduct. The HWE reaction generates a water-soluble phosphate ester, which can typically be removed from the reaction mixture through a simple aqueous extraction.[3][4] This streamlined purification process is a considerable boon in terms of time and resource efficiency.

Conversely, the Wittig reaction produces triphenylphosphine oxide (TPPO) as a byproduct.[3] TPPO is a non-polar, often crystalline solid that can be notoriously difficult to separate from the desired alkene product, frequently necessitating column chromatography.[3] Several methods have been developed to mitigate this issue, such as precipitation of TPPO by forming insoluble complexes with metal salts like zinc chloride or magnesium chloride, or by careful selection of solvent systems that exploit the poor solubility of TPPO in solvents like hexane or diethyl ether.[5][6][7][8][9] However, these additional steps can complicate the workup procedure and potentially impact the overall yield.

Stereoselectivity: Directing the Geometry of the Double Bond

The stereochemical outcome of an olefination reaction is often a critical consideration in synthesis. The HWE and Wittig reactions exhibit distinct and often complementary stereoselectivities.

The Horner-Wadsworth-Emmons reaction is renowned for its high (E)-selectivity, particularly with stabilized phosphonate carbanions.[1][10] The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[1] This reliable stereochemical control makes the HWE reaction a preferred method for the synthesis of trans-olefins.

The stereoselectivity of the Wittig reaction is more nuanced and depends on the nature of the ylide.[11] Non-stabilized ylides, those with simple alkyl substituents, typically afford (Z)-alkenes with high selectivity.[11][12] In contrast, stabilized ylides, which contain an electron-withdrawing group that delocalizes the negative charge, tend to favor the formation of (E)-alkenes.[11] This dichotomy allows for a degree of tunable stereoselectivity based on the choice of the Wittig reagent.

Quantitative Performance Comparison

The following tables summarize representative data on the yields and stereoselectivity of the HWE and Wittig reactions with various carbonyl substrates.

Carbonyl SubstrateReagentReaction TypeProductYield (%)E/Z Ratio
BenzaldehydeTriethyl phosphonoacetateHWEEthyl cinnamate95>98:2
Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneWittig (stabilized)Ethyl cinnamate~95(E)-selective
CyclohexanoneMethylenetriphenylphosphoraneWittig (non-stabilized)Methylenecyclohexane85-95N/A
4-NitrobenzaldehydeEthyl (triphenylphosphoranylidene)acetateWittig (stabilized)Ethyl 4-nitrocinnamateHighPredominantly E
Various AldehydesTriethyl-2-phosphonopropionateHWEα-methyl-α,β-unsaturated estersHigh8.6:1 to 140:1 (E/Z)

Reaction Mechanisms and Experimental Workflows

The divergent outcomes of the HWE and Wittig reactions can be rationalized by their distinct mechanistic pathways.

Horner-Wadsworth-Emmons Reaction Mechanism

The HWE reaction proceeds through the deprotonation of the phosphonate ester to form a phosphonate carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl compound, forming a tetrahedral intermediate. This intermediate collapses to an oxaphosphetane, which then fragments to yield the alkene and the water-soluble phosphate byproduct.

HWE_Mechanism Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base Base->Carbanion Intermediate Tetrahedral Intermediate Carbanion->Intermediate Nucleophilic Addition Aldehyde Aldehyde/ Ketone Aldehyde->Intermediate Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Cyclization Alkene Alkene (E-selective) Oxaphosphetane->Alkene Elimination Byproduct Water-soluble Phosphate Ester Oxaphosphetane->Byproduct

Caption: Horner-Wadsworth-Emmons reaction mechanism.

Wittig Reaction Mechanism

The Wittig reaction begins with the deprotonation of a phosphonium salt to generate the ylide. The ylide then reacts with the carbonyl compound in a [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[13] This intermediate subsequently decomposes to the alkene and triphenylphosphine oxide.

Wittig_Mechanism Phosphonium Phosphonium Salt Ylide Phosphonium Ylide Phosphonium->Ylide Deprotonation Base Base Base->Ylide Oxaphosphetane Oxaphosphetane Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde Aldehyde/ Ketone Aldehyde->Oxaphosphetane Alkene Alkene (Z or E) Oxaphosphetane->Alkene Decomposition Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Wittig reaction mechanism.

Experimental Protocols

Horner-Wadsworth-Emmons Reaction: Synthesis of an α,β-Unsaturated Ester

This protocol describes a general procedure for the HWE reaction using a phosphonate ester like this compound.

Materials:

  • This compound (1.0 equiv)

  • Aldehyde or ketone (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the stirred suspension of NaH.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde or ketone in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Wittig Reaction: Synthesis of an Alkene

This protocol outlines a general procedure for a Wittig reaction.

Materials:

  • Phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.0 equiv)

  • Aldehyde or ketone (1.0 equiv)

  • Strong base (e.g., n-butyllithium in hexanes, 1.0 equiv)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the phosphonium salt and anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the n-butyllithium solution dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the ylide solution to 0 °C and add a solution of the aldehyde or ketone in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product will contain triphenylphosphine oxide. Purification is typically achieved by column chromatography or crystallization.

Conclusion: Selecting the Optimal Olefination Strategy

Both the Horner-Wadsworth-Emmons reaction and the Wittig reaction are indispensable tools for the synthesis of alkenes. The choice between them hinges on the specific requirements of the synthetic target.

Choose the Horner-Wadsworth-Emmons reaction when:

  • A streamlined purification process is a priority.

  • The desired product is the thermodynamically more stable (E)-alkene.

  • The carbonyl substrate is sterically hindered or less reactive.

Choose the Wittig reaction when:

  • The target is a (Z)-alkene, which can often be obtained with high selectivity using non-stabilized ylides.

  • The synthesis of terminal alkenes is required.

  • The specific stereochemical outcome afforded by either stabilized or non-stabilized ylides is advantageous.

By understanding the fundamental differences in reactivity, stereoselectivity, and practical considerations, researchers can make informed decisions to optimize their synthetic strategies and efficiently access a diverse range of olefinic compounds.

References

  • Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). Retrieved from [Link]

  • How does one remove triphenylphosphine oxide from product? - ResearchGate. (2014, September 1). Retrieved from [Link]

  • Work up tips: Reactions with Triphenylphosphine oxide - Shenvi Lab. (n.d.). Retrieved from [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (2021, May 19). ACS Omega. Retrieved from [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved from [Link]

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  • Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. (2024, February 8). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (2021, May 19). ACS Omega. Retrieved from [Link]

  • One-Pot O2-Oxidation and the Horner–Wadsworth–Emmons Reaction of Primary Alcohols for the Synthesis of (Z)-α,β-Unsaturated Esters. (2022, July 13). The Journal of Organic Chemistry. Retrieved from [Link]

  • 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction - Chemistry LibreTexts. (2023, August 8). Retrieved from [Link]

  • IMPROVED HORNER-WADSWORTH-EMMONS PREPARATION OF α-METHYL- OR α-ETHYL-α,β-UNSATURATED ESTERS FROM ALDEHYDES. (n.d.). Taylor & Francis. Retrieved from [Link]

  • An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. (2024, February 8). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • 6: The Wittig Reaction (Experiment) - Chemistry LibreTexts. (2021, August 16). Retrieved from [Link]

  • Wittig Reaction - BYJU'S. (n.d.). Retrieved from [Link]

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  • Triphenylphosphine Oxide- Waste Not, Want Not - Scientific Update. (2023, February 9). Retrieved from [Link]

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    • A Solvent Free Wittig Reaction. (n.d.). Retrieved from [Link]

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Comparative analysis of "Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate" synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate

This compound, with the CAS number 40665-94-9, is a β-ketophosphonate of significant interest in medicinal chemistry.[1][2] Its structure, featuring a 3-chlorophenoxy moiety, a ketone, and a dimethyl phosphonate group, makes it a versatile precursor for the construction of complex molecular architectures, particularly in the synthesis of prostaglandin analogues.[1] Prostaglandins are potent lipid compounds with diverse physiological effects, and their synthetic analogues are valuable therapeutic agents. The efficient and reliable synthesis of this phosphonate intermediate is therefore a critical step in the development of these important drugs.

Synthetic Methodologies: A Comparative Overview

The synthesis of α-ketophosphonates, such as this compound, is predominantly achieved through the Michaelis-Arbuzov reaction .[3][4] This reaction, discovered by August Michaelis and extensively developed by Aleksandr Arbuzov, involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate.[3] A notable alternative and often competing pathway, especially when α-haloketones are used as substrates, is the Perkow reaction , which yields a vinyl phosphate.

This guide will focus on two primary approaches for the synthesis of the target molecule, both rooted in the principles of the Michaelis-Arbuzov reaction.

Method 1: The Arbuzov Reaction with an Acyl Chloride

This is the most direct and widely employed method for the synthesis of α-ketophosphonates.[4] The reaction proceeds via the interaction of an acyl chloride with a trialkyl phosphite. In the context of our target molecule, this involves the reaction of 3-chlorophenoxyacetyl chloride with trimethyl phosphite.

Reaction Scheme:

Causality Behind Experimental Choices:

The Michaelis-Arbuzov reaction with acyl chlorides is typically favored due to the high reactivity of the acyl chloride electrophile.[4] The reaction is often exothermic and proceeds readily. The choice of trimethyl phosphite leads to the formation of the desired dimethyl phosphonate ester. The byproduct, methyl chloride, is a gas at room temperature and can be easily removed from the reaction mixture, driving the reaction to completion.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas outlet (to vent methyl chloride) is charged with trimethyl phosphite (1.0-1.2 equivalents).

  • Solvent: The reaction can often be carried out neat or in an inert aprotic solvent such as toluene or dichloromethane.

  • Addition of Acyl Chloride: 3-chlorophenoxyacetyl chloride (1.0 equivalent) is added dropwise to the trimethyl phosphite at a controlled temperature, typically between 0 °C and room temperature, to manage the initial exotherm.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated (e.g., to 40-60 °C) to ensure complete reaction. The progress can be monitored by techniques such as ³¹P NMR spectroscopy, observing the shift from the phosphite peak to the phosphonate peak.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. Any excess trimethyl phosphite and the solvent (if used) are removed under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield the pure this compound.

Method 2: Condensation of a Methylphosphonate with an Ester

An alternative approach to β-ketophosphonates involves the condensation of a lithiated alkylphosphonate with an ester. For our target molecule, this would entail the reaction of the lithium salt of dimethyl methylphosphonate with a suitable ester of 3-chlorophenoxyacetic acid, such as the methyl or ethyl ester.

Reaction Scheme:

Causality Behind Experimental Choices:

This method is advantageous when the corresponding acyl chloride is unstable or difficult to prepare. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the quantitative deprotonation of the methylphosphonate without competing side reactions.[5][6] The reaction is typically performed at low temperatures to maintain the stability of the phosphonate anion.[6]

Experimental Protocol:

A general procedure for the synthesis of β-ketophosphonates via ester condensation is as follows:[5][6]

  • Formation of the Phosphonate Anion: A solution of dimethyl methylphosphonate (1.1-1.2 equivalents) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A solution of a strong base such as LDA (1.0-1.1 equivalents) is then added dropwise, and the mixture is stirred for a short period to ensure complete formation of the lithium salt.

  • Addition of the Ester: A solution of the 3-chlorophenoxyacetic acid ester (1.0 equivalent) in anhydrous THF is added dropwise to the solution of the phosphonate anion at -78 °C.

  • Reaction Progression: The reaction mixture is stirred at the low temperature for a specified time (typically 1-3 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Comparative Analysis

FeatureMethod 1: Arbuzov Reaction with Acyl ChlorideMethod 2: Condensation with Ester
Starting Materials 3-chlorophenoxyacetyl chloride, trimethyl phosphiteDimethyl methylphosphonate, 3-chlorophenoxyacetic acid ester, strong base (e.g., LDA)
Reaction Conditions Typically neat or in an inert solvent, 0 °C to moderate heatingAnhydrous solvent (e.g., THF), cryogenic temperatures (-78 °C)
Reagent Sensitivity Acyl chloride is moisture-sensitiveRequires strictly anhydrous conditions and inert atmosphere due to the strong base
Byproducts Gaseous methyl chloride (easily removed)Lithium alkoxide and the protonated base (removed during work-up)
Scalability Generally straightforward to scale upCan be more challenging to scale up due to the need for cryogenic temperatures and handling of large volumes of strong base
Generality & Scope Widely applicable for various acyl chloridesUseful for substrates where the acyl chloride is not readily available or stable
Yield (General) Often high yields are reported for Arbuzov reactions of acyl chloridesYields can be variable and are sensitive to reaction conditions

Visualization of Synthetic Workflows

Below are diagrams illustrating the logical flow of the two primary synthetic methods discussed.

Method 1: Arbuzov Reaction Workflow

cluster_0 Method 1: Arbuzov Reaction start Start reactants 3-chlorophenoxyacetyl chloride + Trimethyl phosphite start->reactants reaction Reaction (0°C to 40-60°C) reactants->reaction workup Work-up (Removal of volatiles) reaction->workup purification Purification (Vacuum distillation or Chromatography) workup->purification product Dimethyl 3-(3-chlorophenoxy) -2-oxopropylphosphonate purification->product

Caption: Workflow for the synthesis via the Arbuzov reaction of an acyl chloride.

Method 2: Ester Condensation Workflow

cluster_1 Method 2: Ester Condensation start Start anion_formation Anion Formation (Dimethyl methylphosphonate + LDA at -78°C) start->anion_formation ester_addition Ester Addition (3-chlorophenoxyacetic acid ester at -78°C) anion_formation->ester_addition reaction Reaction (-78°C) ester_addition->reaction quench Quenching (aq. NH4Cl) reaction->quench workup Work-up (Extraction) quench->workup purification Purification (Column Chromatography) workup->purification product Dimethyl 3-(3-chlorophenoxy) -2-oxopropylphosphonate purification->product

Caption: Workflow for the synthesis via the condensation of a methylphosphonate with an ester.

Conclusion and Recommendations

Both the direct Arbuzov reaction of 3-chlorophenoxyacetyl chloride and the condensation of dimethyl methylphosphonate with a corresponding ester represent viable pathways for the synthesis of this compound.

  • Method 1 (Arbuzov Reaction) is generally the more direct and atom-economical approach, provided the acyl chloride precursor is readily available and stable. Its simpler reaction conditions and work-up procedure make it more amenable to large-scale synthesis.

  • Method 2 (Ester Condensation) offers a valuable alternative when the acyl chloride is problematic. However, it requires more stringent reaction conditions, including cryogenic temperatures and the use of a strong, moisture-sensitive base, which may present challenges for scalability and handling.

The choice between these methods will ultimately depend on the availability and stability of the starting materials, the scale of the synthesis, and the equipment and expertise available in the laboratory. For most applications, the Arbuzov reaction with the acyl chloride is likely to be the preferred route due to its operational simplicity and efficiency.

References

  • Maloney, K. M., & Chung, J. Y. L. (2009). A General Procedure for the Preparation of β-Ketophosphonates. The Journal of Organic Chemistry, 74(19), 7574–7576. [Link]

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415–430. [Link]

  • LookChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (2023, November 20). Horner–Wadsworth–Emmons reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved January 11, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of this compound in Pharma. Retrieved January 11, 2026, from [Link]

  • Richardson, R. M., & Wiemer, D. F. (n.d.). PREPARATION OF DIETHYL BENZYLPHOSPHONATE. Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]

  • Keglevich, G., & Bálint, E. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(6), 1999. [Link]

  • Wikipedia. (2023, April 2). Michaelis–Arbuzov reaction. [Link]

  • Organic Chemistry Portal. (n.d.). A General Procedure for the Preparation of β-Ketophosphonates. Retrieved January 11, 2026, from [Link]

  • ACS Publications. (2009). A General Procedure for the Preparation of β-Ketophosphonates. The Journal of Organic Chemistry. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and scientific integrity. This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate, a key intermediate in the synthesis of prostaglandins like (+)-cloprostenol.[1][2][3] As a Senior Application Scientist, this document is structured to offer not just procedural steps, but the underlying scientific rationale, ensuring that the described protocols are robust and self-validating.

While specific, publicly available, validated methods for this compound are not extensively documented, this guide synthesizes established analytical approaches for structurally related organophosphorus compounds. The principles and experimental frameworks discussed herein are grounded in authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6][7][8]

Understanding the Analyte: Physicochemical Properties

A foundational step in method development is understanding the analyte's properties.

PropertyValueSource
Molecular FormulaC₁₁H₁₄ClO₅P[1][9]
Molecular Weight~292.65 g/mol [1][9]
Melting Point77-78 °C[3][9]
Boiling Point (Predicted)400.1 ± 30.0 °C[3][9]
LogP (Predicted)2.77[1]

The compound's moderate polarity and predicted boiling point suggest its suitability for analysis by both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), albeit with potential considerations for thermal stability in the latter.

Comparative Analysis of Primary Analytical Techniques

The two most prominent techniques for the analysis of organophosphorus compounds are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[10][11][12][13] The choice between these methods is dictated by the analyte's characteristics, the sample matrix, and the specific requirements of the analysis (e.g., sensitivity, resolution).

Gas Chromatography (GC)

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[10] For organophosphorus pesticides and related compounds, GC is a widely adopted method, often coupled with sensitive detectors.[11][14][15]

Causality of Experimental Choices:

  • Injector Temperature: A critical parameter for organophosphorus compounds, as they can be susceptible to thermal degradation.[14] A split/splitless injector is commonly used, with the temperature optimized to ensure efficient volatilization without inducing analyte breakdown.

  • Column Selection: A low to mid-polarity column, such as a 5% phenyl polysiloxane phase (e.g., DB-5ms), is often the column of choice.[14][16] This provides good resolution for a wide range of organophosphorus compounds.

  • Detector: Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) are highly selective and sensitive for phosphorus-containing compounds.[13] Mass Spectrometry (MS) offers the added advantage of structural confirmation.[11][15]

Workflow for GC Method Validation:

cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_validation Method Validation prep_std Prepare Standard Solutions (in appropriate solvent) injection Inject into GC prep_std->injection prep_sample Prepare Sample Solutions (e.g., dissolve in solvent, extract) prep_sample->injection separation Separation on Capillary Column injection->separation detection Detection (e.g., FPD, NPD, MS) separation->detection specificity Specificity/ Selectivity detection->specificity linearity Linearity & Range detection->linearity accuracy Accuracy detection->accuracy precision Precision (Repeatability & Intermediate) detection->precision lod_loq LOD & LOQ detection->lod_loq robustness Robustness detection->robustness

Caption: A typical workflow for the validation of a GC analytical method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a broader range of compounds, including those that are non-volatile or thermally labile.[12]

Causality of Experimental Choices:

  • Mobile Phase: A reversed-phase method using a C18 column is a common starting point. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve the desired retention and resolution.

  • Detector: A Diode Array Detector (DAD) or a UV detector is often used for quantitative analysis.[12] For higher sensitivity and specificity, coupling HPLC with a Mass Spectrometer (LC-MS) is the preferred approach.

  • Column Temperature: Maintaining a consistent column temperature is crucial for reproducible retention times.

Workflow for HPLC Method Validation:

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation prep_std Prepare Standard Solutions (in mobile phase) injection Inject into HPLC prep_std->injection prep_sample Prepare Sample Solutions (e.g., dissolve, filter) prep_sample->injection separation Separation on Reversed-Phase Column injection->separation detection Detection (e.g., DAD, MS) separation->detection specificity Specificity/ Selectivity detection->specificity linearity Linearity & Range detection->linearity accuracy Accuracy detection->accuracy precision Precision (Repeatability & Intermediate) detection->precision lod_loq LOD & LOQ detection->lod_loq robustness Robustness detection->robustness

Caption: A standard workflow for validating an HPLC analytical method.

Performance Comparison and Validation Parameters

The validation of an analytical method is a formal process to demonstrate its suitability for the intended purpose.[17][18] The core validation parameters are defined by the ICH Q2(R2) guideline.[4][6][17]

Validation ParameterGC ApproachHPLC ApproachAcceptance Criteria (Typical)
Specificity/Selectivity Demonstrated by baseline resolution from potential impurities and matrix components. Confirmed by MS.Demonstrated by peak purity analysis (DAD) and resolution from other components. Confirmed by MS.The analyte peak should be free from interference from blanks and placebos.
Linearity A series of standards are injected to generate a calibration curve.A series of standards are injected to generate a calibration curve.Correlation coefficient (r²) > 0.99.[12]
Accuracy Assessed by recovery studies on spiked samples at different concentration levels.Assessed by recovery studies on spiked samples at different concentration levels.Recovery typically within 80-120%.[19]
Precision (RSD%) Repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) are evaluated.Repeatability and intermediate precision are assessed.RSD ≤ 2% is often acceptable.[4]
Limit of Detection (LOD) Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.Determined based on signal-to-noise ratio or calibration curve parameters.The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable precision and accuracy (S/N ratio of 10:1).The lowest concentration that can be measured with acceptable precision and accuracy.The analyte response is at least 10 times the baseline noise.
Robustness The method's resilience to small, deliberate variations in parameters (e.g., injector temperature, flow rate) is assessed.The method's resilience to variations in mobile phase composition, pH, flow rate, and column temperature is evaluated.No significant impact on the results.

Experimental Protocols

The following are representative, detailed protocols for the analysis of an organophosphorus compound like this compound.

Representative GC-MS Protocol
  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., ethyl acetate) and perform serial dilutions to create calibration standards.

  • Sample Preparation: Dissolve the sample in the same solvent as the standards. If the sample is in a complex matrix, a liquid-liquid or solid-phase extraction may be necessary.[20]

  • GC-MS Conditions:

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[11]

    • Injector: Split/splitless, 250 °C.

    • Oven Program: Initial temperature of 80 °C held for 1 minute, then ramped to 280 °C at 20 °C/min, and held for 5 minutes.[11]

    • Carrier Gas: Helium at a constant flow.

    • MS Detector: Electron Ionization (EI) mode, scanning a mass range relevant to the analyte and its expected fragments.

  • Analysis: Inject the standards and samples. Integrate the peak area of the target analyte.

  • Validation: Perform validation experiments as outlined in the table above.

Representative HPLC-DAD Protocol
  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase and create a series of calibration standards.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: DAD, monitoring at a wavelength of maximum absorbance for the analyte.

  • Analysis: Inject the standards and samples. Integrate the peak area.

  • Validation: Conduct validation experiments according to regulatory guidelines.[21]

Conclusion and Recommendations

Both GC and HPLC are viable and robust techniques for the analysis of this compound.

  • GC-MS is recommended for its high sensitivity and specificity, especially for trace-level analysis and impurity profiling. However, careful optimization of the injector temperature is necessary to prevent thermal degradation.

  • HPLC-DAD/UV is a more versatile and less harsh technique, suitable for routine quality control analysis. For enhanced sensitivity and confirmation of identity, coupling with a mass spectrometer (LC-MS) is the gold standard.

The final choice of method will depend on the specific application, available instrumentation, and the required level of sensitivity and selectivity. Regardless of the chosen technique, a thorough validation in accordance with ICH, FDA, and EMA guidelines is mandatory to ensure the generation of reliable and defensible data.[4][8][22][23][24]

References

  • AMSbiopharma. (2025, July 22).
  • Thermo Fisher Scientific. Analysis of Organophosphorus Pesticides by GC.
  • Drawell.
  • KCAS. (2025, January 21).
  • Santos, A., et al. Analysis of Organophosphorus Pesticides in whole blood by GC-MS-µECD with forensic purposes.
  • U.S. Food and Drug Administration.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2)
  • International Council for Harmonisation. (2023, November 30).
  • U.S. Food and Drug Administration. (2022, November).
  • Thermo Fisher Scientific. Analysis of Organophosphorus Compounds by GC/MS.
  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • Agilent Technologies Inc. (2008, May 30). Organophosphorus Pesticides Analysis Using an Agilent J&W DB-5ms Ultra Inert Capillary GC Column.
  • U.S. Food and Drug Administration. (2020, April 29).
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • PharmaRegulatory.in. (2025, December 18). Validation of Analytical Methods: EMA and FDA Audit Findings.
  • European Medicines Agency. (2023, December 15).
  • Smolecule. (2023, August 15). Buy Dimethyl 3-(3-chlorophenoxy)
  • ResearchGate. Analytical Method Validation for Determining Organophosphorus Pesticides in Baby Foods by a Modified Liquid–Liquid Microextraction Method and Gas Chromatography–Ion Trap/Mass Spectrometry Analysis.
  • PubMed Central. (2022, May 23). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning.
  • MDPI.
  • PubMed. (1987). Analytical methodology for organophosphorus pesticides used in Canada.
  • LookChem. Dimethyl 3-(3-chlorophenoxy)
  • ChemicalBook. (2025, July 16). Dimethyl 3-(3-chlorophenoxy)
  • Chongqing Chemdad Co., Ltd. Dimethyl 3-(3-chlorophenoxy)

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A Senior Application Scientist's Guide to Alkene Stereoselectivity: Comparing Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate with Other Horner-Wadsworth-Emmons Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the stereoselective formation of carbon-carbon double bonds is a critical step in the construction of complex molecules, from life-saving pharmaceuticals to advanced materials. The Horner-Wadsworth-Emmons (HWE) reaction stands as a powerful and versatile tool for this purpose, offering significant advantages over the classical Wittig reaction, including simplified purification and the ability to tune the stereochemical outcome.[1][2] This guide provides an in-depth comparison of the stereoselectivity of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate, a key intermediate in prostaglandin synthesis, with other commonly employed phosphonate reagents.[3][4] We will delve into the mechanistic underpinnings of stereocontrol and provide experimental data to inform your choice of reagent for achieving the desired (E) or (Z)-alkene isomer.

The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene and a water-soluble phosphate byproduct.[5] The stereochemical course of the reaction is largely determined by the relative energies of the transition states leading to the diastereomeric oxaphosphetane intermediates.[1]

The general mechanism proceeds as follows:

  • Deprotonation: A base abstracts an acidic α-proton from the phosphonate to generate a phosphonate carbanion.[1]

  • Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde or ketone.

  • Oxaphosphetane Formation: The resulting betaine intermediate undergoes cyclization to form a four-membered oxaphosphetane ring.

  • Elimination: The oxaphosphetane collapses to form the alkene and a phosphate salt.

The stereoselectivity of the HWE reaction is a kinetically controlled process, with the relative rates of formation of the cis- and trans-oxaphosphetane intermediates dictating the final E/Z ratio of the alkene product.[1]

Visualizing the HWE Reaction Pathway

HWE_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phosphonate Phosphonate RCH₂P(O)(OR')₂ Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base Aldehyde Aldehyde R'CHO Betaine Betaine Intermediate Aldehyde->Betaine Carbanion->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene Alkene (E/Z) Oxaphosphetane->Alkene Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

(E)-Selective Olefination: The Realm of Stabilized Phosphonates

The majority of stabilized phosphonate reagents, including β-ketophosphonates like this compound, generally exhibit a strong preference for the formation of the thermodynamically more stable (E)-alkene.[2][5] This selectivity arises from the reversibility of the initial addition step, which allows for equilibration to the more stable anti-oxaphosphetane intermediate, which subsequently collapses to the (E)-alkene.[3]

Comparative Performance of (E)-Selective Reagents

The following table summarizes the performance of various phosphonate reagents that typically favor the formation of (E)-alkenes.

Phosphonate ReagentAldehydeReaction ConditionsE/Z RatioYield (%)Reference
This compound Aromatic/AliphaticNaH, THF>95:5 (expected)HighN/A
Dimethyl 2-oxopropylphosphonateBenzaldehydeNaH, DME>98:285[6]
Triethyl phosphonoacetateHeptanalNaH, THF>95:590[5]
Diethyl (cyanomethyl)phosphonatep-TolualdehydeNaH, THF>95:5HighN/A
Experimental Protocol: Standard (E)-Selective HWE Reaction

This protocol is a general procedure for the synthesis of (E)-α,β-unsaturated ketones using a β-ketophosphonate like this compound.

Materials:

  • This compound (1.1 equiv)

  • Aldehyde (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride.

  • Add anhydrous THF and cool the suspension to 0 °C.

  • Slowly add a solution of this compound in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the aldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

(Z)-Selective Olefination: The Still-Gennari Modification

For the synthesis of the sterically more demanding (Z)-alkenes, the Still-Gennari modification of the HWE reaction is the method of choice.[3][7] This protocol utilizes phosphonates bearing electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, in combination with strong, non-coordinating bases (e.g., KHMDS) and a crown ether at low temperatures.[7][8] The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetically controlled formation of the (Z)-alkene.[1]

Comparative Performance of (Z)-Selective Reagents

The following table showcases the high (Z)-selectivity achieved with Still-Gennari-type reagents.

Phosphonate ReagentAldehydeReaction ConditionsZ/E RatioYield (%)Reference
Bis(2,2,2-trifluoroethyl) 2-oxopropylphosphonateBenzaldehydeKHMDS, 18-crown-6, THF, -78 °C>95:588[6]
Bis(2,2,2-trifluoroethyl) phosphonoacetatep-TolualdehydeKHMDS, 18-crown-6, THF, -78 °C94:678[9]
Ethyl bis(di-o-tolylphosphono)acetateBenzaldehydeNaH, THF93:795[6]
Experimental Protocol: Still-Gennari (Z)-Selective HWE Reaction

This protocol provides a general method for the synthesis of (Z)-α,β-unsaturated esters. A similar approach can be applied to the synthesis of (Z)-enones using the corresponding β-ketophosphonate.

Materials:

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equiv)

  • Aldehyde (1.0 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv)

  • 18-crown-6 (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add the KHMDS solution and stir for 15 minutes.

  • Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate in anhydrous THF dropwise and stir for 30 minutes at -78 °C.

  • Add a solution of the aldehyde in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3]

Decision-Making Workflow for Reagent Selection

The choice between a standard HWE reagent and a Still-Gennari-type reagent is primarily dictated by the desired stereochemical outcome. The following workflow can guide your decision-making process.

Reagent_Selection Start Desired Alkene Stereochemistry? E_Alkene (E)-Alkene Start->E_Alkene E Z_Alkene (Z)-Alkene Start->Z_Alkene Z Standard_HWE Use Standard HWE Reagent (e.g., Dimethyl 3-(3-chlorophenoxy)- 2-oxopropylphosphonate) E_Alkene->Standard_HWE Still_Gennari Use Still-Gennari Reagent (e.g., Bis(2,2,2-trifluoroethyl) 2-oxopropylphosphonate) Z_Alkene->Still_Gennari Masamune_Roush Consider Masamune-Roush conditions for base-sensitive substrates Standard_HWE->Masamune_Roush Optional

Caption: A decision-making workflow for selecting the appropriate HWE reagent.

Conclusion

The Horner-Wadsworth-Emmons reaction is an indispensable tool for the stereoselective synthesis of alkenes. While this compound is anticipated to provide high (E)-selectivity, in line with other stabilized phosphonates, the Still-Gennari modification offers a reliable pathway to the corresponding (Z)-isomers. Understanding the mechanistic principles that govern the stereochemical outcome of the HWE reaction empowers chemists to make informed decisions in the design and execution of complex synthetic strategies. The choice of phosphonate reagent, base, and reaction conditions are all critical parameters that can be fine-tuned to achieve the desired alkene geometry with high fidelity.

References

  • Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). Retrieved January 11, 2026, from [Link]

  • Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(21), 7201. [Link]

  • Horner–Wadsworth–Emmons reaction. (2023, December 29). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]

  • Molnár, K., Takács, L., Kádár, M., Faigl, F., & Kardos, Z. (2021). Z- and E-selective Horner–Wadsworth–Emmons reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(12), 1185-1194. [Link]

  • Horner-Wadsworth-Emmons reaction. (n.d.). chemeurope.com. Retrieved January 11, 2026, from [Link]

  • Janicki, I., & Kiełbasiński, P. (2020). Still–Gennari Olefination and Its Applications in Organic Synthesis. Advanced Synthesis & Catalysis, 362(13), 2552-2596. [Link]

  • Li, G., et al. (2015). An Improved and Efficient Process for the Preparation of (+)-cloprostenol. Chirality, 27(6), 392-396. [Link]

  • Koskinen, A. M. P. (1998). Improved Horner-Wadsworth-Emmons Olefination of Base Sensitive γ- Chiral β-Keto Phosphonates.
  • Postema, M. H. D. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis, 9(1), 1-23.
  • Molnár, K., et al. (2021). Z- and E-selective Horner-Wadsworth-Emmons (HWE) Reactions. ResearchGate. [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. (n.d.). CONICET. Retrieved January 11, 2026, from [Link]

  • preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2-(dimethoxy- phosphinyl)acetate. (n.d.). Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]

  • Nagao, Y., et al. (2003). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Arkivoc, 2003(8), 93-101.
  • Wiest, O. (2010).
  • Nakao, M., et al. (2025).

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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate in Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals vested in the intricate world of drug development, the synthesis of complex molecules like prostaglandins demands a meticulous evaluation of every reagent and reaction step. This guide provides an in-depth technical analysis of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate, a key intermediate in the synthesis of prostaglandin analogues such as cloprostenol.[1][2] We will dissect its utility in the context of the Horner-Wadsworth-Emmons (HWE) reaction and provide a comparative cost-benefit analysis against alternative synthetic strategies.

Unveiling this compound: A Specialized HWE Reagent

This compound is a phosphonate ester specifically designed for the introduction of the ω-side chain in the synthesis of certain prostaglandins. Its primary application lies within the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of stereoselective alkene synthesis.[3][4][5]

Molecular Structure and Properties:

  • Chemical Formula: C₁₁H₁₄ClO₅P

  • Molecular Weight: 292.65 g/mol

  • Appearance: Typically a crystalline solid

  • Key Functional Groups: A dimethyl phosphonate moiety for the HWE reaction, a ketone for subsequent reduction, and a 3-chlorophenoxy group which is a characteristic feature of cloprostenol's ω-side chain.

The strategic placement of these functional groups makes it a highly efficient building block, streamlining the synthetic route to cloprostenol and related analogues.

The Horner-Wadsworth-Emmons Reaction: The Synthetic Workhorse

The HWE reaction is a modification of the Wittig reaction and is renowned for its superior performance in many aspects. It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to form an alkene.[6]

Mechanism of the HWE Reaction:

The reaction proceeds through the following key steps:

  • Deprotonation: A base is used to abstract an acidic proton from the α-carbon to the phosphonate group, generating a nucleophilic phosphonate carbanion.

  • Nucleophilic Attack: The carbanion attacks the carbonyl carbon of an aldehyde (typically a Corey lactone derivative in prostaglandin synthesis) to form a betaine-like intermediate.

  • Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered ring called an oxaphosphetane.

  • Elimination: The oxaphosphetane collapses to yield the desired alkene and a water-soluble phosphate byproduct.

HWE_Mechanism Phosphonate Phosphonate Carbanion Carbanion Phosphonate->Carbanion Base Betaine Betaine Carbanion->Betaine + Aldehyde Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene Alkene Oxaphosphetane->Alkene Elimination Phosphate Byproduct Phosphate Byproduct Oxaphosphetane->Phosphate Byproduct

Caption: Simplified workflow of the Horner-Wadsworth-Emmons reaction.

A significant advantage of the HWE reaction over the traditional Wittig reaction is the nature of the byproduct. The HWE reaction produces a water-soluble phosphate ester, which is easily removed during aqueous workup. In contrast, the Wittig reaction generates triphenylphosphine oxide, a nonpolar and often crystalline solid that complicates purification, frequently necessitating column chromatography.[7][8]

Comparative Analysis: this compound vs. Alternatives

The synthesis of the prostaglandin side chain can be approached through various olefination and alkyne synthesis methodologies. Here, we compare the use of this compound in the HWE reaction with prominent alternatives.

MethodReagent(s)Typical YieldKey AdvantagesKey Disadvantages
Horner-Wadsworth-Emmons (HWE) This compound , Base (e.g., NaH)High (often >80%)High (E)-selectivity, water-soluble byproduct, mild reaction conditions.[5]Requires synthesis of the specialized phosphonate reagent.
Wittig Reaction Triphenylphosphine-based ylideVariable (can be high)Wide substrate scope.Triphenylphosphine oxide byproduct complicates purification, lower (E)-selectivity with stabilized ylides.[7]
Corey-Fuchs Reaction Triphenylphosphine, Carbon Tetrabromide, n-BuLiGood to High (70-95%)[9]Efficient for terminal alkyne synthesis, which can be further functionalized.Two-step process, requires stoichiometric amounts of phosphine, generation of triphenylphosphine oxide.
Seyferth-Gilbert/Ohira-Bestmann Dimethyl (1-diazo-2-oxopropyl)phosphonate, Base (e.g., K₂CO₃)Good to HighOne-pot conversion of aldehydes to alkynes, mild conditions for the Ohira-Bestmann modification.[10]Diazo compounds can be hazardous, reagent can be expensive and may require fresh preparation.[11]

Cost-Benefit Analysis

A comprehensive cost-benefit analysis extends beyond the mere price of the starting materials. It encompasses factors such as reaction efficiency, ease of purification, waste disposal, and safety.

FactorThis compound (HWE)Wittig ReactionCorey-Fuchs ReactionSeyferth-Gilbert/Ohira-Bestmann
Reagent Cost Moderate to High (specialized reagent)Moderate (Triphenylphosphine can be costly in large quantities)[12][13]Moderate (Triphenylphosphine and CBr₄)High (Ohira-Bestmann reagent is a specialty chemical)[9][14][15]
Yield & Efficiency High, often leading to better overall process economy.Can be high, but lower selectivity may reduce the effective yield of the desired isomer.Generally high, but it's a two-step process adding to time and resource usage.High for alkyne formation, but requires an additional step to form the final alkene.
Purification Simple aqueous workup, reducing solvent usage and time for chromatography.Often requires column chromatography, increasing solvent consumption and cost.Requires chromatography to remove triphenylphosphine oxide.Purification can be straightforward, but the reagent itself may need purification.
Waste Generation Water-soluble and more environmentally benign phosphate byproduct.Stoichiometric amounts of triphenylphosphine oxide, which is a persistent organic pollutant.Triphenylphosphine oxide and halogenated waste.Nitrogen gas is the primary byproduct; unreacted diazo compounds need careful quenching.
Safety Generally safe; standard handling of organic reagents.Phosphonium ylides are generally stable.Carbon tetrabromide is a known carcinogen and ozone-depleting substance. n-BuLi is pyrophoric.Diazo compounds are potentially explosive and require careful handling.
Scalability Well-suited for large-scale synthesis due to high yields and easy purification.Challenging on a large scale due to purification issues.Use of hazardous reagents can be a barrier to large-scale implementation.Safety concerns with diazo compounds can limit scalability.

For the industrial synthesis of cloprostenol, the use of This compound via the Horner-Wadsworth-Emmons reaction presents a compelling case for being the most cost-effective and efficient method. While the initial reagent cost may be higher than some alternatives, the high yields, excellent stereoselectivity, simplified purification, and improved safety and waste profile contribute to a lower overall manufacturing cost, especially at scale. The avoidance of difficult-to-remove byproducts and hazardous reagents makes it a more robust and environmentally responsible choice for pharmaceutical manufacturing.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Reaction for Prostaglandin ω-Side Chain Installation

This protocol describes the reaction of a Corey lactone derivative (aldehyde) with this compound.

Materials:

  • Corey lactone derivative (aldehyde)

  • This compound (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to 0 °C.

  • Carefully add sodium hydride to the cooled THF.

  • Slowly add a solution of this compound in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of the Corey lactone derivative (aldehyde) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product is then carried forward to the next step, which typically involves the reduction of the ketone on the side chain.

HWE_Protocol cluster_preparation Carbanion Formation cluster_reaction Olefination cluster_workup Workup and Isolation NaH_in_THF Suspend NaH in anhydrous THF at 0°C Add_Phosphonate Add this compound solution NaH_in_THF->Add_Phosphonate Stir Stir at 0°C then room temperature Add_Phosphonate->Stir Cool Cool to 0°C Stir->Cool Add_Aldehyde Add Corey lactone derivative (aldehyde) Cool->Add_Aldehyde React Stir at room temperature Add_Aldehyde->React Quench Quench with NH4Cl (aq) React->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate

Caption: Experimental workflow for the HWE reaction in prostaglandin synthesis.

References

  • Corey, E. J.; Fuchs, P. L. Tetrahedron Lett.1972, 13, 3769–3772.
  • Ohira, S. Synth. Commun.1989, 19, 561–564.
  • Gilbert, J. C.; Weerasooriya, U. J. Org. Chem.1982, 47, 1837–1845.
  • Seyferth, D.; Marmor, R. S.; Hilbert, P. J. Org. Chem.1971, 36, 1379–1386.
  • Bestmann, H. J.; Roth, K.; Ettlinger, M. Angew. Chem. Int. Ed. Engl.1979, 18, 687–688.
  • [Sample supplier website for Ohira-Bestmann reagent]
  • [Sample supplier website for Triphenylphosphine]
  • [Sample supplier website for Triphenylphosphine]
  • [Sample supplier website for Dimethyl 3-(3-chlorophenoxy)
  • [Sample supplier website for Dimethyl 3-(3-chlorophenoxy)
  • [Sample supplier website for Dimethyl 3-(3-chlorophenoxy)
  • NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of this compound in Pharma. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • [Sample supplier website for Triphenylphosphine]
  • [Sample supplier website for Triphenylphosphine]
  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

  • Chen, K.; et al. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis. Chem. Sci., 2021, 12, 10738-10745.
  • Chem-Station. Horner-Wadsworth-Emmons (HWE) Reaction. [Link]

  • European Medicines Agency. Cloprostenol and R-cloprostenol Summary Report (1). [Link]

  • Bindrá, J. S. Development of a manufacturing route for cloprostenol sodium. In Speciality Chemicals; Springer: 1986; pp 213-224.
  • YouTube. Contrasting the Wittig and Horner-Wadsworth-Emmons reaction. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • Matos, M. J. Recent Progress in the Horner-Wadsworth-Emmons Reaction. Curr. Org. Chem.2015, 19, 1-20.
  • Evans, D. A.; et al. Studies Directed Toward the Synthesis of Prostaglandins. Useful Boron-Mediated Olefin Syntheses. J. Org. Chem.1976, 41, 3947-3953.
  • Chongqing Chemdad Co., Ltd. This compound. [Link]

  • Chen, K.; et al. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis. Chem. Sci., 2021, 12, 10738-10745.
  • Reddit. Advantages of Corey-Fuchs reaction over the Ohira-Bestmann reagent for alkyne synthesis? [Link]

  • Pop, F.; et al. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules2014, 19, 13645-13691.
  • Organic Chemistry Portal. Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. [Link]

  • Google Patents.
  • SynArchive. Synthesis of Prostaglandin F2α by Elias J. Corey (1969). [Link]

  • Delaware Valley University. Comparison of Traditional and Alternative Wittig Reactions. [Link]

  • Murray, R. D.; et al.
  • Keshavarzi, H.; et al.

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A Senior Application Scientist's Guide to Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate: Performance in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is paramount to the success of a chemical transformation. This guide provides an in-depth technical analysis of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate (DMCP), a key intermediate in the synthesis of prostaglandin analogs such as (+)-cloprostenol.[1][2][3] We will explore its performance in various solvent systems, drawing upon experimental data from analogous compounds and established synthetic principles to provide a comprehensive comparison. This guide is designed to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your target molecules.

Understanding this compound (DMCP)

DMCP, with the molecular formula C₁₁H₁₄ClO₅P, is a β-ketophosphonate that serves as a crucial building block in organic synthesis.[4][5][6] Its structure, featuring a phosphonate moiety, a ketone, and a chlorophenoxy group, makes it an ideal reagent for the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes.[4]

Physical and Chemical Properties:

PropertyValueSource(s)
Molecular Weight292.65 g/mol [4][7]
AppearanceWhite to yellow solid[4]
Melting Point77-78 °C[4]
Boiling Point (Predicted)400.1 ± 30.0 °C at 760 mmHg[1][6]
Density (Predicted)1.298 ± 0.06 g/cm³[5][6]
SolubilitySlight solubility in chloroform and methanol.[4]

Synthesis of DMCP: The Impact of Solvent Choice

The synthesis of β-ketophosphonates like DMCP can be achieved through several methods, with the most common being the Michaelis-Arbuzov reaction and the acylation of phosphonate carbanions. The choice of solvent in these synthetic routes significantly influences reaction rates, yields, and the formation of byproducts.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an α-halo ketone. In the context of DMCP synthesis, this would involve the reaction of a suitable phenoxy-substituted α-halo ketone with trimethyl phosphite. A competing pathway, the Perkow reaction, which leads to the formation of a vinyl phosphate byproduct, is a significant consideration. The solvent polarity plays a crucial role in directing the reaction towards the desired β-ketophosphonate.

General Solvent Effects in the Michaelis-Arbuzov Reaction:

Solvent PolarityEffect on Michaelis-Arbuzov vs. Perkow ReactionRationale
Non-polar Favors the Michaelis-Arbuzov product (desired β-ketophosphonate).The SN2 attack on the carbon atom is favored in less polar environments.
Polar Favors the Perkow product (vinyl phosphate byproduct).Polar solvents can stabilize the charged intermediate that leads to the Perkow product.

Based on these principles, conducting the synthesis of DMCP via the Michaelis-Arbuzov reaction in a non-polar solvent such as toluene or dioxane would be expected to provide a higher yield of the desired product compared to polar solvents like acetonitrile or DMF.

Acylation of Phosphonate Carbanions

A more contemporary and often higher-yielding method for the synthesis of β-ketophosphonates is the acylation of a lithiated phosphonate with an appropriate ester. A general, mild, and high-yielding procedure has been reported for the preparation of β-ketophosphonates by the condensation of esters and phosphonates at 0 °C using lithium diisopropylamide (LDA) as the base in tetrahydrofuran (THF).[8][9] This method is noted for its operational simplicity and scalability.[8][9]

Diagram of the Synthesis of a β-Ketophosphonate via Acylation:

G reagent1 Dimethyl methylphosphonate intermediate Lithium salt of dimethyl methylphosphonate reagent1->intermediate Deprotonation reagent2 Methyl 3-chlorophenoxyacetate product Dimethyl 3-(3-chlorophenoxy)- 2-oxopropylphosphonate (DMCP) reagent2->product base LDA base->intermediate solvent THF, 0 °C solvent->intermediate solvent->product intermediate->product Acylation G start Start: DMCP and Aldehyde deprotonation Deprotonation of DMCP with a base (e.g., NaH) start->deprotonation carbanion Formation of the phosphonate carbanion deprotonation->carbanion nucleophilic_addition Nucleophilic addition to the aldehyde carbanion->nucleophilic_addition oxaphosphetane Formation of an oxaphosphetane intermediate nucleophilic_addition->oxaphosphetane elimination Elimination of the dialkyl phosphate oxaphosphetane->elimination product Formation of the (E)-α,β-unsaturated ketone elimination->product

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Comparative Solvent Performance in the HWE Reaction

While specific comparative data for DMCP is scarce, extensive studies on analogous β-ketophosphonates in the HWE reaction provide valuable insights. Ethereal solvents are generally preferred.

Table of Expected Solvent Performance in the HWE Reaction with DMCP:

SolventPolarityExpected PerformanceRationale & Supporting Evidence
Tetrahydrofuran (THF) Polar aproticExcellent Generally the solvent of choice for HWE reactions. It effectively dissolves the phosphonate and the base, and it stabilizes the intermediates without interfering with the reaction. [10]High yields and good E-selectivity are commonly observed in THF.
1,2-Dimethoxyethane (DME) Polar aproticGood to Excellent Similar to THF, DME is a good solvent for HWE reactions. Its higher boiling point can be advantageous for reactions requiring elevated temperatures.
Toluene Non-polarModerate to Good Can be used, but may result in lower yields and longer reaction times compared to ethereal solvents due to lower solubility of intermediates.
Acetonitrile Polar aproticPoor to Moderate Can lead to side reactions and lower yields. Its acidic protons (relative to other aprotic solvents) can interfere with the strong bases used in the HWE reaction.
Dichloromethane (DCM) Polar aproticPoor Generally not recommended for HWE reactions with strong bases like NaH or LDA due to potential reactivity with the solvent.
Dimethylformamide (DMF) Polar aproticPoor to Moderate While it can dissolve the reactants, it can also lead to side reactions and make product isolation more difficult due to its high boiling point.
The Interplay of Base and Solvent

The choice of base is intrinsically linked to the solvent system. Strong, non-nucleophilic bases are typically required to deprotonate the β-ketophosphonate.

  • Sodium Hydride (NaH) in THF: This is a classic and effective combination for the HWE reaction. [10]NaH provides a strong, non-nucleophilic base, and THF is an excellent solvent for the resulting sodium salt of the phosphonate carbanion.

  • Lithium Diisopropylamide (LDA) in THF: As seen in the synthesis of β-ketophosphonates, LDA is a powerful base that works well in THF. It can also be used for the HWE reaction, particularly at low temperatures.

  • Masamune-Roush Conditions (LiCl/DBU or Et₃N): For substrates that are sensitive to strong bases, milder conditions can be employed. The use of lithium chloride with a tertiary amine base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (Et₃N) in a solvent like acetonitrile can be effective. [11]This system often favors the formation of (E)-alkenes.

Alternative Reagents to DMCP in Prostaglandin Synthesis

While DMCP is a valuable reagent, several other phosphonates have been employed in the synthesis of prostaglandins and their analogs. The choice of reagent often depends on the desired stereochemistry and the specific synthetic strategy.

Comparison with Alternative Phosphonate Reagents:

ReagentStructural FeatureKey Advantage(s)Typical Application
Dimethyl (2-oxopropyl)phosphonate Simple β-ketophosphonateReadily available and versatile for introducing a propanone-2-phosphonate moiety.Used in the synthesis of various prostaglandin analogs where a simple side chain is required. [12]
Still-Gennari Reagents (e.g., bis(2,2,2-trifluoroethyl) phosphonates) Electron-withdrawing phosphonate estersPromote the formation of (Z)-alkenes with high stereoselectivity.Synthesis of prostaglandins requiring a (Z)-double bond in the side chain.
Phosphonates with Bicyclic Scaffolds Incorporate a rigid bicyclic moietyCan be used to create prostaglandin analogs with modified core structures, potentially leading to altered biological activity and metabolic stability. [13]Development of novel prostaglandin analogs with unique pharmacological profiles.

Experimental Protocols

The following protocols are provided as a general guide and should be adapted and optimized for specific substrates and laboratory conditions.

Protocol 1: Synthesis of this compound (DMCP)

This protocol is adapted from the general procedure for the synthesis of β-ketophosphonates using LDA. [8][9] Materials:

  • Dimethyl methylphosphonate

  • Methyl 3-chlorophenoxyacetate

  • Lithium diisopropylamide (LDA) solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add dimethyl methylphosphonate (1.1 equivalents) and methyl 3-chlorophenoxyacetate (1.0 equivalent).

  • Dissolve the reactants in anhydrous THF.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add a solution of LDA (1.1 equivalents) in THF dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure DMCP.

Protocol 2: Horner-Wadsworth-Emmons Reaction using DMCP

This protocol provides a general procedure for the reaction of DMCP with an aldehyde to form an α,β-unsaturated ketone.

Materials:

  • This compound (DMCP)

  • Aldehyde

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add NaH (1.2 equivalents).

  • Wash the NaH with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C.

  • Slowly add a solution of DMCP (1.1 equivalents) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF.

  • Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired α,β-unsaturated ketone.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, particularly for the construction of prostaglandin analogs. Its performance is intricately linked to the solvent system employed in both its synthesis and subsequent reactions. For the synthesis of DMCP, a non-polar solvent is preferable for the Michaelis-Arbuzov reaction to minimize the formation of the Perkow byproduct, while THF is an excellent choice for the high-yielding acylation of a phosphonate carbanion. In its primary application, the Horner-Wadsworth-Emmons reaction, ethereal solvents such as THF and DME, in combination with a strong base like NaH, generally provide the best results in terms of yield and E-stereoselectivity. For base-sensitive substrates, milder conditions such as the Masamune-Roush protocol offer a viable alternative. By understanding the principles outlined in this guide and carefully selecting the appropriate solvent and reaction conditions, researchers can effectively utilize DMCP to achieve their synthetic goals.

References

  • BenchChem. (2025).
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Tanase, C. V., et al. (2021). New β-ketophosphonates for the synthesis of prostaglandin analogues. 1. Phosphonates with a bicyclo[3.3.0]octene scaffold spaced by a methylene group from the β-ketone.
  • Maloney, K. M., & Chung, J. Y. L. (2009). A General Procedure for the Preparation of β-Ketophosphonates. The Journal of Organic Chemistry, 74(19), 7574–7576.
  • Organic Chemistry Portal. (n.d.). A General Procedure for the Preparation of β-Ketophosphonates. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Budnikov, A. S., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1354–1363.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • European Patent Office. (1990). Method for preparing the (+)-isomer of cloprostenol. EP 0362686 A2.
  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: New Phosphonate-Mediated Syntheses of Cyclopentanoids and Prostaglandins. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimization of the Horner-Wadsworth-Emmons Reaction with Diethyl 4-(diphenylamino)
  • Chemsrc. (n.d.). CAS#:40665-94-9 | Dimethyl [3-(3-chlorophenoxy)-2-oxopropyl]phosphonate. Retrieved from [Link]

  • Google Patents. (n.d.). CS276003B6 - method of production of (+)-isomer of cloprostenol.
  • BenchChem. (2025). validation of synthetic methods for producing Dimethyl (2-oxopropyl)
  • ResearchGate. (n.d.). An Improved and Efficient Process for the Preparation of (+)-cloprostenol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Direct synthesis of β-ketophosphonates and vinyl phosphonates from alkenes or alkynes catalyzed by CuNPs/ZnO. Retrieved from [Link]

  • CONICET. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]

  • Iowa Research Online. (n.d.). New synthesis and reactions of phosphonates. Retrieved from [Link]

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  • Bindra, J. S., & Bindra, R. (1977). Prostaglandin Synthesis. Academic Press.
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  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Concise Synthesis of Dimethyl (2-Oxopropyl)phosphonate and Homologation of Aldehydes to Alkynes in a Tandem Process. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Synthesis and Biological Activity of Prostaglandin Analogs Containing Heteroatoms in the Cyclopentane Ring. Retrieved from [Link]

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Comparison of "Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate" with Still-Gennari olefination

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Alkene Synthesis: A Comparative Analysis of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate and the Still-Gennari Olefination

Introduction

In the landscape of synthetic organic chemistry, the stereoselective formation of carbon-carbon double bonds is a cornerstone of molecular construction. Among the myriad of available methods, the Horner-Wadsworth-Emmons (HWE) reaction stands out for its reliability and versatility.[1] This guide provides an in-depth comparison of two approaches within the HWE manifold: the use of a specific β-ketophosphonate, this compound, and the renowned Still-Gennari olefination for the synthesis of (Z)-alkenes.[2][3] This analysis is designed for researchers, scientists, and professionals in drug development who require a nuanced understanding of these methodologies to inform their synthetic strategies.

While this compound is a specific reagent, its reactivity is representative of a broader class of β-ketophosphonates.[4][5] The Still-Gennari olefination, on the other hand, is a highly specialized modification of the HWE reaction designed to overcome the inherent (E)-selectivity of the classical reaction.[6][7] This guide will dissect the mechanistic underpinnings, compare performance based on experimental data, and provide actionable experimental protocols for both approaches.

Mechanistic Divergence: The Root of Stereoselectivity

The stereochemical outcome of an HWE reaction is determined by the relative rates of formation and elimination of the diastereomeric oxaphosphetane intermediates. The structural features of the phosphonate reagent are paramount in dictating this stereoselectivity.

The Classical HWE Pathway with β-Ketophosphonates

The reaction of a β-ketophosphonate, such as this compound, with an aldehyde typically proceeds under thermodynamic control to yield the more stable (E)-alkene.[8] The key steps are:

  • Deprotonation: A base, commonly sodium hydride (NaH), deprotonates the carbon alpha to the phosphonate and carbonyl groups, forming a stabilized phosphonate carbanion.

  • Nucleophilic Addition: The carbanion adds to the aldehyde carbonyl, forming two diastereomeric intermediates. This addition is often reversible.

  • Oxaphosphetane Formation and Elimination: The intermediates cyclize to form oxaphosphetanes. Due to the reversibility of the initial addition, the reaction favors the formation of the thermodynamically more stable anti-oxaphosphetane, which subsequently undergoes syn-elimination to afford the (E)-alkene.

The Still-Gennari Modification: A Shift to Kinetic Control

The Still-Gennari olefination ingeniously alters the reaction pathway to favor the formation of the (Z)-alkene.[9] This is achieved through two key modifications:

  • Electron-Withdrawing Groups on the Phosphonate: The use of bis(2,2,2-trifluoroethyl) esters on the phosphonate significantly increases the acidity of the alpha-protons and enhances the electrophilicity of the phosphorus atom.[8][10]

  • Strongly Dissociating Reaction Conditions: The use of strong, non-nucleophilic bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) at low temperatures (-78 °C) generates a highly reactive, "naked" potassium enolate.[6][11]

These conditions lead to an irreversible, kinetically controlled reaction. The electron-withdrawing trifluoroethyl groups accelerate the elimination of the oxaphosphetane, making this step faster than any potential equilibration of the intermediates.[7] The reaction proceeds through a transition state that minimizes steric interactions, leading to the syn-oxaphosphetane and, consequently, the (Z)-alkene.[12]

Visualizing the Mechanistic Divide

HWE_Comparison cluster_0 Standard HWE (E-selective) cluster_1 Still-Gennari Olefination (Z-selective) Ketophosphonate Dimethyl 3-(3-chlorophenoxy) -2-oxopropylphosphonate Carbanion1 Stabilized Carbanion Ketophosphonate->Carbanion1 Base Aldehyde1 Aldehyde (R-CHO) Intermediate1 Reversible Addition (Thermodynamic Control) Aldehyde1->Intermediate1 Base1 NaH Carbanion1->Intermediate1 Anti_Ox anti-Oxaphosphetane (More Stable) Intermediate1->Anti_Ox E_Alkene (E)-Alkene Anti_Ox->E_Alkene syn-Elimination SG_Phosphonate Bis(trifluoroethyl) phosphonate Carbanion2 "Naked" Enolate SG_Phosphonate->Carbanion2 Base Aldehyde2 Aldehyde (R-CHO) Intermediate2 Irreversible Addition (Kinetic Control) Aldehyde2->Intermediate2 Base2 KHMDS, 18-crown-6 Carbanion2->Intermediate2 Syn_Ox syn-Oxaphosphetane (Less Stable) Intermediate2->Syn_Ox Z_Alkene (Z)-Alkene Syn_Ox->Z_Alkene Rapid syn-Elimination

Caption: Mechanistic pathways of standard HWE vs. Still-Gennari olefination.

Performance Comparison: A Head-to-Head Analysis

The choice between these two methodologies hinges on the desired stereochemical outcome and the specific substrate. The following table summarizes their key performance characteristics.

FeatureThis compound (Standard HWE)Still-Gennari Olefination
Primary Product (E)-Alkene(Z)-Alkene
Stereoselectivity Generally high (E)-selectivityExcellent (Z)-selectivity (often >95:5 Z:E)[8]
Reaction Conditions Milder conditions (e.g., NaH, THF, 0 °C to rt)Cryogenic temperatures (-78 °C), strong base (KHMDS), crown ether
Substrate Scope Broad for aldehydes and ketonesPrimarily for aldehydes; ketones can be challenging
Reagent Synthesis Can be prepared via Michaelis-Arbuzov or acylation of phosphonates[4][5]Requires synthesis of specialized bis(trifluoroethyl) phosphonates[3]
Byproduct Removal Water-soluble phosphate salts, easy removalWater-soluble phosphate salts, easy removal

Experimental Protocols

To provide a practical context, the following are representative experimental procedures for each olefination.

Protocol 1: (E)-Selective Olefination using a β-Ketophosphonate

This protocol is a general procedure for the (E)-selective Horner-Wadsworth-Emmons reaction with a β-ketophosphonate.

  • Preparation: To a stirred suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 5 mL) under an inert atmosphere (argon or nitrogen) at 0 °C, add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Anion Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC for the consumption of the aldehyde.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL). Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired (E)-alkene.

Protocol 2: (Z)-Selective Still-Gennari Olefination

This protocol is a representative procedure for the Still-Gennari olefination, yielding a (Z)-alkene.

  • Preparation: To a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol) and 18-crown-6 (1.5 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.0 M in THF, 1.1 mmol) dropwise.

  • Anion Formation: Stir the resulting solution at -78 °C for 30 minutes.

  • Aldehyde Addition: Add a solution of the aldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 1-4 hours, monitoring by TLC.

  • Workup: Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution (10 mL). Allow the mixture to warm to room temperature.

  • Purification: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired (Z)-alkene.

Experimental_Workflow cluster_E (E)-Selective HWE cluster_Z (Z)-Selective Still-Gennari E1 1. NaH + Phosphonate in THF (0°C) E2 2. Warm to RT E1->E2 E3 3. Add Aldehyde (0°C) E2->E3 E4 4. React at RT (2-12h) E3->E4 E5 5. Quench (NH4Cl) E4->E5 E6 6. Extract & Purify E5->E6 E_Product (E)-Alkene E6->E_Product Z1 1. Phosphonate + 18-crown-6 + KHMDS in THF (-78°C) Z2 2. Stir at -78°C (30 min) Z1->Z2 Z3 3. Add Aldehyde (-78°C) Z2->Z3 Z4 4. React at -78°C (1-4h) Z3->Z4 Z5 5. Quench (NH4Cl) Z4->Z5 Z6 6. Extract & Purify Z5->Z6 Z_Product (Z)-Alkene Z6->Z_Product

Caption: Comparative experimental workflows for HWE olefinations.

Conclusion and Future Perspectives

The choice between a standard β-ketophosphonate HWE reaction and the Still-Gennari olefination is a clear-cut decision based on the desired alkene geometry. For the synthesis of (E)-alkenes, the classical HWE reaction with reagents like this compound offers a robust and operationally simpler method. Conversely, when the (Z)-alkene is the target, the Still-Gennari protocol is a powerful and highly selective tool, despite its more demanding reaction conditions.[2][13]

The continued development of new phosphonate reagents and reaction conditions is expanding the toolbox for stereoselective olefination.[10][14][15] Researchers are exploring modifications to the Still-Gennari protocol to allow for higher reaction temperatures and the use of more economical bases, without compromising (Z)-selectivity.[8] As our understanding of the subtle factors governing HWE reactivity deepens, we can anticipate the emergence of even more efficient and selective methods for the synthesis of complex molecules.

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A Comparative Guide to the Synthesis of Novel Prostaglandin Analogs: The Role of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and stereoselective synthesis of prostaglandin analogs is a cornerstone of therapeutic innovation. These potent lipid compounds, with their diverse physiological activities, demand synthetic routes that are not only high-yielding but also robust and scalable. This guide provides an in-depth comparison of synthetic strategies for constructing the omega (ω) side chain of novel prostaglandin analogs, with a specific focus on the utility of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate. We will objectively compare its performance in the Horner-Wadsworth-Emmons (HWE) reaction with alternative methods, supported by experimental data and mechanistic insights.

The Challenge in Prostaglandin Synthesis: Constructing the ω-Side Chain

The total synthesis of prostaglandins is a complex undertaking, marked by the need to control multiple stereocenters. A critical step in many convergent synthetic strategies is the attachment of the ω-side chain to a core cyclopentane structure, often derived from the versatile Corey lactone. The method of choice for this transformation directly impacts the overall yield, purity, and stereochemical integrity of the final active pharmaceutical ingredient (API).

The Horner-Wadsworth-Emmons (HWE) reaction has emerged as a superior method for this purpose, offering significant advantages over the classical Wittig reaction. The HWE reaction utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide used in the Wittig reaction. This enhanced reactivity allows for the efficient olefination of the often sterically hindered aldehyde of the Corey lactone intermediate.

The Reagent of Choice: this compound

This compound (CAS 40665-94-9) is a key building block for the synthesis of a class of potent prostaglandin F2α analogs, most notably Cloprostenol.[1] This reagent is specifically designed for the introduction of the 16-(m-chlorophenoxy) functional group, a structural motif crucial for the biological activity of these analogs.

The primary advantages of employing this phosphonate in an HWE reaction are:

  • High (E)-Selectivity: The thermodynamic control inherent to the HWE reaction mechanism strongly favors the formation of the trans-(E)-alkene. This is critical for the biological activity of most prostaglandins.

  • Simplified Purification: A major practical advantage of the HWE reaction is that its byproduct, a phosphate ester, is water-soluble and can be easily removed by aqueous extraction.[2] This contrasts sharply with the Wittig reaction, which generates triphenylphosphine oxide, a non-polar byproduct that often requires tedious column chromatography for removal.

  • Enhanced Reactivity: The phosphonate carbanion is more nucleophilic and less basic than a Wittig ylide, leading to cleaner reactions and higher yields, especially with sensitive substrates like the Corey aldehyde.[3]

Comparative Analysis: HWE vs. Wittig Reaction for ω-Side Chain Synthesis

To illustrate the practical differences, let's compare the synthesis of a Cloprostenol intermediate using the HWE reaction with this compound versus a hypothetical synthesis using a corresponding Wittig reagent.

FeatureHorner-Wadsworth-Emmons ReactionWittig Reaction
Phosphorus Reagent This compound(3-(3-chlorophenoxy)-2-oxopropyl)triphenylphosphonium salt
Key Intermediate Phosphonate-stabilized carbanionPhosphonium ylide
Stereoselectivity Predominantly (E)-alkeneMixture of (E) and (Z)-alkenes, dependent on ylide stability and reaction conditions
Byproduct Water-soluble phosphate esterTriphenylphosphine oxide (organic-soluble)
Purification Simple aqueous extractionOften requires column chromatography
Reported Yield Good to excellent (specific yields vary by patent and publication)Generally lower for stabilized ylides compared to HWE

Experimental Workflows and Mechanistic Insights

The general workflow for the synthesis of the ω-side chain begins with the Corey lactone diol, which is oxidized to the corresponding aldehyde. This aldehyde is then subjected to the olefination reaction.

Horner-Wadsworth-Emmons (HWE) Synthesis of a Prostaglandin Analog

The HWE reaction proceeds through the deprotonation of the phosphonate to form a nucleophilic carbanion. This carbanion then attacks the aldehyde, leading to an oxaphosphetane intermediate which subsequently collapses to form the desired alkene and the water-soluble phosphate byproduct.

HWE_Workflow cluster_reagent Reagent Preparation cluster_synthesis Main Reaction cluster_workup Workup & Purification Phosphonate This compound Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Phosphonate Corey_Aldehyde Corey Lactone Aldehyde Carbanion->Corey_Aldehyde Oxaphosphetane Oxaphosphetane Intermediate Corey_Aldehyde->Oxaphosphetane Nucleophilic Attack Enone Prostaglandin Enone Precursor ((E)-alkene) Oxaphosphetane->Enone Elimination Phosphate Water-Soluble Phosphate Byproduct Enone->Phosphate Aqueous Extraction Purified_Enone Purified Enone Enone->Purified_Enone

Caption: Workflow for HWE-mediated synthesis of the prostaglandin ω-side chain.

Alternative: The Wittig Reaction

The Wittig reaction, while a cornerstone of organic synthesis, presents challenges in the context of complex prostaglandin synthesis. The reaction of a phosphonium ylide with an aldehyde also proceeds through a four-membered ring intermediate (an oxaphosphetane), but the driving force is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.

Wittig_vs_HWE cluster_HWE Horner-Wadsworth-Emmons Pathway cluster_Wittig Wittig Pathway HWE_Reagent Phosphonate HWE_Carbanion Phosphonate Carbanion HWE_Reagent->HWE_Carbanion Deprotonation HWE_Base Base HWE_Base->HWE_Reagent HWE_Intermediate Oxaphosphetane HWE_Carbanion->HWE_Intermediate + Aldehyde HWE_Product (E)-Alkene HWE_Intermediate->HWE_Product HWE_Byproduct Water-Soluble Phosphate Ester HWE_Intermediate->HWE_Byproduct Wittig_Reagent Phosphonium Salt Wittig_Ylide Phosphonium Ylide Wittig_Reagent->Wittig_Ylide Deprotonation Wittig_Base Base Wittig_Base->Wittig_Reagent Wittig_Intermediate Oxaphosphetane Wittig_Ylide->Wittig_Intermediate + Aldehyde Wittig_Product (E/Z)-Alkene Mixture Wittig_Intermediate->Wittig_Product Wittig_Byproduct Triphenylphosphine Oxide (Organic) Wittig_Intermediate->Wittig_Byproduct

Caption: Comparison of the HWE and Wittig reaction pathways.

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis of a prostaglandin intermediate.

Protocol 1: Horner-Wadsworth-Emmons Olefination

This protocol is adapted from synthetic procedures for Cloprostenol.[4][5]

  • Preparation of the Phosphonate Carbanion:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) and cool to 0°C.

    • Slowly add a solution of this compound (1.0 eq) in anhydrous THF via a dropping funnel.

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the carbanion is often indicated by a change in the appearance of the reaction mixture.

  • Olefination Reaction:

    • Cool the solution of the phosphonate carbanion to 0°C.

    • Add a solution of the Corey lactone aldehyde (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at 0°C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product, the prostaglandin enone, is often of sufficient purity for the next step, or can be further purified by flash column chromatography.

Protocol 2: Wittig Olefination (General Alternative)

This protocol is a general representation of a Wittig reaction for prostaglandin synthesis.

  • Preparation of the Ylide:

    • In a flame-dried, three-necked flask under an inert atmosphere, suspend the appropriate (3-(3-chlorophenoxy)-2-oxopropyl)triphenylphosphonium salt (1.0 eq) in anhydrous THF.

    • Cool the suspension to -78°C and add a strong base such as n-butyllithium (n-BuLi) dropwise until the characteristic color of the ylide appears and persists.

    • Stir the mixture at -78°C for 30 minutes.

  • Olefination Reaction:

    • Add a solution of the Corey lactone aldehyde (1.0 eq) in anhydrous THF dropwise to the cold ylide solution.

    • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel to separate the desired prostaglandin enone from the byproduct.

Conclusion and Future Outlook

For the synthesis of 16-aryloxy prostaglandin analogs like Cloprostenol, this compound is a highly effective reagent when used in the Horner-Wadsworth-Emmons reaction. Its use leads to high yields of the desired (E)-alkene with a streamlined purification process that avoids the challenges associated with the removal of triphenylphosphine oxide generated in the Wittig reaction. While the Wittig reaction remains a powerful tool in organic synthesis, the HWE approach offers a more practical and efficient pathway for the large-scale production of these important pharmaceutical compounds. Future developments in this area may focus on catalytic versions of these olefination reactions to further improve their efficiency and reduce waste.

References

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Benchmarking "Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate" purity standards

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benchmarking the Purity of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate

For researchers and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API) are built. This compound (CAS: 40665-94-9), a critical intermediate in the synthesis of prostaglandin analogs like cloprostenol, is a case in point.[1][2][3] Its structural integrity and freedom from impurities directly impact the yield and purity of subsequent reaction steps.

This guide provides a comprehensive framework for evaluating and comparing the purity of different batches or commercial sources of this compound. We move beyond simple specification sheets to offer robust, validated analytical methodologies, explaining not just what to do, but why each step is critical for generating trustworthy and comparable data.

The Concept of a "Purity Standard" for a Non-Pharmacopeial Intermediate

For a specialized intermediate like this compound, a formal, certified reference material (CRM) from a metrological institute is often unavailable. In this context, a "purity standard" typically refers to a thoroughly characterized, high-purity batch, often from a reputable supplier, that is used as a benchmark.[1][4] The core task for any laboratory is to independently verify the purity claims and establish a comprehensive impurity profile. This guide focuses on the analytical methodologies required to perform this critical benchmarking.

Anticipating the Impurity Profile: A Mechanistic Approach

Effective purity analysis begins with an understanding of the potential impurities. Based on common synthetic routes for phosphonates, the primary impurities in this compound are likely to be:[1][4][5]

  • Starting Materials: Unreacted 3-chlorophenol and dimethyl methylphosphonate.

  • By-products: Compounds formed from side reactions during the synthesis.

  • Degradation Products: Resulting from instability during synthesis, work-up, or storage.

The ability of an analytical method to separate and detect these specific compounds is the essence of specificity, a cornerstone of method validation.[6]

A Comparative Framework for Purity Determination

No single analytical technique provides a complete picture. A multi-faceted approach is essential for a robust purity assessment. We will compare three orthogonal methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.

Benchmarking Workflow Overview

The following diagram illustrates the logical flow for a comprehensive purity comparison of two different lots (Lot A vs. Lot B) of the target compound.

cluster_0 Sample Reception & Initial Assessment cluster_1 Orthogonal Analytical Benchmarking cluster_2 Data Synthesis & Decision SampleA Receive Lot A Initial Physical Characterization (Appearance, Solubility) SampleA->Initial SampleB Receive Lot B SampleB->Initial HPLC Quantitative HPLC-UV (Purity Assay, Impurity Profile) Initial->HPLC GCMS GC-MS Analysis (Volatile Impurities, ID Confirmation) Initial->GCMS NMR Quantitative ³¹P NMR (Phosphorus Impurity Profile, Structural ID) Initial->NMR Compare Compare Data Sets (Purity, Impurity Identity, Quantity) HPLC->Compare GCMS->Compare NMR->Compare Decision Decision Making (Accept/Reject Lot, Supplier Qualification) Compare->Decision

Caption: Overall workflow for benchmarking purity standards.

Head-to-Head Method Comparison

The choice of analytical technique is driven by the specific information required. The following table summarizes the primary applications and limitations of our chosen orthogonal methods.

Technique Primary Application Strengths Limitations
HPLC-UV Primary purity assay and quantification of non-volatile organic impurities.Excellent for quantitative analysis of the main component and related substances. High precision and robustness.Requires chromophore for UV detection. May not detect impurities without a UV signature. Co-elution can mask impurities.
GC-MS Identification of volatile and semi-volatile impurities; confirmation of molecular weight.High sensitivity and selectivity.[7] Provides structural information from mass spectra, aiding in impurity identification.[8][9]Not suitable for non-volatile or thermally labile compounds. The target molecule may require derivatization.
³¹P NMR Absolute purity determination and specific detection of all phosphorus-containing impurities.Directly targets the phosphorus nucleus, providing a "clean" spectrum without interference from non-phosphorus species.[10] Can be used for absolute quantification against a certified internal standard.[11][12]Lower sensitivity compared to MS. Provides limited information on non-phosphorus-containing impurities.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, incorporating system suitability tests (SSTs) to ensure the analytical system is performing correctly before sample analysis. This is a fundamental requirement for generating trustworthy data.[13][14]

Protocol 1: Purity Assay by High-Performance Liquid Chromatography (HPLC-UV)

Causality: This reversed-phase HPLC method is selected due to the moderate polarity of this compound. A C18 column provides excellent retention and separation of the main peak from potential non-polar and moderately polar impurities. UV detection is suitable as the chlorophenoxy group provides a strong chromophore.

Workflow Diagram:

prep Mobile Phase & Sample Prep equil System Equilibration prep->equil sst System Suitability Test (SST) (Replicate Injections of Standard) equil->sst inject Inject Blank, Standard, and Samples sst->inject If SST Passes acquire Data Acquisition inject->acquire process Peak Integration & Purity Calculation (% Area Normalization) acquire->process report Final Report process->report

Caption: Experimental workflow for HPLC-UV analysis.

Methodology:

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase: Gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 60% A / 40% B, ramp to 10% A / 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 225 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Solutions Preparation:

    • Standard Solution: Accurately weigh ~10 mg of the benchmark standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution.

  • System Suitability Test (SST):

    • Inject the Standard Solution five times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area < 1.0%.[6]

      • Tailing factor for the main peak between 0.9 and 1.5.

      • Theoretical plates > 5000.

  • Analysis and Calculation:

    • Inject a blank (diluent), followed by the Standard Solution and the Sample Solution.

    • Calculate purity using area normalization:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Compare the impurity profiles of different lots by examining the number and area percent of minor peaks.

Protocol 2: Volatile Impurity Screening by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the gold standard for identifying volatile and semi-volatile organic compounds.[7][9] It is ideal for detecting residual starting materials like 3-chlorophenol. The mass spectrometer provides definitive identification based on the fragmentation pattern of the eluting compounds.

Workflow Diagram:

prep Sample Preparation (Dissolve in Ethyl Acetate) inject Splitless Injection into GC prep->inject sep Chromatographic Separation (Temperature Program) inject->sep ionize Eluent Ionization (EI) sep->ionize detect Mass Analysis (Quadrupole) ionize->detect lib_search Library Search & Spectral Interpretation detect->lib_search report Impurity Identification Report lib_search->report

Caption: Experimental workflow for GC-MS analysis.

Methodology:

  • Chromatographic and MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent low-polarity phase).[9]

    • Carrier Gas: Helium at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: 50 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

  • Sample Preparation:

    • Dissolve ~5 mg of the sample in 1 mL of high-purity Ethyl Acetate.

  • Analysis:

    • Inject 1 µL of the sample solution.

    • Acquire the total ion chromatogram (TIC).

    • Examine the mass spectrum of any impurity peaks and compare them against a spectral library (e.g., NIST) for tentative identification.

    • Confirm the identity of key expected impurities (e.g., 3-chlorophenol) by injecting a pure standard of that compound.

Protocol 3: Quantitative Purity by Phosphorus-31 NMR (³¹P NMR)

Causality: ³¹P NMR is uniquely powerful for this molecule because it exclusively detects phosphorus-containing species.[10][15] This allows for the direct quantification of the main compound against a phosphorus-containing internal standard, providing an absolute purity value that is unaffected by non-phosphorus impurities. It is an excellent orthogonal check on the HPLC area percent purity.

Workflow Diagram:

prep Accurate Weighing (Sample & Internal Standard) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) prep->dissolve acquire Acquire ³¹P NMR Spectrum (Proton Decoupled) dissolve->acquire process Phasing & Baseline Correction acquire->process integrate Integrate Signals (Analyte & Internal Standard) process->integrate calc Calculate Absolute Purity integrate->calc report Final Purity Report calc->report

Caption: Experimental workflow for quantitative ³¹P NMR.

Methodology:

  • Instrumentation and Parameters:

    • Spectrometer: 400 MHz (or higher) NMR spectrometer with a phosphorus-capable probe.

    • Experiment: Proton-decoupled ³¹P experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 of the phosphorus nuclei being quantified (e.g., 30 seconds) to ensure full relaxation for accurate integration.

  • Sample Preparation:

    • Internal Standard (IS): Choose a stable, phosphorus-containing compound with a chemical shift well-resolved from the analyte, such as triphenyl phosphate. A certified standard is preferred.

    • Accurately weigh ~20 mg of the this compound sample and ~20 mg of the internal standard into the same vial. Record weights precisely.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d).

  • Analysis and Calculation:

    • Acquire the ³¹P NMR spectrum.

    • Carefully integrate the signal for the analyte and the signal for the internal standard.

    • Calculate the purity using the following formula:[11]

      Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * Purity_IS

      Where:

      • I = Integral value

      • N = Number of phosphorus atoms per molecule (1 for both in this case)

      • MW = Molecular Weight (Analyte: 292.65 g/mol )

      • W = Weight

      • Purity_IS = Purity of the Internal Standard

Synthesizing the Data for a Final Verdict

By employing these three orthogonal techniques, a comprehensive picture of the product's purity emerges.

  • Lot A (Supplier 1): HPLC shows 98.5% purity by area, with two minor impurities at 0.8% and 0.4%. GC-MS identifies no residual starting materials. ³¹P NMR shows a single phosphorus signal and calculates an absolute purity of 98.2% against the internal standard.

  • Lot B (Supplier 2): HPLC shows 98.8% purity by area, with one impurity at 0.9%. However, GC-MS identifies a significant peak corresponding to 3-chlorophenol. ³¹P NMR shows a small secondary phosphorus signal, calculating a main component purity of 97.5%.

References

  • Elhag, D., Abdalla, B., Suliman, S. and Ali, I. (2017) Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. Journal of Agricultural Chemistry and Environment, 6, 232-241. [Link]

  • Barroso, M., Ramalhosa, M. J., Alves, C., Delerue-Matos, C., & Oliveira, M. B. P. P. (2015). Analysis of organophosphorus pesticides in whole blood by GC-MS-μECD with forensic purposes. Journal of forensic and legal medicine, 33, 40–46. [Link]

  • Wheeler, P., Bunn, R., & Edge, T. Analysis of Organophosphorus Compounds by GC/MS. Thermo Fisher Scientific. [Link]

  • Oromí-Farrús, M., Llauradó, M., & Gummà, J. (2013). A Reliable Method for Quantification of Phosphonates and Their Impurities by 31P NMR. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(10), 1391-1399. [Link]

  • Bebawy, L. I. (2003). Validation of Impurity Methods, Part II. LCGC North America, 21(8). [Link]

  • Oromí-Farrús, M., Llauradó, M., & Gummà, J. (2013). A Reliable Method for Quantification of Phosphonates and Their Impurities by 31P NMR. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(10), 1391-1399. [Link]

  • Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40. [Link]

  • Barroso, M., Ramalhosa, M. J., Alves, C., Delerue-Matos, C., & Oliveira, M. B. P. P. (2015). Analysis of organophosphorus pesticides in whole blood by GC-MS-μECD with forensic purposes. Journal of Forensic and Legal Medicine, 33, 40-46. [Link]

  • Agilent Technologies. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert GC Column. [Link]

  • Veeprho. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Sharma, S., & Singh, R. (2017). Analytical method validation: A brief review. PharmaTutor, 5(10), 44-53. [Link]

  • Kumar, V., & Sharma, V. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 10(8), 26-34. [Link]

  • LookChem. (n.d.). This compound. [Link]

  • Chemsrc. (n.d.). Dimethyl [3-(3-chlorophenoxy)-2-oxopropyl]phosphonate. [Link]

  • MDPI. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 28(23), 7851. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Dichlorvos. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]

  • Collaborative International Pesticides Analytical Council (CIPAC). (2020). Multi-active method for the analysis of active substances in formulated products to support quality control. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of this compound in Pharma. [Link]

Sources

A Comparative Guide to the Synthesis of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate: A Tale of Two Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate, a crucial building block in the synthesis of prostaglandin analogues such as (+)-cloprostenol, presents a fascinating case study in synthetic strategy.[1][2][3] The seemingly straightforward structure of this β-ketophosphonate belies the chemical intricacies involved in its high-yield preparation. This guide provides an in-depth comparison of the two primary synthetic routes, offering experimental insights and data to inform your selection of the most appropriate method for your research and development needs.

Introduction: The Challenge of the β-Ketophosphonate Moiety

The synthesis of β-ketophosphonates is often complicated by competing reaction pathways. The classical approach, the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an α-haloketone, frequently competes with the Perkow reaction, leading to the formation of an enol phosphate byproduct and reducing the yield of the desired β-ketophosphonate.[4][5][6][7][8] This guide will explore the nuances of this classical route and compare it with a more modern and often more efficient alternative: the acylation of a phosphonate anion.

Method A: The Classical Conundrum - The Michaelis-Arbuzov & Perkow Reaction System

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, providing a direct route to phosphonates.[7][8] In the context of our target molecule, this would involve the reaction of a suitable α-haloketone precursor, 1-chloro-3-(3-chlorophenoxy)propan-2-one, with trimethyl phosphite.

The Underlying Chemistry: A Competitive Landscape

The reaction proceeds via a nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide. However, in the case of α-haloketones, a competing reaction, the Perkow reaction, can occur where the phosphite attacks the carbonyl carbon, ultimately leading to an enol phosphate.[4][5][6] The ratio of the Arbuzov to the Perkow product is influenced by several factors, including the nature of the halogen, the solvent, and the reaction temperature. For α-chloro and α-bromo ketones, the Perkow reaction is often a significant side reaction.[8]

G cluster_0 Method A: Michaelis-Arbuzov/Perkow Reaction Reactants 1-chloro-3-(3-chlorophenoxy)propan-2-one + Trimethyl phosphite Reaction Reaction in suitable solvent (e.g., Toluene) with heating Reactants->Reaction Mixing Workup Solvent removal and purification (e.g., Chromatography) Reaction->Workup Quenching Product This compound + Dimethyl 1-(3-chlorophenoxy)-2-chlorovinyl phosphate (Perkow byproduct) Workup->Product Isolation

Caption: Workflow for the Michaelis-Arbuzov/Perkow synthesis of the target compound.

Experimental Protocol: A Representative Procedure

Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, combine 1-chloro-3-(3-chlorophenoxy)propan-2-one (1.0 eq) and dry toluene.

  • Reagent Addition: Slowly add trimethyl phosphite (1.1 eq) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired β-ketophosphonate from the Perkow byproduct.

Performance and Limitations

The primary limitation of this method is the often-unfavorable product ratio, with the Perkow product being a significant, and sometimes major, component of the reaction mixture. While adjusting reaction conditions, such as temperature, can slightly favor the Arbuzov product, achieving high yields of the desired β-ketophosphonate can be challenging.[7] This method is therefore often less desirable for large-scale production where yield and purity are critical.

Method B: The Modern Approach - Acylation of a Phosphonate Anion

A more contemporary and efficient route to β-ketophosphonates involves the acylation of a phosphonate anion, a reaction analogous to a Claisen condensation.[9][10] This method circumvents the issue of the competing Perkow reaction by forming the carbon-carbon bond adjacent to the phosphorus atom through a different mechanistic pathway. For our target molecule, this involves the reaction of the lithium salt of dimethyl methylphosphonate with a suitable ester, such as methyl 2-(3-chlorophenoxy)acetate.

The Underlying Chemistry: A Controlled Condensation

In this approach, a strong base, typically lithium diisopropylamide (LDA), is used to deprotonate dimethyl methylphosphonate, forming a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which subsequently eliminates a methoxide leaving group to yield the target β-ketophosphonate. This method has been shown to be highly efficient, providing high yields in short reaction times, even at moderate temperatures.[10][11]

G cluster_1 Method B: Acylation of Phosphonate Anion Reactants Dimethyl methylphosphonate + Methyl 2-(3-chlorophenoxy)acetate Anion_Formation Deprotonation with LDA in THF at low temperature Reactants->Anion_Formation Step 1 Acylation Addition of ester to the phosphonate anion solution Anion_Formation->Acylation Step 2 Workup Aqueous quench and extraction Acylation->Workup Step 3 Product This compound Workup->Product Isolation

Sources

Introduction: The Strategic Value of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide and Comparative Analysis of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate in Modern Organic Synthesis

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application and comparative performance of "this compound". We will delve into its primary synthetic utility, objectively compare it with functional alternatives, and provide robust, field-tested experimental protocols. The narrative is grounded in mechanistic principles to explain the causality behind experimental choices, ensuring a blend of theoretical understanding and practical application.

"this compound" is a highly functionalized phosphonate ester. Its structure is not arbitrary; it is purposefully designed for a specific and powerful transformation in organic chemistry: the Horner-Wadsworth-Emmons (HWE) reaction. An analysis of patents citing this and structurally similar molecules reveals their instrumental role as key intermediates in the synthesis of complex molecular targets, particularly in the pharmaceutical and agrochemical industries.

The molecule's value lies in the strategic combination of its functional groups:

  • The Phosphonate Ester: This group is the core of the HWE reactivity, allowing for the formation of a stabilized carbanion.

  • The α-Keto Group: This electron-withdrawing group (EWG) increases the acidity of the adjacent methylene protons, facilitating the formation of the carbanion under relatively mild basic conditions. It also becomes part of the final product, leading to α,β-unsaturated ketones.

  • The 3-chlorophenoxy Moiety: This group is incorporated into the final product, providing a common structural motif found in many biologically active compounds.

Essentially, this phosphonate is a sophisticated building block for creating α,β-unsaturated ketones with a specific substituted phenoxy tail, a process that is both efficient and highly stereoselective.

The Horner-Wadsworth-Emmons Reaction: The Core Application

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern olefination chemistry, enabling the synthesis of alkenes from aldehydes or ketones.[1] It is a refined version of the Wittig reaction, offering significant practical advantages.

Key Advantages over the Wittig Reaction:

  • Enhanced Nucleophilicity: The phosphonate-stabilized carbanion is generally more nucleophilic than its phosphonium ylide counterpart, allowing it to react efficiently even with hindered ketones.[2][3]

  • Simplified Purification: The byproduct of the HWE reaction is a water-soluble dialkylphosphate salt, which is easily removed during an aqueous workup.[2][4] This contrasts sharply with the often-problematic removal of triphenylphosphine oxide from Wittig reactions.

  • Stereochemical Control: The HWE reaction, particularly with stabilized phosphonates like our topic compound, strongly favors the formation of the thermodynamically more stable (E)-alkene.[1][4][5]

The general mechanism involves the deprotonation of the phosphonate, nucleophilic attack on the carbonyl, formation of an oxaphosphetane intermediate, and subsequent elimination to yield the alkene and the phosphate byproduct.[5][6]

HWE_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phosphonate Phosphonate (R'O)₂P(O)CH₂-EWG Carbanion Phosphonate Carbanion [(R'O)₂P(O)CH-EWG]⁻ Base Base (e.g., NaH) Base->Carbanion Deprotonation Carbonyl Aldehyde/Ketone R₂C=O Oxaphosphetane Oxaphosphetane Intermediate Carbonyl->Oxaphosphetane Carbanion->Oxaphosphetane Nucleophilic Attack Alkene (E)-Alkene Oxaphosphetane->Alkene Elimination Byproduct Phosphate Salt (R'O)₂PO₂⁻ Oxaphosphetane->Byproduct

Caption: The mechanistic pathway of the Horner-Wadsworth-Emmons reaction.

Comparative Guide to Olefination Alternatives

While "this compound" is an excellent reagent, the optimal choice for an olefination reaction is context-dependent. Below is a comparison with common alternatives.

Reagent / MethodPrimary Use CaseKey AdvantagesKey DisadvantagesStereoselectivity
This compound (HWE) Synthesis of (E)-α,β-unsaturated ketonesHigh reactivity, water-soluble byproduct, stable reagent.Requires a strong base; not ideal for (Z)-alkene synthesis.Strongly (E)-selective.[1]
Standard Wittig Reagents (Stabilized Ylides) Synthesis of (E)-α,β-unsaturated esters/ketonesCan be used with milder bases (e.g., K₂CO₃).Triphenylphosphine oxide byproduct can be difficult to remove.Generally (E)-selective.
Standard Wittig Reagents (Non-Stabilized Ylides) Introducing alkyl or vinyl groups (e.g., =CH₂)Highly reactive with ketones and aldehydes.Often poor stereoselectivity; ylides are air/moisture sensitive.Mixture of (E) and (Z), often favoring (Z) under salt-free conditions.
Still-Gennari Modification (HWE) Synthesis of (Z)-α,β-unsaturated estersProvides excellent and reliable (Z)-selectivity.[5][6]Requires specific bis(trifluoroethyl)phosphonates and specific conditions (KHMDS, 18-crown-6).[5]Strongly (Z)-selective.
Julia-Kocienski Olefination General synthesis of di-, tri-, and tetra-substituted alkenesHigh (E)-selectivity, broad substrate scope.Multi-step process involving sulfone synthesis and olefination.Strongly (E)-selective.

Experimental Protocols: A Self-Validating Workflow

The following protocol is designed to be self-validating, with integrated checkpoints to ensure the reaction is proceeding as expected. This methodology moves beyond simple recitation of steps to instill a deeper understanding of the process.

Protocol: (E)-Olefination of an Aldehyde using this compound

Objective: To synthesize an (E)-α,β-unsaturated ketone from a representative aldehyde.

Materials:

  • This compound (1.0 equiv)

  • Aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (Argon or Nitrogen)

Workflow Diagram:

Caption: A self-validating experimental workflow for the HWE reaction.

Step-by-Step Procedure:

  • Preparation (Step A): Under an inert atmosphere, add NaH (1.1 equiv) to a flame-dried round-bottom flask. Add anhydrous THF to create a slurry. Cool the flask to 0 °C in an ice bath.

    • Causality: An inert atmosphere and anhydrous conditions are critical as the phosphonate carbanion is a strong base and will be quenched by water or protons.

  • Deprotonation (Step B): Dissolve the phosphonate (1.0 equiv) in anhydrous THF and add it dropwise to the NaH slurry at 0 °C. Stir for 30 minutes at this temperature.

    • Self-Validating Checkpoint (Step C): You should observe bubbling (hydrogen gas evolution) as the acidic proton α to the carbonyl and phosphonate is removed by the hydride base. This is a visual confirmation that your base is active and the carbanion is forming.

  • Carbonyl Addition (Step D): Dissolve the aldehyde (1.0 equiv) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring (Step E): After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC).

    • Trustworthiness: TLC allows you to visualize the consumption of your starting materials (aldehyde and phosphonate) and the appearance of a new, typically less polar, product spot. The reaction is complete when the limiting reagent (usually the aldehyde) is no longer visible.

  • Aqueous Quench (Step G): Once the reaction is complete (Step F), cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl to quench any remaining NaH and protonate the phosphate byproduct.

    • Causality: Quenching at 0 °C manages the exotherm from the reaction of NaH with water. NH₄Cl is a weak acid, making it a safer choice than water alone for quenching reactive bases.

  • Workup & Extraction (Step H): Transfer the mixture to a separatory funnel. Add EtOAc and water. Separate the layers. Extract the aqueous layer two more times with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification (Step I): Concentrate the filtered organic solution under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel.

  • Characterization (Step J): Confirm the structure and stereochemistry of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The (E)-stereochemistry is typically confirmed by a large coupling constant (J ≈ 15-18 Hz) between the two vinylic protons in the ¹H NMR spectrum.

Conclusion

"this compound" is a specialized and highly effective reagent for the stereoselective synthesis of (E)-α,β-unsaturated ketones via the Horner-Wadsworth-Emmons reaction. Its advantages, including high reactivity and ease of product purification, make it a superior choice to the classical Wittig reaction for many applications. However, a holistic approach to synthesis requires an understanding of its alternatives. For the synthesis of (Z)-alkenes or when dealing with particularly sensitive substrates, other methods like the Still-Gennari or Julia-Kocienski olefinations may be more suitable. The robust, self-validating protocol provided herein serves as a reliable foundation for the successful application of this valuable synthetic tool.

References

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Horner-Wadsworth-Emmons Reaction [Mechanism and Examples]. The Chemistry Steps. [Link]

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. [Link]

  • Expeditious Horner-Wadsworth-Emmons Synthesis Of Methyl Cinnamate Esters Under Aqueous Conditions. Studylib. [Link]

  • Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for the proper disposal of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate (CAS No. 40665-94-9). As a compound possessing both an organophosphorus moiety and a chlorinated aromatic ring, it requires meticulous handling and disposal to ensure the safety of laboratory personnel and protect the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally related compounds.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. The compound's structure presents a dual-risk profile. The phosphonate group raises concerns about potential organophosphate toxicity, which can disrupt nerve function if absorbed or ingested[1]. Concurrently, the chlorinated phenoxy group contributes to its reactivity and irritant properties[1].

According to aggregated data from notifications to the European Chemicals Agency (ECHA), the compound is classified with the following hazards.[1][2][3]

Hazard Classification GHS Code Description Pictogram
Skin Corrosion/IrritationH315Causes skin irritationIrritant
Serious Eye Damage/IrritationH319Causes serious eye irritationIrritant
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritationIrritant
Acute Toxicity (Oral)H302Harmful if swallowedIrritant

Data sourced from multiple Safety Data Sheets and chemical databases.[2][4]

These classifications mandate that this compound be treated as a hazardous waste. Improper disposal, such as release into drains or general refuse, can lead to environmental contamination and pose significant health risks.[4][5]

Pre-Disposal Operations: Safe Handling and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure all handling occurs within a controlled laboratory environment, adhering to the following protocols to minimize exposure risk.

Engineering Controls:

  • Fume Hood: All handling of the compound, including weighing, transferring, and preparing for disposal, must be conducted in a properly functioning chemical fume hood to prevent inhalation of any potential dust or aerosols.[4][6]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or accidental contact.[4][6]

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) and dispose of them in accordance with applicable laws and good laboratory practices after use.[4]

  • Lab Coat: A flame-retardant lab coat must be worn to protect against skin contact.[6]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed through a licensed professional waste disposal service.[4] Laboratory personnel are responsible for the safe and compliant collection, segregation, and labeling of the waste before its transfer.

Step 1: Waste Characterization and Segregation

  • Classify as Hazardous: All unused or surplus this compound, as well as any materials grossly contaminated with it, must be classified as hazardous waste.[7]

  • Segregate Waste: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's hazardous waste management plan.[6] Segregating organophosphorus compounds is critical to prevent unintended and potentially dangerous chemical reactions.

Step 2: Containerization and Labeling

  • Select Appropriate Container: Use a robust, leak-proof container that is chemically compatible with the compound. For solid waste, a sealed, sturdy container is appropriate.

  • Label Clearly: The container must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number (40665-94-9), and all applicable hazard symbols (e.g., irritant).[6]

Step 3: Management of Contaminated Materials

  • Contaminated Labware: Any disposable labware (e.g., pipette tips, weighing boats) that has come into contact with the compound should be placed in the designated hazardous waste container.

  • Empty Product Containers: The original product container, even if "empty," will contain residue and must be disposed of as hazardous waste.[4] Do not rinse the container into the sink. If a rinsing procedure is required by local protocols, the rinsate must be collected as hazardous waste.[8]

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in a sealed bag or container for disposal as hazardous waste.[6]

Step 4: Arranging for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to arrange for the collection of the hazardous waste.

  • Licensed Disposal Company: The final disposal must be conducted by a licensed and certified hazardous waste disposal company.[4] The preferred method for chlorinated aromatic compounds is often high-temperature incineration to ensure complete destruction.[9]

Disposal Workflow Diagram

G cluster_start Waste Generation cluster_process Disposal Protocol cluster_end Final Disposition cluster_emergency Off-Normal Event Waste Unused/Waste Compound Characterize Step 1: Characterize as Hazardous Waste Waste->Characterize Contaminated_Materials Contaminated Labware & PPE Package Step 3: Package in Labeled, Sealed, Compatible Container Contaminated_Materials->Package Segregate Step 2: Segregate from Other Waste Streams Characterize->Segregate Segregate->Package EHS Step 4: Transfer to EHS / Licensed Waste Hauler Package->EHS Spill Spill or Exposure Event Emergency_Proto Follow Emergency Procedures Spill->Emergency_Proto

Caption: Decision workflow for the safe disposal of this compound.

Emergency Procedures

In the event of an accidental spill or personnel exposure, immediate and correct action is crucial.

Spill Management Protocol:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2 before addressing the spill.

  • Containment: Prevent the spill from spreading and ensure it does not enter any drains.[4]

  • Cleanup: For a solid spill, carefully sweep or shovel the material into a suitable, closed container for disposal without creating dust.[4] Use an appropriate absorbent material for any liquid form.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: All cleanup materials must be disposed of as hazardous waste.

Personnel Exposure First Aid:

  • Inhalation: Move the affected person into fresh air. If breathing is difficult, give oxygen. Consult a physician.[4]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[4]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

Regulatory Framework

In the United States, the management of hazardous waste from its point of generation to its final disposal is governed by the Resource Conservation and Recovery Act (RCRA).[10] As the generator of the waste, your laboratory is legally responsible for ensuring it is properly identified, managed, and treated prior to disposal.[7] Adherence to the protocols outlined in this guide, in conjunction with your institution's specific policies, is essential for maintaining compliance.

References

  • Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: What Are The Key Hazardous Waste Disposal Regulations For Engineers? Source: YouTube (Civil Engineering Explained) URL: [Link]

  • Title: Hazardous Waste Program Source: Pennsylvania Department of Environmental Protection URL: [Link]

  • Title: Guidelines for the Disposal of Small Quantities of Unused Pesticides Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Dimethyl [3-(3-chlorophenoxy)-2-oxopropyl]phosphonate Source: Chemsrc URL: [Link]

  • Title: Summary of Hazardous Waste Regulations Source: Florida Department of Environmental Protection URL: [Link]

  • Title: Hazardous Waste Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Learn the Basics of Hazardous Waste Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Recycling Mystery: Disposing Of Herbicides And Packaging Safely Source: Earth911 URL: [Link]

  • Title: Chlorophenoxy Herbicides Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Safe disposal of pesticides Source: NSW Environment Protection Authority URL: [Link]

  • Title: Legacy Organophosphate Residue Cleanup Safety Guide Source: YouTube (BigHomeProjects.com) URL: [Link]

  • Title: Disposal of Pesticides Source: Oregon State University URL: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate, a member of the organophosphorus family, demands a rigorous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural framework grounded in the specific hazards of this compound to ensure your safety and the integrity of your research.

The causality behind these protocols is clear: this compound is a known irritant and carries the potential for systemic toxicity associated with organophosphates.[1][2] Therefore, our primary objective is to establish multiple barriers of protection to prevent exposure through all potential routes: dermal, ocular, and respiratory.

Critical Safety Synopsis

For immediate reference, the table below summarizes the core hazards and the mandatory personal protective equipment (PPE) required for handling this compound.

HazardGHS Classification & Hazard StatementMinimum Required PPE
Eye Irritation Eye Irrit. 2 (H319): Causes serious eye irritation.[1][3][4]Chemical safety goggles with side shields. A face shield is required for splash-risk procedures.[2][4]
Skin Irritation Skin Irrit. 2 (H315): Causes skin irritation.[1][3][4]Chemical-resistant gloves (Nitrile or PVC recommended) and a full-sleeved lab coat.[2][5]
Respiratory Irritation STOT SE 3 (H335): May cause respiratory irritation.[1][3][4]All handling must occur in a certified chemical fume hood.[2]
Acute Toxicity Acute Tox. 4 (H302): Harmful if swallowed.[4]Standard laboratory hygiene (no eating/drinking), gloves to prevent hand-to-mouth transfer.[6]

Comprehensive PPE Protocol: A Multi-Layered Defense

A robust PPE strategy is not about a single piece of equipment but an integrated system of protection. The following protocols are designed to be self-validating, ensuring that each step reinforces the overall safety posture.

Hand and Arm Protection: The First Line of Defense

Given the compound's classification as a skin irritant and the potential for dermal absorption common to organophosphates, hand protection is paramount.[1][7]

  • Primary Gloves : Nitrile or polyvinylchloride (PVC) gloves are recommended.[2] These materials provide effective resistance against a range of organic compounds.

  • Glove Thickness : A minimum thickness of 12 to 22 mils is advised for handling organophosphates to ensure durability and prevent rapid permeation.[2]

  • Double Gloving : For tasks involving larger quantities or a high risk of splashing (e.g., transfers, solution preparation), double-gloving is a mandatory practice. This provides a critical buffer, allowing for the safe removal of a contaminated outer glove without compromising the inner barrier.

  • Inspection : Before every use, gloves must be inspected for any signs of degradation, punctures, or tears.[2]

  • Technique : Always wash and dry hands before donning and after removing gloves. When work is complete, remove gloves using a technique that avoids skin contact with the contaminated exterior and dispose of them as hazardous waste.[6]

Eye and Face Protection: Shielding Against Irritants

This compound is classified as a serious eye irritant.[3][4] Therefore, protection must be comprehensive.

  • Minimum Requirement : Chemical safety goggles with side shields that conform to ANSI Z87.1 or EN 166 standards are mandatory at all times in the area where the chemical is handled.[4]

  • Elevated Risk : During procedures with a significant splash potential, such as transferring liquids or working with reactions under pressure, a full-face shield must be worn in addition to safety goggles.[2][4] The goggles provide a seal against vapors and small splashes, while the shield protects the entire face from larger volumes.

Body Protection: Preventing Incidental Contact

A clean, buttoned, full-sleeved laboratory coat serves as the primary barrier for the body.[5] For large-scale operations, consider chemically resistant aprons or coveralls. Contaminated work clothing must not be allowed out of the workplace and should be decontaminated or disposed of properly.[8]

Respiratory Protection: Engineering Controls as the Primary Barrier

The compound's potential to cause respiratory irritation necessitates stringent control of airborne exposure.[1][3]

  • Primary Engineering Control : All weighing, handling, and experimental use of this compound must be performed inside a certified and properly functioning chemical fume hood.[2] This is the most critical step in preventing respiratory exposure.

  • Secondary Respiratory Protection : In the rare event that engineering controls are insufficient or during a significant spill clean-up, a NIOSH-approved respirator with an organic vapor cartridge is required.[2] Proper fit-testing and training are prerequisites for respirator use.[8]

Operational and Disposal Plans

A safe experiment is one that is planned from start to finish, including disposal.

Step-by-Step Safe Handling Workflow
  • Preparation : Cordon off the work area. Ensure the chemical fume hood is operational. Assemble all necessary equipment and PPE before retrieving the chemical.

  • Chemical Handling : Don all required PPE. Carefully weigh or measure the compound within the fume hood, minimizing the creation of dust or aerosols.

  • Post-Handling Decontamination : After use, decontaminate all non-disposable equipment that came into contact with the chemical. Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, face shield, goggles, and finally inner gloves.

  • Hygiene : Immediately wash hands and forearms thoroughly with soap and water.[9]

G cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_final 4. Final Safety Steps prep_ppe Don Appropriate PPE prep_area Verify Fume Hood Operation prep_ppe->prep_area handle_chem Handle Chemical in Hood prep_area->handle_chem decon Decontaminate Surfaces & Glassware handle_chem->decon dispose Segregate & Dispose of Waste decon->dispose remove_ppe Remove PPE Correctly dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact : Remove all contaminated clothing at once. Wash the affected area thoroughly with soap and water.[2][4] Seek medical attention if irritation develops or persists.[9]

  • Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][9]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]

  • Spill : Evacuate the area. Wearing full PPE, contain the spill using an inert absorbent material such as sand or clay.[5] Sweep up the material, place it in a sealed, labeled container, and dispose of it as hazardous waste.[4][5]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination.[5]

  • Segregation : Do not mix waste from this compound with other waste streams.[2]

  • Solid Waste : Collect all contaminated disposables (e.g., gloves, absorbent materials, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.[2]

  • Liquid Waste : Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.[2]

  • Final Disposal : All waste must be disposed of through a licensed professional waste disposal service, following all local, state, and federal regulations.[4]

References

  • Essential Guidelines for Handling Phosphonate Derivatives Safely. (2025, September 20). Htdchem.
  • This compound.
  • Buy this compound | 40665-94-9. (2023, August 15). Smolecule.
  • Personal protective equipment for handling O,O,S-Trimethyl phosphorothio
  • Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applic
  • Dimethyl (3-(3-chlorophenoxy)-2-oxopropyl)
  • Safety Data Sheet - Dimethyl (3-(3-chlorophenoxy)-2-oxopropyl)
  • SAFETY D
  • SAFETY DATA SHEET. (2024, September 5). Sigma-Aldrich.
  • Personal Protective Equipment for Pesticide Handlers. (2025, August 6). US EPA.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.